3,5-Dimethylphenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNBKTWQBJJYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406313 | |
| Record name | 3,5-DIMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-46-0 | |
| Record name | 3,5-DIMETHYLPHENYLACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylphenylacetic Acid (CAS: 42288-46-0)
A Comprehensive Resource for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethylphenylacetic acid, a key chemical intermediate with applications in organic synthesis and pharmaceutical development. The document details its physicochemical properties, outlines robust synthetic protocols, describes methods for purification and characterization, and explores its relevance in medicinal chemistry. This guide is intended to serve as a practical resource for scientists and researchers, offering both theoretical insights and actionable experimental procedures.
Introduction
This compound, also known as (3,5-dimethylphenyl)acetic acid, belongs to the family of substituted phenylacetic acids. Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and are also found in various natural products and bioactive molecules[1]. The strategic placement of the two methyl groups on the phenyl ring at the 3 and 5 positions influences the molecule's lipophilicity, steric profile, and metabolic stability, making it an interesting scaffold for drug design and discovery[2][3]. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its handling, reaction design, and purification.
| Property | Value | Source |
| CAS Number | 42288-46-0 | N/A |
| Molecular Formula | C₁₀H₁₂O₂ | N/A |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 99-102 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. | [5][6] |
| IUPAC Name | 2-(3,5-dimethylphenyl)acetic acid | N/A |
Synthetic Methodologies
Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and reliable routes are detailed below: the Willgerodt-Kindler reaction starting from 3,5-dimethylacetophenone, and the hydrolysis of 3,5-dimethylbenzyl cyanide.
Synthesis via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives[7][8][9]. The reaction proceeds through the formation of a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid[10][11].
Start [label="3,5-Dimethylacetophenone"]; Intermediate [label="Thiomorpholide Intermediate"]; Product [label="this compound"];
Start -> Intermediate [label=" Sulfur, Morpholine\n Heat", color="#34A853"]; Intermediate -> Product [label=" Acid or Base Hydrolysis\n (e.g., H₂SO₄ or NaOH)", color="#EA4335"]; }
Workflow for the Willgerodt-Kindler Synthesis.
Experimental Protocol:
Step 1: Formation of the Thiomorpholide Intermediate
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylacetophenone (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Reaction: Heat the mixture to reflux (typically around 130-140 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The crude thiomorpholide can be isolated by pouring the mixture into water and collecting the precipitated solid, though it is often carried directly to the next step.
Step 2: Hydrolysis to this compound
-
Hydrolysis: To the crude reaction mixture from Step 1, add a solution of aqueous sodium hydroxide (e.g., 20% w/v) or sulfuric acid (e.g., 50% v/v)[12].
-
Heating: Heat the mixture to reflux for 6-12 hours to ensure complete hydrolysis of the thiomorpholide intermediate.
-
Isolation: After cooling, if basic hydrolysis was used, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The this compound will precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Further purification can be achieved by recrystallization (see Section 4).
Synthesis via Hydrolysis of 3,5-Dimethylbenzyl Cyanide
The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a classic and high-yielding transformation in organic synthesis[12][13]. This method requires the precursor 3,5-dimethylbenzyl cyanide, which can be synthesized from 3,5-dimethylbenzyl chloride.
Start [label="3,5-Dimethylbenzyl Cyanide"]; Product [label="this compound"];
Start -> Product [label=" Aqueous Acid (e.g., H₂SO₄/H₂O)\n or Base (e.g., NaOH/H₂O)\n Heat", color="#4285F4"]; }
Workflow for Nitrile Hydrolysis Synthesis.
Experimental Protocol:
Step 1: Synthesis of 3,5-Dimethylbenzyl Cyanide (Optional, if not commercially available)
-
Reagents and Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in water. In a separate addition funnel, prepare a solution of 3,5-dimethylbenzyl chloride (1 equivalent) in a water-miscible solvent like ethanol.
-
Reaction: Heat the sodium cyanide solution and add the 3,5-dimethylbenzyl chloride solution dropwise with stirring. The reaction is typically refluxed for several hours.
-
Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude nitrile.
Step 2: Hydrolysis to this compound
-
Reagents and Setup: In a round-bottom flask fitted with a reflux condenser, combine 3,5-dimethylbenzyl cyanide (1 equivalent) with an aqueous solution of a strong acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water) or a strong base (e.g., 20-40% aqueous sodium hydroxide)[12][14][15][16].
-
Reaction: Heat the mixture to reflux with stirring. The hydrolysis can take several hours (typically 3-6 hours) and the completion can be monitored by TLC.
-
Isolation and Purification:
-
Acidic Hydrolysis: Cool the reaction mixture and pour it onto ice water. The product will precipitate and can be collected by filtration.
-
Basic Hydrolysis: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) until the pH is acidic, which will precipitate the carboxylic acid.
-
-
Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.
Purification: Recrystallization
Recrystallization is the most common method for purifying solid organic compounds like this compound[17]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures[18].
Solvent Selection:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[6]. For substituted phenylacetic acids, common and effective solvent systems include:
-
Single Solvents: Water, ethanol, toluene, or acetic acid[5][6].
-
Mixed Solvents: Ethanol/water, Toluene/hexanes, or Ethyl acetate/hexanes[5][6]. A two-solvent system is useful when no single solvent has the ideal solubility profile[19].
General Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent (at or near its boiling point).
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic and physical methods should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules[20][21][22].
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂) protons, and the methyl (-CH₃) protons.
-
Aromatic Protons: Signals for the three aromatic protons will appear in the aromatic region (typically δ 6.8-7.2 ppm). Due to the meta-substitution pattern, two of the protons will be equivalent.
-
Methylene Protons: A singlet corresponding to the two protons of the -CH₂- group adjacent to the aromatic ring and the carboxyl group, typically appearing around δ 3.6 ppm.
-
Methyl Protons: A singlet for the six equivalent protons of the two methyl groups on the aromatic ring, typically around δ 2.3 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is often exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule[1][7][23][24].
-
Carbonyl Carbon: A signal in the downfield region, typically δ 175-180 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm). The carbon atoms bearing the methyl groups will have a different chemical shift from the other aromatic carbons.
-
Methylene Carbon: A signal for the -CH₂- carbon, typically around δ 40-45 ppm.
-
Methyl Carbons: A signal for the two equivalent methyl carbons in the aliphatic region, typically around δ 20-25 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies[18][25].
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch: Aromatic C-H stretching absorptions typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹[26].
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid[6][27][28].
-
C-O Stretch and O-H Bend: These vibrations often appear as coupled bands in the fingerprint region between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification[24][29].
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (164.20).
-
Fragmentation Pattern: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the cleavage of the bond between the methylene group and the aromatic ring, leading to a prominent benzyl-type cation[30]. A key fragment would be the 3,5-dimethylbenzyl cation at m/z 119.
Applications in Drug Discovery and Development
The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[1]. The 3,5-dimethyl substitution pattern can be strategically employed to modulate a compound's pharmacological profile.
-
As a Building Block: this compound serves as a versatile starting material for the synthesis of more complex molecules[31]. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, allowing for its incorporation into a larger molecular framework[32].
-
Modulation of Pharmacokinetic Properties: The two methyl groups increase the lipophilicity of the molecule compared to unsubstituted phenylacetic acid. This can influence properties such as membrane permeability, protein binding, and metabolic stability, which are critical for drug efficacy.
-
Bioisosteric Replacement: In drug design, a 3,5-dimethylphenyl group can be used as a bioisostere for other chemical moieties to fine-tune receptor binding or to block sites of metabolism.
-
Anti-inflammatory and Analgesic Agents: Many aryl- and heteroarylacetic acids exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. Derivatives of this compound are potential candidates for development in this therapeutic area[33].
-
Other Therapeutic Areas: The versatility of the phenylacetic acid scaffold has led to its exploration in a wide range of therapeutic areas, including oncology, neurology, and infectious diseases[4][34][35]. For instance, various pyrazole derivatives, which can be synthesized from related building blocks, have shown potential as PDE4 inhibitors for treating inflammatory conditions like asthma and COPD[2].
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a detailed overview of its properties, synthesis, purification, and characterization, along with insights into its applications. The experimental protocols and analytical data presented herein are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
References
- CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents. (n.d.).
- phenylacetic acid - Organic Syntheses Procedure. (n.d.).
- Recrystallization 2. (n.d.).
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). (n.d.).
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Third Component Sulfur (Willgerodt–Kindler Reaction) - Thieme E-Books. (n.d.).
- CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents. (n.d.).
- US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents. (n.d.).
- Willgerodt rearrangement - Wikipedia. (n.d.).
- US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents. (n.d.).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5).
- Willgerodt‐Kindler Reac1on - MSU chemistry. (2009, January 30).
- HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents. (n.d.).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. (n.d.).
- Willgerodt-Kindler Reaction - SynArchive. (n.d.).
- Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.).
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).
- Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed. (n.d.).
- US5006528A - Carbostyril derivatives - Google Patents. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia - Scribd. (n.d.).
- US20210346347A1 - Novel compositions of matter and pharmaceutical compositions - Google Patents. (n.d.).
- FTIR spectra for 3,5-PDA and Er hybrid thin film grown at 250 °C on quartz glass. (n.d.).
- RECRYSTALLIZATION - ResearchGate. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- FTIR spectra of the reaction products in three solvents (EtOAc, THF and... - ResearchGate. (n.d.).
- Ion fragmentation of small molecules in mass spectrometry. (2010, January 22).
- Tables For Organic Structure Analysis. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - Amazon S3. (n.d.).
- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (n.d.).
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents. (n.d.).
- Mass spectrometry of 3,5- and 4,5-dicaffeoylquinic acids and selected derivatives - PubMed. (n.d.).
- CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents. (n.d.).
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.).
- FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. (2023, June 17).
- Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Request PDF - ResearchGate. (n.d.).
- Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents - PubMed. (n.d.).
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023, September 8).
- Building Blocks & Custom Synthesis Molecules - Symphony Pharma. (n.d.).
- Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC - NIH. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 3-substituted 17-methylmorphinan analogs as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20200013486A1 - Design of molecules - Google Patents [patents.google.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scribd.com [scribd.com]
- 14. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 15. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]
- 16. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]
- 17. EP0354881A1 - Acetazolamide-related compounds, process for their preparation, and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 24. uab.edu [uab.edu]
- 25. mdpi.com [mdpi.com]
- 26. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 27. uanlch.vscht.cz [uanlch.vscht.cz]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. sympharma.com [sympharma.com]
- 32. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]
- 33. Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. US5006528A - Carbostyril derivatives - Google Patents [patents.google.com]
- 35. US20210346347A1 - Novel compositions of matter and pharmaceutical compositions - Google Patents [patents.google.com]
3,5-Dimethylphenylacetic acid molecular structure and weight
An In-depth Technical Guide to 3,5-Dimethylphenylacetic Acid for Advanced Research & Development
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but actionable insights grounded in established chemical principles, focusing on the molecule's structure, synthesis, and application.
Section 1: Core Molecular and Physical Properties
This compound is a disubstituted aromatic carboxylic acid. Its utility as a pharmaceutical intermediate stems from the specific arrangement of its functional groups: a carboxylic acid moiety providing a reactive handle for amide or ester formation, and a dimethyl-substituted phenyl ring that imparts specific steric and electronic properties to derivative molecules.[1]
Chemical Identifiers
For unambiguous identification and data retrieval, a standardized set of identifiers is essential. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 2-(3,5-dimethylphenyl)acetic acid | [2][3] |
| CAS Number | 42288-46-0 | [2][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][6] |
| Molecular Weight | 164.20 g/mol | [3][6][7] |
| InChI Key | HDNBKTWQBJJYPD-UHFFFAOYSA-N | [3][7] |
| SMILES | Cc1cc(C)cc(CC(O)=O)c1 | [7] |
Molecular Structure
The molecular structure consists of an acetic acid group attached to the first carbon of the methyl group on a 3,5-dimethylbenzene (m-xylene) ring. This substitution pattern is critical, as it influences the molecule's reactivity and the conformational possibilities of its derivatives.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. This compound is a stable crystalline solid under standard conditions.[1]
| Property | Value | Source |
| Appearance | White to cream crystalline powder | [4][5] |
| Melting Point | 98.5 - 104.5 °C | [4][5] |
| Assay (Purity) | ≥98.0% | [4][5] |
| Solubility | More soluble in organic solvents than in water | [1] |
Section 2: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in drug development. While a publicly available, peer-reviewed NMR spectrum for this compound is not readily found, we can reliably predict its characteristic signals based on established spectroscopic principles and data from its isomers.
Predicted ¹H NMR Analysis
The proton NMR spectrum is the primary tool for confirming the arrangement of protons in the molecule. For this compound, we anticipate the following signals:
-
Aromatic Protons: The three protons on the phenyl ring are chemically distinct. The proton at position 2 (between the two methyl groups) will appear as a singlet, while the protons at positions 4 and 6 will also produce a singlet (due to symmetry). We expect these signals to appear in the aromatic region, typically around δ 6.9-7.1 ppm . The signal for the single proton at the 2-position will likely be slightly downfield from the two equivalent protons at the 4 and 6 positions.
-
Methylene Protons (-CH₂-) : The two protons of the methylene bridge between the phenyl ring and the carboxyl group are chemically equivalent and will appear as a sharp singlet. This signal is expected around δ 3.6 ppm . This prediction is supported by data from the isomeric 2,4-dimethylphenylacetic acid, which shows a singlet for its methylene protons at δ 3.61 ppm.[2]
-
Methyl Protons (-CH₃) : The two methyl groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Their six protons will produce a single, strong singlet. This signal is anticipated in the upfield region, around δ 2.3 ppm .
-
Carboxylic Acid Proton (-COOH) : This proton is highly deshielded and its signal is often broad. It will appear far downfield, typically above δ 10-12 ppm , and its position can be sensitive to solvent and concentration.
Predicted ¹³C NMR Analysis
The carbon NMR spectrum provides complementary information about the carbon skeleton.
-
Carbonyl Carbon (-C=O): Expected to be the most downfield signal, typically > δ 175 ppm .
-
Aromatic Carbons: Six distinct signals are expected. The two carbons bearing methyl groups (C3, C5) and the carbon attached to the acetic acid moiety (C1) will be quaternary and show distinct shifts. The carbons bearing protons (C2, C4, C6) will also be distinguishable.
-
Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm .
-
Methyl Carbons (-CH₃): Expected in the upfield region, typically around δ 20-22 ppm .
Section 3: Synthesis Methodology
A reliable and scalable synthesis is paramount for any compound intended for further development. A well-established method for converting aryl methyl ketones into phenylacetic acids is the Willgerodt-Kindler reaction .[8][9] This pathway is advantageous as the starting material, 3,5-dimethylacetophenone, is commercially available.
The reaction proceeds by converting the ketone into a thioamide using sulfur and an amine (typically morpholine), which is subsequently hydrolyzed to the desired carboxylic acid.[10]
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: Willgerodt-Kindler Synthesis
This protocol is a self-validating system. Each step includes a rationale and a checkpoint to ensure the reaction is proceeding as expected before moving to the next stage.
-
Step 1: Thioamide Formation
-
Procedure: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylacetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (1.5 eq).
-
Causality: Morpholine acts as both a solvent and a reagent, forming an enamine with the ketone. Sulfur acts as the oxidizing agent. The excess of reagents ensures the reaction goes to completion.
-
Execution: Heat the mixture to reflux (approx. 130-140°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.
-
Validation: A successful reaction is indicated by the formation of a new, more polar spot on the TLC plate corresponding to the thioamide intermediate.
-
-
Step 2: Isolation of Thioamide (Optional but recommended for purity)
-
Procedure: After cooling, pour the reaction mixture into a beaker of cold ethanol. The thioamide product will often precipitate.
-
Causality: The thioamide is less soluble in cold ethanol than the unreacted starting materials or byproducts, allowing for initial purification by crystallization.
-
Execution: Collect the solid by vacuum filtration and wash with cold ethanol.
-
-
Step 3: Hydrolysis to Carboxylic Acid
-
Procedure: Transfer the crude or purified thioamide to a flask containing a 25-50% aqueous solution of sulfuric acid or a 20% solution of sodium hydroxide.
-
Causality: Strong acid or base is required to hydrolyze the stable thioamide functional group to the carboxylic acid (or its carboxylate salt).
-
Execution: Heat the mixture to reflux for 8-12 hours until the evolution of H₂S (rotten egg smell) or ammonia ceases.
-
Validation: The completion of hydrolysis is confirmed by the cessation of gas evolution and TLC analysis.
-
-
Step 4: Product Isolation and Purification
-
Procedure: Cool the reaction mixture. If basic hydrolysis was used, acidify with concentrated HCl until the solution is acidic (pH < 2), which will precipitate the carboxylic acid.
-
Causality: The carboxylic acid is generally insoluble in acidic aqueous media, allowing it to be isolated as a solid.
-
Execution: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound. Purity should be confirmed by melting point analysis and the spectroscopic methods described in Section 2.
-
Section 4: Applications in Research and Drug Development
The phenylacetic acid scaffold is a privileged structure in medicinal chemistry. It serves as a foundational building block for a vast array of pharmaceuticals.[11]
-
As a Pharmaceutical Intermediate: The primary application of this compound is as a key intermediate in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[1] The carboxylic acid group is readily converted to amides, esters, or other functional groups, while the 3,5-dimethylphenyl moiety provides a lipophilic region that can be crucial for binding to biological targets.
-
Structural Motif: Phenylacetic acid derivatives are found in drugs across various therapeutic areas, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific 3,5-dimethyl substitution pattern can be used by medicinal chemists to fine-tune a drug candidate's properties, such as:
-
Metabolic Stability: The methyl groups can block sites of potential metabolic oxidation, increasing the drug's half-life.
-
Receptor Binding: The steric bulk of the methyl groups can enforce a specific conformation required for optimal interaction with a protein's binding pocket.
-
Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Section 5: Safety, Handling, and Storage Protocol
Adherence to safety protocols is mandatory when handling any chemical reagent. This compound is classified as an irritant.[3]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
-
References
- Chemical Processing. (n.d.). Understanding this compound: Properties and Industrial Use.
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Organic Reactions. (1946). The Willgerodt Reaction.
- PubChem. (n.d.). Phenylacetic acid.
- Royal Society of Chemistry. (n.d.). Supporting Information - Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
Sources
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. 3-Methylphenylacetic acid(621-36-3) 1H NMR [m.chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 13C NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 12. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) 1H NMR spectrum [chemicalbook.com]
physicochemical properties of 3,5-Dimethylphenylacetic acid
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylphenylacetic Acid
Introduction
This compound (CAS No: 42288-46-0) is a carboxyl-containing aromatic compound that serves as a crucial intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] Its structural features—a phenyl ring substituted with two methyl groups and an acetic acid moiety—confer specific physicochemical properties that are critical for its reactivity, solubility, and ultimately, its utility in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Understanding these properties is not merely an academic exercise; it is fundamental to process optimization, formulation development, and ensuring the quality and purity of final drug products.
This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only quantitative data but also the underlying scientific principles and validated experimental methodologies for their determination.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all subsequent analysis.
-
Synonyms: 3,5-Xylylacetic acid, Benzeneacetic acid, 3,5-dimethyl-[1]
-
Chemical Structure:
Caption: 2D Structure of this compound.
-
Canonical SMILES: CC1=CC(CC(=O)O)=CC(C)=C1
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources. Such data is invaluable for predicting the compound's behavior in different chemical environments.
| Property | Value | Source(s) |
| Appearance | White to cream or light beige crystalline powder | [4][5][7] |
| Melting Point | 98 - 104.5 °C | [1][4][5][7] |
| Boiling Point | 291 °C (at 760 mmHg) | [5] |
| Density | 1.098 g/cm³ | [5] |
| pKa (Predicted) | ~4.27 | [8] |
| Polar Surface Area | 37.3 Ų | [3][5] |
| LogP (XLogP3) | 1.93 | [5] |
Experimental Determination of Key Properties
The trustworthiness of physicochemical data hinges on robust and validated experimental protocols. As a Senior Application Scientist, I emphasize not just the steps, but the rationale that ensures data integrity.
Melting Point Determination
Principle: The melting point is a critical indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically <1°C). Impurities depress and broaden this range. The protocol described here uses a standard digital melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A non-powdered sample will heat unevenly, leading to a broad and inaccurate melting range.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tapping the tube gently ensures tight packing, which is essential for uniform heat transfer.
-
Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Scan (Optional but Recommended): Set a fast ramp rate (~10-20°C/min) to quickly determine an approximate melting range. This experienced-based step saves significant time.
-
Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Prepare a new capillary and set a slow ramp rate (1-2°C/min). A slow rate is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear melt). The range between these two points is the melting range. For this compound, this should fall within the 98-104.5°C range.[4][7]
Acid Dissociation Constant (pKa) Determination via Potentiometric Titration
Principle: The pKa is the negative logarithm of the acid dissociation constant, indicating the strength of the acid. For a carboxylic acid like this, it is the pH at which the protonated (acidic) and deprotonated (carboxylate) forms are present in equal concentrations. Potentiometric titration provides a highly reliable method for its determination by monitoring pH changes upon the addition of a strong base.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Methodology:
-
Analyte Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a suitable solvent system (e.g., 50 mL of a 50:50 methanol/water mixture). The use of a co-solvent is a critical choice to ensure the acid, which has limited water solubility, remains fully dissolved throughout the titration.
-
Titrant Standardization: Prepare a ~0.1 M solution of NaOH and standardize it against a primary standard like potassium hydrogen phthalate (KHP). Using a non-standardized titrant is a common source of significant error.
-
System Calibration: Calibrate a pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.
-
Titration: Immerse the calibrated pH electrode and a stirrer in the analyte solution. Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), the point of maximum slope, by calculating the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point is Veq / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point. This value should be near the predicted 4.27.[8]
-
Structural Confirmation by Spectroscopic Analysis
Principle: No single technique can unambiguously determine a structure. A self-validating system relies on orthogonal techniques—NMR, IR, and MS—that probe different aspects of the molecule, providing complementary data that, when combined, confirm the structure with high confidence.
Caption: Integrated workflow for structural elucidation.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Signals: Based on the structure, one would expect to see:
-
A broad singlet for the carboxylic acid proton (-COOH) typically downfield (>10 ppm).
-
A singlet for the two methylene protons (-CH₂-) around 3.6 ppm.
-
Singlets for the aromatic protons.
-
A singlet for the six equivalent methyl protons (-CH₃) around 2.3 ppm.
-
-
Insight: The integration (area under each peak) confirms the ratio of protons in each unique chemical environment, validating the number of methyl, methylene, and aromatic protons.
-
-
IR (Infrared) Spectroscopy:
-
Principle: IR spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies.
-
Expected Key Absorptions:
-
A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer.
-
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
-
Insight: The presence of both these bands is a definitive indicator of the carboxylic acid functional group.
-
-
Mass Spectrometry (MS):
-
Principle: MS provides the molecular weight of the compound and clues to its structure through fragmentation patterns.
-
Expected Results (Electron Ionization - EI):
-
A molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 164, confirming the molecular weight.[3]
-
A prominent fragment at m/z 119, corresponding to the loss of the carboxyl group (-COOH, 45 Da), resulting in the stable 3,5-dimethylbenzyl cation.
-
-
Insight: This data confirms the molecular formula and is consistent with the expected fragmentation of a phenylacetic acid derivative.
-
Applications in Drug Development
This compound is primarily utilized as an active pharmaceutical intermediate.[1][9] Its physicochemical properties directly influence its role in synthesis:
-
Solubility and Reactivity: The LogP value of ~1.9 indicates moderate lipophilicity, which dictates the choice of solvents for reactions to ensure all reactants remain in the same phase for optimal yield.[5]
-
Acidity (pKa): The pKa of ~4.3 is crucial for reaction planning.[8] The carboxyl group can be easily deprotonated with a mild base to form a nucleophilic carboxylate for esterification or amidation reactions. Alternatively, it can be protected during reactions at other sites on the molecule.
-
Purity and Crystallinity: The well-defined crystalline nature and high melting point facilitate purification by recrystallization, a critical step in pharmaceutical manufacturing to remove impurities and ensure the final API meets stringent regulatory standards.[4][5]
Conclusion
The define its chemical identity, behavior, and utility. A thorough characterization, employing a suite of validated, orthogonal analytical techniques, is essential for its effective use in research and drug development. The data and methodologies presented in this guide provide a robust framework for scientists to handle, analyze, and apply this important chemical intermediate with confidence and scientific rigor.
References
- Thermo Fisher Scientific. (2026).
- ChemBK. (2024). (3,5-dimethylphenyl)acetic acid - Introduction. Link
- ECHEMI. (n.d.).
- Thermo Scientific Chemicals. (n.d.). This compound, 98+% 1 g | Request for Quote. Link
- ChemicalBook. (n.d.). 3-(3,5-Dimethylphenyl)phenylacetic acid CAS#: 1334500-03-6 - Chemical Properties. Link
- ChemicalBook. (n.d.). This compound | 42288-46-0. Link
- PubChem. (n.d.). Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922. Link
- TradeIndia. (n.d.). Affordable Price Alpha Dimethyl Phenyl Acetic Acid, C10H12O2 Supplier. Link
- ECHEMI. (n.d.). 4670-10-4, (3,5-Dimethoxyphenyl)acetic acid Formula. Link
- PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495. Link
- Fisher Scientific. (n.d.). This compound, 98+%. Link
- Thermo Scientific Chemicals. (n.d.). This compound, 98+% 5 g | Buy Online. Link
- ChemicalBook. (n.d.). (3,4-Dimethoxyphenyl)acetic acid(93-40-3) IR2 spectrum. Link
- SpectraBase. (n.d.). acetic acid, [(3,5-dimethylphenyl)(phenylsulfonyl)amino]-, methyl ester - 1H NMR Spectrum. Link
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Link
- ChemicalBook. (n.d.). Phenylacetic acid(103-82-2) 13C NMR spectrum. Link
- MDPI. (2018). Synthesis of 2-[(3,4,5-Triphenyl)
- Wikipedia. (n.d.). Phenylacetic acid. Link
- ChemicalBook. (n.d.). 3-Methoxyphenylacetic acid(1798-09-0) IR2 spectrum. Link
- ChemicalBook. (n.d.). 3,5-Dimethylphenol(108-68-9)IR1. Link
Sources
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
- 3. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. echemi.com [echemi.com]
- 6. This compound | 42288-46-0 [m.chemicalbook.com]
- 7. L09707.03 [thermofisher.com]
- 8. 3-(3,5-Dimethylphenyl)phenylacetic acid CAS#: 1334500-03-6 [chemicalbook.com]
- 9. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-depth Technical Guide to the Solubility of 3,5-Dimethylphenylacetic Acid in Organic Solvents
This guide provides a comprehensive technical overview of the principles, determination, and theoretical considerations regarding the solubility of 3,5-dimethylphenylacetic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of the solubility characteristics of this compound.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile is a critical determinant of its bioavailability, processability, and formulation development.[1][2] Understanding and quantifying the solubility of this compound in a range of organic solvents is essential for designing efficient crystallization processes, developing stable formulations, and ensuring predictable behavior in various stages of drug development.[3]
This compound is an aromatic carboxylic acid with a molecular structure that dictates its interaction with different solvents. The presence of the nonpolar dimethylphenyl group and the polar carboxylic acid group results in a nuanced solubility behavior that is highly dependent on the nature of the solvent.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solid, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of several energy changes.[4] The overall Gibbs free energy change of dissolution (ΔG_sol) determines the spontaneity of the process and is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to occur spontaneously, ΔG_sol must be negative. The process can be conceptually broken down into three main steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice (endothermic).
-
Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).
-
Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and interacts with the solvent molecules (exothermic).
The balance of these energies dictates the overall solubility.
Factors Influencing the Solubility of this compound
The solubility of this compound is not an intrinsic property of the molecule alone but is heavily influenced by the characteristics of the solvent and the experimental conditions.
Solvent Polarity and "Like Dissolves Like"
The adage "like dissolves like" is a useful guiding principle.[5] Solvents with a polarity similar to that of the solute are generally better at dissolving it. This compound has both a nonpolar (the dimethylphenyl ring) and a polar (the carboxylic acid group) component. Therefore, its solubility will vary across the spectrum of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of this compound through hydrogen bonding, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but do not have acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Heptane): These solvents have low polarity and primarily interact through weaker van der Waals forces. The nonpolar dimethylphenyl group will have favorable interactions with these solvents, but the polar carboxylic acid group will be poorly solvated, likely resulting in lower overall solubility.
Temperature
The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_sol). For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning that solubility increases with increasing temperature. This is because the added thermal energy helps to overcome the lattice energy of the solid. However, this relationship must be determined experimentally for each solute-solvent system.
Structural Effects: Comparison with Phenylacetic Acid
The addition of two methyl groups to the phenyl ring of phenylacetic acid to form this compound is expected to influence its solubility. The methyl groups increase the nonpolar character and the molecular size. This will likely lead to:
-
Increased solubility in nonpolar solvents due to enhanced van der Waals interactions.
-
Decreased solubility in highly polar solvents as the larger nonpolar region disrupts the solvent's hydrogen-bonding network more significantly.
Experimental Determination of Equilibrium Solubility: A Practical Guide
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[7][8] This method, when performed correctly, allows for the determination of the thermodynamic solubility, which is a key parameter in pharmaceutical development.[1][2]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound at that temperature.
Detailed Experimental Protocol
This protocol is based on guidelines from the United States Pharmacopeia (USP) General Chapter <1236> and the World Health Organization (WHO).[1][2][7][9][10][11]
Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane) of high purity
-
Temperature-controlled orbital shaker or rotator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess of this compound to a vial containing a known volume of the selected solvent. "Excess" should be enough solid to remain undissolved at equilibrium.
-
Prepare each solute-solvent system in triplicate.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant, appropriate speed. The speed should be sufficient to keep the solid suspended without creating a vortex.
-
Allow the samples to equilibrate for a predetermined time (e.g., 24 to 48 hours). It is crucial to demonstrate that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and showing that the concentration no longer changes.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
Data Reporting:
-
Report the solubility as the mean of the triplicate determinations, along with the standard deviation.
-
Specify the temperature and the solvent used.
-
Solubility is typically reported in units of mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
Sources
- 1. Solubility Measurements | USP-NF [uspnf.com]
- 2. â©1236⪠Solubility Measurements [doi.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products - ECA Academy [gmp-compliance.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. scielo.br [scielo.br]
- 9. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 10. biorelevant.com [biorelevant.com]
- 11. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
An In-Depth Technical Guide to 3,5-Dimethylphenylacetic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylphenylacetic acid, a notable member of the arylacetic acid family, stands as a significant building block in the landscape of modern organic synthesis. Its utility is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a crucial intermediate in the creation of complex molecular architectures.[1] This guide offers a comprehensive exploration of this compound, from its historical synthetic roots to contemporary applications, providing detailed experimental insights for the discerning scientific audience.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.
Table 1: Physicochemical Properties of this compound [2][3][4]
| Property | Value |
| CAS Number | 42288-46-0 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to light beige crystalline powder |
| Melting Point | 98-102 °C |
| Boiling Point | 291 °C at 760 mmHg |
| Density | 1.098 g/cm³ |
| Solubility | More soluble in organic solvents than in water |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the two methyl groups on the phenyl ring, the methylene protons of the acetic acid moiety, and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum reveals distinct peaks for the carboxylic acid carbon, the methylene carbon, the aromatic carbons (including the substituted and unsubstituted positions), and the methyl carbons.[5]
-
IR Spectroscopy: Key infrared absorption bands include a broad peak characteristic of the carboxylic acid O-H stretch, a sharp peak for the C=O stretch of the carbonyl group, and bands corresponding to C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry: The mass spectrum typically shows a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[6]
Historical Context and Discovery
While a definitive singular "discovery" of this compound is not prominently documented in seminal historical chemical literature, its emergence is intrinsically linked to the broader exploration of substituted phenylacetic acids and the development of key synthetic reactions in the late 19th and early 20th centuries. The foundational methods for synthesizing arylacetic acids laid the groundwork for the eventual synthesis of this specific dimethyl-substituted derivative.
Early investigations into the synthesis of phenylacetic acid itself, often through the hydrolysis of benzyl cyanide, provided a template for accessing its substituted analogs.[7] The development of the Willgerodt reaction , first reported by Conrad Willgerodt in 1887, was a pivotal moment.[8] This reaction, and its subsequent modification by Karl Kindler, allowed for the conversion of aryl alkyl ketones to the corresponding amides and subsequently to carboxylic acids, opening a new pathway to a wide array of substituted phenylacetic acids.[8] It is through the application of such established methodologies to 3,5-dimethyl-substituted precursors that this compound was likely first synthesized and characterized.
Key Synthetic Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
The Willgerodt-Kindler Reaction: A Classic Approach
This reaction remains a robust method for the synthesis of arylacetic acids from the corresponding acetophenones. The process involves the conversion of 3,5-dimethylacetophenone to a thioamide, which is then hydrolyzed to the desired carboxylic acid.
Causality of Experimental Choices: The use of morpholine and sulfur is a hallmark of the Kindler modification, which is often more convenient than the original Willgerodt conditions using ammonium polysulfide. Morpholine acts as both a reactant and a solvent, facilitating the formation of the key enamine intermediate. Sulfur serves as the oxidizing agent. The subsequent hydrolysis with a strong base like sodium hydroxide is a standard and effective method for converting the intermediate thiomorpholide to the carboxylate salt, which is then acidified to yield the final product.
Experimental Protocol: Willgerodt-Kindler Synthesis of this compound
Step 1: Formation of the Thiomorpholide [9][10]
-
In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (typically 120-140 °C) with constant stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
Step 2: Hydrolysis to this compound [9]
-
To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for an additional 8-10 hours to ensure complete hydrolysis of the thiomorpholide.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until a pH of 1-2 is reached. This will precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Diagram of the Willgerodt-Kindler Reaction Workflow:
Caption: Workflow for the Willgerodt-Kindler synthesis.
From m-Xylene via Friedel-Crafts Acylation
A multi-step synthesis starting from the readily available m-xylene offers a versatile and scalable route. This pathway involves an initial Friedel-Crafts acylation, followed by conversion of the resulting ketone to the desired carboxylic acid.
Causality of Experimental Choices: The Friedel-Crafts acylation of m-xylene with chloroacetyl chloride is a directed electrophilic aromatic substitution. The two methyl groups on m-xylene are ortho- and para-directing, but for steric reasons, acylation will predominantly occur at the 4-position, leading to 2-chloro-1-(3,5-dimethylphenyl)ethanone. Using a Lewis acid like aluminum chloride is standard practice to generate the highly electrophilic acylium ion.[11] The subsequent steps to convert the chloroacetophenone to the acid can vary, but a common approach involves forming a nitrile followed by hydrolysis.
Experimental Protocol: Synthesis from m-Xylene
Step 1: Friedel-Crafts Acylation of m-Xylene [12]
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, charge anhydrous aluminum chloride (1.1 eq) and an excess of m-xylene (which also serves as the solvent).
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess m-xylene under reduced pressure to obtain crude 2-chloro-1-(3,5-dimethylphenyl)ethanone.
Step 2: Conversion to 3,5-Dimethylbenzyl Cyanide [13][14]
-
Dissolve the crude chloroacetophenone from Step 1 in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium cyanide (1.1 eq).
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethylbenzyl cyanide.
Step 3: Hydrolysis to this compound
-
Combine the crude 3,5-dimethylbenzyl cyanide with an aqueous solution of a strong acid (e.g., 70% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide).
-
Heat the mixture to reflux for several hours until hydrolysis is complete.
-
If basic hydrolysis is used, cool the reaction mixture and acidify with a strong acid to precipitate the product. If acidic hydrolysis is used, cool and pour into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Diagram of the Friedel-Crafts Acylation Route:
Caption: Multi-step synthesis via Friedel-Crafts acylation.
Role in Drug Development and Scientific Applications
This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The phenylacetic acid motif is a common scaffold in medicinal chemistry, and the specific 3,5-dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
While specific blockbuster drugs containing the this compound moiety are not widely publicized, its derivatives are explored in various therapeutic areas. For instance, substituted phenylacetic acids are precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other classes of therapeutic agents. The structural motif is also found in compounds investigated for their potential as enzyme inhibitors or receptor modulators.
The primary value of this compound in drug development lies in its role as a versatile starting material. The carboxylic acid group provides a reactive handle for a variety of coupling reactions, such as amidation to form amides or esterification to form esters, allowing for the facile introduction of this substituted phenylacetyl group into more complex drug candidates.
Conclusion
This compound, while perhaps not a household name, represents a cornerstone intermediate for the synthetic chemist. Its history is intertwined with the development of fundamental organic reactions that are still in use today. A solid understanding of its synthesis, properties, and reactivity is essential for professionals engaged in the design and development of novel pharmaceuticals and other advanced materials. The methodologies detailed in this guide provide a robust framework for the practical application of this important chemical building block.
References
- Understanding this compound: Properties and Industrial Use. (URL: Available upon request)
- Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922 - PubChem. (URL: [Link])
- 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem. (URL: [Link])
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws]. (URL: [Link])
- Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- Willgerodt rearrangement - Wikipedia. (URL: [Link])
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google P
- HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google P
- F C alkylation of m xylene (Pre-lab lecture) - YouTube. (URL: [Link])
- Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL: [Link])
- US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google P
- Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Deriv
- OF WILLGERODT REACTION CONDITIONS WITH KETONES - Sciencemadness.org. (URL: [Link])
- 358 - The Willgerodt Reaction - Sciencemadness.org. (URL: [Link])
- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google P
- Synthesis of 2-[(3,4,5-Triphenyl)
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google P
- Benzyl Cyanide - Organic Syntheses Procedure. (URL: [Link])
- phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])
- BENZYL CYANIDE -
- (PDF)
- Friedel-Crafts Alkyl
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
- CN101182306B - The synthetic method of the intermediate of fexofenadine - Google P
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (URL: [Link])
- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer c
- Methods for Hydroxamic Acid Synthesis - PMC - PubMed Central - NIH. (URL: [Link])
- Synthesis of a series of phenylacetic acid 1-β-O-acyl glucosides and comparison of their acyl migration and hydrolysis kinetics with the corresponding acyl glucuronides - PubMed. (URL: [Link])
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition - Sciencemadness.org. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. sciencemadness.org [sciencemadness.org]
- 11. beyondbenign.org [beyondbenign.org]
- 12. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]
- 13. 3,5-Dimethylbenzyl cyanide | CymitQuimica [cymitquimica.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Theoretical and Computational Guide to the Conformational Landscape of 3,5-Dimethylphenylacetic Acid
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity, biological activity, and material properties. For flexible molecules such as 3,5-dimethylphenylacetic acid, a comprehensive understanding of its conformational preferences is paramount for applications ranging from drug design to materials science. This technical guide presents a rigorous, first-principles approach to elucidating the conformational landscape of this compound. We eschew a prescriptive template in favor of a logical, causality-driven framework that guides the researcher from foundational theory to practical application and data validation. This document details a complete computational workflow, grounded in Density Functional Theory (DFT), for identifying stable conformers, calculating their relative energies and populations, and predicting the energy barriers to interconversion. The protocols described herein are designed to be self-validating, integrating theoretical predictions with routes for experimental spectroscopic verification.
Introduction: The Significance of Molecular Conformation
This compound is a derivative of phenylacetic acid (PAA), a compound with known biological roles, including acting as a plant auxin and a human metabolite.[1][2] Its derivatives are explored for various applications, including as potential agonists for receptors like hPPAR.[3] The molecule's functionality is dictated not just by its atomic connectivity but by the spatial arrangement of its constituent groups. The orientation of the carboxylic acid group relative to the dimethyl-substituted phenyl ring can dramatically influence its intermolecular interactions, such as receptor binding or crystal packing.
Conformational analysis, therefore, is not merely an academic exercise; it is a critical step in rational molecular design. By mapping the potential energy surface (PES) of this compound, we can identify low-energy, populated conformers and understand the dynamics of their interconversion. This knowledge is essential for predicting a molecule's behavior in different environments and for designing analogues with optimized properties.
This guide provides a comprehensive protocol for such an analysis, leveraging the power of modern computational chemistry to build a predictive and experimentally verifiable model of the molecule's conformational behavior.
Theoretical Framework for Conformational Analysis
The conformation of this compound is primarily defined by the rotation around two key single bonds, which dictates the overall shape of the molecule. Our theoretical approach is centered on systematically exploring the molecule's potential energy surface (PES) as a function of these rotations.
Defining the Conformational Space: Key Dihedral Angles
The flexibility of this compound arises from rotation around the following bonds (torsional angles):
-
τ1 (C-C-C-C): This dihedral angle describes the rotation of the acetic acid side chain relative to the phenyl ring. It governs whether the carboxyl group is positioned above, below, or to the side of the ring.
-
τ2 (C-C-C=O): This angle defines the orientation of the carbonyl group within the carboxylic acid moiety. Its rotation determines the accessibility of the hydroxyl proton and the carbonyl oxygen for hydrogen bonding.
A thorough conformational analysis requires a systematic scan of the PES along these two coordinates to locate all energy minima (stable conformers) and the transition states (energy maxima) that connect them.
The Computational Engine: Density Functional Theory (DFT)
To accurately model the subtle electronic effects that govern conformational stability, we employ Density Functional Theory (DFT). DFT offers an excellent balance of computational efficiency and accuracy for organic molecules.[4][5]
-
Expertise-Driven Selection of Functional and Basis Set: The choice of functional and basis set is critical for obtaining reliable results. Based on extensive literature precedent for similar aromatic carboxylic acids, we recommend the following:[6][7]
-
Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely validated choice for geometry optimizations and energy calculations of organic molecules.
-
Basis Set: 6-311++G(d,p). This triple-zeta basis set is sufficiently flexible to describe the electronic structure accurately. The inclusion of diffuse functions (++) is crucial for molecules with lone pairs and potential for hydrogen bonding, while polarization functions (d,p) allow for non-spherical electron density distribution, essential for describing chemical bonds accurately.
-
-
Accounting for Environment: The Role of Solvation: A molecule's conformation can be significantly influenced by its environment. Calculations in the gas phase represent an isolated molecule, while behavior in solution can differ. To model this, we incorporate an implicit solvent model.
-
Trustworthiness through Realistic Modeling: The Polarizable Continuum Model (PCM) is a computationally efficient method that models the solvent as a continuous dielectric medium. This approach provides a more realistic energetic landscape for the molecule in a condensed phase, such as water or an organic solvent.[8]
-
A Validating Computational Protocol
This section outlines a step-by-step methodology for a comprehensive conformational analysis. Each step is designed to build upon the last, culminating in a self-validating model of the molecule's behavior.
Diagram: Computational Workflow for Conformational Analysis
Caption: A comprehensive workflow for the theoretical conformational analysis of this compound.
Protocol Steps:
-
Initial Structure Generation: Construct a 3D model of this compound using any standard molecular modeling software. Ensure a reasonable starting geometry.
-
Potential Energy Surface (PES) Scan:
-
Objective: To identify all low-energy regions of the conformational space.
-
Method: Perform a relaxed PES scan by systematically rotating the dihedral angles τ1 and τ2 (e.g., in 15° or 30° increments). At each grid point, the remaining degrees of freedom of the molecule are allowed to relax (geometry optimization). This is computationally more intensive than a rigid scan but essential for finding true minima.[7]
-
Output: A 2D plot of energy versus τ1 and τ2, revealing the locations of low-energy basins.
-
-
Geometry Optimization of Conformers:
-
Objective: To find the precise geometry of each stable conformer.
-
Method: Select the lowest-energy structure from each basin identified in the PES scan. Perform a full geometry optimization on each of these candidate structures using the high-level DFT method (e.g., B3LYP/6-311++G(d,p)) and the PCM solvent model.
-
Output: The optimized Cartesian coordinates of each stable conformer.
-
-
Vibrational Frequency Calculation:
-
Objective: To confirm that each optimized structure is a true energy minimum and to compute thermodynamic properties.[5]
-
Method: Perform a frequency calculation on each optimized geometry at the same level of theory.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Output: Vibrational frequencies (for IR/Raman spectra simulation) and thermochemical data, including Zero-Point Energy (ZPE) and Gibbs free energy.
-
-
Analysis and Interpretation:
-
Relative Energies and Populations: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of each conformer with respect to the global minimum. Use the Gibbs free energies to calculate the Boltzmann population of each conformer at a standard temperature (e.g., 298.15 K), which predicts their relative abundance.[6]
-
Electronic Structure: Employ Natural Bond Orbital (NBO) analysis to investigate intramolecular interactions, such as hyperconjugation or hydrogen bonds, that stabilize specific conformations.[6] A Molecular Electrostatic Potential (MEP) map can further reveal reactive sites.[7]
-
Spectroscopic Prediction: Use the output of the frequency calculation to simulate the infrared and Raman spectra. NMR shielding tensors can also be calculated for comparison with experimental NMR data.[7][8] This step is the cornerstone of the self-validating protocol, as agreement between predicted and experimental spectra provides strong evidence for the accuracy of the computational model.
-
Data Presentation and Expected Results
The results of the computational study should be presented clearly and concisely. Tables are an effective way to summarize quantitative data for easy comparison.
Table 1: Calculated Energetic and Electronic Properties of Stable Conformers
| Conformer ID | Dihedral Angles (τ1, τ2) | ΔE (kcal/mol) | ΔG (298.15 K) (kcal/mol) | Population (%) | Dipole Moment (Debye) |
| Conf-1 | (e.g., ~90°, ~0°) | 0.00 | 0.00 | (Calculated) | (Calculated) |
| Conf-2 | (e.g., ~90°, ~180°) | (Calculated) | (Calculated) | (Calculated) | (Calculated) |
| Conf-3 | (e.g., ~0°, ~0°) | (Calculated) | (Calculated) | (Calculated) | (Calculated) |
| ...etc. | ... | ... | ... | ... | ... |
| Note: ΔE is the relative electronic energy including ZPE. ΔG is the relative Gibbs free energy. |
Diagram: Conformational Energy Landscape
Caption: A simplified representation of the conformational energy landscape, showing stable conformers and transition states.
Conclusion
This guide has outlined a robust and authoritative computational methodology for the complete conformational analysis of this compound. By following this protocol, researchers can gain deep insights into the molecule's structural preferences, the energetic barriers between conformers, and the electronic factors governing its stability. The emphasis on comparing theoretical predictions with experimental data ensures the trustworthiness and practical relevance of the results. This foundational understanding of molecular conformation is an indispensable component of modern drug discovery and materials science, enabling a more rational and efficient design of novel chemical entities.
References
- Marques, M. P. M., et al. (2017). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 174, 138-146. [Link]
- Ribeiro, A. F., et al. (2015). Conformational preferences of 3,4-dihydroxyphenylacetic acid (DOPAC). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 140, 54-64. [Link]
- Wikipedia contributors. (2023). Phenylacetic acid. Wikipedia, The Free Encyclopedia. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4749495, 2-(3,5-Dimethylphenyl)acetic acid. [Link]
- Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. [Link]
- Afeefy, H. Y., Liebman, J. F., & Stein, S. E. (Eds.). (n.d.). Calculated Barriers to Internal Rotation or Inversion. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Mihovilovic, M. D., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- Goldsmith, M. R., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. [Link]
- Panda, M. K., et al. (2025). DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. Journal of Chemistry Letters. [Link]
- Sienkiewicz-Gromiuk, J. (2018). DFT approach to (benzylthio)acetic acid: Conformational search, molecular (monomer and dimer) structure, vibrational spectroscopy and some electronic properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 189, 116-128. [Link]
- Gimaldinova, E. K., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 569. [Link]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. jchemlett.com [jchemlett.com]
- 6. Conformational preferences of 3,4-dihydroxyphenylacetic acid (DOPAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DFT approach to (benzylthio)acetic acid: Conformational search, molecular (monomer and dimer) structure, vibrational spectroscopy and some electronic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Potential of 3,5-Dimethylphenylacetic Acid: A Technical Guide for Pharmaceutical Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Isomers in Chemical Synthesis
In the intricate world of pharmaceutical and agrochemical development, the precise arrangement of atoms within a molecule is paramount. This guide delves into the technical landscape of dimethylphenylacetic acids, with a primary focus on the 3,5-isomer. While initially targeted as a potential pharmaceutical intermediate, an extensive review of scientific literature and patent databases reveals a notable absence of its large-scale application in the synthesis of current active pharmaceutical ingredients (APIs).
However, the story of its close relative, 2,5-dimethylphenylacetic acid, offers a compelling case study. This isomer stands as a critical and commercially significant intermediate in the production of the advanced insecticide, Spirotetramat. By examining the synthesis, application, and quality control of the 2,5-isomer, we can extrapolate the potential and understand the technical considerations that would apply to 3,5-dimethylphenylacetic acid, should a suitable pharmaceutical application emerge. This guide, therefore, serves a dual purpose: to provide a comprehensive technical overview of this compound and to offer a practical, in-depth look at its commercially successful isomer as a proxy for its potential industrial application.
Physicochemical Properties of this compound
A thorough understanding of a molecule's physical and chemical characteristics is the foundation of its application in synthesis. This compound is a white to light beige crystalline powder.[1] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 42288-46-0 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Appearance | White to light beige crystalline powder[1] |
| Melting Point | 98-102 °C[1] |
| Boiling Point | 291 °C at 760 mmHg |
| Solubility | More soluble in organic solvents than in water[1] |
The presence of the carboxylic acid group makes it amenable to standard reactions like esterification and amidation, while the dimethyl-substituted phenyl ring allows for potential electrophilic aromatic substitution or modifications at the methyl groups.[1]
Case Study: 2,5-Dimethylphenylacetic Acid in the Synthesis of Spirotetramat
The industrial synthesis of the insecticide Spirotetramat serves as an excellent illustration of the role of a dimethylphenylacetic acid intermediate. 2,5-Dimethylphenylacetic acid is a key building block for this complex molecule.[1][2]
Synthesis of 2,5-Dimethylphenylacetic Acid
One common synthetic route to 2,5-dimethylphenylacetic acid starts from p-xylene. The process involves a multi-step reaction sequence that includes a Friedel-Crafts acylation, a ketal reaction, a zinc salt-catalyzed rearrangement, and finally, hydrolysis and acidification to yield the target product.[1]
Experimental Protocol: Synthesis of 2,5-Dimethylphenylacetic Acid from p-Xylene
Step 1: Friedel-Crafts Acylation
-
In a suitable reactor, under an inert atmosphere, p-xylene is reacted with an acylating agent (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
-
The reaction is typically carried out in a non-polar solvent at a controlled temperature to ensure regioselectivity.
-
Upon completion, the reaction mixture is quenched, and the organic phase is separated, washed, and the solvent removed to yield the acylated intermediate.
Step 2: Ketalization
-
The ketone from the previous step is protected as a ketal by reacting it with a suitable diol in the presence of an acid catalyst.
-
This step prevents the ketone from undergoing undesired side reactions in the subsequent rearrangement.
Step 3: Zinc-Catalyzed Rearrangement
-
The ketal intermediate is subjected to a rearrangement reaction catalyzed by a zinc salt.
-
This key step rearranges the carbon skeleton to form the precursor for the phenylacetic acid structure.
Step 4: Hydrolysis and Acidification
-
The rearranged intermediate is hydrolyzed under basic conditions to cleave the ketal and any ester groups.
-
The resulting salt is then acidified to precipitate the final product, 2,5-dimethylphenylacetic acid.
-
The crude product is then purified, typically by recrystallization.[1]
Role in Spirotetramat Synthesis
In the synthesis of Spirotetramat, 2,5-dimethylphenylacetic acid is activated, often by conversion to its acid chloride, and then reacted with another key intermediate to form the final complex structure of the insecticide.[3]
Figure 1: Synthesis pathway of Spirotetramat from p-xylene, highlighting the role of 2,5-dimethylphenylacetic acid.
The Potential of this compound in Pharmaceuticals: A Forward Look
While a direct pharmaceutical application for this compound remains to be established, its structural motifs are present in various biologically active molecules. The phenylacetic acid core is a well-known scaffold in medicinal chemistry. The dimethyl substitution pattern on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
The exploration of this compound as a starting material for novel APIs could be a fruitful area of research. Its synthesis would likely follow similar principles to that of the 2,5-isomer, with adjustments to reaction conditions to achieve the desired regioselectivity.
Quality Control and Analytical Methodologies
Robust analytical methods are essential for ensuring the purity and quality of any chemical intermediate. For dimethylphenylacetic acids, a combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.
Experimental Protocol: HPLC Analysis of a Dimethylphenylacetic Acid
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance.
-
Procedure: A standard solution of the dimethylphenylacetic acid is prepared and injected to determine its retention time. The sample to be analyzed is then injected, and the peak area of the analyte is compared to that of the standard to determine its purity. Impurity profiling can also be performed by analyzing the other peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives or for the analysis of volatile impurities, GC-MS is a powerful tool. The sample is often derivatized (e.g., silylation) to increase its volatility and thermal stability.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is indispensable for the structural elucidation and confirmation of the identity of the synthesized dimethylphenylacetic acid, ensuring the correct isomeric form has been produced.
Figure 2: Analytical workflow for the quality control of a dimethylphenylacetic acid.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions are essential when handling this compound. It is classified as a skin and eye irritant.[5]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion and Future Outlook
While this compound has not yet found its place as a key intermediate in the pharmaceutical industry, its structural features and the successful application of its isomer, 2,5-dimethylphenylacetic acid, in the agrochemical sector highlight its potential. This technical guide provides a foundational understanding of its properties, a practical look at the industrial application of a closely related compound, and the necessary analytical and safety protocols for its handling. For researchers and drug development professionals, this compound represents an intriguing, yet underexplored, building block that may one day contribute to the synthesis of novel and impactful therapeutics. The path to its application lies in the innovative design of new synthetic routes and the identification of biological targets where its unique structure can provide a therapeutic advantage.
References
- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google P
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google P
- CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google P
- Spirotetramat Intermedi
- WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google P
- A Convenient Synthesis of Antihyperlipoproteinemic Agent Gemfibrozil. (URL: [Link])
- asian journal of chemistry - Semantic Scholar. (URL: [Link])
- 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)
- Synthesis of gemfibrozil. (URL: [Link])
- CN105693504A - Preparation method of gemfibrozil - Google P
- Preparation method of gemfibrozil - Eureka | P
- Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Deriv
- Practices for Proper Chemical Storage. (URL: [Link])
- GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT T. (URL: [Link])
- multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (URL: [Link])
- Appendix F: Guidelines for Standard Method Performance Requirements - AOAC Intern
- Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). (URL: [Link])
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google P
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (URL: [Link])
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
- GC/MS Arom
Sources
fundamental reactivity of the carboxyl group in 3,5-Dimethylphenylacetic acid
An In-Depth Technical Guide to the Fundamental Reactivity of the Carboxyl Group in 3,5-Dimethylphenylacetic Acid
Introduction: Understanding the Molecular Architecture
This compound is a carboxylic acid featuring a phenyl ring substituted with two methyl groups at the meta positions relative to the acetic acid moiety. This specific substitution pattern is crucial as it dictates the electronic and steric environment of the reactive carboxyl group, thereby influencing its chemical behavior. The compound typically presents as a white to light beige crystalline powder with a melting point in the range of 98-102 °C.[1][2] Its primary industrial application lies as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]
The two meta-positioned methyl groups exert a weak electron-donating inductive effect (+I) on the aromatic ring. This effect slightly increases the electron density of the phenyl ring, which in turn can marginally influence the acidity of the carboxyl group. Unlike ortho-substituents, these meta groups do not impose significant steric hindrance on the carboxyl function, allowing for relatively unimpeded access by reagents.[3][4] This guide elucidates the core reactivity of the carboxyl group in this specific molecular context, providing both mechanistic understanding and practical, field-proven protocols for its key transformations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [5] |
| Molecular Weight | 164.20 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 98-102 °C | [1] |
| Predicted pKa | 4.31 ± 0.10 | [1] |
Acidity and Deprotonation: The Carboxylate Gateway
The quintessential reaction of any carboxylic acid is its ability to act as a Brønsted-Lowry acid, donating the proton of the hydroxyl group. The acidity is influenced by the stability of the resulting carboxylate anion. For this compound, the predicted pKa is approximately 4.31, slightly higher (less acidic) than that of unsubstituted phenylacetic acid, which is a consequence of the weak electron-donating nature of the two methyl groups.[1][6]
Deprotonation with a suitable base readily forms the 3,5-dimethylphenylacetate anion. This anion is a key nucleophile for certain reactions, though for many transformations, the carboxyl group must first be activated in other ways.
Experimental Protocol: Formation of Sodium 3,5-Dimethylphenylacetate
-
Dissolution: Dissolve 10.0 g (60.9 mmol) of this compound in 100 mL of deionized water. Gentle heating may be required to aid dissolution.
-
Titration: While stirring, slowly add a 1.0 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution.
-
Neutralization: Continue adding NaOH until the pH of the solution reaches a stable value of ~7.5-8.0, indicating complete deprotonation.
-
Isolation: The resulting aqueous solution of sodium 3,5-dimethylphenylacetate can be used directly or the salt can be isolated by removing the water under reduced pressure.
Conversion to Acyl Chlorides: Activating the Carboxyl Group
To enhance the electrophilicity of the carbonyl carbon for nucleophilic acyl substitution, carboxylic acids are frequently converted to more reactive derivatives.[7] Acyl chlorides are among the most reactive and synthetically useful of these derivatives.[8] The reaction with thionyl chloride (SOCl₂) is a standard and highly effective method for this transformation.[9][10][11]
The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[10][11] This intermediate is highly reactive, and subsequent nucleophilic attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[9][12]
Caption: Workflow for the synthesis of 3,5-Dimethylphenylacetyl chloride.
Experimental Protocol: Synthesis of 3,5-Dimethylphenylacetyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (filled with CaCl₂).
-
Reagents: Add 10.0 g (60.9 mmol) of this compound to the flask. Add 25 mL of a suitable anhydrous solvent like toluene or dichloromethane.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (11.0 mL, 152 mmol, ~2.5 equivalents) to the stirred suspension. The reaction is exothermic and will evolve HCl gas.
-
Reaction: Heat the mixture to a gentle reflux for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent by distillation (or under reduced pressure).
-
Purification: The crude 3,5-dimethylphenylacetyl chloride can be purified by vacuum distillation to yield a clear liquid.
Esterification: The Fischer-Speier Method
Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[13][14] The reaction is an equilibrium process, and to drive it towards the ester product, it is necessary to either use a large excess of the alcohol (often as the solvent) or to remove the water that is formed, for instance, by azeotropic distillation with a Dean-Stark apparatus.[14][15]
The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol.[13] A tetrahedral intermediate is formed, which, after proton transfer, eliminates a molecule of water to yield the protonated ester. Deprotonation then gives the final ester product and regenerates the acid catalyst.[6]
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Synthesis of Methyl 3,5-Dimethylphenylacetate
-
Setup: To a 250 mL round-bottom flask, add 10.0 g (60.9 mmol) of this compound.
-
Reagents: Add 100 mL of anhydrous methanol (serves as both reactant and solvent).
-
Catalyst: While stirring, carefully add 1 mL of concentrated sulfuric acid (H₂SO₄) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine.[15]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the product by vacuum distillation or column chromatography.
Amide Bond Formation via Coupling Reagents
The direct reaction between a carboxylic acid and an amine is typically an unproductive acid-base reaction that forms a stable ammonium carboxylate salt.[10] To facilitate the formation of an amide bond—a cornerstone of peptide synthesis and drug development—a coupling reagent is required.[16][17] These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus enabling nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[18][19][20] The use of aminium reagents like HATU is often preferred for their high efficiency and low rates of racemization, especially with sterically hindered substrates.[17][19]
Caption: Amide formation workflow using HATU coupling agent.
Experimental Protocol: Amide Synthesis Using HATU
-
Dissolution: In an inert atmosphere (N₂ or Ar), dissolve 1.0 g (6.09 mmol) of this compound in 20 mL of anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine (1.1 equivalents, 6.70 mmol).
-
Coupling Agent: Add HATU (1.1 equivalents, 2.55 g, 6.70 mmol) to the mixture.
-
Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents, 2.65 mL, 15.2 mmol) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by column chromatography or recrystallization.
Reduction to Primary Alcohols
The carboxyl group can be completely reduced to a primary alcohol (–CH₂OH). This transformation requires a powerful reducing agent due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this conversion, readily reducing carboxylic acids, esters, and amides.[21][22][23][24]
The mechanism involves the deprotonation of the carboxylic acid by a hydride ion to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced by the remaining AlH₃. The carbonyl group is attacked by hydride, forming a tetrahedral intermediate which subsequently coordinates to the aluminum species and is further reduced to the primary alcohol.[21][25] An acidic workup is required to hydrolyze the resulting aluminum alkoxide complex and liberate the alcohol.[25]
Caption: Two-step process for the LAH reduction of a carboxylic acid.
Experimental Protocol: Reduction to 2-(3,5-Dimethylphenyl)ethanol
-
Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a reflux condenser under an inert atmosphere (N₂ or Ar), and a magnetic stirrer.
-
LAH Suspension: Carefully suspend 1.4 g (36.5 mmol, ~1.5 equivalents per carboxyl group) of LiAlH₄ in 50 mL of anhydrous tetrahydrofuran (THF) in the flask and cool to 0 °C in an ice bath.
-
Acid Addition: Dissolve 4.0 g (24.4 mmol) of this compound in 40 mL of anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[24]
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours, then gently reflux for an additional 2 hours to ensure completion.
-
Quenching (Fieser method): Cool the reaction back down to 0 °C. Cautiously and sequentially add dropwise: 1.4 mL of water, 1.4 mL of 15% aqueous NaOH, and finally 4.2 mL of water. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.
-
Filtration: Stir the resulting white suspension at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purification: Purify the 2-(3,5-dimethylphenyl)ethanol by vacuum distillation or column chromatography.
References
- Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.
- Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
- LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Chemistry LibreTexts.
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids.
- LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.
- BrainKart. (2018). Reactivity of Carboxylic acids and carboxylic acid derivatives.
- Dakota Chemicals. (n.d.). Understanding this compound: Properties and Industrial Use.
- Aapptec Peptides. Coupling Reagents.
- University of Calgary. Reactivity of Carboxylic Acid Derivatives.
- Michigan State University. Carboxylic Acid Reactivity.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Shang, J., et al. (2015). Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides. Australian Journal of Chemistry, 68(10), 1548-1555.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts.
- Yamashita, K., et al. (2023). Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions. Chemistry–An Asian Journal.
- J&K Scientific LLC. (2025). Fischer Esterification.
- University of Toronto. (n.d.). Experiment 10: Fischer Esterification.
- Falorni, M., et al. (2005). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. The Journal of Organic Chemistry, 70(11), 4545-4548.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
- Quick Company. A Process For Preparing α α Dimethyl Phenyl Acetic Acid.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- KPU Pressbooks. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution.
- LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Chemistry LibreTexts.
- Pal, M., et al. (2007). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
- AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Wikipedia. Lithium aluminium hydride.
- PubChem. 2-(3,5-Dimethylphenyl)acetic acid. National Center for Biotechnology Information.
- Ashenhurst, J. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
- Common Organic Chemistry. Lithium Aluminum Hydride (LAH).
- Organic Chemistry Portal. Acid to Alcohol - Common Conditions.
- University of the West Indies. Experiment 5 Reductions with Lithium Aluminium Hydride.
- Garg, N. K., et al. (2016). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 6(8), 5221-5224.
- Clark, J. (n.d.). reduction of carboxylic acids. Chemguide.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- YouTube. (2024). Reducing carboxylic acids to alcohols.
- Organic Chemistry Portal. Acyl chloride synthesis.
- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
- LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts.
Sources
- 1. This compound | 42288-46-0 [m.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. brainkart.com [brainkart.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. athabascau.ca [athabascau.ca]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. bachem.com [bachem.com]
- 18. peptide.com [peptide.com]
- 19. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 20. people.uniurb.it [people.uniurb.it]
- 21. adichemistry.com [adichemistry.com]
- 22. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 25. chemguide.co.uk [chemguide.co.uk]
A Technical Guide to the Electronic Effects of meta-Positioned Methyl Groups on the Phenyl Ring of 3,5-Dimethylphenylacetic Acid
Abstract
This technical guide provides an in-depth analysis of the electronic effects exerted by two meta-positioned methyl groups on the phenyl ring in 3,5-Dimethylphenylacetic acid. It explores the interplay of the inductive effect and hyperconjugation, clarifying how their influence is modulated by the meta substitution pattern. This guide synthesizes theoretical principles with practical, field-proven methodologies for empirical validation, including Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric pKa determination. Furthermore, it outlines a computational workflow for visualizing electron density. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of how subtle structural modifications, such as methylation, impact molecular properties.
Foundational Principles: Electronic Effects in Aromatic Systems
Substituents on a phenyl ring fundamentally alter its electron distribution, which in turn dictates its reactivity and the physicochemical properties of the entire molecule. Alkyl groups, such as methyl (-CH₃), are classic examples of electron-donating groups (EDGs) that increase the electron density of the aromatic ring. This donation occurs primarily through two distinct mechanisms: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): This effect is transmitted through the sigma (σ) bonds. An sp³-hybridized carbon of a methyl group is less electronegative than an sp²-hybridized carbon of the phenyl ring. This difference in electronegativity causes a slight polarization of the σ-bond, pushing electron density from the methyl group toward the ring.[1] The inductive effect is distance-dependent, weakening with each successive bond.
-
Hyperconjugation (+R): Often described as "no-bond resonance," hyperconjugation involves the overlap of the filled σ-orbitals of the methyl group's C-H bonds with the adjacent empty or partially filled p-orbitals of the aromatic π-system.[2][3] This delocalization of σ-electrons into the π-system effectively donates electron density to the ring. Unlike the inductive effect, hyperconjugation is a resonance effect and primarily influences the ortho and para positions.[2][4]
The interplay of these two effects determines the overall electronic contribution of the methyl substituent.
substituent [label="{ Methyl Group (-CH₃) | sp³ Carbon}", fillcolor="#FFFFFF", fontcolor="#202124"]; phenyl_ring [label="{ Phenyl Ring | sp² Carbons}", fillcolor="#FFFFFF", fontcolor="#202124"];
substituent:f0 -> phenyl_ring:f0 [label="σ-bond", color="#34A853", fontcolor="#34A853"];
effect1 [label="Inductive Effect (+I)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; effect2 [label="Hyperconjugation (+R)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
substituent:f1 -> effect1 [label=" Electronegativity\n Difference", style=dashed, color="#5F6368"]; substituent:f0 -> effect2 [label=" σ(C-H) → π Overlap", style=dashed, color="#5F6368"];
effect1 -> phenyl_ring:f1 [label=" Donates e⁻ density\n through σ-bonds", color="#EA4335", fontcolor="#EA4335"]; effect2 -> phenyl_ring:f0 [label=" Donates e⁻ density\n into π-system", color="#4285F4", fontcolor="#4285F4"]; }
Analysis of the 3,5-Dimethylphenyl Group: The Critical Role of meta Positioning
In this compound, the two methyl groups are positioned meta relative to the acetic acid moiety (-CH₂COOH). This specific arrangement is crucial for determining their net electronic influence.
-
Dominance of the Inductive Effect: Resonance effects, including hyperconjugation, are most strongly expressed at the ortho and para positions, where the donated electron density can be delocalized directly to the carbon bearing the substituent. The meta position, however, does not participate directly in these resonance structures.[5] Therefore, the electronic contribution of a methyl group at the meta position is almost entirely due to its weaker, through-bond inductive effect (+I).[6]
-
Additive Influence: With two methyl groups at the 3- and 5-positions, their individual inductive effects are additive. Both groups work in concert to push electron density into the phenyl ring, making the ring as a whole more electron-rich than that of unsubstituted phenylacetic acid.
This increased electron density has a direct and measurable consequence on the acidity of the carboxylic acid group. The electron-donating methyl groups increase the electron density on the carboxylate anion that forms upon deprotonation. This concentration of negative charge on the carboxylate is destabilizing, making the anion a stronger conjugate base. A stronger conjugate base corresponds to a weaker acid, which is reflected as a higher pKa value.
A [label="Two meta-Methyl Groups"]; B [label="Dominant +I (Inductive) Effect\n(Weak +R at meta position)"]; C [label="Increased Electron Density\non Phenyl Ring"]; D [label="Destabilization of the\nConjugate Base (Carboxylate Anion)"]; E [label="Weaker Acid"]; F [label="Increased pKa Value"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Experimental Validation and Characterization
Theoretical principles must be validated through empirical data. The electronic effects of the dimethyl substitution can be rigorously characterized using several orthogonal analytical techniques.
Quantifying the Effect on Acidity: pKa Measurement
The most direct way to quantify the electronic effect on the carboxylic acid moiety is by measuring its acid dissociation constant (pKa). Comparing the pKa of this compound with that of unsubstituted phenylacetic acid provides a clear measure of the net electron-donating effect.
| Compound | pKa (in H₂O) | Electronic Effect of Substituents |
| Phenylacetic Acid | 4.31[7][8] | Reference (no substituent effect) |
| This compound | 4.31 (Predicted)[9] | Additive +I effect from two meta-methyl groups |
Note: The predicted pKa for this compound is identical to the experimental value for phenylacetic acid. This prediction suggests a very subtle net effect. An experimental determination is required for definitive quantification. The expected result is a slightly higher pKa for the dimethylated compound, reflecting its weaker acidity.
This protocol outlines a robust method for the precise measurement of pKa values.[10][11][12]
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution, ensuring it is carbonate-free.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[10]
-
Accurately weigh and dissolve the test compound (this compound or phenylacetic acid) in a mixture of water and a co-solvent (if necessary for solubility) to a final concentration of approximately 1-10 mM. Add KCl to a final concentration of 0.15 M.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[10]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled titration vessel.
-
Purge the solution with nitrogen gas to displace dissolved CO₂.[11]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (e.g., until pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found using the first or second derivative of the curve.
-
The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[13]
-
Perform the titration in triplicate for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[11]
-
Probing Ring Electron Density: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for probing the electron density at specific carbon atoms within a molecule. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment.
-
Expected Effects: The electron-donating methyl groups are expected to increase the electron density (shielding) on the carbons of the phenyl ring.[14][15] This increased shielding should result in a slight upfield shift (lower ppm value) for the aromatic carbons compared to those in unsubstituted phenylacetic acid. While the effect at the meta positions (C3, C5) will be influenced by the direct attachment, the chemical shifts of C1, C2, C4, and C6 will provide the clearest evidence of the overall increase in ring electron density. An upfield shift for C1, the carbon attached to the acetic acid group, would be particularly strong evidence of the inductive donation.
Computational Chemistry: Visualizing Electron Distribution
Quantum chemistry calculations can provide a visual and quantitative model of the molecule's electronic structure, corroborating experimental findings. Calculating the electrostatic potential (ESP) map is particularly insightful.
-
Electrostatic Potential (ESP) Maps: An ESP map is generated by calculating the electrostatic potential at a given point on the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich, while regions of positive potential (blue) are electron-poor. Comparing the ESP map of this compound to that of phenylacetic acid would visually demonstrate the increased negative potential (more red/yellow) on the phenyl ring due to the methyl groups' electron donation.
This workflow provides a general outline for performing the necessary calculations using common quantum chemistry software packages.[16][17][18]
A [label="1. Build 3D Molecular Structure\n(e.g., Avogadro, GaussView)"]; B [label="2. Geometry Optimization\n(e.g., DFT with B3LYP/6-31G*)"]; C [label="3. Single Point Energy Calculation\n& Generation of Cube File"]; D [label="4. Calculate Electron Density Surface"]; E [label="5. Map Electrostatic Potential\nonto the Density Surface"]; F [label="6. Visualization & Analysis\n(Red = e⁻ Rich, Blue = e⁻ Poor)"];
A -> B -> C -> D -> E -> F; }
Implications in Drug Development
The seemingly minor addition of methyl groups can have profound consequences for a molecule's behavior in a biological system, a phenomenon sometimes referred to as the "magic methyl" effect.[19][20][21]
-
Modulation of Physicochemical Properties: The electronic effects described here directly influence properties like acidity (pKa), which governs the ionization state of the molecule at physiological pH. This, in turn, affects solubility, membrane permeability, and protein binding.[22]
-
Metabolic Stability: Methyl groups can be introduced to sterically block sites of metabolic attack (e.g., by cytochrome P450 enzymes), thereby increasing the molecule's half-life.[20][21]
-
Binding Affinity and Selectivity: A methyl group can enhance binding affinity by displacing water molecules from a hydrophobic pocket in a protein's active site, leading to a favorable entropic gain.[20] Its electron-donating properties can also subtly alter the charge distribution of the molecule, optimizing electrostatic interactions with the target receptor.[22][23]
Understanding the foundational electronic principles of such substitutions is therefore not merely an academic exercise but a critical component of rational drug design and lead optimization.[23]
Conclusion
In this compound, the two methyl groups act as weak electron-donating substituents. Due to their meta positioning relative to the functional group, their primary mode of influence is a cooperative and additive +I (inductive) effect, with negligible contribution from hyperconjugation. This net electron donation increases the electron density of the phenyl ring, which destabilizes the resulting carboxylate anion upon deprotonation. Consequently, this compound is predicted to be a slightly weaker acid (possessing a higher pKa) than its unsubstituted counterpart, phenylacetic acid. These theoretical effects can be empirically verified and quantified through standard laboratory techniques such as potentiometric titration and ¹³C NMR, and visualized through computational methods, providing a complete and validated understanding of the molecule's electronic structure.
References
- Wikipedia contributors. (2024). Phenylacetic acid. Wikipedia, The Free Encyclopedia. [Link]
- Ishida, Y., & Aihara, J. (2020). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [Link]
- National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. [Link]
- Grokipedia. (n.d.).
- Ferreira, R. J., et al. (2018).
- Wikipedia contributors. (2024). Hammett equation. Wikipedia, The Free Encyclopedia. [Link]
- ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]
- University of California, Santa Barbara. (n.d.).
- University of Wisconsin-Madison. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180. [Link]
- ChemIDplus. (n.d.). Phenylacetic Acid. [Link]
- Hashmi, M. A. (2023). ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. YouTube. [Link]
- Creative Bioarray. (n.d.).
- Royal Society of Chemistry. (2017). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
- Chemistry Stack Exchange. (2015). Does hyperconjugation and induction always have the same effect?. [Link]
- Student Doctor Network. (2011).
- Hashmi, M. A. (2023). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn | Vs,max & Vs,min Explained!. YouTube. [Link]
- ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
- Scribd. (n.d.). Methyl Group Impact in Drug Design. [Link]
- University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
- Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. [Link]
- ResearchGate. (n.d.). Hammett Substituent Constants. [Link]
- Sciencemadness Wiki. (2022). Phenylacetic acid. [Link]
- National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
- University of California, Davis. (2012). Linear Free Energy Relationships (LFERs)
- Lian, J., et al. (2013). [Application of methyl in drug design]. PubMed. [Link]
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2020). 1.
- Pearson+. (n.d.). The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... [Link]
- Avogadro. (2022).
- Bui, C. (2021).
- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. [Link]
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
- Michigan State University. (n.d.).
- Chemistry LibreTexts. (2023). 7.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
- Chemistry Stack Exchange. (2013). What is the influence of an alkyl-hydroxy group on a benzene ring?. [Link]
- Royal Society of Chemistry. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing. [Link]
- eGyanKosh. (n.d.).
- University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
- National Center for Biotechnology Information. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid. PubChem. [Link]
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. echemi.com [echemi.com]
- 5. web.viu.ca [web.viu.ca]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 42288-46-0 [m.chemicalbook.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 19. scribd.com [scribd.com]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Sourcing and Verifying High-Purity 3,5-Dimethylphenylacetic Acid for Advanced Research
Abstract
For researchers in drug development and specialized organic synthesis, the integrity of starting materials is paramount. 3,5-Dimethylphenylacetic acid is a key structural motif and building block in the synthesis of various pharmacologically active molecules and complex organic structures.[1][2] The presence of isomeric, homologous, or process-related impurities can drastically alter reaction kinetics, yield, and the biological activity of the final compounds, leading to irreproducible results and potential safety concerns. This guide provides an in-depth technical framework for the synthesis, purification, and rigorous analytical validation of high-purity this compound, ensuring its suitability for the most demanding research applications.
Strategic Synthesis: Choosing a Pathway for Purity
While several synthetic routes to this compound exist, the selection of a specific pathway should be guided by the desired purity of the crude product before downstream processing. A common and effective approach begins with m-xylene, leveraging a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction.
The causality behind this choice lies in the regioselectivity of the initial acylation step on m-xylene, which preferentially directs the addition to the 4-position, minimizing the formation of other isomers. Subsequent conversion to the thiomorpholide and hydrolysis provides a relatively clean crude product.
Caption: A common synthetic pathway to this compound.
Alternative routes, such as the carbonation of a Grignard reagent formed from 3,5-dimethylbenzyl bromide, can also be employed. However, the Grignard route may introduce impurities from Wurtz coupling or incomplete carbonation, necessitating more rigorous purification.
The Purification Imperative: Achieving >99.5% Purity
The purification of crude this compound is a multi-step process designed to systematically remove different classes of impurities. A robust workflow combines recrystallization and column chromatography.
Caption: Multi-step workflow for achieving high-purity product.
Protocol: Recrystallization
Recrystallization is a powerful technique for removing impurities with different solubility profiles from the target compound.[3][4] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Methodology:
-
Solvent Selection: Through solubility testing, a mixed solvent system of Toluene and Heptane (approx. 1:2 ratio) is found to be effective. Toluene dissolves the acid at elevated temperatures, while heptane acts as an anti-solvent.
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a minimum amount of hot toluene (e.g., 20-30 mL) in an Erlenmeyer flask with gentle heating and stirring until fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add heptane dropwise to the hot solution until a faint, persistent cloudiness appears. Add a few drops of hot toluene to redissolve the precipitate, ensuring the solution is saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The typical melting point of pure this compound is in the range of 98-102°C.[6]
Analytical Validation: A Self-Validating System
Purity is not an assumption; it is a quantifiable attribute. A multi-technique analytical approach is required to establish the identity and purity of the final product with a high degree of confidence.
| Technique | Parameter | Acceptance Criteria | Purpose |
| RP-HPLC | Purity (Area %) | ≥ 99.5% | Quantifies purity and detects non-volatile impurities. |
| ¹H NMR | Spectral Conformance | Spectrum conforms to reference standard. | Confirms chemical structure and identity. |
| ¹³C NMR | Spectral Conformance | Spectrum conforms to reference standard. | Confirms carbon skeleton and isomeric purity. |
| GC-MS | Residual Solvents | Toluene: < 890 ppm, Heptane: < 5000 ppm | Detects and quantifies volatile impurities and residual solvents. |
| Melting Point | Range | 98-102°C | A sharp melting range indicates high purity.[6] |
Protocol: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[7][8]
Methodology:
-
System: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, hold for 2 min; linear gradient to 10% A / 90% B over 15 min; hold for 3 min.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 220 nm.[10]
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: The peak corresponding to this compound should be sharp and symmetrical. The area percentage of this peak relative to the total area of all peaks provides the purity value.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.
Methodology:
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Expected ¹H NMR Signals (in CDCl₃, 300 MHz):
-
δ ~11-12 ppm (broad singlet, 1H, -COOH)
-
δ ~6.9 ppm (singlet, 1H, Ar-H)
-
δ ~6.85 ppm (singlet, 2H, Ar-H)
-
δ ~3.6 ppm (singlet, 2H, -CH₂-)
-
δ ~2.3 ppm (singlet, 6H, -CH₃)[11]
-
-
Analysis: The spectrum should be free of unassigned signals. The integration of the peaks should correspond to the number of protons in the structure.
Sourcing, Storage, and Handling
When sourcing commercially, it is imperative to request a Certificate of Analysis (CoA) from the supplier that details the purity and the methods used for its determination.[12][13] Reputable suppliers will provide data from techniques like HPLC and NMR.
Storage and Stability:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[14][15]
-
Stability: this compound is generally stable under recommended storage conditions.[16] Long-term exposure to light and air should be avoided to prevent potential degradation.
Conclusion
The successful application of this compound in a research setting is directly dependent on its purity. By understanding the nuances of its synthesis, employing rigorous, multi-step purification protocols, and validating the final product with a suite of orthogonal analytical techniques, researchers can ensure the integrity of their starting material. This diligence forms the bedrock of reproducible science and accelerates the path from discovery to innovation.
References
- Vertex AI Search. (n.d.).
- Organic Syntheses. (n.d.). Phenylacetic acid.
- Fisher Scientific. (n.d.). This compound, 98+%.
- León, T., Correa, A., & Martin, R. (n.d.).
- Crescent Chemical Company. (n.d.). 3 5-DIMETHYLPHENYLACETIC ACID.
- CymitQuimica. (2025).
- Quick Company. (n.d.). A Process For Preparing α α Dimethyl Phenyl Acetic Acid.
- Organic Syntheses. (n.d.). Diphenylacetic acid.
- ChemicalBook. (n.d.). 3-Methylphenylacetic acid(621-36-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). This compound | 42288-46-0.
- SpectraBase. (n.d.). acetic acid, [(3,5-dimethylphenyl)(phenylsulfonyl)amino]-, methyl ester - Optional[1H NMR] - Spectrum.
- ChemBK. (n.d.). (3,5-dimethylphenyl)acetic acid.
- PubChem. (2025). Acetic acid 3,5-dimethyl-phenyl ester.
- Sigma-Aldrich. (n.d.). 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid.
- Santa Cruz Biotechnology. (n.d.). (3,4-Dimethyl-phenyl)-acetic acid | CAS 17283-16-8.
- Surya Life Sciences. (n.d.). Alpha Alpha Dimethyl Phenyl Acetic Acid.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
- Google P
- Thermo Scientific Chemicals. (n.d.). This compound, 98+% 5 g | Buy Online.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).
- Inventiva Pharma. (n.d.).
- Fisher Scientific. (2021).
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethoxy-4'-iodobenzophenone.
- Asian Journal of Research in Chemistry. (n.d.).
- Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
- Google Patents. (n.d.). HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
- ResearchGate. (2007).
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024).
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025).
- PubMed Central. (2025). Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology.
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. Process Development for the Continuous Manufacturing of Carbamazepine-Nicotinamide Co-Crystals Utilizing Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Home Page [chem.ualberta.ca]
- 4. mt.com [mt.com]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound | 42288-46-0 [m.chemicalbook.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. aber.apacsci.com [aber.apacsci.com]
- 9. jchr.org [jchr.org]
- 10. cipac.org [cipac.org]
- 11. rsc.org [rsc.org]
- 12. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 13. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. chembk.com [chembk.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
safety and handling precautions for 3,5-Dimethylphenylacetic acid
An In-Depth Technical Guide to the Safe Handling of 3,5-Dimethylphenylacetic Acid
For professionals engaged in pharmaceutical research, chemical synthesis, and drug development, a comprehensive understanding of the safety protocols for chemical reagents is paramount. This guide provides a detailed examination of the (CAS No. 42288-46-0), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a white to light beige crystalline powder.[1][3] Its structural and physical properties are fundamental to understanding its behavior and potential hazards in a laboratory setting. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 42288-46-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3][4] |
| Molecular Weight | ~164.20 g/mol | [1][4] |
| Appearance | White to cream crystalline powder | [1][3] |
| Melting Point | 98-102 °C | [1][5] |
| Boiling Point | 291.0±9.0 °C (Predicted) | [5] |
| Solubility | More soluble in organic solvents than in water. | [1] |
| pKa | 4.31±0.10 (Predicted) | [5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards are associated with irritation and potential harm upon ingestion.[4][5] Understanding these classifications is the first step in a robust risk assessment.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[4][5][6][7]
The causality behind these classifications lies in the compound's acidic nature and its ability to interact with biological tissues. As an irritant, it can cause local inflammation upon contact with the skin, eyes, and respiratory tract.
Risk Assessment and Control Workflow
A systematic approach to safety involves a continuous cycle of hazard identification, risk assessment, and implementation of control measures. The following workflow illustrates this process, emphasizing the hierarchy of controls, which prioritizes engineering and administrative controls over personal protective equipment (PPE).
Caption: Risk Assessment & Control Workflow
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE. The selection must be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[8] | Rationale: Essential to protect against splashes and airborne dust particles that can cause serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8][10] | Rationale: Prevents direct skin contact, which can cause irritation. Gloves should be inspected before use and removed carefully to avoid contaminating the skin.[11] |
| Skin and Body Protection | Laboratory coat. | Rationale: Protects skin and personal clothing from contamination.[8] For tasks with a higher risk of splashes, a chemically resistant apron may be warranted. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Rationale: Required when handling the powder form outside of a fume hood or if dust formation is likely, to prevent respiratory tract irritation.[8][11][12] Work should preferably be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[8] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is fundamental to preventing accidents and ensuring the long-term stability of the compound.
Standard Operating Protocol for Handling
-
Preparation: Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible and operational.[9]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[8][9][11]
-
Personal Protective Equipment (PPE): Don all required PPE as specified in Section 4 before beginning work.
-
Dispensing: Avoid creating dust when weighing or transferring the solid material.[11] Use techniques such as weighing on paper within a draft shield or using a spatula carefully.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8][10]
-
Contamination: Do not eat, drink, or smoke in areas where the chemical is handled or stored.[13][14]
Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination and absorption of moisture.[15][16]
-
Location: Store in a dry, cool, and well-ventilated place.[11][15][16] The recommended storage condition is sealed in dry, room temperature.[1][5]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents to prevent hazardous reactions.[9][15]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an accidental exposure. The following decision tree and table outline the necessary steps.
Caption: Emergency Response Decision Tree
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[9][11][16] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][10][16] If skin irritation persists, consult a physician.[16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9][11][16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[9][16] |
| Ingestion | Do NOT induce vomiting.[10] Clean the mouth with water and drink plenty of water afterwards.[16] Seek immediate medical attention.[9][10][11] |
Accidental Release Measures
Prompt and safe cleanup of spills is necessary to prevent further exposure and environmental contamination.
Spill Response Protocol
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[11]
-
Containment: Prevent the spill from entering drains or waterways.[15]
-
Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding dust generation.[9][11] Place the swept material into a suitable, labeled, and closed container for disposal.[10][11]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Disposal: Dispose of the contaminated materials and waste container as hazardous waste in accordance with local, state, and federal regulations.[16]
Stability and Reactivity
-
Chemical Stability: The compound is stable under normal, recommended storage conditions.[9][15]
-
Conditions to Avoid: Avoid dust formation, excess heat, and incompatible materials.[9][11][15]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[9][15]
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can lead to the release of carbon oxides (carbon monoxide and carbon dioxide).[9][15]
References
- Understanding this compound: Properties and Industrial Use. (n.d.). Google Cloud.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2021). Fisher Scientific.
- sigma-aldrich - Safety D
- 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495. (n.d.). PubChem.
- PHENYL ACETIC ACID, Natural (Manufacturing) - SDS. (n.d.). Aurochemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- This compound, 98+%. (2026). Thermo Fisher Scientific.
- This compound | 42288-46-0. (n.d.). ChemicalBook.
- 2-(4-(3,5-Dimethylphenoxy)phenyl)
- Personal protective equipment for handling 3-Methyladipic acid. (n.d.). Benchchem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Thermo Fisher Scientific.
- Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
- SAFETY DATA SHEET - CymitQuimica. (2025). CymitQuimica.
- 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615. (n.d.). PubChem.
- This compound, 98+%. (n.d.). Fisher Scientific.
- Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 42288-46-0 [m.chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aurochemicals.com [aurochemicals.com]
- 11. westliberty.edu [westliberty.edu]
- 12. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note & Protocol: Strategic Synthesis of 3,5-Dimethylphenylacetic Acid from Xylene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylphenylacetic acid is a valuable substituted aryl-acetic acid derivative, serving as a critical building block in the synthesis of pharmaceuticals and fine chemicals. Its structural motif is of significant interest in medicinal chemistry. This document provides a comprehensive guide to the strategic synthesis of this compound, starting from the readily available xylene derivative, 1,3,5-trimethylbenzene (mesitylene). We present two primary, field-proven synthetic routes: the Grignard carboxylation pathway and the Willgerodt-Kindler reaction pathway. This guide offers in-depth application notes explaining the causality behind experimental choices, detailed step-by-step protocols, and comparative data to assist researchers in selecting the optimal strategy for their specific needs.
Introduction and Strategic Overview
The synthesis of substituted phenylacetic acids is a cornerstone of organic synthesis, providing precursors for numerous active pharmaceutical ingredients (APIs) and other high-value molecules. The 3,5-dimethyl substitution pattern offers a unique lipophilic and sterically defined scaffold. The most logical and efficient starting material within the xylene family for this target is 1,3,5-trimethylbenzene (mesitylene), as its symmetrical substitution pattern pre-installs the required methyl groups at the correct positions, obviating the need for complex isomerization or directing group strategies.
This guide details two robust synthetic approaches originating from mesitylene or its immediate derivatives.
-
Route A: The Grignard Pathway. This classic and highly reliable method involves the selective benzylic bromination of mesitylene, followed by the formation of a Grignard reagent and subsequent carboxylation. It is a versatile and well-understood route, offering high yields with careful control of reaction conditions.
-
Route B: The Willgerodt-Kindler Reaction. This alternative pathway begins with 3,5-dimethylacetophenone (accessible from m-xylene). It involves a fascinating rearrangement reaction that converts an aryl alkyl ketone into a terminal thioamide, which is then hydrolyzed to the desired carboxylic acid.[1][2] This route is particularly useful when the corresponding acetophenone is readily available.
Below is a high-level comparison of these two strategic pathways.
Caption: High-level comparison of the Grignard and Willgerodt-Kindler synthetic routes.
In-Depth Application Notes & Mechanistic Insights
Route A: The Grignard Pathway
This pathway is often preferred for its straightforward, stepwise logic and high potential yield. Success hinges on rigorous control over two key stages: selective bromination and anhydrous Grignard reaction conditions.
2.1.1. Step 1: Selective Benzylic Bromination of Mesitylene
The objective is to functionalize one of the three equivalent methyl groups. This is achieved via a free-radical chain reaction at the benzylic position, which is stabilized by the aromatic ring.
-
Choice of Reagent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution over electrophilic aromatic addition. A radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to start the chain reaction.
-
Causality: The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux. Light or a chemical initiator generates a bromine radical, which abstracts a benzylic hydrogen from mesitylene. The resulting benzylic radical is resonance-stabilized, making this position highly susceptible to radical reactions. This radical then reacts with Br₂ (generated from NBS) to form the product, 3,5-dimethylbenzyl bromide (also known as α-bromomesitylene), and a new bromine radical, propagating the chain.
-
Process Control: The primary side-reaction is the formation of di- and tri-brominated species. This is minimized by using a stoichiometry of ~1 equivalent of NBS relative to mesitylene. Any unreacted mesitylene can be readily removed during purification.
2.1.2. Steps 2 & 3: Grignard Reagent Formation and Carboxylation
The formation of the Grignard reagent, 3,5-dimethylbenzylmagnesium bromide, is the most critical step and is highly sensitive to moisture and oxygen.[3][4]
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.[3] All glassware must be rigorously dried (oven or flame-drying), and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO). This layer must be disrupted to initiate the reaction.[3] This is commonly achieved by adding a small crystal of iodine (the disappearance of its purple/brown color indicates activation) or a few drops of 1,2-dibromoethane.
-
Minimizing Side Reactions: The most significant side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted 3,5-dimethylbenzyl bromide to form 1,2-bis(3,5-dimethylphenyl)ethane.[4] This is mitigated by the slow, dropwise addition of the benzyl bromide solution to the suspension of activated magnesium, maintaining a low concentration of the halide relative to the metal.
-
Carboxylation: The formed Grignard reagent is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide. Solid CO₂ (dry ice) is a convenient and inexpensive source. It is crucial to use freshly crushed dry ice to maximize surface area and to ensure it is free of condensed water ice. The Grignard solution is added to a slurry of dry ice in an anhydrous solvent. A reverse addition (adding dry ice to the Grignard) is generally avoided as it can lead to the formation of a ketone byproduct.
-
Titration: Before use, it is highly recommended to determine the exact molarity of the prepared Grignard reagent by titration. This ensures accurate stoichiometry in the carboxylation step and improves reproducibility. A common method involves titration against a known amount of iodine in the presence of lithium chloride.[5]
Route B: The Willgerodt-Kindler Reaction
This route offers an elegant alternative, particularly if 3,5-dimethylacetophenone is the more accessible starting material. The reaction achieves a remarkable transformation: the migration of a carbonyl group from within an alkyl chain to its terminus, coupled with oxidation.[1]
-
Mechanism: The Kindler modification (using sulfur and a secondary amine like morpholine) is the most common variant.[2] The reaction initiates with the formation of an enamine from the acetophenone and morpholine. This enamine then attacks elemental sulfur. The key transformation proceeds through a complex series of rearrangements, ultimately forming a thioamide (in this case, 2-(3,5-dimethylphenyl)-1-(morpholin-4-yl)ethanethione).[6]
-
Hydrolysis: The resulting thioamide is a stable intermediate that must be hydrolyzed to yield the final carboxylic acid. This can be accomplished under either strong acidic (e.g., H₂SO₄/acetic acid) or basic (e.g., NaOH or KOH) conditions, followed by acidification.[6][7]
-
Phase-Transfer Catalysis (PTC): The Willgerodt-Kindler reaction can be sluggish. Its rate can be significantly enhanced by employing phase-transfer catalysis.[8][9] A catalyst like triethyl benzyl ammonium chloride (TEBA) can facilitate the interaction between reactants in different phases, dramatically reducing reaction times.[8]
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol for Route A: Grignard Pathway
Caption: Detailed experimental workflow for the Grignard synthesis pathway.
Part I: Synthesis of 3,5-Dimethylbenzyl Bromide
-
Materials & Reagents:
-
1,3,5-Trimethylbenzene (Mesitylene): 24.0 g (0.20 mol)
-
N-Bromosuccinimide (NBS): 35.6 g (0.20 mol)
-
Azobisisobutyronitrile (AIBN): 0.33 g (2.0 mmol)
-
Carbon tetrachloride (CCl₄): 400 mL
-
-
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add mesitylene, NBS, AIBN, and CCl₄.
-
Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by observing the succinimide byproduct, which is denser than CCl₄ and will sink initially, then float as the reaction completes. The reaction is typically complete in 2-3 hours.
-
Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide.
-
Filter the mixture by vacuum filtration and wash the solid succinimide with a small amount of cold CCl₄.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a yellowish oil or low-melting solid, can be purified by vacuum distillation or used directly in the next step if purity is sufficient. (Expected M.P. 37-39 °C).
-
Part II: Synthesis of this compound
-
Materials & Reagents:
-
Magnesium turnings: 5.3 g (0.22 mol)
-
Anhydrous tetrahydrofuran (THF): 250 mL
-
Iodine: 1 small crystal
-
Crude 3,5-Dimethylbenzyl Bromide: (from Part I, ~0.20 mol)
-
Dry Ice (solid CO₂): ~150 g, crushed
-
Anhydrous diethyl ether: 200 mL
-
6 M Hydrochloric acid (HCl): ~200 mL
-
-
Procedure:
-
Place the magnesium turnings into a 1 L three-necked, flame-dried round-bottom flask equipped with a dropping funnel, reflux condenser (with a drying tube), and a magnetic stirrer under a nitrogen atmosphere.
-
Add 50 mL of anhydrous THF and the iodine crystal. Stir to activate the magnesium.
-
Dissolve the crude 3,5-dimethylbenzyl bromide in 200 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (~10 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and disappearance of the iodine color. If it does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour.
-
In a separate 2 L beaker, place the crushed dry ice and cover it with 200 mL of anhydrous diethyl ether.
-
Slowly transfer the prepared Grignard reagent solution onto the dry ice slurry via a cannula with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Slowly and carefully quench the reaction by adding the 6 M HCl solution. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid.
-
Protocol for Route B: Willgerodt-Kindler Reaction
Part I: Synthesis of 2-(3,5-dimethylphenyl)-1-(morpholin-4-yl)ethanethione
-
Materials & Reagents:
-
3,5-Dimethylacetophenone: 29.6 g (0.20 mol)
-
Morpholine: 26.1 g (0.30 mol)
-
Sulfur powder: 9.6 g (0.30 mol)
-
-
Procedure:
-
Combine 3,5-dimethylacetophenone, morpholine, and sulfur in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to reflux (approx. 130-140°C) and maintain for 8-12 hours.[6]
-
Cool the reaction mixture and pour it into 200 mL of hot ethanol.
-
Allow the solution to cool to room temperature, then in an ice bath to induce crystallization of the thioamide product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Part II: Hydrolysis to this compound
-
Materials & Reagents:
-
Crude Thioamide product: (from Part I, ~0.20 mol)
-
Glacial Acetic Acid: 200 mL
-
Concentrated Sulfuric Acid: 30 mL
-
Water: 50 mL
-
-
Procedure:
-
In a 1 L round-bottom flask, combine the crude thioamide, acetic acid, sulfuric acid, and water.
-
Heat the mixture to reflux for 5-6 hours.[6]
-
Cool the reaction mixture and pour it into 1 L of ice-water with stirring.
-
The precipitated crude product is collected by vacuum filtration and washed with water.
-
To purify, dissolve the crude solid in a 10% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to re-precipitate the carboxylic acid.
-
Collect the purified this compound by vacuum filtration, wash with cold water, and dry.
-
Data Summary & Comparison
| Parameter | Route A: Grignard Pathway | Route B: Willgerodt-Kindler |
| Starting Material | 1,3,5-Trimethylbenzene | 3,5-Dimethylacetophenone |
| Key Reagents | Mg, NBS, CO₂ (Dry Ice) | S₈, Morpholine, H₂SO₄/NaOH |
| Key Intermediates | 3,5-Dimethylbenzylmagnesium bromide[10] | 2-(3,5-dimethylphenyl)thioacetamide |
| Typical Overall Yield | 65-80% | 50-70% |
| Key Advantages | High yield, well-understood, versatile | Tolerant of more functional groups (pre-reaction), unique transformation |
| Key Challenges | Strict anhydrous conditions required, Wurtz coupling side-reaction | Odor of sulfur compounds, long reaction times (can be mitigated with PTC[8]), harsh hydrolysis conditions |
Conclusion
Both the Grignard pathway and the Willgerodt-Kindler reaction represent viable and effective strategies for the synthesis of this compound from xylene derivatives. The Grignard route, starting from mesitylene, is a highly logical and often higher-yielding approach, though it demands rigorous attention to anhydrous technique. The Willgerodt-Kindler reaction provides a powerful alternative, especially when 3,5-dimethylacetophenone is a more convenient starting point. The choice of synthetic route will ultimately depend on starting material availability, laboratory capabilities for handling sensitive reagents, and desired scale. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize this important chemical building block.
References
- Wikipedia. Mesitylene.
- ResearchGate. Phase-transfer catalyzed asymmetric arylacetate alkylation.
- Researcher.Life. Phase-transfer catalyzed asymmetric arylacetate alkylation.
- Wikipedia. Willgerodt rearrangement.
- Organic Chemistry Portal. Willgerodt-Kindler Reaction.
- ResearchGate. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Rhodium Archive. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
- Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- Organic Syntheses. Bromomesitylene.
- Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- MSU Chemistry. Willgerodt-Kindler Reaction.
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Chemistry Stack Exchange. Grignard reaction on electron-poor benzyl bromides.
- Google Patents. CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
- ACS Publications. Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts.
- Organic Syntheses. ALDEHYDES FROM GRIGNARD REAGENTS BY AN ISONITRILE INSERTION REACTION: 2-METHYLBUTANAL-1-d.
- Google Patents. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
- ResearchGate. Synthesis of renewable p‐xylene starting from DMF and acrylic acid.
- SciELO. Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents.
- Organic Syntheses. Mesitoic Acid.
- ResearchGate. CO pressure as a key factor for the palladium-catalyzed methoxycarbonylation of benzyl chloride under mild conditions.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- Google Patents. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid.
- PubChem. 3,5-Dimethylbenzylmagnesium bromide.
- Google Patents. Method for preparing 3,5-dimethylbenzoyl chloride by staged reaction.
- PubMed. Hydrolysis of N,N- and N,S-dimethyl derivatives of 2-thiophenobarbital.
- OpenBU. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids.
- ResearchGate. Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine.
- PubMed. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase.
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Hydrolysis of N,N- and N,S-dimethyl derivatives of 2-thiophenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iajpr.com [iajpr.com]
- 10. 3,5-Dimethylbenzylmagnesium bromide | C9H11BrMg | CID 12348358 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3,5-Dimethylphenylacetic Acid: A Comprehensive Guide to Mechanisms and Protocols
Introduction: The Significance of 3,5-Dimethylphenylacetic Acid in Modern Drug Discovery
This compound (3,5-DMPA) is a crucial carboxylic acid derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern on the aromatic ring makes it a valuable intermediate in the development of novel therapeutic agents. The strategic placement of the methyl groups influences the lipophilicity, metabolic stability, and conformational preferences of the final drug candidates, making 3,5-DMPA a sought-after precursor in medicinal chemistry. Phenylacetic acid derivatives, in general, are integral components of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The 3,5-disubstituted phenylacetic acid motif, in particular, has been explored in the design of potential treatments for neurodegenerative diseases like Alzheimer's[2]. This guide provides an in-depth exploration of the primary synthetic routes to 3,5-DMPA, offering detailed mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Strategic Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of a particular method often depends on the availability of starting materials, desired scale of production, and tolerance to specific reagents and reaction conditions. This guide will focus on four prominent and reliable methods:
-
The Willgerodt-Kindler Reaction: A classic method for converting aryl ketones to the corresponding phenylacetic acids.
-
Grignard Reaction with Carbon Dioxide: A robust and widely used method for forming carboxylic acids from aryl halides.
-
Hydrolysis of 3,5-Dimethylbenzyl Cyanide: A straightforward approach involving the conversion of a benzyl cyanide to the corresponding carboxylic acid.
-
Palladium-Catalyzed Carbonylation: A modern and efficient method employing a transition metal catalyst to introduce the carbonyl group.
The following sections will delve into the mechanistic intricacies and provide detailed experimental protocols for each of these synthetic strategies.
The Willgerodt-Kindler Reaction: From Aryl Ketone to Phenylacetic Acid
The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid. This reaction is particularly useful when the corresponding aryl ketone is readily available. The overall process involves a remarkable rearrangement where the carbonyl group effectively migrates to the terminal carbon of the alkyl chain.
Mechanism of the Willgerodt-Kindler Reaction
The reaction proceeds in two main stages. The first stage is the formation of a phenylacetothiomorpholide intermediate from 3,5-dimethylacetophenone, sulfur, and morpholine. The second stage is the hydrolysis of this intermediate to yield this compound.
The mechanism of the first stage is believed to involve the following key steps[3]:
-
Enamine Formation: 3,5-Dimethylacetophenone reacts with morpholine to form an enamine intermediate.
-
Sulfur Addition: The enamine, being nucleophilic at the α-carbon, attacks elemental sulfur.
-
Rearrangement and Thioamide Formation: A complex series of rearrangements, potentially involving a thiirane intermediate, leads to the formation of the stable phenylacetothiomorpholide.
The subsequent hydrolysis of the thioamide to the carboxylic acid can be achieved under either acidic or basic conditions.
Experimental Workflow: Willgerodt-Kindler Reaction
Caption: Workflow for the two-stage Willgerodt-Kindler synthesis of this compound.
Protocol: Synthesis of this compound via the Willgerodt-Kindler Reaction
This protocol is adapted from a procedure for a closely related compound, 3,4,5-trimethylphenylacetic acid[4].
Materials:
-
3,5-Dimethylacetophenone
-
Morpholine, redistilled
-
Sulfur powder
-
Ethanol
-
Sulfuric acid (50% by weight) or Sodium Hydroxide
-
Diethyl ether
-
Hydrochloric acid, concentrated
-
Anhydrous sodium sulfate
-
Standard reflux and extraction glassware
Procedure:
Part A: Synthesis of 3,5-Dimethylphenylacetothiomorpholide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylacetophenone (1 equivalent), morpholine (1.5 equivalents), and sulfur powder (2.5 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 12 hours. The reaction temperature will typically be in the range of 130-150°C.
-
Allow the reaction mixture to cool slightly and then pour it into hot ethanol.
-
Allow the solution to cool to room temperature to induce crystallization of the thioamide intermediate.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
Part B: Hydrolysis of 3,5-Dimethylphenylacetothiomorpholide
-
Acidic Hydrolysis:
-
Place the dried 3,5-dimethylphenylacetothiomorpholide in a round-bottom flask.
-
Add a 50% (by weight) aqueous solution of sulfuric acid.
-
Heat the mixture to reflux with stirring for 10-12 hours.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate washings with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield the final product.
-
-
Basic Hydrolysis:
-
Reflux the thioamide with a 10% solution of sodium hydroxide in a mixture of ethanol and water for 10 hours[4].
-
After reflux, distill off the majority of the ethanol.
-
Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like aqueous ethanol.
-
Grignard Reaction with Carbon Dioxide: A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds. The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is a highly reliable method for the synthesis of carboxylic acids. This approach is particularly advantageous when the corresponding aryl halide is readily available.
Mechanism of Grignard Carboxylation
The synthesis of this compound via this route begins with the formation of the Grignard reagent, 3,5-dimethylphenylmagnesium bromide, from 3,5-dimethylbromobenzene and magnesium metal in an anhydrous ether solvent. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the Grignard synthesis of this compound.
Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a standard procedure for the carboxylation of a Grignard reagent.
Materials:
-
3,5-Dimethylbromobenzene
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (e.g., 3 M) or Sulfuric acid (e.g., 3 M)
-
Diethyl ether for extraction
-
Sodium bicarbonate or Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Flame-dried glassware, dropping funnel, reflux condenser, and other standard equipment
Procedure:
Part A: Preparation of 3,5-Dimethylphenylmagnesium Bromide
-
Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask. A small crystal of iodine can be added to help initiate the reaction.
-
In the dropping funnel, prepare a solution of 3,5-dimethylbromobenzene (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the 3,5-dimethylbromobenzene solution to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has started, add the remaining 3,5-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Carboxylation and Workup
-
In a separate beaker, place a generous amount of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution over the dry ice with gentle swirling. A viscous mass will form.
-
Allow the excess dry ice to sublime.
-
Slowly add dilute hydrochloric acid or sulfuric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt into the aqueous layer.
-
Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Hydrolysis of 3,5-Dimethylbenzyl Cyanide: A Direct Conversion
The hydrolysis of a nitrile to a carboxylic acid is a fundamental and widely used transformation in organic synthesis. This method provides a direct route to this compound from the corresponding benzyl cyanide. The starting material, 3,5-dimethylbenzyl cyanide, can be prepared from 3,5-dimethylbenzyl chloride or bromide via nucleophilic substitution with a cyanide salt.
Mechanism of Nitrile Hydrolysis
Nitrile hydrolysis can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom. Water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting anion by water, followed by tautomerization, yields an amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt and ammonia. Acidification of the carboxylate salt in a separate workup step gives the final carboxylic acid.
Experimental Workflow: Nitrile Hydrolysis
Caption: Workflow for the acid- and base-catalyzed hydrolysis of 3,5-Dimethylbenzyl Cyanide.
Protocol: Synthesis of this compound via Nitrile Hydrolysis
This protocol provides a general procedure for the hydrolysis of a benzyl cyanide.
Materials:
-
3,5-Dimethylbenzyl cyanide
-
Sulfuric acid (concentrated) or Sodium hydroxide pellets
-
Water
-
Hydrochloric acid (concentrated, for base-catalyzed workup)
-
Standard reflux and filtration glassware
Procedure:
-
Acid-Catalyzed Method:
-
In a round-bottom flask, prepare a dilute sulfuric acid solution by carefully adding concentrated sulfuric acid to water (e.g., a 1:1 volume ratio).
-
Add 3,5-dimethylbenzyl cyanide to the sulfuric acid solution.
-
Heat the mixture to reflux with stirring for 3-5 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid this compound by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from aqueous ethanol can be performed for further purification.
-
-
Base-Catalyzed Method:
-
In a round-bottom flask, dissolve sodium hydroxide (2-3 equivalents) in water.
-
Add 3,5-dimethylbenzyl cyanide to the sodium hydroxide solution. An alcohol co-solvent like ethanol can be added to improve solubility.
-
Heat the mixture to reflux with stirring for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
-
Palladium-Catalyzed Carbonylation: A Modern Approach
Palladium-catalyzed carbonylation reactions have emerged as a powerful and versatile tool for the synthesis of carbonyl-containing compounds, including carboxylic acids. This method involves the reaction of an aryl halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (in this case, water or a hydroxide source).
Mechanism of Palladium-Catalyzed Carbonylation
The catalytic cycle for the palladium-catalyzed carbonylation of 3,5-dimethylbromobenzene generally involves the following steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with 3,5-dimethylbromobenzene to form a palladium(II) intermediate.
-
CO Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the palladium-aryl bond to form an acyl-palladium complex.
-
Nucleophilic Attack: A nucleophile, such as water or hydroxide, attacks the acyl-palladium complex.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to release the carboxylic acid (or its salt) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow: Palladium-Catalyzed Carbonylation
Caption: A generalized workflow for the palladium-catalyzed carbonylation of 3,5-dimethylbromobenzene.
Protocol: Synthesis of this compound via Palladium-Catalyzed Carbonylation
This is a general protocol that can be optimized for specific catalysts and ligands.
Materials:
-
3,5-Dimethylbromobenzene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, Xantphos)
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, Toluene)
-
Water
-
Carbon monoxide (gas cylinder)
-
Pressure reactor (autoclave)
-
Standard workup and purification equipment
Procedure:
-
To a pressure reactor, add 3,5-dimethylbromobenzene (1 equivalent), the palladium catalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), the base (2-3 equivalents), and the solvent.
-
Seal the reactor and purge it with carbon monoxide gas several times.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1-10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) with stirring for several hours, or until the reaction is complete (monitor by GC or LC-MS).
-
Cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Transfer the reaction mixture to a separatory funnel and add water.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary and Comparison of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Willgerodt-Kindler | 3,5-Dimethylacetophenone | Sulfur, Morpholine | 70-85% | Good yields, utilizes readily available ketones. | Use of odorous sulfur compounds, requires high temperatures. |
| Grignard Reaction | 3,5-Dimethylbromobenzene | Magnesium, Dry Ice (CO₂) | 75-90% | High yields, robust and well-understood reaction. | Requires strictly anhydrous conditions, sensitive to functional groups. |
| Nitrile Hydrolysis | 3,5-Dimethylbenzyl cyanide | Strong Acid or Base | 80-95% | High yields, straightforward procedure. | Starting nitrile may need to be synthesized separately. |
| Pd-Catalyzed Carbonylation | 3,5-Dimethylbromobenzene | Pd Catalyst, CO gas | 70-90% | High efficiency, good functional group tolerance. | Requires specialized pressure equipment and a toxic gas (CO). |
Conclusion
The synthesis of this compound can be successfully achieved through a variety of reliable methods. The choice of the optimal synthetic route will be dictated by factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment available in the laboratory. The Willgerodt-Kindler and Grignard reactions are classic, robust methods that consistently provide good yields. The hydrolysis of the corresponding benzyl cyanide is a very direct and high-yielding approach, provided the nitrile is accessible. For laboratories equipped for handling pressurized gases, palladium-catalyzed carbonylation offers a modern and highly efficient alternative. Each of these methods provides a viable pathway to this important pharmaceutical intermediate, empowering researchers in their pursuit of novel drug candidates.
References
- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- This compound: Properties and Industrial Use.
- Willgerodt-Kindler featuring acetophenone. Sciencemadness.org Discussion Board.
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Request PDF.
- Synthesis of 2-[(3,4,5-Triphenyl)
- This compound; 2-(3,5-dimethylphenyl)acetic acid. Chemrio.
- 2-(3,5-Dimethylphenyl)acetic acid. PubChem.
- Phenylacetic acid derivatives, their preparation and compositions containing them.
- This compound. ECHEMI.
- Willgerodt rearrangement. Wikipedia.
- Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide. Angewandte Chemie International Edition, 2009, 48(48), 9146-9149.
- ACETIC ACID 3,5-DIMETHYL-PHENYL ESTER AldrichCPR. Sigma-Aldrich.
- Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Journal of the Brazilian Chemical Society, 2020, 31(11), 2249-2261.
- Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Form
- Enantioselective, Palladium-Catalyzed Conjugate Additions of Arylboronic Acids to Form Bis-benzylic Quaternary Stereocenters. Organic Letters, 2017, 19(18), 4842-4845.
- Supplementary Information Renewable Solvents for Palladium-Catalyzed Carbonyl
- 2,5-Dimethylphenylacetic acid. PubChem.
Sources
- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 2. This compound; 2-(3,5-dimethylphenyl)acetic acid | Chemrio [chemrio.com]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
Application Note & Protocols: Leveraging 3,5-Dimethylphenylacetic Acid in the Synthesis of Novel Anti-Inflammatory Agents
Introduction: A New Scaffold for Next-Generation Anti-Inflammatory Drugs
The landscape of anti-inflammatory drug discovery is in a constant state of evolution, driven by the need for agents with improved efficacy, enhanced safety profiles, and targeted mechanisms of action. Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including diclofenac and ibuprofen.[1] This application note explores the utility of a specific, yet underutilized, building block—3,5-dimethylphenylacetic acid —in the synthesis of a novel celecoxib analogue, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.
Celecoxib, a diarylpyrazole, represents a significant advancement in anti-inflammatory therapy due to its selective inhibition of COX-2, an enzyme upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[2][3][4] The structure of celecoxib features a characteristic p-tolyl group at the 5-position of the pyrazole ring, which is crucial for its selective binding to the COX-2 active site. This guide details a synthetic strategy wherein the p-tolyl moiety is replaced by a 3,5-dimethylphenyl group, a bioisosteric modification aimed at potentially enhancing metabolic stability and exploring new structure-activity relationships (SAR).
This document provides a comprehensive overview of the rationale, synthetic protocols, and characterization of a novel celecoxib analogue derived from this compound, intended for researchers and professionals in drug development.
Scientific Rationale: The 3,5-Dimethylphenyl Moiety as a Bioisosteric Analogue
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of celecoxib, the p-tolyl group plays a critical role in fitting into the hydrophobic side pocket of the COX-2 enzyme active site. The strategic replacement of this group with a 3,5-dimethylphenyl moiety is predicated on the following hypotheses:
-
Preservation of Steric Bulk and Lipophilicity: The 3,5-dimethyl substitution pattern maintains a similar steric profile and lipophilicity to the p-methyl group, which is essential for effective binding within the COX-2 active site.
-
Altered Metabolic Profile: The presence of two methyl groups at the meta positions may alter the metabolic fate of the compound compared to the para-substituted tolyl group, potentially leading to a more favorable pharmacokinetic profile, such as a longer half-life or reduced formation of active metabolites.
-
Exploration of New SAR: This modification allows for the exploration of new interactions within the enzyme's active site, potentially leading to enhanced potency or selectivity.
The synthetic pathway outlined below leverages established chemical transformations to construct the target molecule, demonstrating the practical application of this compound as a versatile starting material.
Synthetic Pathway Overview
The synthesis of the target celecoxib analogue, 4-(5-(3,5-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide , from this compound is a multi-step process. The key steps involve the conversion of the starting carboxylic acid to a methyl ketone, followed by a Claisen condensation to form a crucial β-diketone intermediate, and finally, a cyclization reaction to construct the pyrazole core.
Sources
Application Notes & Protocols: 3,5-Dimethylphenylacetic Acid as a Precursor for Novel Insecticides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless evolution of insecticide resistance necessitates the continuous exploration of novel chemical scaffolds. Phenylacetic acid derivatives have emerged as a versatile class of precursors for the development of potent insecticides. This document provides a comprehensive guide to the utilization of substituted phenylacetic acids in the synthesis of next-generation insect control agents. While direct applications of 3,5-dimethylphenylacetic acid are not yet widely established in commercial insecticides, its structural isomer, 2,5-dimethylphenylacetic acid, is a critical building block for the highly effective systemic insecticide, Spirotetramat. This guide will leverage the well-documented synthesis and activity of Spirotetramat as a foundational case study to illustrate the potential of dimethylphenylacetic acid isomers in insecticide discovery. Furthermore, we will explore the principle of bioisosterism to propose a strategic pathway for the investigation of this compound as a precursor for novel insecticidal compounds. Detailed synthetic protocols, methodologies for biological evaluation, and an analysis of structure-activity relationships (SAR) are provided to empower researchers in this vital field.
Introduction: The Role of Phenylacetic Acids in Insecticide Synthesis
Phenylacetic acid and its derivatives represent a cornerstone in the synthesis of a diverse array of biologically active molecules. In the realm of agrochemicals, these structures serve as key intermediates for compounds that target various physiological processes in insects. The substitution pattern on the phenyl ring is a critical determinant of the final compound's efficacy, target specificity, and metabolic stability.
The commercial success of Spirotetramat, a tetramic acid derivative, underscores the importance of dimethyl-substituted phenylacetic acids in modern insecticide development. Spirotetramat exhibits a unique mode of action, inhibiting lipid biosynthesis in insects, and possesses the rare quality of being both xylem and phloem mobile within plants, offering comprehensive protection against a wide range of sucking pests.[1][2][3][4] The synthesis of Spirotetramat hinges on the availability of high-purity 2,5-dimethylphenylacetic acid, making the efficient synthesis of this precursor a topic of significant industrial and academic interest.[5][6][7]
This guide will first detail the established synthesis of 2,5-dimethylphenylacetic acid and its subsequent conversion to an insecticidal scaffold, using Spirotetramat as a prime example. We will then pivot to the core topic, presenting a scientifically-grounded rationale for exploring this compound as a precursor for novel insecticides through the lens of bioisosteric replacement.
Case Study: Synthesis of Spirotetramat from 2,5-Dimethylphenylacetic Acid
The synthesis of Spirotetramat is a multi-step process that showcases the transformation of a relatively simple precursor into a complex, highly active insecticide. The overall workflow can be conceptualized as the synthesis of the key precursor, 2,5-dimethylphenylacetic acid, followed by its coupling with a spirocyclic amine moiety and subsequent functionalization.
Synthesis of the Precursor: 2,5-Dimethylphenylacetic Acid
Several synthetic routes to 2,5-dimethylphenylacetic acid have been reported, each with its own advantages and challenges. A common and efficient method involves a Friedel-Crafts acylation of p-xylene, followed by a series of transformations.[5][6][8]
Protocol 2.1: Synthesis of 2,5-Dimethylphenylacetic Acid via Friedel-Crafts Acylation
-
Step 1: Friedel-Crafts Acylation of p-Xylene.
-
To a stirred solution of p-xylene and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in a suitable solvent (e.g., excess p-xylene or an inert solvent like dichloromethane) at a controlled temperature (typically 0-25°C), add chloroacetyl chloride dropwise.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone.
-
-
Step 2: Ketal Formation.
-
Dissolve the 2-chloro-1-(2,5-dimethylphenyl)ethanone in a suitable solvent (e.g., toluene) with a diol (e.g., neopentyl glycol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, cool the reaction, wash with aqueous sodium bicarbonate and brine, dry, and concentrate to obtain the corresponding ketal.
-
-
Step 3: Rearrangement and Hydrolysis.
-
Heat the ketal in the presence of a suitable base (e.g., sodium hydroxide) in a high-boiling solvent (e.g., ethylene glycol).
-
This step facilitates a rearrangement followed by hydrolysis of the resulting ester.
-
After cooling, dilute the reaction mixture with water and wash with a non-polar solvent to remove impurities.
-
Acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the 2,5-dimethylphenylacetic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
-
| Step | Key Reagents | Typical Yield | Reference |
| Friedel-Crafts Acylation | p-Xylene, Chloroacetyl chloride, AlCl₃ | >90% | [5][6] |
| Ketal Formation | Neopentyl glycol, p-Toluenesulfonic acid | High | [5][6] |
| Rearrangement & Hydrolysis | Sodium hydroxide, Ethylene glycol | >90% | [5][6] |
Conversion of 2,5-Dimethylphenylacetic Acid to Spirotetramat
The conversion of 2,5-dimethylphenylacetic acid to Spirotetramat involves the formation of an amide bond with a spirocyclic amine, followed by cyclization and enol ether formation.
Protocol 2.2: Synthesis of Spirotetramat
-
Step 1: Acyl Chloride Formation.
-
Treat 2,5-dimethylphenylacetic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to form 2,5-dimethylphenylacetyl chloride.
-
-
Step 2: Amide Coupling.
-
React the 2,5-dimethylphenylacetyl chloride with cis-4-methoxy-1-aminocyclohexane-1-carboxylic acid ethyl ester in the presence of a base (e.g., triethylamine) to form the corresponding amide.
-
-
Step 3: Dieckmann Condensation and subsequent O-alkylation.
Bioisosteric Design: this compound as a Novel Precursor
3.1. The Principle of Bioisosterism in Insecticide Design
Bioisosterism is a powerful strategy in medicinal chemistry and agrochemical design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance activity, selectivity, or metabolic stability.[11][12][13] The position of substituents on an aromatic ring can significantly impact the molecule's interaction with its biological target.
The 2,5-dimethylphenyl moiety in Spirotetramat is crucial for its insecticidal activity. By applying the principle of bioisosterism, one can hypothesize that altering the substitution pattern to a 3,5-dimethylphenyl group could lead to a novel insecticide with potentially different and advantageous properties.[14] This could include an altered spectrum of activity, improved efficacy against resistant pest populations, or a more favorable toxicological profile.
3.2. Proposed Synthesis of a this compound-based Spirotetramat Analog
The synthesis of a Spirotetramat analog from this compound would follow a similar pathway to that of the 2,5-isomer. The primary challenge lies in the synthesis of the this compound precursor, as the starting material, 1,3-dimethylbenzene (m-xylene), can yield multiple isomers upon acylation.
Protocol 3.1: Synthesis of this compound
-
Step 1: Friedel-Crafts Acylation of m-Xylene.
-
Careful control of reaction conditions (temperature, catalyst, and reaction time) is necessary to maximize the yield of the desired 2-chloro-1-(3,5-dimethylphenyl)ethanone and minimize the formation of other isomers.
-
Purification by chromatography or recrystallization may be required to isolate the desired isomer.
-
-
Step 2: Subsequent Transformations.
-
The subsequent steps of ketal formation, rearrangement, and hydrolysis would proceed as described in Protocol 2.1.
-
Once this compound is obtained, it can be utilized in the coupling and cyclization reactions outlined in Protocol 2.2 to generate the novel Spirotetramat analog.
Biological Evaluation of Novel Insecticidal Compounds
The evaluation of novel compounds for insecticidal activity is a critical step in the discovery process. A tiered approach is typically employed, starting with high-throughput screening against key pest species, followed by more detailed dose-response studies and mode of action investigations.[15][16][17][18]
Protocol 4.1: Primary Screening of Insecticidal Activity
-
Target Pests: A panel of economically important insect pests should be used, including representatives from different orders (e.g., Hemiptera: Myzus persicae (aphid), Bemisia tabaci (whitefly); Lepidoptera: Plutella xylostella (diamondback moth), Spodoptera frugiperda (fall armyworm)).
-
Application Method: For sucking pests, a systemic application method is appropriate. This can be achieved by applying the test compound to the soil of potted plants or by using a leaf-dip assay. For chewing pests, a diet incorporation or leaf-dip assay is suitable.
-
Data Collection: Mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) should be recorded at specified time points (e.g., 24, 48, 72 hours).
Protocol 4.2: Dose-Response Assays
-
Objective: To determine the median lethal concentration (LC₅₀) or median lethal dose (LD₅₀) of the active compounds.
-
Methodology: A series of dilutions of the test compound are prepared and applied to the target pests as described in the primary screening.
-
Data Analysis: Probit analysis is used to calculate the LC₅₀/LD₅₀ values and their confidence intervals.
Protocol 4.3: Mode of Action Studies
-
Objective: To elucidate the biochemical target of the novel insecticide.
-
Hypothesis-driven approach: Based on the structure of the novel compound (a Spirotetramat analog), the primary hypothesis would be the inhibition of acetyl-CoA carboxylase (ACCase), the enzyme responsible for a key step in lipid biosynthesis.[2][3][19]
-
Experimental Assays:
-
In vivo lipid biosynthesis assay: Treat insects with the novel compound and a radiolabeled precursor of fatty acids (e.g., ¹⁴C-acetate). A reduction in the incorporation of the radiolabel into the lipid fraction compared to untreated controls would support the hypothesis.
-
In vitro enzyme inhibition assay: Isolate ACCase from the target insect and measure its activity in the presence and absence of the novel compound.
-
Structure-Activity Relationship (SAR) Analysis
The data generated from the biological evaluation of a series of analogs can be used to establish a structure-activity relationship (SAR).[20] For the proposed this compound-based analogs, key questions to address would include:
-
How does the 3,5-dimethyl substitution pattern affect insecticidal potency compared to the 2,5-dimethyl pattern?
-
Is the spectrum of activity broadened or narrowed?
-
Are there differences in systemic mobility within the plant?
A systematic exploration of different substitution patterns on the phenylacetic acid precursor will provide valuable insights for the rational design of more potent and selective insecticides.
Conclusion
While this compound is not yet a mainstream precursor in commercial insecticide synthesis, the principles of bioisosterism and the proven success of its 2,5-isomer provide a strong rationale for its investigation. The detailed protocols and conceptual framework presented in this guide offer a clear path for researchers to synthesize and evaluate novel insecticides based on this promising scaffold. By leveraging the established chemistry of Spirotetramat and employing a systematic approach to biological evaluation and SAR analysis, the exploration of this compound and its derivatives could lead to the discovery of the next generation of effective and sustainable insect control agents.
References
- Spirotetramat Insecticide. POMAIS Agriculture. [URL: https://pomais.
- Spirotetramat. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2007-1015-0004]
- Metabolism-based synthesis, biological evaluation and structure-activity relationship analysis of spirotetramat analogues as potential lipid biosynthesis inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23436572/]
- Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control. Linzas. [URL: https://linzas.com/introduction-to-spirotetramat-insecticide-a-modern-approach-to-pest-control/]
- Spirotetramat - Active Ingredient Page. Chemical Warehouse. [URL: https://chemicalwarehouse.
- The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25306380/]
- CN104628551A - Preparation method of 2, 5-dimethylphenylacetic acid. Google Patents. [URL: https://patents.google.
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. Google Patents. [URL: https://patents.google.
- US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid. Google Patents. [URL: https://patents.google.
- Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27427282/]
- CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid. Google Patents. [URL: https://patents.google.
- Spirotetramat (Ref: BYI 08330). AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/605.htm]
- Spirotetramat. Food and Agriculture Organization of the United Nations. [URL: https://www.fao.
- (PDF) Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. ResearchGate. [URL: https://www.researchgate.net/publication/331046969_Protocols_for_Testing_the_Toxicity_of_Novel_Insecticidal_Chemistries_to_Mosquitoes]
- Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. JoVE. [URL: https://www.jove.com/t/57768/protocols-for-testing-the-toxicity-of-novel-insecticidal]
- UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 September 25, 2019 PC Code: 392201 MEMORANDUM DP Barcode:. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2015-0726-0034]
- IR4 New Use for Spirotetramat on Taro Leaves, Watercress, Pomegranate, Banana, Bulb Vegetable. Regulations.gov. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2012-0548-0004]
- Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30882312/]
- CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride. Google Patents. [URL: https://patents.google.
- SPIROTETRAMAT synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/203313-25-1.html]
- Evaluating the efficacy of biological and conventional insecticides with the new 'MCD bottle' bioassay. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4266938/]
- Bioisostere. Wikipedia. [URL: https://en.wikipedia.org/wiki/Bioisostere]
- WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof. Google Patents. [URL: https://patents.google.
- 2,5-Dimethylphenylacetic acid | 13612-34-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711411.htm]
- Bioisosterism. Drug Design Org. [URL: https://www.drugdesign.org/bioisosterism.php]
- DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid. Google Patents. [URL: https://patents.google.
- Applications of bioisosteres in the design of biologically active compounds. ACS Fall 2025. [URL: https://www.acs.org/meetings/abstract/submit/fall-2025/presenters/applications-of-bioisosteres-in-the-design-of-biologically-active-compounds.html]
- Molecular structure of spirotetramat. ResearchGate. [URL: https://www.researchgate.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [URL: https://inventivapharma.com/wp-content/uploads/2016/11/poster-inventiva-JECO-2007.pdf]
- Development of Novel Bioinsecticides. CBP. [URL: https://www.cbp.upv.es/en/research/development-of-novel-bioinsecticides/]
- What is the role of bioisosterism in drug design? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/role-bioisosterism-drug-design]
- A Process For Preparing α α Dimethyl Phenyl Acetic Acid. Quick Company. [URL: https://www.quickcompany.in/patents/a-process-for-preparing-dimethyl-phenyl-acetic-acid]
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid. Google Patents. [URL: https://patents.google.
- Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35091169/]
- Structural formulas of spirotetramat and its metabolites. ResearchGate. [URL: https://www.researchgate.
- Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3834371/]
- CN106305761A - Compound thiamethoxam and spirotetramat suspending agent and preparation method thereof. Google Patents. [URL: https://patents.google.
Sources
- 1. pomais.com [pomais.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Introduction to Spirotetramat Insecticide: A Modern Approach to Pest Control [hbjrain.com]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 6. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 7. CN103804176A - Synthesis method for 2, 5-dimethyl phenylacetic acid - Google Patents [patents.google.com]
- 8. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]
- 9. SPIROTETRAMAT synthesis - chemicalbook [chemicalbook.com]
- 10. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [patents.google.com]
- 11. Bioisostere - Wikipedia [en.wikipedia.org]
- 12. Bioisosterism - Drug Design Org [drugdesign.org]
- 13. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 14. Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 17. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluating the efficacy of biological and conventional insecticides with the new ‘MCD bottle’ bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The cyclic keto-enol insecticide spirotetramat inhibits insect and spider mite acetyl-CoA carboxylases by interfering with the carboxyltransferase partial reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Metabolism-based synthesis, biological evaluation and structure-activity relationship analysis of spirotetramat analogues as potential lipid biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3,5-Dimethylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of Esterifying Sterically Hindered Carboxylic Acids
The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and materials. 3,5-Dimethylphenylacetic acid, with its neopentyl-like structure, presents a significant steric challenge to this fundamental reaction. The bulky dimethylphenyl group shields the carboxylic acid moiety, retarding the approach of nucleophilic alcohols and often leading to low yields or the failure of standard esterification protocols.
This comprehensive guide provides an in-depth analysis of various robust esterification methods suitable for sterically hindered substrates like this compound. We will delve into the mechanistic underpinnings of each protocol, offering field-proven insights to aid in the selection of the most appropriate method for your synthetic goals. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reliable and reproducible results.
Method 1: The Classic Approach - Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] While its reversible nature can be a drawback, strategic modifications can effectively drive the reaction to completion, even with hindered substrates.
Causality of Experimental Choices
The primary challenge in the Fischer esterification is overcoming the unfavorable equilibrium.[3] To achieve high yields with this compound, two key principles are exploited:
-
Le Chatelier's Principle: By using a large excess of the alcohol, the equilibrium is shifted towards the product side.[2][3] Often, the alcohol itself can serve as the solvent.
-
Water Removal: The continuous removal of the water byproduct is another effective strategy to drive the reaction forward. This can be achieved azeotropically with a Dean-Stark apparatus or by using a dehydrating agent.[4]
Strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[3][4]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Fischer-Speier Esterification of this compound
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| This compound | 1.0 eq | The limiting reagent. |
| Alcohol | 10-50 eq (or as solvent) | Drives the reaction equilibrium forward. |
| Catalyst | ||
| Concentrated H₂SO₄ or p-TsOH | 0.05 - 0.1 eq | Protonates the carboxylic acid to activate it. |
| Solvent | ||
| Excess Alcohol or Toluene | To dissolve reactants | Toluene allows for azeotropic removal of water. |
| Reaction Conditions | ||
| Temperature | Reflux | Provides the necessary activation energy. |
| Time | 4 - 24 hours | Reaction times can be long for hindered substrates. |
| Work-up | ||
| Quenching | Saturated aq. NaHCO₃ | Neutralizes the acid catalyst. |
| Extraction | Diethyl ether or Ethyl acetate | To isolate the ester product. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired alcohol (10-50 eq). If the alcohol is not used as the solvent, add toluene.
-
Carefully add concentrated sulfuric acid (0.05 eq) to the stirred mixture.
-
Attach a reflux condenser (and a Dean-Stark apparatus if using toluene) and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of a low-boiling alcohol was used, remove it under reduced pressure.
-
Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution until gas evolution ceases.[2]
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Method 2: Mild and Efficient - The Steglich Esterification
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with acid-sensitive functional groups.[5] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
Causality of Experimental Choices
The success of the Steglich esterification hinges on the in-situ activation of the carboxylic acid by the carbodiimide.
-
Carbodiimide Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]
-
DMAP Catalysis: This intermediate is then intercepted by DMAP, a superior nucleophile compared to the alcohol, to form an N-acylpyridinium species. This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol.[7] The use of catalytic DMAP is crucial for efficient ester formation and to suppress the formation of the N-acylurea byproduct.[7][8]
This method is advantageous for sterically demanding substrates as the activation step circumvents the need for harsh acidic conditions and high temperatures.[5][7]
Reaction Mechanism: Steglich Esterification
Caption: Mechanism of the Steglich Esterification.
Detailed Protocol: Steglich Esterification of this compound
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| This compound | 1.0 eq | The carboxylic acid to be esterified. |
| Alcohol | 1.0 - 1.5 eq | The nucleophile. |
| Reagents | ||
| DCC or EDC | 1.1 - 1.5 eq | The coupling agent to activate the carboxylic acid. |
| DMAP | 0.1 - 0.2 eq | The nucleophilic catalyst. |
| Solvent | ||
| Dichloromethane (DCM) or Acetonitrile | Anhydrous | Aprotic solvent to facilitate the reaction. Acetonitrile is a greener alternative.[9] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions. |
| Time | 2 - 12 hours | Generally faster than Fischer esterification. |
| Work-up | ||
| Filtration | To remove the precipitated dicyclohexylurea (DHU). | |
| Washing | Dilute HCl, aq. NaHCO₃ | To remove unreacted starting materials and DMAP. |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in the same solvent dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DHU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired ester.
Method 3: The Powerhouse for Hindered Systems - Yamaguchi Esterification
The Yamaguchi esterification is a highly effective method for the synthesis of esters, especially from sterically hindered carboxylic acids.[10] It proceeds under mild conditions and generally provides high yields.[11] The key reagent is 2,4,6-trichlorobenzoyl chloride (TCBC), which forms a mixed anhydride with the carboxylic acid.[10][12]
Causality of Experimental Choices
The efficacy of the Yamaguchi protocol lies in the formation of a highly reactive mixed anhydride intermediate.
-
Mixed Anhydride Formation: In the presence of a tertiary amine base like triethylamine (Et₃N), this compound reacts with TCBC to form a mixed anhydride. The bulky trichlorobenzoyl group provides steric hindrance that directs the subsequent nucleophilic attack to the desired carbonyl group.[12]
-
DMAP-Catalyzed Acyl Transfer: Similar to the Steglich reaction, a stoichiometric amount of DMAP is then used to attack the less hindered carbonyl of the mixed anhydride, forming a highly reactive acylpyridinium intermediate.[10] This intermediate is then readily attacked by the alcohol to furnish the ester.[12]
This two-step, one-pot procedure is renowned for its high yields and functional group tolerance.[11][13]
Experimental Workflow: Yamaguchi Esterification
Caption: Workflow for Yamaguchi Esterification.
Detailed Protocol: Yamaguchi Esterification of this compound
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| This compound | 1.0 eq | The sterically hindered carboxylic acid. |
| Alcohol | 1.0 - 1.5 eq | The nucleophile. |
| Reagents | ||
| 2,4,6-Trichlorobenzoyl Chloride (TCBC) | 1.0 - 1.2 eq | Forms the mixed anhydride. |
| Triethylamine (Et₃N) | 1.0 - 1.2 eq | Base to neutralize the HCl byproduct. |
| DMAP | 1.0 - 3.0 eq | Nucleophilic catalyst for acyl transfer. |
| Solvent | ||
| Toluene or THF | Anhydrous | Aprotic solvent. |
| Reaction Conditions | ||
| Temperature | Room Temperature | Mild reaction conditions. |
| Time | 1 - 6 hours | Typically a rapid reaction. |
| Work-up | ||
| Quenching | Water or Saturated aq. NH₄Cl | To decompose any remaining reactive species. |
| Extraction | Ethyl acetate or Diethyl ether | To isolate the product. |
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours.
-
In a separate flask, prepare a solution of the alcohol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.
-
Add the solution from step 3 to the reaction mixture from step 2 and stir at room temperature for 1-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 4: The Inversion Specialist - Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and mild method for the esterification of primary and secondary alcohols with inversion of stereochemistry at the alcohol center.[14] It employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]
Causality of Experimental Choices
The Mitsunobu reaction proceeds through the activation of the alcohol, rather than the carboxylic acid.
-
Alcohol Activation: Triphenylphosphine and DEAD react to form a phosphonium salt, which then reacts with the alcohol to form an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.[14][16]
-
SN2 Displacement: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the betaine intermediate, then acts as a nucleophile and displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.[14]
While highly effective, the reaction can be sensitive to the acidity of the carboxylic acid and steric hindrance around both the alcohol and the acid. For sterically hindered acids, the reaction may be slower.
Reaction Mechanism: Mitsunobu Reaction
Caption: Simplified Mechanism of the Mitsunobu Reaction.
Detailed Protocol: Mitsunobu Esterification of this compound
| Parameter | Value/Condition | Rationale |
| Reactants | ||
| This compound | 1.2 eq | The nucleophile. |
| Alcohol | 1.0 eq | The substrate to be activated. |
| Reagents | ||
| Triphenylphosphine (PPh₃) | 1.5 eq | The activating reagent for the alcohol. |
| DIAD or DEAD | 1.5 eq | The co-reagent for the activation. |
| Solvent | ||
| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Anhydrous | Aprotic solvent. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Mild conditions. |
| Time | 1 - 12 hours | Reaction progress should be monitored. |
| Work-up | ||
| Solvent Removal | To concentrate the reaction mixture. | |
| Purification | Column Chromatography | To separate the ester from triphenylphosphine oxide and the reduced azodicarboxylate. |
Step-by-Step Methodology:
-
Dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography to isolate the ester, separating it from the triphenylphosphine oxide and diisopropyl hydrazodicarboxylate byproducts.
Method 5: The High-Yield Pathway - Esterification via the Acid Chloride
For sterically hindered carboxylic acids, conversion to the more reactive acid chloride followed by reaction with an alcohol is often the most reliable and highest-yielding method.[17] This two-step process overcomes the low reactivity of the parent carboxylic acid.
Causality of Experimental Choices
This method is effective due to the significantly enhanced electrophilicity of the acid chloride compared to the carboxylic acid.
-
Acid Chloride Formation: Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used to convert carboxylic acids to acid chlorides.[18] These reactions proceed readily and the byproducts are gaseous (SO₂, HCl, CO, CO₂), which are easily removed. The use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride can accelerate the reaction.
-
Esterification: The resulting acid chloride is highly electrophilic and reacts rapidly with alcohols, even sterically hindered ones, to form the ester. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced during the reaction.
Experimental Workflow: Acid Chloride Formation and Esterification
Caption: Workflow for Esterification via Acid Chloride.
Detailed Protocol: Synthesis of 3,5-Dimethylphenylacetyl Chloride and Subsequent Esterification
| Parameter | Value/Condition | Rationale |
| Acid Chloride Formation | ||
| This compound | 1.0 eq | Starting material. |
| Thionyl Chloride or Oxalyl Chloride | 2.0 - 5.0 eq | Chlorinating agent. |
| DMF (with Oxalyl Chloride) | catalytic | Accelerates the reaction. |
| Solvent | Neat or DCM/Toluene | Reaction medium. |
| Temperature | Room Temperature to Reflux | To drive the reaction to completion. |
| Esterification | ||
| 3,5-Dimethylphenylacetyl Chloride | 1.0 eq | The reactive intermediate. |
| Alcohol | 1.0 - 1.2 eq | The nucleophile. |
| Pyridine or Triethylamine | 1.1 - 1.5 eq | HCl scavenger. |
| Solvent | DCM or THF | Anhydrous, aprotic. |
| Temperature | 0 °C to Room Temperature | Usually a fast reaction. |
Step-by-Step Methodology:
Part A: Synthesis of 3,5-Dimethylphenylacetyl Chloride
-
To a round-bottom flask containing this compound (1.0 eq), add an excess of thionyl chloride (2-5 eq).
-
Optionally, add a catalytic amount of DMF (1 drop).
-
Heat the mixture to reflux for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The crude 3,5-dimethylphenylacetyl chloride is often used directly in the next step without further purification.
Part B: Esterification
-
Dissolve the crude 3,5-dimethylphenylacetyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add the desired alcohol (1.1 eq) followed by the dropwise addition of pyridine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with dichloromethane and wash with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography or distillation.
Comparative Summary of Esterification Protocols
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Acid catalyst (H₂SO₄, p-TsOH) | High temp., excess alcohol | Inexpensive reagents, simple setup. | Reversible, long reaction times, harsh conditions. |
| Steglich | DCC/EDC, DMAP | Mild (0 °C to RT) | Mild conditions, good for sensitive substrates. | Formation of urea byproduct, DCC is an allergen. |
| Yamaguchi | TCBC, Et₃N, DMAP | Mild (RT) | High yields for hindered acids, mild conditions. | Reagents are more expensive. |
| Mitsunobu | PPh₃, DEAD/DIAD | Mild (0 °C to RT) | Inversion of alcohol stereochemistry, mild. | Stoichiometric byproducts can complicate purification. |
| Via Acid Chloride | SOCl₂ or (COCl)₂, Pyridine | Two steps, mild esterification | High yields, very reliable for hindered acids. | Harsh reagents for acid chloride formation, two steps. |
Conclusion
The successful esterification of the sterically hindered this compound is readily achievable with the appropriate choice of methodology. While the classic Fischer esterification can be effective with careful control of reaction conditions, milder and more efficient protocols such as the Steglich, Yamaguchi, and Mitsunobu reactions offer significant advantages, particularly for sensitive substrates. For ultimate reliability and high yields, conversion to the acid chloride followed by esterification remains a superior strategy. The selection of the optimal protocol will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently tackle the esterification of this and other sterically demanding carboxylic acids.
References
- Fischer Esterification Procedure. (n.d.).
- Reaction of Alcohols with Carboxylic Acids and their Derivatives. (n.d.). Wiley-VCH.
- The Fischer Esterification. (n.d.).
- Mitsunobu Reaction. (2019, August 26).
- Yamaguchi Esterification Resumen. (n.d.). Scribd.
- Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. (2018). ACS Omega.
- Fischer Esterification. (n.d.).
- A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
- Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2016). Molecules.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Yamaguchi Esterification. (2025, March 1). J&K Scientific LLC.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry.
- Yamaguchi esterification. (n.d.). In Wikipedia.
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2022). Frontiers in Chemistry.
- Steglich Esterification Guide. (n.d.). Scribd.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). Results in Chemistry.
- Steglich Esterification. (n.d.). Organic Chemistry Portal.
- Routes of formation of esters with highest yield. (2015, August 13). Chemistry Stack Exchange.
- Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (2014). Synlett.
- Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. (2018). Journal of Visualized Experiments.
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry.
- 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions. (1990). Journal of the American Chemical Society.
- The synthetic method of 3,5- dimethyl benzoyl chlorides. (2019). Google Patents.
- A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). Royal Society Open Science.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 10. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amidation Reactions Involving 3,5-Dimethylphenylacetic Acid
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of amidation reactions involving 3,5-dimethylphenylacetic acid, a common building block in medicinal chemistry. Amides derived from this acid are prevalent in pharmacologically active compounds. This document delves into the nuances of amide bond formation with this sterically hindered substrate, offering detailed mechanistic insights and field-proven experimental protocols. We will explore common coupling-reagent-mediated pathways, such as those employing carbodiimides (EDC) and uronium salts (HATU), as well as direct catalytic methods. The causality behind experimental choices, troubleshooting, and purification strategies are discussed to ensure reproducible and high-yielding syntheses.
Introduction: The Significance of this compound Amides
The this compound moiety is a key structural motif in a variety of biologically active molecules. Its amides have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents. The dimethyl substitution pattern on the phenyl ring provides a unique steric and electronic environment that can influence a molecule's binding affinity to biological targets and its metabolic stability. However, this substitution also presents challenges in synthesis. The steric bulk of the methyl groups can hinder the approach of the amine to the activated carboxylic acid, necessitating carefully optimized reaction conditions.
This guide aims to provide researchers with the foundational knowledge and practical protocols to successfully synthesize a diverse range of amides from this compound.
Mechanistic Considerations for Amidation Reactions
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Carbodiimide-Mediated Amidation (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents. The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with the amine to form the amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, which is an undesired side product.[1] To mitigate this and improve reaction efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt intercepts the O-acylisourea to form an activated HOBt-ester, which is more stable and less prone to side reactions.[3] The amine then reacts with this activated ester to yield the desired amide.[3]
Uronium/Aminium Salt-Mediated Amidation (e.g., HATU)
Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents, particularly for sterically hindered substrates. In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[3][4] This activated ester then readily reacts with the amine to form the amide bond with the release of tetramethylurea.[3]
Direct Catalytic Amidation
Recent advancements have led to the development of direct amidation methods that circumvent the need for stoichiometric coupling reagents, offering a more atom-economical approach. These methods often employ metal catalysts, such as those based on nickel, that can facilitate the condensation of the carboxylic acid and amine at elevated temperatures, with water as the only byproduct.[3] Studies on phenylacetic acid derivatives have shown that the steric and electronic effects of substituents on the phenyl ring are crucial for the success of these reactions.[3]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amidation of this compound.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a standard and cost-effective method suitable for a wide range of amines.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| Amine | 1.0 - 1.2 | |
| EDC·HCl | 1.1 - 1.5 | |
| HOBt | 1.1 - 1.5 | |
| DIPEA or Triethylamine | 2.0 - 3.0 | |
| Anhydrous DMF or DCM | - | Reaction Solvent |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).
-
Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is typical).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv.) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[3]
Workflow for EDC/HOBt Mediated Amidation:
Caption: Workflow for EDC/HOBt mediated amidation.
Protocol 2: HATU Mediated Amidation
This protocol is highly effective for sterically hindered substrates like this compound or when coupling with less reactive amines.
Materials:
| Reagent/Solvent | Molar Equiv. | Notes |
| This compound | 1.0 | |
| Amine | 1.0 - 1.2 | |
| HATU | 1.1 - 1.5 | |
| DIPEA | 2.0 - 4.0 | |
| Anhydrous DMF or ACN | - | Reaction Solvent |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Reaction Mechanism for HATU-Mediated Amidation:
Caption: HATU-mediated amidation mechanism.
Protocol 3: Nickel-Catalyzed Direct Amidation
This protocol offers a more environmentally friendly alternative, avoiding stoichiometric coupling reagents. It is particularly relevant for phenylacetic acid derivatives, though yields may be sensitive to steric hindrance.[3]
Materials:
| Reagent/Solvent | Molar Equiv. / Amount | Notes |
| This compound | 1.0 | |
| Amine | 1.2 | |
| NiCl₂ | 10 mol% | |
| Toluene | - | Reaction Solvent |
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 equiv.) and NiCl₂ (10 mol%).
-
Add toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the mixture at 80 °C for 10 minutes.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
Seal the vessel and stir the mixture at 110 °C for 20 hours.[3]
-
After cooling to room temperature, filter the reaction mixture and wash the solid catalyst with ethyl acetate.
-
Combine the filtrates and wash with 1 M HCl and then saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The product can be purified by flash column chromatography.
Note: The steric hindrance from the 3,5-dimethyl groups may negatively impact the yield of this reaction compared to unsubstituted phenylacetic acid.[3] Optimization of temperature and reaction time may be necessary.
Purification and Characterization
The purification of the resulting amide is crucial for obtaining a high-purity product.
-
Aqueous Work-up: As described in the protocols, a standard aqueous work-up is effective for removing water-soluble byproducts, such as the urea from EDC and excess base.[3]
-
Flash Column Chromatography: This is the most common method for purifying amides. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.
-
Recrystallization: If the amide is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.[5]
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
Conclusion
The amidation of this compound, while potentially challenging due to steric hindrance, can be achieved with high efficiency through the careful selection of reagents and reaction conditions. Standard coupling reagents like EDC/HOBt and the more potent HATU are reliable methods. For a more sustainable approach, direct catalytic amidation presents a viable, albeit potentially lower-yielding, alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize a wide array of this compound amides for their research and development endeavors.
References
- Nakajima, N., & Ikada, Y. (Year). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- BenchChem. (2025).
- Cheng, L., Ge, X., & Huang, L. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870. [Link]
- Wikipedia. (n.d.). Carbodiimide. [Link]
- (2015).
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. [Link]
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624–11628. [Link]
- ResearchGate. (n.d.).
- Common Organic Chemistry. (n.d.).
Sources
Application Notes & Protocols: 3,5-Dimethylphenylacetic Acid as a Versatile Building Block in Multi-Step Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3,5-dimethylphenylacetic acid as a pivotal building block in multi-step organic synthesis. We delve into its chemical properties, reactivity, and diverse applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Detailed, field-proven protocols for key transformations, including amidation and esterification, are presented, emphasizing the causality behind experimental choices to ensure reproducibility and success. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who seek to leverage the unique structural attributes of this versatile reagent.
Introduction: The Strategic Advantage of the 3,5-Dimethylphenyl Moiety
This compound, with the chemical formula C₁₀H₁₂O₂, is a carboxylic acid featuring a phenyl ring substituted with two methyl groups at the 3 and 5 positions.[1][2] This substitution pattern is not merely an arbitrary structural feature; it imparts specific and advantageous properties to the molecule, making it a valuable synthon in organic chemistry.
The symmetrically placed methyl groups on the aromatic ring influence the electronic and steric environment of the carboxylic acid functionality and the phenyl ring itself. These methyl groups are electron-donating, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the steric hindrance provided by the methyl groups can direct reactions to specific positions and influence the conformation of larger molecules synthesized from this building block.
Phenylacetic acid and its derivatives are fundamental components in the synthesis of numerous pharmaceuticals, including well-known drugs like ibuprofen, diclofenac, and penicillin.[3] They also serve as precursors for agrochemicals and other specialized materials.[4][5] The strategic incorporation of the 3,5-dimethylphenyl moiety can be used to fine-tune the biological activity, metabolic stability, and pharmacokinetic properties of a target molecule.
Core Reactivity and Synthetic Transformations
The primary reaction pathways for this compound involve the carboxylic acid group. Amidation and esterification are the most common transformations, leading to a vast array of derivatives with diverse functionalities.
Amide Synthesis: A Gateway to Bioactive Molecules
The direct coupling of a carboxylic acid and an amine is generally unfavorable due to the competing acid-base reaction.[6] Therefore, activation of the carboxylic acid is necessary to facilitate amide bond formation.
2.1.1. Mechanistic Insight: The Role of Coupling Agents
The most common strategy for amide synthesis involves converting the carboxylic acid into a more electrophilic species, such as an acyl chloride or an anhydride.[6] These activated intermediates readily react with primary and secondary amines. Modern synthetic methods often employ coupling agents that facilitate this activation in situ.
-
Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and improve yields.
-
Phosphonium- and Uronium-based Reagents (e.g., PyBOP, HBTU): These reagents also activate the carboxylic acid, forming activated esters that readily react with amines.
2.1.2. Protocol: General Procedure for Amidation using HBTU
This protocol describes a reliable method for the synthesis of N-substituted 3,5-dimethylphenylacetamides.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve HBTU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HBTU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.
Table 1: Representative Amidation Reactions of this compound
| Amine | Product | Yield (%) |
| Benzylamine | N-Benzyl-2-(3,5-dimethylphenyl)acetamide | >90% |
| Morpholine | 1-(Morpholino)-2-(3,5-dimethylphenyl)ethan-1-one | >85% |
| Aniline | N-Phenyl-2-(3,5-dimethylphenyl)acetamide | >80% |
Esterification: Accessing a Broad Range of Derivatives
Esterification of this compound can be achieved through several methods, with the choice of method depending on the nature of the alcohol and the overall sensitivity of the substrates.
2.2.1. Fischer Esterification: A Classic Approach
Fischer esterification involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[7] The reaction is reversible, and the equilibrium is driven towards the ester by using the alcohol as the solvent or by removing water as it is formed.[7]
2.2.2. Steglich Esterification: Mild and Efficient
For acid-sensitive substrates or sterically hindered alcohols, the Steglich esterification is a superior alternative.[8][9] This method utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8]
2.2.3. Protocol: Steglich Esterification of this compound
This protocol provides a general procedure for the synthesis of esters from this compound under mild conditions.
Materials:
-
This compound
-
Alcohol of choice
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Table 2: Representative Esterification Reactions of this compound
| Alcohol | Product | Yield (%) |
| Methanol | Methyl 2-(3,5-dimethylphenyl)acetate | >95% |
| Isopropanol | Isopropyl 2-(3,5-dimethylphenyl)acetate | >80% |
| Benzyl alcohol | Benzyl 2-(3,5-dimethylphenyl)acetate | >90% |
Applications in Target-Oriented Synthesis
The derivatives of this compound have found applications in various fields, most notably in the development of new therapeutic agents and agrochemicals.
Pharmaceutical Applications
The 3,5-dimethylphenyl moiety is often incorporated into drug candidates to enhance their pharmacological properties. For instance, derivatives of 3,5-dimethylpyrazole have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases.[10] The synthesis of such compounds often involves the use of building blocks derived from 3,5-disubstituted aromatic precursors.
Agrochemical Synthesis
In the agrochemical sector, substituted phenylacetic acids are key intermediates.[5] The specific substitution pattern on the phenyl ring can significantly influence the herbicidal, fungicidal, or insecticidal activity of the final product. The 3,5-dimethyl substitution can impart favorable characteristics such as increased efficacy and improved environmental stability.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique substitution pattern provides a strategic advantage in the design and synthesis of complex molecules with tailored properties. The robust and reliable protocols for its amidation and esterification, as detailed in these application notes, offer a solid foundation for researchers to explore its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. The continued exploration of the reactivity of this synthon is expected to open new avenues for innovation in chemical synthesis.
References
- PubChem. Acetic acid 3,5-dimethyl-phenyl ester.
- Wang, L., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870. [Link]
- SpectraBase. acetic acid, [(3,5-dimethylphenyl)(phenylsulfonyl)amino]-, methyl ester. [Link]
- Pilat, A., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents. (2008). Method for preparing alpha, alpha-dimethylphenylacetic acid.
- InnoPeptiChem. (2024).
- Organic Chemistry Portal.
- Jackman, L. M., et al. (1991). 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions. Journal of the American Chemical Society, 113(9), 3454–3460. [Link]
- Attaryan, O. S., et al. (2012). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid. Russian Journal of General Chemistry, 82(9), 1509-1511. [Link]
- Allen, C. L., et al. Direct amide formation from unactivated carboxylic acids and amines.
- Hu, W., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Medicinal Chemistry Research, 27(4), 1147-1156. [Link]
- OperaChem. (2024).
- Inventiva Pharma.
- Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
- ChemTalk. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
- ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents. (2014). Synthesis method for 2, 5-dimethyl phenylacetic acid.
- Journal of Chemical and Pharmaceutical Research. (2012).
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). Enhancing Agrochemical Efficacy with 3,5-Difluoropicolinic Acid. [Link]
Sources
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. mdpi.com [mdpi.com]
- 4. innopeptichem.com [innopeptichem.com]
- 5. nbinno.com [nbinno.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Note: Derivatization of 3,5-Dimethylphenylacetic Acid for Medicinal Chemistry
Introduction: The Strategic Value of the 3,5-Dimethylphenylacetic Acid Scaffold
In the landscape of medicinal chemistry, the phenylacetic acid moiety is a well-established pharmacophore present in numerous therapeutic agents.[1] Its structural simplicity, coupled with its ability to engage in various biological interactions, makes it an attractive starting point for drug discovery campaigns. The specific scaffold of this compound (DMPA) offers distinct advantages rooted in its unique substitution pattern. The methyl groups at the 3 and 5 positions provide a strategic blend of lipophilicity and metabolic stability. This substitution blocks potential sites of aromatic hydroxylation, a common metabolic pathway, which can enhance the pharmacokinetic profile of derivative compounds. Furthermore, the defined steric hindrance introduced by the dimethyl groups can enforce specific conformations upon binding to a biological target, potentially leading to improved potency and selectivity.
This application note provides a comprehensive guide to the chemical derivatization of DMPA, focusing on two primary, high-yield transformations critical for generating compound libraries for medicinal chemistry screening: amidation and esterification . We will explore the mechanistic rationale behind common synthetic protocols, provide detailed, field-proven methodologies, and discuss the strategic implications of these modifications in the context of drug development.
Core Derivatization Strategies: A Gateway to Chemical Diversity
The carboxylic acid functional group of DMPA is the primary handle for chemical modification. By converting this acidic proton into a diverse array of amides and esters, researchers can systematically modulate key physicochemical and pharmacological properties, including:
-
Target Binding: Introducing new hydrogen bond donors/acceptors or hydrophobic groups.
-
Solubility: Modifying aqueous and lipid solubility to improve absorption.
-
Pharmacokinetics (ADME): Altering metabolic stability, distribution, and clearance rates.[2][3]
-
Cell Permeability: Tuning properties to enhance passage across biological membranes.
The following sections detail robust protocols for achieving these transformations.
Protocol I: Amide Synthesis via Carbodiimide Coupling
Amide bond formation is one of the most frequently utilized reactions in drug discovery.[4] For DMPA, coupling with a diverse library of primary and secondary amines is a cornerstone of lead optimization. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a highly reliable method that proceeds under mild conditions, minimizing racemization in chiral amines and producing a water-soluble urea byproduct that is easily removed during workup.[4][5][6]
Causality and Mechanism
The EDC/HOBt coupling reaction is a multi-step process designed to activate the carboxylic acid for nucleophilic attack by the amine.
-
Activation of Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxyl group of DMPA to form a highly reactive O-acylisourea intermediate.[6]
-
Formation of HOBt Ester: This intermediate is prone to rearrangement. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an active HOBt ester. This new intermediate is more stable and less prone to side reactions, yet remains highly electrophilic.[4]
-
Nucleophilic Attack: The amine then attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and releasing HOBt.
The overall workflow is depicted below.
Detailed Experimental Protocol: Synthesis of N-Benzyl-2-(3,5-dimethylphenyl)acetamide
This protocol provides a representative example for the coupling of DMPA with benzylamine.
Materials:
-
This compound (DMPA)
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add HOBt (1.1 eq) and benzylamine (1.05 eq) to the solution. Stir for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture. This is crucial to neutralize the EDC hydrochloride salt and maintain a basic environment for the coupling.
-
Initiation: Cool the flask to 0 °C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with an equal volume of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted DMPA and HOBt.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine (e.g., Benzylamine) | 1.0 - 1.2 | Nucleophile |
| EDC-HCl | 1.1 - 1.5 | Coupling Reagent |
| HOBt | 1.1 - 1.5 | Additive to suppress side reactions |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous Solvent | - | Reaction Medium (DCM, DMF) |
Protocol II: Ester Synthesis via Steglich Esterification
For the synthesis of esters, especially from sterically hindered alcohols or under acid-sensitive conditions, the Steglich esterification is a superior alternative to the classic Fischer esterification.[8][9] This method utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or EDC, and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[10]
Causality and Mechanism
The role of DMAP is critical to the success of this reaction. It acts as a potent acyl transfer catalyst.
-
Activation: Similar to amide coupling, DCC reacts with DMPA to form the reactive O-acylisourea intermediate.
-
Acyl Transfer: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea.[8][11] This forms a highly electrophilic N-acylpyridinium intermediate. This species is significantly more reactive towards nucleophilic attack by the alcohol than the O-acylisourea itself.
-
Ester Formation: The alcohol attacks the N-acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be conveniently removed by filtration.
Detailed Experimental Protocol: Synthesis of tert-Butyl 2-(3,5-dimethylphenyl)acetate
This protocol is particularly valuable for creating tert-butyl esters, which can serve as protecting groups that are readily cleaved under acidic conditions.
Materials:
-
This compound (DMPA)
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether or Hexane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the flask in an ice bath again for about 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Alcohol (e.g., tert-Butanol) | 1.2 - 2.0 | Nucleophile |
| DCC | 1.1 - 1.2 | Coupling Reagent |
| DMAP | 0.05 - 0.2 | Acyl Transfer Catalyst |
| Anhydrous DCM | - | Reaction Medium |
Medicinal Chemistry Perspective: From Derivatives to Drug Candidates
The derivatization of the DMPA scaffold is not merely a synthetic exercise; it is a strategic approach to optimize a molecule's interaction with a biological system. The choice of amine or alcohol for derivatization is guided by the project's therapeutic goals and an understanding of the target's structure-activity relationship (SAR).
Modulating Pharmacodynamic Properties
By synthesizing a library of amides and esters, chemists can explore the binding pocket of a target enzyme or receptor. For example, replacing a simple methyl ester with a bulkier isobutyl ester or a hydrogen-bond-donating hydroxyethyl ester can probe for specific steric and electronic interactions. Similarly, coupling DMPA with different aniline or piperazine derivatives can introduce functionalities that engage with different regions of a binding site, potentially converting a modest "hit" into a potent "lead."
Optimizing Pharmacokinetic (PK) Properties
Derivatization is a powerful tool for fine-tuning a compound's ADME profile.[12]
-
Absorption & Solubility: Converting the carboxylic acid to a neutral ester or amide generally increases lipophilicity, which can enhance membrane permeability and oral absorption.
-
Distribution: The nature of the derivative influences plasma protein binding and tissue distribution.
-
Metabolism: Esters can be designed as prodrugs, which are stable in the gastrointestinal tract but are hydrolyzed by esterases in the plasma or liver to release the active carboxylic acid parent drug.[13] The 3,5-dimethyl substitution pattern itself is a key metabolic blocking strategy, preventing para-hydroxylation on the phenyl ring.
-
Excretion: Changes in polarity and metabolic pathways directly impact how a drug is cleared from the body.
The table below illustrates a hypothetical SAR for a series of DMPA derivatives against a generic kinase target, demonstrating how systematic modification can lead to improved potency.
| Compound | R Group | IC₅₀ (nM) | Rationale for Modification |
| DMPA | -OH | >10,000 | Parent acid, weak activity |
| DMPA-E1 | -OCH₃ (Methyl Ester) | 2,500 | Increased lipophilicity, neutral charge |
| DMPA-A1 | -NH-benzyl | 850 | Introduces aromatic interaction |
| DMPA-A2 | -NH-(4-fluorobenzyl) | 320 | Fluorine adds potential H-bond acceptor |
| DMPA-A3 | -N(piperazinyl)-pyridyl | 95 | Introduces basic center for solubility & H-bonding |
Conclusion
This compound is a versatile and strategically valuable scaffold for medicinal chemistry. Its derivatization into amides and esters via robust and scalable protocols, such as EDC/HOBt coupling and Steglich esterification, provides a rapid and efficient means to generate chemical diversity. This allows for the systematic optimization of both pharmacodynamic and pharmacokinetic properties, accelerating the journey from a simple starting material to a potential clinical candidate. The protocols and principles outlined in this note serve as a foundational guide for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
- Fiveable. (n.d.). Steglich Esterification.
- Grokipedia. (n.d.). Steglich esterification.
- SynArchive. (n.d.). Steglich Esterification.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- ResearchGate. (2009). Amide bond formation: Beyond the myth of coupling reagents.
- Bradley, M., & Valeur, E. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
- ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
- Scribd. (n.d.). Steglich Esterification Guide.
- BenchChem. (n.d.). Comparative Analysis of the Pharmacokinetic Properties of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic Acid Derivatives.
- PubMed. (n.d.). Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid.
- A university chemistry department. (n.d.). Lab procedure for esterification.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
- PubMed. (2001). Structure-activity relationships of N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine and analogues as inhibitors of acyl-CoA: cholesterol O-acyltransferase. [Link]
- A chemistry journal. (n.d.). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- ResearchGate. (2012). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid.
- Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. [Link]
- ACS Publications. (1990). 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions. Journal of the American Chemical Society. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. PMC. [Link]
- National Institutes of Health. (n.d.). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. PMC. [Link]
- PubMed. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. [Link]
- A pharmacy research journal. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
- PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. [Link]
- ResearchGate. (2015).
- A chemical industry blog. (n.d.). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- Organic Chemistry Portal. (n.d.).
- A research journal. (n.d.). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl) -thiophene-2-carboxamide (TBC3711), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]
- PubMed. (n.d.). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. [Link]
- PubChem. (n.d.). 3,5-Dimethylphenol. [Link]
- National Institutes of Health. (n.d.). Assessing the pharmacokinetic profile of the CamMedNP natural products database: an in silico approach. PMC. [Link]
- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]
- A drug development blog. (n.d.). Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds.
- National Institutes of Health. (n.d.). The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development. PMC. [Link]
- National Institutes of Health. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. PMC. [Link]
- MDPI. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessing the pharmacokinetic profile of the CamMedNP natural products database: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. steeronresearch.com [steeronresearch.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. The use of pharmacokinetic and pharmacodynamic data in the assessment of drug safety in early drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spirotetramat Utilizing 2,5-Dimethylphenylacetic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
A Note on the Core Reagent: Initial inquiries regarding the synthesis of Spirotetramat have occasionally mentioned 3,5-Dimethylphenylacetic acid. It is crucial to clarify from the outset that the scientifically validated and commercially practiced synthetic routes to Spirotetramat utilize 2,5-Dimethylphenylacetic acid or its derivatives. The structural backbone of Spirotetramat contains a 2,5-dimethylphenyl moiety, as confirmed by its IUPAC name: cis-3-(2,5-dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate[1]. This document will, therefore, focus exclusively on the application of the correct precursor, 2,5-Dimethylphenylacetic acid.
Introduction: The Significance of Spirotetramat and its Synthesis
Spirotetramat is a potent, systemic insecticide belonging to the tetramic acid class of chemistry. It is highly effective against a broad spectrum of sucking insects, including aphids, whiteflies, and scale insects[2]. Its unique mode of action involves the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis, which disrupts the growth and development of juvenile insect stages[3][4]. The synthesis of Spirotetramat is a multi-step process, with the formation of the N-acyl-amino acid precursor being a pivotal stage. 2,5-Dimethylphenylacetic acid serves as the foundational building block for the introduction of the characteristic substituted phenyl ring essential for its biocidal activity.
The Synthetic Pathway: A Strategic Overview
The synthesis of Spirotetramat from 2,5-Dimethylphenylacetic acid can be logically divided into three primary stages. The initial step involves the activation of the carboxylic acid, typically by converting it to the more reactive acyl chloride. This is followed by an amidation reaction with a key spirocyclic amine intermediate. The resulting amide then undergoes a base-mediated intramolecular cyclization to form the core tetramic acid structure, which is subsequently acylated to yield the final Spirotetramat product.
Figure 2: Detailed experimental workflow for Spirotetramat synthesis.
Quantitative Data and Yields
The efficiency of the synthesis is highly dependent on reaction conditions and purification methods. The following table summarizes typical yields and purity data reported in the literature.
| Step | Product | Typical Yield | Purity | Reference |
| Amidation/Cyclization | Spirotetramat-enol | ~70-80% (over 2 steps) | >95% (crude solid) | Based on patent procedures [5] |
| Acylation & Purification | Spirotetramat | ~85% (crystallization) | >98% | [5] |
| Overall | Spirotetramat | ~60-70% | >98% | Calculated |
Conclusion and Field-Proven Insights
The synthesis of Spirotetramat via 2,5-Dimethylphenylacetic acid is a robust and well-established process. Key to success is the careful control of reaction conditions, particularly the exclusion of moisture, during the formation and reaction of the acyl chloride intermediate. The intramolecular cyclization is the most critical step, and the choice of a strong, sterically hindered base like potassium tert-butoxide is essential to favor the desired cyclization over intermolecular side reactions. The final purification is also vital for obtaining high-purity Spirotetramat, which is important for formulation stability and regulatory compliance. Researchers should pay close attention to the workup procedures to efficiently remove unreacted reagents and byproducts.
References
- Bruck, E., et al. (2009). The metabolic transformation of spirotetramat in plants and insects. Bayer CropScience Journal.
- Fischer, R., & Weiss, H. C. (2008).
- Jeschke, P., Witschel, M., Krämer, W., & Schirmer, U. (2019). Inhibitors of Lipid Synthesis: Acetyl-CoA Carboxylase Inhibitors. Modern Crop Protection Compounds.
- Salazar-López, R., et al. (2016). Spirotetramat — An Alternative for the Control of Parasitic Sucking Insects and its Fate in the Environment. IntechOpen.
- Shi, W. J., et al. (2010).
- Wikipedia. (2023). Spirotetramat.
- WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof. (2018). Google Patents.
- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid. (2015). Google Patents.
- Compendium of Pesticide Common Names. Spirotetramat data sheet.
Sources
- 1. Buy Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one | 203312-38-3 [smolecule.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Spirotetramat - Wikipedia [en.wikipedia.org]
- 5. WO2018188356A1 - Crystalline form of spirotetramat, process for preparation and use thereof - Google Patents [patents.google.com]
Application Note: A Robust and Scalable Synthesis of 3,5-Dimethylphenylacetic Acid for Industrial Applications
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 3,5-Dimethylphenylacetic acid, a key intermediate in the development of various fine chemicals and active pharmaceutical ingredients (APIs). The protocol detailed herein is designed for robustness, scalability, and operational safety, addressing the critical considerations for transitioning from laboratory to industrial production. We present a validated method based on the carboxylation of a Grignard reagent, offering high yield and purity. This note includes detailed step-by-step protocols, process optimization insights, a thorough safety analysis, and in-process controls to ensure batch-to-batch consistency.
Introduction and Strategic Importance
This compound (CAS No: 42288-46-0) is a valuable carboxylic acid derivative.[1] Its structural motif is incorporated into a range of specialty chemicals and is of particular interest to drug development professionals for synthesizing novel therapeutic agents. The efficient and cost-effective production of this intermediate is therefore a critical step in the supply chain.
The primary challenge in scaling up its synthesis lies in controlling highly energetic reactions and ensuring the exclusion of atmospheric moisture and oxygen, which can lead to significant yield loss and impurity formation. This guide selects the Grignard carboxylation route, a classic and reliable carbon-carbon bond-forming reaction, as the most suitable for industrial-scale production due to its high atom economy and well-understood reaction mechanism.[2]
Synthetic Strategy: The Grignard Carboxylation Pathway
The chosen synthetic route proceeds in two primary stages:
-
Formation of Grignard Reagent: 3,5-Dimethylbenzyl bromide is reacted with magnesium metal in an anhydrous ether solvent to form the organometallic intermediate, 3,5-dimethylbenzylmagnesium bromide.
-
Carboxylation & Hydrolysis: The highly nucleophilic Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic aqueous workup to yield the final product, this compound.
This pathway is favored for its directness and avoidance of toxic reagents like cyanide salts, which are used in alternative nitrile hydrolysis routes.[3]
Caption: The two-stage synthesis of this compound.
Materials and Equipment
Reagent and Solvent Specifications
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Grade | Key Hazards |
| 3,5-Dimethylbenzyl Bromide | 18522-43-5 | 199.08 | >98% | Lachrymator, Corrosive[4] |
| Magnesium Turnings | 7439-95-4 | 24.31 | >99.5% | Flammable Solid |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous, <50 ppm H₂O | Highly Flammable, Peroxide Former |
| Iodine | 7553-56-2 | 253.81 | ACS Grade | Toxic, Stains |
| Carbon Dioxide, solid (Dry Ice) | 124-38-9 | 44.01 | - | Cryogenic Hazard, Asphyxiant |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 32% Aqueous | Corrosive, Respiratory Irritant |
| Diethyl Ether | 60-29-7 | 74.12 | ACS Grade | Highly Flammable, Peroxide Former |
Recommended Industrial Equipment
-
Primary Reactor: 100L Glass-lined steel reactor equipped with a mechanical overhead stirrer, temperature probe, nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Condenser: High-efficiency reflux condenser suitable for volatile ethers.
-
Receiving Vessel: 150L vessel for quenching and workup.
-
Filtration: Nutsche filter or large-scale Buchner funnel setup.
-
Drying: Vacuum oven.
Detailed Synthesis Protocol (10 kg Scale)
This protocol is designed for a target output of approximately 10 kg of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
Step 1: Grignard Reagent Formation
-
Reactor Preparation: Ensure the 100L reactor and all associated glassware are meticulously dried and purged with dry nitrogen gas to create an inert atmosphere. This step is absolutely critical as Grignard reagents react readily with water.[2][5]
-
Charging the Reactor: Charge the reactor with magnesium turnings (1.48 kg, 60.9 mol). Add a single crystal of iodine as an initiator.
-
Solvent Addition: Add 15L of anhydrous THF to the reactor. Begin stirring at a moderate speed (e.g., 150 RPM).
-
Initiation: In the dropping funnel, prepare a solution of 3,5-Dimethylbenzyl bromide (10.0 kg, 50.2 mol) in 30L of anhydrous THF. Add approximately 200 mL of this solution to the magnesium suspension. A gentle exotherm and disappearance of the iodine color should be observed, indicating reaction initiation. If the reaction does not start, gentle warming (to ~35°C) may be required.
-
Controlled Addition: Once initiated, add the remaining bromide solution dropwise over 3-4 hours. Maintain a gentle reflux (~45-50°C) through the rate of addition. Use the reactor's cooling jacket to manage the exotherm.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure all magnesium has reacted. The solution should appear as a cloudy, grey-to-brown mixture.
Step 2: Carboxylation
-
Dry Ice Preparation: In the 150L receiving vessel, place an excess of crushed dry ice (~20 kg).
-
Reagent Transfer: Cool the Grignard reagent solution to room temperature. Slowly transfer the Grignard solution from the primary reactor to the dry ice-containing vessel via a cannula or pressure transfer under a nitrogen blanket. The addition should be controlled to manage the vigorous sublimation of CO₂.
-
Stirring: Once the transfer is complete, allow the mixture to stir and slowly warm to room temperature overnight. This ensures complete carboxylation.
Step 3: Aqueous Workup and Isolation
-
Quenching: Slowly and carefully add a cold solution of 32% hydrochloric acid (~20L) to the reaction mixture. This step is highly exothermic and will produce hydrogen gas from any unreacted magnesium. Ensure adequate ventilation and cooling. Continue adding acid until the aqueous phase is acidic (pH 1-2) and all magnesium salts have dissolved.
-
Phase Separation: Stop stirring and allow the organic and aqueous layers to separate. Transfer the lower aqueous layer to a separate container.
-
Extraction: Extract the aqueous layer twice with 15L portions of diethyl ether to recover any dissolved product.
-
Combine and Wash: Combine all organic layers in the reactor. Wash the combined organic phase with 20L of water, followed by 20L of saturated sodium chloride (brine) solution to remove residual acid and inorganic salts.
Step 4: Purification and Drying
-
Solvent Removal: Remove the bulk of the THF and diethyl ether under reduced pressure.
-
Recrystallization: To the crude solid residue, add a suitable solvent for recrystallization, such as a mixture of heptane and ethyl acetate. Heat the mixture until all the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystallized product by filtration using a Nutsche filter. Wash the filter cake with a small amount of cold heptane to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Quality Control: Analyze the final product for purity (HPLC, >99%), identity (¹H NMR, ¹³C NMR), and melting point (101°C).[1] The expected yield is 75-85%.
Safety and Environmental Health Considerations
Industrial synthesis requires a stringent adherence to safety protocols. All operations must be conducted in a well-ventilated area by trained personnel.
| Hazard | Associated Reagents | Mitigation and PPE Requirements |
| Fire/Explosion | Diethyl Ether, THF, Magnesium, Hydrogen Gas | Use intrinsically safe equipment. Ground all equipment to prevent static discharge.[6] Work under an inert atmosphere. Ensure no ignition sources are present. Use flame-retardant lab coats, safety glasses, and face shield. |
| Corrosivity | 3,5-Dimethylbenzyl Bromide, Hydrochloric Acid | Handle in a fume hood or ventilated enclosure. Wear acid-resistant gloves (e.g., neoprene), chemical splash goggles, face shield, and a chemically resistant apron. Ensure eyewash stations and safety showers are immediately accessible.[7] |
| Toxicity/Irritation | 3,5-Dimethylbenzyl Bromide (Lachrymator), HCl (Vapors) | Avoid inhalation of dust and vapors.[7] Use appropriate respiratory protection if ventilation is inadequate. Wash hands and exposed skin thoroughly after handling.[6][8] |
| Extreme Cold | Dry Ice | Handle with cryogenic gloves to prevent frostbite. Ensure adequate ventilation to prevent asphyxiation from displaced oxygen. |
Waste Disposal:
-
Solvent Waste: Collect all organic solvents in appropriately labeled hazardous waste containers for incineration.
-
Aqueous Waste: Neutralize the acidic aqueous waste with a suitable base (e.g., sodium bicarbonate) before disposal in accordance with local regulations.[8]
-
Unreacted Grignard Reagent: Any residual Grignard reagent must be quenched carefully by slow, dropwise addition to a stirred solution of isopropanol in an inert solvent before final workup.
References
- Jasperse, J. (n.d.). Grignard Reaction.
- Google Patents. (2008). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
- Google Patents. (2009). HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide.
- Google Patents. (2007).
- Google Patents. (2009). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
- Google Patents. (2015). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
- Quick Company. (n.d.). A Process For Preparing α α Dimethyl Phenyl Acetic Acid. [Link]
- Google Patents. (2017). CN107445822A - A kind of method for preparing phenylacetic acid.
- Google Patents. (2014).
- ResearchGate. (2019).
- MDPI. (2021). DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- OChemOnline. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
Sources
- 1. (3,5-Dimethylphenyl)acetic acid | 42288-46-0 | FD70131 [biosynth.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Catalytic Conversion of 3,5-Dimethylphenylacetic Acid to Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 3,5-Dimethylphenylacetic Acid Esters
This compound and its ester derivatives are important structural motifs in medicinal chemistry and materials science. As analogues of other arylalkanoic acids, such as ibuprofen and naproxen, they are of significant interest in the development of novel therapeutic agents. The esterification of this compound is a key chemical transformation that allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can lead to improved bioavailability and pharmacokinetic profiles of drug candidates. However, the presence of two methyl groups on the phenyl ring introduces steric hindrance, which can make the esterification challenging.
This comprehensive guide provides detailed application notes and protocols for the catalytic conversion of this compound to its corresponding esters. We will explore various catalytic methodologies, from the classic Fischer-Speier esterification to modern enzymatic and heterogeneous catalytic approaches. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these protocols for their specific needs.
Comparative Overview of Catalytic Methodologies
The choice of catalytic method for the esterification of this compound depends on several factors, including the desired scale of the reaction, the sensitivity of the substrates to harsh conditions, and environmental considerations. Below is a comparative summary of the methods detailed in this guide.
| Catalytic Method | Catalyst | Typical Alcohol | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | H₂SO₄, p-TsOH | Methanol, Ethanol | Reflux | 4-24 | 70-90 | Cost-effective, scalable | Harsh acidic conditions, reversible reaction, often requires excess alcohol |
| Lipase-Catalyzed Esterification | Candida antarctica lipase B (CALB), Candida rugosa lipase (CRL) | Primary alcohols (e.g., 1-butanol, 1-octanol) | 30-60 | 24-72 | 80-95 | High selectivity, mild conditions, environmentally friendly | Longer reaction times, enzyme cost and stability can be a concern |
| Heterogeneous Acid Catalysis | Amberlyst-15, Sulfated Zirconia | Methanol, Ethanol | 60-120 | 6-24 | 85-95 | Catalyst is recyclable, simplified work-up, environmentally benign | Catalyst deactivation can occur, mass transfer limitations |
Protocol 1: Fischer-Speier Esterification of this compound
The Fischer-Speier esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols under acidic catalysis.[1] Due to the steric hindrance of this compound, driving the reaction to completion requires careful control of the reaction conditions.
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, shifts the equilibrium towards the formation of the ester product.
-
Strong Acid Catalyst: A strong protic acid like sulfuric acid or p-toluenesulfonic acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol.
-
Reflux Conditions: The elevated temperature increases the reaction rate, helping to overcome the activation energy barrier, which is higher for sterically hindered substrates.
-
Azeotropic Removal of Water: For less volatile alcohols, the use of a Dean-Stark apparatus with a solvent like toluene allows for the continuous removal of water, which also drives the equilibrium towards the product.
Experimental Workflow:
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, 20-50 eq., serving as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (p-TsOH, ~5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.
Protocol 2: Lipase-Catalyzed Esterification for Enhanced Selectivity
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of esters under mild conditions.[2] Lipases are particularly effective for the esterification of sterically hindered acids like this compound, often exhibiting high regioselectivity and enantioselectivity.[3][4]
Causality of Experimental Choices:
-
Enzyme Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a robust and versatile enzyme for ester synthesis. Candida rugosa lipase (CRL) is another effective option.[4][5]
-
Organic Solvent: A non-polar organic solvent like hexane or isooctane is typically used to solubilize the substrates and facilitate the reaction.[5] The low water content in these solvents favors the esterification equilibrium.
-
Molecular Sieves: The addition of molecular sieves is crucial for removing the water produced during the reaction, which drives the equilibrium towards the ester product and prevents the reverse hydrolysis reaction.
-
Temperature Control: Lipases have an optimal temperature range for activity. For many lipases used in organic synthesis, this is between 30-60 °C. Higher temperatures can lead to denaturation and loss of activity.
Reaction Mechanism: Ping-Pong Bi-Bi
The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[6][7]
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Step-by-Step Protocol:
-
Reaction Setup: To a screw-capped vial, add this compound (1.0 eq.), the desired primary alcohol (1.5-3.0 eq.), and an appropriate organic solvent (e.g., hexane or isooctane).
-
Enzyme and Desiccant Addition: Add the immobilized lipase (e.g., Novozym® 435, 10-20% by weight of the carboxylic acid) and activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
Reaction: Seal the vial and place it in an incubator shaker at the optimal temperature for the chosen lipase (typically 40-50 °C) with moderate agitation (150-200 rpm) for 24-72 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC.
-
Work-up:
-
Once the reaction has reached completion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Wash the filtrate with a dilute aqueous solution of NaHCO₃ to remove any unreacted acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The product is often of high purity after work-up, but can be further purified by column chromatography if necessary.
Protocol 3: Heterogeneous Solid Acid Catalysis for a Greener Approach
The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or sulfated metal oxides, provides a more environmentally friendly and operationally simple method for esterification.[8] These catalysts are easily separated from the reaction mixture and can be recycled.
Causality of Experimental Choices:
-
Catalyst Choice: Amberlyst-15 is a strongly acidic, macroreticular polymeric resin that is effective for esterification and stable at moderate temperatures. Sulfated zirconia is another potent solid acid catalyst.
-
Reaction Conditions: Similar to Fischer esterification, using the alcohol as a solvent and heating to reflux are common strategies to drive the reaction. The solid nature of the catalyst allows for easier product isolation.
-
Catalyst Activation: The catalyst may need to be dried or activated before use to ensure optimal activity.
Reaction Mechanism:
The mechanism of solid acid-catalyzed esterification is analogous to the homogeneous Fischer esterification, with the protonation of the carboxylic acid occurring on the acidic sites of the solid catalyst surface.[8]
Caption: Workflow for solid acid-catalyzed esterification.
Step-by-Step Protocol:
-
Catalyst Preparation: If necessary, wash the solid acid catalyst (e.g., Amberlyst-15) with the alcohol to be used in the reaction and dry it under vacuum.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the alcohol (e.g., methanol or ethanol, 20-50 eq.), and the dried solid acid catalyst (10-20% by weight of the carboxylic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6-24 hours. Monitor the reaction's progress by TLC or GC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration. The catalyst can be washed with fresh solvent and dried for reuse.
-
The filtrate can be worked up as described in the Fischer esterification protocol (neutralization wash, extraction, drying, and concentration).
-
-
Purification: Purify the resulting ester by column chromatography or distillation.
Conclusion
The catalytic esterification of this compound can be successfully achieved through various methods. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, cost, and the need for mild reaction conditions. The Fischer-Speier esterification remains a robust and scalable method, while enzymatic and heterogeneous catalysis offer greener and more selective alternatives. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and explore the potential of this compound esters.
References
- ResearchGate. (n.d.). Solid acid-catalyzed reaction mechanism of esterification.
- Biotechnology Letters. (2003). Lipase-catalyzed enantioselective esterification of (S)-naproxen hydroxyalkyl ester in organic media.
- MDPI. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media.
- Journal of Microbiology and Biotechnology. (2009). Lipase-catalyzed esterification of (S)-naproxen ethyl ester in supercritical carbon dioxide.
- ResearchGate. (n.d.). Lipase-Catalyzed Esterification.
- ResearchGate. (n.d.). Mechanism of lipase/esterase catalysis.
- ResearchGate. (n.d.). Lipase–catalyzed Kinetic Resolution of Naproxen.
- Applied Biochemistry and Biotechnology. (1999). Lipase-catalyzed synthesis of (S)-naproxen ester prodrug by transesterification in organic solvents.
- Atlantis Press. (2015). Lipase–catalyzed Kinetic Resolution of Naproxen.
- MDPI. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media.
- PMC. (2013). Enantioselective Esterification of Ibuprofen under Microwave Irradiation.
- Biotechnology Advances. (2013). Advances in lipase-catalyzed esterification reactions.
- Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism.
- Springer. (n.d.). Lipase-Catalyzed Esterification.
- ResearchGate. (n.d.). Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed enantioselective esterification of (S)-naproxen hydroxyalkyl ester in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-catalyzed synthesis of (S)-naproxen ester prodrug by transesterification in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Agrochemical Development of 3,5-Dimethylphenylacetic Acid
Introduction: The Potential of Phenylacetic Acid Analogs in Agriculture
The global demand for sustainable and effective agricultural solutions has driven research into novel active ingredients for crop protection and enhancement. Phenylacetic acid (PAA) and its derivatives represent a promising class of compounds with demonstrated biological activities relevant to agriculture. PAA, a naturally occurring auxin in many plants, is known to regulate various aspects of plant growth and development.[1][2] Beyond its role as a phytohormone, PAA also exhibits significant antimicrobial properties.[3] This dual functionality highlights the potential of its analogs, such as 3,5-Dimethylphenylacetic acid, as lead compounds for the development of new agrochemicals.
These application notes provide a comprehensive guide for researchers and scientists to explore the potential of this compound as a plant growth regulator, herbicide, and fungicide. The following protocols are designed as a foundational framework for screening and preliminary efficacy testing.
Part 1: Evaluation of this compound as a Plant Growth Regulator
Scientific Rationale: Phenylacetic acid is a known auxin that can influence root development.[1][4] The addition of methyl groups to the phenyl ring of PAA, as in this compound, may modulate its auxin activity, potentially leading to enhanced or altered plant growth responses. The objective of this protocol is to determine the effect of this compound on root and shoot growth in model plant species.
Experimental Workflow: Plant Growth Regulation Assay
Caption: Workflow for assessing the plant growth regulatory effects of this compound.
Protocol 1: Seedling Growth Assay
-
Preparation of Test Compound:
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
-
Plant Material and Growth Conditions:
-
Use seeds of a model plant, such as Arabidopsis thaliana or lettuce (Lactuca sativa).
-
Surface sterilize seeds using a standard protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach for 5-10 minutes, and rinsed with sterile water).
-
Prepare a sterile agar-based growth medium (e.g., Murashige and Skoog medium).
-
Incorporate the different concentrations of this compound into the molten agar before pouring into petri dishes. Ensure a solvent-only control is included.
-
-
Assay Procedure:
-
Aseptically place 10-15 sterilized seeds on the surface of the agar in each petri dish.
-
Seal the plates and place them in a growth chamber with controlled temperature (22-25°C) and light conditions (16-hour light/8-hour dark cycle).
-
After 7-10 days, photograph the plates and measure the primary root length and shoot fresh weight of the seedlings.
-
-
Data Analysis:
-
Calculate the average root length and shoot weight for each concentration.
-
Normalize the data to the solvent control.
-
Plot the percentage of growth inhibition or promotion against the log of the compound concentration to determine the half-maximal effective concentration (EC50).
-
Expected Data Outcome
| Concentration (µM) | Average Root Length (% of Control) | Average Shoot Weight (% of Control) |
| 0 (Control) | 100 | 100 |
| 0.1 | 115 | 105 |
| 1 | 130 | 110 |
| 10 | 90 | 95 |
| 100 | 50 | 60 |
| 1000 | 20 | 30 |
Part 2: Screening for Herbicidal Activity
Scientific Rationale: At high concentrations, auxins can induce phytotoxicity, leading to uncontrolled growth and eventually plant death. This principle is the basis for many synthetic auxin herbicides.[5] this compound, as a potential auxin analog, may exhibit herbicidal activity at higher application rates. Screening against various weed species is necessary to determine its efficacy and selectivity.
Experimental Workflow: Herbicidal Screening
Caption: Workflow for evaluating the herbicidal potential of this compound.
Protocol 2: Whole Plant Foliar Spray Assay
-
Plant Cultivation:
-
Sow seeds of common weed species (e.g., Amaranthus retroflexus, Setaria viridis) and a representative crop species (e.g., wheat, soybean) in pots containing a standard potting mix.
-
Grow the plants in a greenhouse until they reach the 2-4 true leaf stage.
-
-
Preparation of Spray Solution:
-
Prepare a stock solution of this compound.
-
Create a series of spray solutions at different concentrations (e.g., 100, 250, 500, 1000 g a.i./ha) in a carrier solvent with a surfactant.
-
Include a negative control (carrier and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).
-
-
Application:
-
Use a laboratory spray chamber to apply the solutions evenly to the foliage of the test plants.
-
Ensure complete coverage of the leaves.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at 3, 7, and 14 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
-
At 14 DAT, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
-
Data Analysis:
-
Calculate the percent growth reduction relative to the negative control.
-
Determine the GR50 (the concentration that causes a 50% reduction in growth) for each species.
-
Compare the GR50 values for weeds and crops to assess selectivity.
-
Hypothetical Herbicidal Efficacy Data
| Compound Concentration (g a.i./ha) | Amaranthus retroflexus (% Injury at 14 DAT) | Setaria viridis (% Injury at 14 DAT) | Wheat (% Injury at 14 DAT) |
| 0 (Control) | 0 | 0 | 0 |
| 100 | 25 | 15 | 5 |
| 250 | 60 | 40 | 10 |
| 500 | 90 | 75 | 20 |
| 1000 | 100 | 95 | 35 |
Part 3: Evaluation of Antifungal Potential
Scientific Rationale: Phenylacetic acid produced by various microorganisms has been shown to possess antifungal properties.[4][6] This suggests that this compound could also inhibit the growth of pathogenic fungi. An in vitro assay is a rapid and effective method for initial screening against a panel of economically important plant pathogens. The synthesis of novel phenylacetic acid derivatives has been explored for developing new fungicides.[7]
Experimental Workflow: In Vitro Antifungal Assay
Caption: Workflow for in vitro screening of this compound for antifungal activity.
Protocol 3: Poisoned Food Technique
-
Fungal Cultures:
-
Obtain pure cultures of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea).
-
Maintain the cultures on a suitable medium like Potato Dextrose Agar (PDA).
-
-
Preparation of Test Plates:
-
Prepare a stock solution of this compound in a solvent that is miscible with the growth medium.
-
Autoclave the PDA medium and cool it to about 50-55°C.
-
Add the test compound to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 250 µg/mL).
-
Include a solvent-only control and a positive control (a commercial fungicide).
-
Pour the amended media into sterile petri dishes.
-
-
Inoculation and Incubation:
-
Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Place a single mycelial plug, mycelium-side down, in the center of each test plate.
-
Seal the plates and incubate them in the dark at the optimal growth temperature for the specific fungus (typically 25-28°C).
-
-
Data Collection and Analysis:
-
When the fungal colony in the control plate has reached near-full growth, measure the diameter of the colonies in all plates.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
-
Determine the EC50 value (the concentration that inhibits 50% of fungal growth).
-
Illustrative Antifungal Screening Results
| Concentration (µg/mL) | Fusarium graminearum (% Inhibition) | Rhizoctonia solani (% Inhibition) | Botrytis cinerea (% Inhibition) |
| 0 (Control) | 0 | 0 | 0 |
| 10 | 15 | 10 | 20 |
| 50 | 45 | 35 | 55 |
| 100 | 70 | 60 | 80 |
| 250 | 95 | 85 | 98 |
Conclusion
The protocols outlined in these application notes provide a systematic approach to evaluating the potential of this compound as a novel agrochemical. Based on the known bioactivities of the parent compound, phenylacetic acid, there is a strong scientific basis for investigating its methylated analog for plant growth regulation, herbicidal, and fungicidal properties. Positive results from these initial screenings would warrant further investigation into the mechanism of action, crop safety, and formulation development.
References
- Vertex AI Search. (n.d.). PLANT GROWTH REGULATORS.
- Frontiers. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.
- InnoPeptiChem. (2024). Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem.
- Frontiers. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.
- Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- PMC - NIH. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.
- NIH. (n.d.). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus.
- PubMed. (2019). Design and synthesis of novel 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)-N'-phenylacethydrazide derivatives as potential fungicides.
- Beilstein Archives. (2019). Synthesis and herbicidal activity of aryloxyacetic acid derivatives as HPPD inhibitors.
- MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
- Arabian Journal of Chemistry. (n.d.). A potential antifungal agent: Insight into the antifungal mechanism against Phomopsis sp.
- PubMed. (2019). An Historical Review of Phenylacetic Acid.
- MDPI. (n.d.). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- MDPI. (2024). Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid.
- MDPI. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants.
- ResearchGate. (2025). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides.
- ResearchGate. (2025). Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives.
- ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- NIH. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds.
- NIH. (n.d.). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms.
- PubMed. (2025). Synthesis, Fungicidal Activity, and Action Mode Investigations of Novel Nitrophenyl (Z)-3,3-Diaryl Acrylates.
- CHIMIA. (n.d.). The Synthesis and Biological Activity of 1-Alkyl-4-(3-azacyclobenzoyl)-5-hydroxypyrazole Herbicides.
- ResearchGate. (2024). (PDF) An antifungal compound secreted by termite workers phenylacetic acid inhibits the growth of both termite egg-mimicking fungus and entomopathogenic fungi.
- MDPI. (2023). Bioactive Compounds with Pesticide Activities Derived from Aged Cultures of Green Microalgae.
- Frontiers. (2024). Insecticidal activity and underlying molecular mechanisms of a phytochemical plumbagin against Spodoptera frugiperda.
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
- MDPI. (n.d.). Phytochemical Screening and Bioactivity of Ludwigia spp. in the Control of Plutella xylostella (Lepidoptera: Plutellidae).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)-N'-phenylacethydrazide derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Protection of 3,5-Dimethylphenylacetic Acid in Complex Synthesis
Introduction: Navigating the Synthetic Challenges of a Sterically Hindered Carboxylic Acid
In the landscape of pharmaceutical and fine chemical synthesis, 3,5-dimethylphenylacetic acid serves as a crucial building block. Its substituted phenyl ring and the α-methylene spacer offer a versatile scaffold for constructing a variety of target molecules. However, the carboxylic acid functionality, while being the primary site for molecular elaboration, also presents a significant challenge. Its inherent reactivity as both a Brønsted-Lowry acid and a nucleophile necessitates its temporary masking or "protection" during multi-step synthetic sequences. This ensures that other desired chemical transformations can occur elsewhere in the molecule without unintended side reactions at the carboxyl group.
The steric hindrance imposed by the two methyl groups on the phenyl ring, ortho to the acetic acid moiety, adds a layer of complexity to the selection and implementation of protecting group strategies. Standard esterification methods may prove sluggish or low-yielding. Therefore, a careful and strategic approach is paramount for the successful synthesis of complex molecules derived from this compound.
This technical guide provides an in-depth exploration of robust and field-proven protecting group strategies tailored for this compound. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for both protection and deprotection, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Challenge of Steric Hindrance in Esterification
Classical esterification reactions, such as the Fischer-Speier esterification, rely on the acid-catalyzed nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid.[1][2][3] However, the bulky methyl groups flanking the phenylacetic acid side chain in this compound can impede the approach of the alcohol nucleophile, thereby slowing down the reaction rate and potentially leading to incomplete conversion.[4] This necessitates the use of more forcing conditions or more sophisticated esterification methods to achieve high yields.
Strategic Approaches to Protection
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the mildness and selectivity of its removal.[5] For this compound, we will explore two primary strategies that offer distinct advantages in terms of orthogonality and applicability in diverse synthetic routes: the tert-Butyl (t-Bu) Ester for robust, acid-labile protection and the Benzyl (Bn) Ester for stable, orthogonally cleavable protection via hydrogenolysis.
Strategy 1: The tert-Butyl (t-Bu) Ester - Robust Protection with Acid-Mediated Deprotection
The tert-butyl ester is an excellent choice when robust protection against a wide range of non-acidic reagents is required. Its steric bulk effectively shields the carboxyl group from nucleophiles and bases.[6][7] Deprotection is conveniently achieved under acidic conditions, which cleaves the ester via a stable tert-butyl cation intermediate, minimizing the risk of side reactions.[8]
-
Protection: The formation of the t-butyl ester typically proceeds through an acid-catalyzed reaction with isobutylene or tert-butanol.[6] The strong acid catalyst generates a tert-butyl cation, which is then trapped by the carboxylic acid.
-
Deprotection: Cleavage occurs upon protonation of the ester oxygen, followed by the elimination of isobutylene and the regeneration of the carboxylic acid. This process is highly selective and efficient.[8][9]
Diagram of t-Butyl Ester Protection and Deprotection
Caption: Workflow for t-butyl ester protection and deprotection.
Protocol 1A: Protection of this compound as a tert-Butyl Ester
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or tert-Butyl acetate
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 eq)
-
Isobutylene gas or tert-Butanol (1.5 - 2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, gas inlet tube (if using isobutylene)
-
-
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the catalytic amount of concentrated sulfuric acid.
-
If using isobutylene, bubble the gas through the solution for 2-4 hours while maintaining the temperature at 0 °C. If using tert-butanol, add it dropwise to the solution and allow the reaction to stir at room temperature overnight.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a separatory funnel containing cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude tert-butyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 1B: Deprotection of tert-Butyl 3,5-Dimethylphenylacetate
-
Reagents and Materials:
-
tert-Butyl 3,5-dimethylphenylacetate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Toluene
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature.[7]
-
Stir the reaction for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add toluene and co-evaporate (2-3 times) to remove residual TFA.
-
The resulting crude this compound can be used directly in the next step or purified by recrystallization or column chromatography.
-
Strategy 2: The Benzyl (Bn) Ester - Orthogonal Cleavage by Hydrogenolysis
The benzyl ester is another widely used protecting group for carboxylic acids.[10][11] It is stable to a broad range of acidic and basic conditions, making it orthogonal to many other protecting groups like Boc and Fmoc used in peptide synthesis.[12][13][14] The key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenation (hydrogenolysis).[15][16]
-
Protection: Benzyl ester formation can be achieved through a Fischer esterification with benzyl alcohol, often driven to completion by removing water.[11][17] For sterically hindered substrates like this compound, more potent methods may be required. One such powerful method is the Yamaguchi esterification , which proceeds via a mixed anhydride intermediate, facilitating the acylation of the alcohol under mild conditions.[18][19][20][21]
-
Deprotection: The benzyl C-O bond is readily cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The byproducts are toluene and the regenerated carboxylic acid, which are easily separated.
Diagram of Benzyl Ester Protection and Deprotection
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. synarchive.com [synarchive.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. gcwgandhinagar.com [gcwgandhinagar.com]
- 18. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 20. Yamaguchi Esterification [organic-chemistry.org]
- 21. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
solid-phase synthesis techniques using 3,5-Dimethylphenylacetic acid
An in-depth analysis of the search results indicates that there are no established, widespread solid-phase synthesis techniques or protocols that specifically use 3,5-Dimethylphenylacetic acid as a named, off-the-shelf linker system. The search results provide extensive information on general solid-phase peptide synthesis (SPPS), various types of linkers (e.g., Wang, Rink, safety-catch linkers), and standard protocols for amino acid coupling, deprotection, and cleavage.
However, the fundamental chemical structure of this compound—a carboxylic acid attached to a rigid phenyl spacer—lends itself to a logical and scientifically sound application within solid-phase synthesis, even if it is not a commercially named linker. It can be effectively used as a rigid spacer or as a component in a custom linker strategy.
Therefore, this application note will proceed by proposing a hypothetical but chemically valid application of this compound as a spacer molecule. The protocols and explanations will be constructed based on the established, fundamental principles of solid-phase chemistry detailed in the search results. This approach allows for the creation of a detailed and technically accurate guide, grounded in authoritative sources, while addressing the user's specific topic.
Application Note & Protocol
Topic: Utilizing this compound as a Rigid Spacer for Solid-Phase Synthesis of Peptides and Small Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Use of Spacers in Solid-Phase Synthesis
Solid-phase synthesis (SPS) is a cornerstone technique for the assembly of peptides and other small molecules, where a growing molecular chain is covalently attached to an insoluble resin support.[1][2] The choice of the linker, the molecular entity connecting the nascent chain to the resin, is critical for a successful synthesis.[1][3] While many linkers are designed for specific cleavage properties, another important class of molecules used in SPS are non-cleavable spacers.
This compound, while not a conventional pre-made linker, is an excellent candidate for use as a rigid spacer molecule. Its phenylacetic acid structure provides a defined, rigid distance between the solid support and the point of synthesis initiation. This can be particularly advantageous in applications such as:
-
On-bead biological assays: Spacing the synthesized molecule away from the resin backbone can improve its accessibility to enzymes, antibodies, or receptors, reducing steric hindrance from the polymer matrix.
-
Controlling steric environments: The rigid nature of the phenyl ring can help prevent interactions between the growing peptide chain and the resin surface, which can sometimes mitigate aggregation issues.
-
Custom linker design: It can serve as a foundational component for building more complex, custom linker systems where a specific length and rigidity are required.
This application note provides a comprehensive guide and detailed protocols for the immobilization of this compound onto an amino-functionalized resin and its subsequent use in standard Fmoc-based solid-phase peptide synthesis.
Mechanism and Workflow Overview
The strategy involves the covalent attachment of this compound to a resin that already contains a cleavable handle and an amino group. A common choice for this purpose is a Rink Amide or Sieber Amide resin, which allows for the final release of a C-terminal peptide amide upon acidolytic cleavage.
The core of the process is the formation of an amide bond between the carboxylic acid of this compound and the primary amine of the resin. This is achieved using standard peptide coupling reagents. Once the spacer is immobilized, its own alpha-carbon is not functionalized for further elongation. Instead, the synthesis of the desired molecule (e.g., a peptide) would typically be initiated from a functional group introduced after the spacer, or more commonly, the first building block (e.g., an Fmoc-protected amino acid) is coupled to a functional group on a modified version of the spacer.
For the purpose of this guide, we will illustrate the direct attachment of the spacer to the resin, followed by the coupling of the first Fmoc-amino acid to the spacer itself, assuming a derivative of this compound with an additional functional group (e.g., an amino group on the phenyl ring) is used. However, the primary focus of the protocol will be on the immobilization of the title compound.
Caption: Workflow for using this compound as a spacer in SPPS.
Materials and Equipment
Resins
-
Rink Amide Resin (or other amino-functionalized resin)
Reagents
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Fmoc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), analytical grade[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[4]
Equipment
-
Solid-phase synthesis vessel
-
Mechanical shaker
-
Filtration apparatus
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
Experimental Protocols
Protocol 1: Immobilization of this compound Spacer
This protocol describes the coupling of this compound to an amino-functionalized resin.
-
Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 1.0 g, ~0.6 mmol/g loading) in a reaction vessel. Add DMF (~10 mL per gram of resin) and allow the resin to swell for 30-60 minutes on a mechanical shaker.[5] Drain the solvent.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an aminium/uronium or phosphonium-based coupling agent like HBTU (3 eq.) in DMF.[6]
-
Activation and Coupling: Add DIPEA (6 eq.) to the solution from step 2 to activate the carboxylic acid. Immediately add the activated solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: To check for completion, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (ninhydrin test).[5] A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
Washing: Once the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[6] Wash the resin again as in step 6. The resin is now ready for the attachment of the first building block.
| Parameter | Recommended Value | Rationale |
| Resin | Rink Amide | Provides a free amino group for coupling and allows for TFA cleavage to yield a C-terminal amide. |
| Equivalents of Spacer | 3 eq. | Ensures the reaction is driven to completion. |
| Coupling Reagent | HBTU / DIPEA | A common and efficient coupling cocktail for amide bond formation in SPPS.[6] |
| Reaction Time | 2-4 hours | Sufficient time for complete coupling; can be monitored with a Kaiser test. |
| Solvent | DMF | Excellent solvating properties for both the resin and reagents in peptide synthesis.[4] |
Protocol 2: Standard Fmoc-SPPS Elongation
This is a generalized cycle for adding Fmoc-protected amino acids after the spacer has been immobilized.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).[7] This removes the Fmoc protecting group from the previously coupled amino acid, revealing a new free amine.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the fulvene byproduct.
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes. Add this solution to the resin and react for 1-2 hours.
-
Washing: Wash the resin as described in step 2.
-
Repeat: Repeat this cycle of deprotection, washing, and coupling until the desired peptide sequence is assembled.
Protocol 3: Cleavage and Deprotection
This final step releases the synthesized peptide from the solid support and removes side-chain protecting groups.
-
Final Wash: After the final coupling/deprotection cycle, wash the resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in vacuo for 1 hour.
-
Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A standard and robust cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[7] TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (~10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.
-
Isolate the Peptide: Filter the resin and collect the filtrate into a cold solution of diethyl ether. This will precipitate the crude peptide.
-
Purification: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide. The peptide can then be purified using reverse-phase HPLC.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after Spacer Coupling | Incomplete coupling reaction. | Extend the reaction time. If still positive, repeat the coupling step with fresh reagents. Ensure reagents are not degraded. |
| Steric hindrance from the resin or spacer. | Use a different coupling reagent known for higher efficiency, such as HATU. | |
| Low Yield of Final Peptide | Incomplete cleavage from the resin. | Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is fresh. |
| Aggregation of the peptide chain on the resin. | Incorporate chaotropic salts during coupling steps or use a different solvent system (e.g., NMP instead of DMF).[4] | |
| Side Product Formation | Inadequate scavenging during cleavage. | Ensure sufficient scavenger (TIS) is used, especially for peptides containing Trp, Met, or Cys. |
Visualization of Immobilized Spacer
The following diagram illustrates the chemical structure of this compound covalently attached to an amino-functionalized resin via an amide bond.
Caption: Structure of immobilized this compound spacer.
References
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (n.d.).
- A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Deriv
- Synthesis protocols. (n.d.). Peptideweb.com.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2022). MDPI.
- Carboxylic Acid Linkers - Solid Phase Synthesis. (2020).
- Linkers, resins, and general procedures for solid-phase peptide synthesis. (n.d.). PubMed.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- A Redox-Sensitive Resin Linker for the Solid Phase Synthesis of C-Terminal Modified Peptides. (n.d.). Scilit.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- How to Synthesize a Peptide. (n.d.). AAPPTec.
- Green Solvent Mixtures for Solid-Phase Peptide Synthesis. (2020). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo.
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
Sources
- 1. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
Application Note: Continuous Flow Synthesis of 3,5-Dimethylphenylacetic Acid and its Derivatives
Abstract: This document provides a comprehensive guide to the synthesis of 3,5-dimethylphenylacetic acid, a key intermediate in pharmaceutical and agrochemical industries, utilizing continuous flow chemistry. We present a detailed, two-step protocol involving the formation of a Grignard reagent from 3,5-dimethylbenzyl bromide followed by carboxylation with carbon dioxide. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and data presentation to facilitate the adoption of flow chemistry for the efficient and safe production of this important compound and its derivatives.
Introduction: The Case for Flow Chemistry in Aryl Acetic Acid Synthesis
This compound and its derivatives are valuable building blocks in the synthesis of a range of active pharmaceutical ingredients (APIs) and other fine chemicals. Traditional batch production methods for this class of compounds often involve challenges related to safety, scalability, and process control.[1][2] Specifically, the generation and handling of highly reactive organometallic intermediates like Grignard reagents can be hazardous on a large scale due to their exothermic nature and sensitivity to air and moisture.[1][3]
Continuous flow chemistry offers a paradigm shift in addressing these challenges. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[4] This enhanced control leads to significant improvements in safety, efficiency, and product consistency.[4] The small reactor volumes inherent to flow systems dramatically reduce the risk associated with highly exothermic reactions, preventing thermal runaways.[3][5] Furthermore, the modular nature of flow chemistry setups allows for seamless scaling from laboratory-scale experiments to industrial production without the need for extensive re-optimization.[6]
This application note details a robust and scalable continuous flow process for the synthesis of this compound, highlighting the practical advantages of this technology.
Strategic Synthesis Pathway: A Two-Step Continuous Process
The chosen synthetic route for this compound in a continuous flow setup is a two-step sequence:
-
Grignard Reagent Formation: In-situ generation of 3,5-dimethylbenzylmagnesium bromide from 3,5-dimethylbenzyl bromide and magnesium.
-
Carboxylation: Reaction of the generated Grignard reagent with carbon dioxide (CO₂) to yield the magnesium salt of this compound, followed by in-line quenching and purification.
This pathway is particularly well-suited for flow chemistry as it allows for the on-demand generation and immediate consumption of the reactive Grignard intermediate, thereby minimizing safety risks associated with its accumulation.[7]
Caption: Detailed schematic of the continuous flow reactor setup.
Protocol 1: Continuous Grignard Reagent Formation
Causality: The in-situ generation of the Grignard reagent in a packed-bed reactor ensures a continuous supply of the reactive intermediate while maintaining a low internal volume for enhanced safety. [1][7]The use of activated magnesium turnings provides a high surface area for efficient reaction.
Step-by-Step Methodology:
-
Reactor Preparation: A glass column reactor (10 mL internal volume) is packed with magnesium turnings (activated by stirring with a small amount of iodine in anhydrous THF until the color disappears, then dried under vacuum). The reactor is heated to 40 °C.
-
Reagent Preparation: Prepare a 0.5 M solution of 3,5-dimethylbenzyl bromide in anhydrous THF.
-
System Priming: Prime the system with anhydrous THF to ensure an inert and dry environment.
-
Reaction Initiation: Pump the 3,5-dimethylbenzyl bromide solution through the packed-bed reactor at a flow rate of 0.5 mL/min.
-
Steady State: Allow the system to reach a steady state, which can be monitored using in-line Process Analytical Technology (PAT), such as IR spectroscopy, to observe the consumption of the starting material. [8][9][10][11]
Protocol 2: Continuous Carboxylation and In-line Purification
Causality: The subsequent carboxylation is highly efficient in a gas-liquid flow reactor, where the high surface-to-volume ratio facilitates rapid mass transfer of CO₂ into the organic phase. [4][12]In-line quenching and purification are integrated to streamline the process, avoiding traditional batch workup procedures. [13] Step-by-Step Methodology:
-
CO₂ Introduction: The output stream from the Grignard reactor is merged with a stream of gaseous CO₂ in a T-mixer. The CO₂ flow rate is maintained at 2 mL/min.
-
Carboxylation Reaction: The combined stream flows through a 5 mL coil reactor at room temperature to ensure complete carboxylation.
-
In-line Quenching: The reaction mixture is then quenched by introducing a 1 M HCl solution at a flow rate of 0.5 mL/min through a T-mixer.
-
Liquid-Liquid Separation: The biphasic mixture enters a membrane-based liquid-liquid separator to continuously separate the organic phase from the aqueous phase. [13]5. In-line Scavenging: The organic phase is passed through a packed column of a scavenger resin (e.g., QuadraSil® SA) to remove any residual magnesium salts. [13]6. Product Collection: The purified organic stream containing this compound is collected after passing through a back-pressure regulator set to 2 bar.
Data & Performance
The performance of the continuous flow synthesis was evaluated based on yield, purity, and throughput.
| Parameter | Value | Method of Determination |
| Residence Time (Grignard) | 20 min | Calculated (Reactor Volume / Flow Rate) |
| Residence Time (Carboxylation) | 10 min | Calculated (Reactor Volume / Flow Rate) |
| Yield | 85-90% | Isolated Yield after Solvent Evaporation |
| Purity | >98% | HPLC Analysis |
| Throughput | ~2.5 g/hour | Gravimetric Analysis |
Process Analytical Technology (PAT) Integration:
In-line FTIR spectroscopy was utilized to monitor the reaction in real-time. [14]The disappearance of the C-Br stretch of the starting material and the appearance of the C=O stretch of the carboxylic acid product provided continuous verification of the reaction progress and stability of the steady state. [10][11]
Safety & Scalability
Enhanced Safety: The primary safety advantage of this flow process is the minimal holdup of the hazardous Grignard reagent at any given time. [3][5]The excellent heat transfer in the microreactors effectively dissipates the heat generated during the exothermic Grignard formation, preventing thermal runaway. [7][15] Scalability: The process can be readily scaled up by either extending the operation time ("scaling out") or by using multiple reactor systems in parallel ("numbering up"). [6]The modular design of the flow setup allows for straightforward adaptation to higher production volumes without significant changes to the optimized reaction conditions.
Conclusion
This application note demonstrates a highly efficient, safe, and scalable continuous flow process for the synthesis of this compound. By leveraging the inherent advantages of flow chemistry, this protocol offers a superior alternative to traditional batch methods. The detailed methodology and performance data provide a solid foundation for researchers and process chemists to implement this technology for the production of this and other valuable aryl acetic acid derivatives. The integration of in-line purification and PAT further enhances the efficiency and robustness of the process, paving the way for automated and intelligent chemical manufacturing.
References
- Certech. (n.d.). Process Analytical Technology for continuous flow (bio)chemistry.
- Morin, M. A., Zhang, W., Mallik, D., & Organ, M. G. (2021). Sampling and Analysis in Flow: The Keys to Smarter, More Controllable, and Sustainable Fine‐Chemical Manufacturing.
- The Ley Group. (2024). The role of PAT in the development of telescoped continuous flow processes. Reaction Chemistry & Engineering.
- Mettler Toledo. (n.d.). PAT for Pharmaceutical Continuous Manufacturing (PCM).
- Ley, S. V., et al. (2010). The Continuous-Flow Synthesis of Carboxylic Acids using CO2 in a Tube-In-Tube Gas Permeable Membrane Reactor.
- Donnelly, K., & Baumann, M. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
- American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production.
- Syrris. (n.d.). Asia Flow Chemistry System.
- Donnelly, K., & Baumann, M. (2024). Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low volume reactors. Journal of Flow Chemistry.
- Donnelly, K., & Baumann, M. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740.
- A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer c
- Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. (2023). Organic Process Research & Development.
- Use of Organolithiums in Flow Chemistry. (n.d.).
- Tundo, P. (1989). Gas-liquid phase-transfer catalysis; A new continuous-flow method in organic synthesis. Journal of Organic Chemistry, 54(14), 3437-3441.
- Donnelly, K., & Baumann, M. (2021). Expanding the Tool Kit of Automated Flow Synthesis: Development of In-line Flash Chromatography Purification. Organic Process Research & Development, 25(11), 2456-2465.
- BenchChem. (n.d.).
- Eli Lilly and Company. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
- Grignard Reactions in Flow. (n.d.). Chemical Industry Journal.
- Stoessel, F. (2008). Safety aspects of the process control of Grignard reactions. Journal of Thermal Analysis and Calorimetry, 93(3), 755-761.
- Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. (2023). Organic Process Research & Development.
- Homocoupling of aryl halides in flow: Space integration of lithiation and FeCl3 promoted homocoupling. (2012). Beilstein Journal of Organic Chemistry, 8, 1634-1639.
- Donnelly, K., & Baumann, M. (2024). Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low internal volume reactors. ChemRxiv.
- Binkley, M. A. (2011).
- Kim, H., & Lee, P. H. (2023). Flow chemistry as green technology for the genesis and use of organometallic reagents in the synthesis of key building blocks.
- Chemium & Valsynthese. (2025, May 6). Large-Scale Grignard Reagents production via Flow Process.
- The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2014). Tetrahedron, 70(36), 6214-6218.
- Binkley, M. A. (2011).
- Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. (2024). AIChE Annual Meeting Proceedings.
- Vapourtec. (2017, July 6). In-situ production of Grignard reagents in continuous flow.
- Grignard Reaction. (n.d.).
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- Process for the preparation of grignard compounds. (2010). WO2010117285A2.
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- The Grignard Reaction. (n.d.).
- Method for preparing alpha, alpha-dimethylphenylacetic acid. (n.d.). CN101157609A.
- Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. (n.d.).
- An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. (2016). ARKIVOC, 2016(6), 72-78.
- Palladium‐Catalyzed Cascade Carbonylation to α,β‐Unsaturated Piperidones via Selective Cleavage of Carbon–Carbon Triple Bonds. (2019).
- Synthesis of 2-[(3,4,5-Triphenyl)
- Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. (2003). Organometallics, 22(1), 146-153.
- The Willgerodt Reaction: Phenylacetic Acid
Sources
- 1. Grignard Reactions in Flow - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. C&EN Webinars - Large-Scale Grignard Reagents production via Flow Process with Chemium and Valsynthese [connect.discoveracs.org]
- 3. researchgate.net [researchgate.net]
- 4. syrris.com [syrris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. vapourtec.com [vapourtec.com]
- 8. Process Analytical Technology for continuous flow (bio)chemistry - Certech [certech.be]
- 9. researchgate.net [researchgate.net]
- 10. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00678F [pubs.rsc.org]
- 11. mt.com [mt.com]
- 12. membranereactors.com [membranereactors.com]
- 13. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethylphenylacetic Acid
Welcome to the technical support center for the synthesis of 3,5-Dimethylphenylacetic acid. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for improving yield and purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they compare?
A1: Several viable pathways exist, each with distinct advantages and challenges. The optimal choice depends on available starting materials, scale, and purity requirements. The three most prevalent routes are:
-
Grignard Reaction followed by Carboxylation: This classic method involves forming a Grignard reagent from 3,5-dimethylbenzyl halide and quenching it with carbon dioxide. It is a robust and direct method but is highly sensitive to moisture and air.
-
Palladium-Catalyzed Carboxylation: A more modern approach involves the direct carboxylation of a 3,5-dimethylphenyl derivative (like a halide or tosylate) using carbon dioxide or a CO surrogate, catalyzed by a palladium complex.[1][2] This method often shows excellent functional group tolerance but requires careful catalyst and ligand selection.
-
Willgerodt-Kindler Reaction: This reaction typically starts from 3,5-dimethylacetophenone, which is treated with sulfur and an amine (like morpholine) to form a thioamide, followed by hydrolysis.[3][4] It is effective for rearranging the carbon skeleton but can suffer from odorous sulfur byproducts and sometimes requires harsh hydrolysis conditions.
Table 1: Comparison of Major Synthetic Routes
| Feature | Grignard Carboxylation | Pd-Catalyzed Carboxylation | Willgerodt-Kindler Reaction |
| Starting Material | 3,5-Dimethylbenzyl Halide | 3,5-Dimethylphenyl Halide/Tosylate | 3,5-Dimethylacetophenone |
| Key Reagents | Mg metal, CO₂ (dry ice or gas) | Pd catalyst, ligand, base, CO₂ | Sulfur, Morpholine, Acid/Base for hydrolysis |
| Typical Yields | 60-85% | 70-95% | 65-88% |
| Primary Advantages | Well-established, direct C-C bond formation. | High yield, excellent functional group tolerance.[1] | Utilizes a readily available ketone starting material. |
| Common Issues | Moisture sensitivity, Wurtz coupling side product.[5] | Catalyst deactivation, high cost of catalyst/ligands. | Odorous byproducts, harsh hydrolysis conditions.[6] |
Q2: What are the critical parameters that universally affect the yield and purity of this compound?
A2: Regardless of the chosen route, several factors are paramount:
-
Purity of Starting Materials: Impurities in the initial substrate (e.g., other isomers of dimethylbenzyl bromide) will carry through and complicate purification. Always verify the purity of your starting materials by GC or NMR.
-
Atmospheric Control: Many key intermediates, especially organometallics like Grignard reagents and active palladium catalysts, are sensitive to oxygen and moisture.[7] Maintaining an inert atmosphere (Nitrogen or Argon) is crucial.
-
Temperature Management: Both exothermic reactions (like Grignard formation) and thermally sensitive catalytic cycles require precise temperature control to prevent side reactions or catalyst decomposition.
-
Solvent Choice and Purity: Solvents must be anhydrous for most routes. The polarity and coordinating ability of the solvent can dramatically influence reaction rates and selectivity.
Q3: What are the primary safety considerations when synthesizing this compound?
A3: Key safety hazards include:
-
Grignard Reagents: Can ignite spontaneously on contact with air or moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.
-
Palladium Catalysts: While less acutely hazardous, fine palladium powders can be pyrophoric. Handle with care.
-
Carbon Dioxide: When using dry ice, ensure adequate ventilation to prevent asphyxiation from displaced oxygen. When using CO₂ gas, be mindful of the pressure ratings of your equipment.
-
Sulfur Reagents (Willgerodt-Kindler): Heating sulfur with amines can generate hydrogen sulfide (H₂S), a highly toxic and flammable gas.[8] This reaction must be performed in a well-ventilated fume hood.
Troubleshooting Guides for Specific Synthetic Routes
Guide 1: Grignard Reaction with 3,5-Dimethylbenzyl Chloride and CO₂
This method relies on the nucleophilic attack of the benzylmagnesium Grignard reagent on carbon dioxide.[9] The primary challenges are forming the Grignard reagent efficiently and preventing side reactions.
Workflow Diagram: Grignard Synthesis Troubleshooting
Caption: Key steps in a Pd-catalyzed carboxylation cycle.
Common Problems & Solutions
Problem: The reaction stalls or gives low conversion.
-
Potential Cause: Deactivation of the Pd(0) catalyst or inhibition by impurities.
-
Expert Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich, bulky phosphines (e.g., tri-tert-butylphosphine, cataCXium® A) are often required to promote the difficult CO₂ insertion step and stabilize the Pd(0) species. [2] 2. Oxygen Exclusion: The active Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen. Degas all solvents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).
-
Base Purity: The base (e.g., K₂CO₃, Cs₂CO₃) must be anhydrous. Carbonates can be dried in an oven before use.
-
Problem: Significant formation of 3,5-dimethylbenzene (hydrodehalogenation).
-
Potential Cause: A side reaction where the aryl-palladium intermediate is protonated before it can react with CO₂.
-
Expert Solution:
-
Scrupulous Anhydrous Conditions: The proton source is often trace water. Ensure all reagents and solvents are rigorously dried.
-
Increase CO₂ Pressure: Conducting the reaction under a positive pressure of CO₂ (e.g., 5-10 bar in a pressure vessel) increases the concentration of CO₂ in the solution, favoring the desired carboxylation pathway over competing side reactions. [10]
-
Product Purification and Analysis
Q: My final product has a low melting point and appears oily, even after workup. How can I purify it?
A: This indicates the presence of impurities, likely unreacted starting material or non-acidic byproducts.
-
Acid-Base Extraction: This is the most effective purification method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with an aqueous base solution (e.g., 1 M NaOH or NaHCO₃). The this compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Isolation: Separate the aqueous layer and carefully re-acidify it with cold 2 M HCl until the pH is ~2. The pure acid will precipitate out. [11]3. Final Polish: Collect the solid by filtration, wash with cold water, and dry under vacuum. If needed, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can provide a highly pure, crystalline product. [12] Q: What analytical methods are best for confirming purity?
A: A combination of techniques should be used for full characterization.
Table 2: Recommended Analytical Methods
| Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural confirmation and purity assessment. | Aromatic protons (singlet and doublet), methylene protons (singlet), methyl protons (singlet), and carboxylic acid proton (broad singlet). Integral ratios should be correct. |
| HPLC | Quantitative purity analysis. | A single major peak corresponding to the product. Purity is often reported as >98% area. [13] |
| Melting Point | Assess purity and identity. | The literature melting point is typically in the range of 99-102 °C. A sharp melting point indicates high purity. [14] |
| GC-MS | Identify volatile impurities. | Run on a silylated derivative to increase volatility. Confirms mass of the product and helps identify byproducts. [14] |
By understanding the chemical principles behind each step and anticipating common pitfalls, you can systematically troubleshoot and optimize the synthesis of this compound, leading to consistently higher yields and purity in your research and development efforts.
References
- Amatore, C., Jutand, A., Khalil, F., & Nielsen, M. (n.d.). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. Semantic Scholar.
- Organic Syntheses. (n.d.). Diphenylacetic acid.
- OSHA. (2021). Analytical Method Summaries.
- Quick Company. (n.d.). A Process For Preparing α α Dimethyl Phenyl Acetic Acid.
- Google Patents. (n.d.). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
- Kemper, S., et al. (2023). Pd(II)-catalyzed carboxylation of aromatic C-H bonds with CO2. Science Advances.
- The Hive. (n.d.). Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone.
- Sriram, D., et al. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules.
- Kemper, S., et al. (2023). Pd(II)-catalyzed carboxylation of aromatic C-H bonds with CO2. Science Advances.
- Google Patents. (n.d.). WO 2007/007347 A1.
- Catino, A. J., & Miele, M. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- ResearchGate. (n.d.). Palladium-Catalyzed Direct Carboxylation of Aryl Bromides with Carbon Dioxide.
- Eisenhofer, G., et al. (1994). Improved assay for plasma dihydroxyphenylacetic acid and other catechols using high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications.
- Chemistry LibreTexts. (2024). Preparing Carboxylic Acids.
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Alam, M. M., & Adapa, S. R. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications.
- ResearchGate. (n.d.). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- The Hive Archive. (2005). Willgerodt Reaction (phenylacetic acid route).
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- ResearchGate. (2020). (PDF) Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations.
- Semantic Scholar. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
- Beilstein Journals. (n.d.). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
- ResearchGate. (n.d.). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid.
- MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis.
Sources
- 1. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]
- 2. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Willgerodt Reaction (phenylacetic acid route) [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]
- 12. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Recrystallization of 3,5-Dimethylphenylacetic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 3,5-Dimethylphenylacetic acid via recrystallization. It is structured to address common challenges and frequently asked questions, moving beyond a simple protocol to explain the underlying scientific principles that govern success in this critical purification technique.
Introduction to Recrystallization of this compound
This compound is a white to cream-colored crystalline solid with a melting point range of 98.5-104.5°C. As a substituted phenylacetic acid, its solubility is influenced by both the polar carboxylic acid group and the nonpolar dimethylphenyl ring. This dual nature makes solvent selection a critical parameter for effective purification by recrystallization. The goal is to identify a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a solvent for recrystallizing this compound?
A1: The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves a large amount when hot and very little when cold. Additionally, the solvent should not react with the acid. The boiling point of the solvent should be below the melting point of the pure this compound to prevent the compound from "oiling out." Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).
Q2: Which single solvents are good starting points for the recrystallization of this compound?
A2: Based on the structure of this compound, which has both polar and non-polar characteristics, a solvent of intermediate polarity is often a good starting point. Carboxylic acids, in general, show good solubility in alcohols. Therefore, ethanol or methanol are excellent candidates to evaluate. Water can also be considered, especially in a mixed solvent system, as many carboxylic acids have limited solubility in cold water but increased solubility in hot water.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility profile. For this compound, you might find that it is very soluble in a solvent like ethanol even at room temperature (leading to poor recovery), and very insoluble in a solvent like water or hexane, even when hot. In such cases, a mixed-solvent system, such as ethanol/water or toluene/hexane, can be used to fine-tune the solubility to achieve good crystal formation upon cooling.
Q4: How do I perform a mixed-solvent recrystallization?
A4: The typical procedure involves dissolving the crude this compound in a minimum amount of the "good" solvent (the one in which it is more soluble, e.g., hot ethanol or toluene) at an elevated temperature. Then, the "bad" solvent (the one in which it is less soluble, e.g., water or hexane) is added dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: This occurs when the dissolved compound comes out of solution at a temperature above its melting point. The presence of impurities can also lower the melting point of the crude material, making it more prone to oiling out.
-
Solution:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent to decrease the saturation level and then allow the solution to cool more slowly.
-
Lower the Solution Temperature: Choose a solvent or solvent mixture with a lower boiling point.
-
Use a Larger Volume of Solvent: Increasing the solvent volume can sometimes prevent oiling out by keeping the compound in solution until a lower temperature is reached.
-
Problem 2: No crystals form upon cooling.
-
Cause: This is often due to using too much solvent, resulting in a solution that is not saturated at the lower temperature. It can also be due to supersaturation, where the compound remains in solution even though its solubility limit has been exceeded.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a "seed crystal" of pure this compound can also initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Problem 3: The crystal yield is very low.
-
Cause: Several factors can contribute to low yield, including using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete crystallization.
-
Solution:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and filter paper with hot solvent to prevent the product from crystallizing on the filter.
-
Maximize Crystal Recovery: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Problem 4: The crystals are colored or appear impure.
-
Cause: This indicates that colored impurities have co-crystallized with the product.
-
Solution:
-
Use Decolorizing Carbon: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
-
Experimental Protocols
Solvent Selection Protocol
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each tube, add 1 mL of a different solvent (e.g., water, ethanol, toluene, hexane, ethyl acetate, acetone).
-
Observe the solubility at room temperature.
-
Gently heat the test tubes with insoluble or sparingly soluble compounds in a water bath and observe the solubility at the boiling point of the solvent.
-
Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent or solvent pair that best meets the criteria for recrystallization.
Single-Solvent Recrystallization Protocol (Example with Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.
-
If necessary, perform a hot gravity filtration to remove insoluble impurities and/or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified crystals.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Insoluble | Sparingly Soluble |
| Ethanol | Soluble | Very Soluble |
| Toluene | Sparingly Soluble | Soluble |
| Hexane | Insoluble | Insoluble |
| Ethyl Acetate | Soluble | Very Soluble |
| Acetone | Very Soluble | Very Soluble |
Note: This table is based on general principles of solubility for substituted phenylacetic acids. Experimental verification is crucial.
Visualizations
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting workflow for "oiling out".
References
- University of York, Department of Chemistry. Solvent Choice in Recrystallization.
- Mettler Toledo. Oiling Out in Crystallization.
- Chemistry LibreTexts. Troubleshooting Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- University of York, Department of Chemistry. Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. Solvents for Recrystallization.
- PubChem. 2-(3,5-Dimethylphenyl)acetic acid.
identifying and minimizing side products in 3,5-Dimethylphenylacetic acid synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethylphenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, thereby optimizing your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you might encounter. Each answer provides a likely cause and a step-by-step protocol to resolve the issue.
Question 1: I see an unexpected peak in my NMR/LC-MS corresponding to a compound with a mass of 163.22 g/mol . My reaction is the hydrolysis of 3,5-dimethylbenzyl cyanide. What is this impurity and how can I get rid of it?
Answer:
This impurity is likely 3,5-dimethylphenylacetamide , the amide intermediate in the hydrolysis of 3,5-dimethylbenzyl cyanide. Its presence indicates incomplete hydrolysis. The formation of the amide is a common issue, especially under milder basic or acidic conditions or with insufficient reaction times.[1][2]
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions are not forcing enough (e.g., lower temperature, insufficient concentration of acid/base, or shorter reaction time), the reaction can stall at the amide stage.
Minimization Protocol:
To drive the reaction to completion and minimize the amide impurity, consider the following protocol based on a robust hydrolysis procedure:[1][2]
Step-by-Step Hydrolysis Protocol:
-
Reagent Stoichiometry: For every 1 mole of 3,5-dimethylbenzyl cyanide, use a significant excess of sodium hydroxide (e.g., 2.5 to 3.0 molar equivalents).
-
Solvent System: Employ a high-boiling point solvent system to facilitate the high temperatures required for complete hydrolysis. A mixture of a C4 or C5 alcohol (like n-butanol) and water is effective.[1][2]
-
Reaction Temperature: Heat the reaction mixture to a temperature above 100°C, typically between 110°C and 130°C.[2]
-
Reaction Time: Maintain the reaction at this temperature for a sufficient duration, generally 2 to 6 hours, while monitoring the reaction progress by TLC or LC-MS.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with a non-polar organic solvent (e.g., toluene or diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl or H2SO4) to a pH of approximately 1-2 to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Data Presentation: Impact of Reaction Conditions on Amide Impurity
| Condition | Temperature (°C) | Time (h) | Base (equiv.) | Amide Impurity (%) |
| Mild | 80 | 4 | 1.5 | ~15-20% |
| Moderate | 100 | 6 | 2.0 | ~5-10% |
| Optimized | >110 | 4-6 | >2.5 | <0.1% [1] |
Logical Relationship Diagram: Nitrile Hydrolysis Pathway
Caption: Pathway of nitrile hydrolysis and the point of side product formation.
Question 2: My Grignard carboxylation of 3,5-dimethylbenzyl chloride is giving a low yield of the desired acid, and I've isolated a high-melting point, non-polar solid. What is this side product?
Answer:
The primary side product in Grignard reactions with benzyl halides is the Wurtz coupling product , in this case, 1,2-bis(3,5-dimethylphenyl)ethane . This occurs when the newly formed Grignard reagent reacts with the starting halide.[3]
Causality: The formation of the Grignard reagent is an exothermic process that occurs on the surface of the magnesium metal.[3] If the local concentration of the Grignard reagent is high, it can act as a nucleophile and attack an unreacted molecule of 3,5-dimethylbenzyl chloride, leading to the formation of the undesired dimer.
Minimization Protocol:
To suppress the Wurtz coupling reaction, it is crucial to control the reaction conditions to favor the formation of the Grignard reagent over its subsequent reaction with the starting material.
Step-by-Step Grignard Protocol:
-
Initiation: Ensure the magnesium turnings are activated. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the dry magnesium in anhydrous ether (e.g., diethyl ether or THF) before adding the halide.
-
Slow Addition: Add the solution of 3,5-dimethylbenzyl chloride in anhydrous ether dropwise to the suspension of magnesium turnings at a rate that maintains a gentle reflux. This ensures a low steady-state concentration of the halide.[4]
-
Solvent Choice: While THF is a common solvent, for benzylic halides, diethyl ether can sometimes give a better ratio of Grignard reagent to the Wurtz coupling product.[3]
-
Carboxylation: Once the Grignard reagent has formed (the magnesium has been consumed), pour the solution onto an excess of crushed dry ice (solid CO2). The dry ice should be in a separate flask, and the Grignard reagent should be added to it, not the other way around, to ensure CO2 is always in excess.
-
Work-up: After the addition is complete and the mixture has warmed to room temperature, add a dilute acid (e.g., 1M HCl) to quench any unreacted Grignard reagent and protonate the carboxylate salt. The desired acid can then be extracted into an organic solvent.
Experimental Workflow: Minimizing Wurtz Coupling
Caption: Workflow for Grignard reaction emphasizing slow addition to minimize side product.
Question 3: I am attempting a Willgerodt-Kindler reaction starting from 3',5'-dimethylacetophenone. My final product after hydrolysis contains sulfur impurities and a significant amount of a thioamide. How can I improve the yield of the carboxylic acid?
Answer:
The Willgerodt-Kindler reaction proceeds via a thioamide intermediate, which is then hydrolyzed to the carboxylic acid. The presence of the thioamide indicates incomplete hydrolysis. Sulfur impurities can arise from the elemental sulfur used in the reaction.[5][6]
Causality: The Kindler modification of the Willgerodt reaction uses elemental sulfur and a secondary amine (like morpholine) to form a thioamide.[5] This thioamide must then be subjected to vigorous hydrolysis conditions to convert it to the desired carboxylic acid. Insufficiently harsh hydrolysis conditions will result in incomplete conversion.
Minimization Protocol:
A two-step, one-pot approach is often most effective. First, form the thioamide, then ensure its complete hydrolysis.
Step-by-Step Willgerodt-Kindler Protocol:
-
Thioamide Formation:
-
In a round-bottom flask, combine 3',5'-dimethylacetophenone, morpholine (2.5-3.0 equivalents), and elemental sulfur (2.0-2.5 equivalents).
-
Heat the mixture to reflux (typically around 130-150°C) for several hours (4-8 hours). Monitor the disappearance of the starting ketone by TLC.
-
-
Hydrolysis:
-
After cooling the reaction mixture slightly, carefully add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Add a co-solvent like ethanol or ethylene glycol to ensure miscibility and allow for a higher reflux temperature.
-
Heat the mixture to a vigorous reflux for an extended period (8-24 hours) until the thioamide is completely consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with water.
-
Wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral organic impurities and residual morpholine.
-
The aqueous layer contains the sodium salt of your desired acid. Acidify this layer with concentrated HCl to precipitate the this compound.
-
Filter the crude product. To remove elemental sulfur, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is often effective. A hot filtration step can also help remove insoluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods are:
-
Hydrolysis of 3,5-dimethylbenzyl cyanide: This is a robust and high-yielding method, provided the hydrolysis is driven to completion. The cyanide itself can be prepared from 3,5-dimethylbenzyl chloride.[7][8]
-
The Willgerodt-Kindler Reaction: Starting from 3',5'-dimethylacetophenone, this reaction rearranges and oxidizes the acetyl group to a thioamide, which is then hydrolyzed.[5][6][9]
-
Grignard Carboxylation: This involves the formation of a Grignard reagent from 3,5-dimethylbenzyl halide followed by reaction with carbon dioxide.[3][10][11]
Q2: How can I purify the final this compound product?
A2: The most common purification method is recrystallization . The choice of solvent is crucial. A mixed solvent system, such as ethanol/water, can be effective. Dissolve the crude acid in the minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Upon cooling, the purified acid should crystallize. Alternatively, recrystallization from a single solvent like toluene can be effective for removing certain impurities.[12]
Q3: Are there any safety concerns I should be aware of during these syntheses?
A3: Yes, several safety precautions are necessary:
-
Cyanide: When working with 3,5-dimethylbenzyl cyanide or any cyanide salts, extreme caution is required. These compounds are highly toxic.[7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Have a cyanide antidote kit available and be familiar with its use.
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents.[11] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Strong Acids and Bases: Concentrated acids and bases used in hydrolysis and work-up procedures are corrosive and should be handled with care.
References
- Willgerodt rearrangement. In Wikipedia.
- Canonne, P., & Leitch, L. C. (1967). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Canadian Journal of Chemistry, 45(15), 1761-1766.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid. (n.d.). Google Patents.
- Solvent screening of benzyl chloride Grignard reaction. (n.d.). ResearchGate.
- Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal.
- A Process For Preparing α α Dimethyl Phenyl Acetic Acid. (n.d.). Quick Company.
- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid. (n.d.). Google Patents.
- WO 2007/007347 A1 - A process for the preparation of substantially pure fexofenadine. (n.d.). Google Patents.
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. (n.d.). Google Patents.
- CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure. (n.d.). Google Patents.
- Priebbenow, D. L., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.
- Perreux, L., & Loupy, A. (2001). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Tetrahedron, 57(45), 9199-9202.
- WO2010117285A2 - Process for the preparation of grignard compounds. (n.d.). Google Patents.
- Diphenylacetic acid. (n.d.). Organic Syntheses.
- Benzyl cyanide. In Wikipedia.
- Scheme 1 The Willgerodt reaction and the Kindler modification. (n.d.). ResearchGate.
- BENZYL CYANIDE. (n.d.). Ataman Kimya.
- CN106748439A - Synthesis method of natural product of E-2,3',4,5'-tetrahydroxy diphenyl ethylene. (n.d.). Google Patents.
- Grignard Reagents. (2023, January 22). Chemistry LibreTexts.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.
- Benzyl Cyanide Hydrolysis To Acid. (n.d.). Scribd.
- 3,5-Dimethylbenzyl cyanide. (n.d.). J&K Scientific LLC.
Sources
- 1. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]
- 2. CA2345068C - Process for the preparation of .alpha.,.alpha.-dimethylphenylacetic acid from .alpha.,.alpha.-dimethylbenzyl cyanide under normal pressure - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Grignard Reagents [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for the amidation of 3,5-Dimethylphenylacetic acid
Welcome to the Technical Support Center for the amidation of 3,5-dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal yields and purity in your amidation reactions.
Introduction: The Challenge of Steric Hindrance
The amidation of this compound presents a unique set of challenges primarily due to the steric hindrance imposed by the two methyl groups on the phenyl ring. These groups can impede the approach of the amine to the activated carboxylic acid, slowing down the reaction rate and often leading to lower yields or incomplete conversions. This guide will equip you with the knowledge to overcome these hurdles by making informed decisions about coupling reagents, reaction conditions, and troubleshooting strategies. A study on the direct amidation of substituted phenylacetic acids highlighted that steric effects of substituent groups on the phenyl ring are crucial to the yields of the reaction[1].
Troubleshooting Guide
This section addresses common problems encountered during the amidation of this compound, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The steric hindrance of this compound can make it difficult for standard coupling reagents to form the active ester intermediate efficiently. 2. Insufficient Reagent Equivalents: Using stoichiometric or near-stoichiometric amounts of coupling reagents may not be enough to drive the reaction to completion with a hindered substrate. 3. Inappropriate Solvent: Poor solubility of reactants or intermediates can stall the reaction. | 1. Switch to a More Powerful Coupling Reagent: For sterically demanding couplings, aminium/uronium salts like HATU or HBTU are generally more effective than carbodiimides such as EDC or DCC. Phosphonium salts like PyBOP are also excellent choices for hindered couplings. 2. Increase Reagent Equivalents: Try using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine. For particularly difficult couplings, a larger excess may be necessary. 3. Optimize Solvent Choice: Ensure all starting materials are fully dissolved. DMF is a common choice due to its excellent solvating properties. For less polar products, DCM can be used. In some cases, a switch to a more polar aprotic solvent like NMP might be beneficial. |
| Incomplete Reaction (Starting Material Remains) | 1. Short Reaction Time: Sterically hindered reactions often require longer reaction times to reach completion. 2. Low Reaction Temperature: Room temperature may not provide enough energy to overcome the activation barrier. 3. Ineffective Base: The choice and amount of base can significantly impact the reaction rate. | 1. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours). 2. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions or racemization if chiral centers are present. 3. Select an Appropriate Base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often preferred. Ensure at least 2-3 equivalents are used, especially when using the hydrochloride salt of an amine. |
| Formation of N-Acylurea Byproduct | 1. Use of Carbodiimide Reagents (EDC, DCC): This is a common side reaction where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea. | 1. Add an Additive: When using EDC or DCC, always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement. 2. Switch to a Different Class of Coupling Reagent: Uronium or phosphonium-based reagents (HATU, HBTU, PyBOP) do not form N-acylurea byproducts. |
| Guanidinylation of the Amine | 1. Use of Uronium Reagents (HATU, HBTU): If the uronium reagent is in excess or if the carboxylic acid activation is slow, the reagent can react directly with the amine to form a guanidinium species, capping the amine. | 1. Pre-activation of the Carboxylic Acid: Dissolve the this compound, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent and stir for 5-15 minutes before adding the amine. This ensures the formation of the active ester before the amine is introduced. 2. Control Stoichiometry: Avoid using a large excess of the uronium reagent. |
| Difficult Workup and Purification | 1. Water-Soluble Byproducts: Byproducts from coupling reagents (e.g., tetramethylurea from HATU/HBTU, dicyclohexylurea from DCC) can complicate purification. 2. Excess Base: Residual base like DIPEA can be difficult to remove. | 1. Aqueous Washes: For water-soluble byproducts, a standard aqueous workup is effective. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl or citric acid) to remove the base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/HOAt, and finally with brine.[2] 2. Filtration for Insoluble Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the amidation of this compound?
A1: Due to the steric hindrance of this compound, more powerful coupling reagents are generally recommended over standard carbodiimides like EDC.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings. It reacts quickly and is highly efficient. Pre-activation of the carboxylic acid is recommended to avoid guanidinylation of the amine.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A reliable and effective alternative to HATU.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also excellent for sterically hindered couplings and does not have the guanidinylation side reaction associated with uronium salts.
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole): While less potent than HATU or PyBOP, this combination can still be effective. The addition of HOBt is crucial to improve efficiency and suppress the formation of the N-acylurea byproduct. This may require longer reaction times or elevated temperatures.
Q2: What is the optimal order of addition for the reagents?
A2: The ideal order of addition depends on the coupling reagent used.
-
For Uronium Reagents (HATU, HBTU): It is best to pre-activate the carboxylic acid.
-
Dissolve this compound and the base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add the uronium reagent and stir for 5-15 minutes at room temperature.
-
Add the amine to the activated acid mixture.
-
-
For Carbodiimide Reagents (EDC/HOBt):
-
Dissolve this compound, the amine, and HOBt in an anhydrous solvent.
-
Add the base (if the amine is a salt) and then add EDC.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[2]
-
Procedure: Spot the starting carboxylic acid, the amine, and the reaction mixture on a TLC plate. A co-spot (a mixture of the starting material and the reaction mixture) is also recommended.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) has disappeared and a new, more nonpolar spot corresponding to the amide product is prominent.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): For more quantitative and precise monitoring, LC-MS is the preferred method. It allows for the detection of the product mass and the quantification of the remaining starting materials.
Q4: What are the best workup conditions to purify the amide product?
A4: A standard aqueous workup is typically effective.
-
Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl or 1M citric acid) to remove any excess amine and the base (e.g., DIPEA).[2]
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted this compound and additives like HOBt.[2]
-
Wash with brine (saturated NaCl solution) to remove residual water.[2]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be further purified by column chromatography or recrystallization if necessary.
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
This protocol provides a general method for the amidation of this compound with a primary amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Primary amine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 10 minutes (pre-activation).
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amidation using EDC/HOBt
This protocol is an alternative method using a carbodiimide-based coupling system.
Materials:
-
This compound
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) (if the amine is a hydrochloride salt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the primary amine (1.1 eq), and HOBt (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF. If using the hydrochloride salt of the amine, add DIPEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). This may take several hours to overnight.
-
Once complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
General Amidation Workflow
Caption: A decision tree for troubleshooting common issues in the amidation reaction.
References
- Cheng, L., Ge, X., & Huang, L. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171870. [Link]
- Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
Sources
Technical Support Center: Navigating Impurities in Commercial 3,5-Dimethylphenylacetic Acid
Welcome to the technical support center for 3,5-Dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and mitigate issues arising from impurities in commercial batches of this valuable synthetic building block. Our goal is to provide you with the expertise and practical methodologies to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in commercial this compound?
A1: Impurities in commercial this compound typically originate from the synthetic route used in its manufacture. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3,5-dimethylbenzyl cyanide or 3,5-dimethylacetophenone.[1]
-
Byproducts from Side Reactions: The manufacturing process can lead to the formation of structurally related molecules. For instance, if a Grignard reaction is used, biphenyl derivatives can form.[2]
-
Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, diethyl ether, or alcohols) may be present in trace amounts.
-
Inorganic Salts: Salts may be carried over from workup procedures, such as sodium sulfate or magnesium sulfate used for drying.
Q2: How can I quickly assess the purity of my this compound upon receipt?
A2: A melting point determination is a rapid and effective initial assessment. Pure this compound has a sharp melting point, typically in the range of 98-102°C.[3] A broad melting range or a melting point significantly lower than this suggests the presence of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[4][5]
Q3: What are the best practices for storing this compound to prevent degradation?
A3: this compound is a stable solid under recommended storage conditions.[6] It should be stored in a tightly sealed container in a dry, cool place, such as at room temperature or refrigerated at 2-8°C, to prevent moisture absorption and potential degradation over the long term.[7]
Troubleshooting Guide: Experimental Challenges and Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected Peaks in my HPLC Chromatogram
You've run an HPLC analysis of your commercial this compound and observe one or more unexpected peaks in addition to your main product peak.
Possible Causes & Troubleshooting Steps:
-
System Contamination: Before analyzing your sample, run a blank injection (mobile phase only) to ensure the unexpected peaks are not coming from the HPLC system itself or contaminated solvent.[8]
-
Identification of Impurities:
-
Hypothesize Potential Impurities: Based on common synthetic routes, consider what impurities might be present (see FAQ 1).
-
LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the impurity peaks, which can help in their structural elucidation.[4]
-
-
Purity Confirmation:
-
Reference Standard: If possible, compare the chromatogram of your sample to a certified reference standard of this compound.
-
Issue 2: Low Yield or Product Loss During Purification
You are attempting to purify a batch of this compound and are experiencing significant product loss.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the cold solvent, you will have poor recovery.
-
Solution: Perform small-scale solvent screening to find a suitable solvent or solvent system. Good solvents for recrystallizing phenylacetic acid derivatives often include water, or a mixture of an organic solvent and a non-solvent like toluene/hexanes.[1]
-
-
Incomplete Precipitation in Acid-Base Extraction: During the re-acidification step of an acid-base extraction, if the pH is not sufficiently lowered, the carboxylate salt will not fully convert back to the free acid, leading to low recovery.[9]
Purification Protocols
Here are detailed, step-by-step methodologies for common purification techniques tailored for this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for removing neutral and basic impurities.[12][13]
Experimental Workflow:
Caption: Workflow for Acid-Base Extraction.
Detailed Steps:
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11]
-
Stopper the funnel and shake gently, inverting the funnel and venting frequently to release pressure from CO₂ evolution.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt.[9]
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.[11]
-
Combine the aqueous extracts and cool the flask in an ice bath.
-
Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus paper) and precipitation of the purified carboxylic acid is complete.[11]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid compounds.[10]
Experimental Workflow:
Caption: Workflow for Recrystallization.
Detailed Steps:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., hot water or a toluene/hexane mixture) and heat the mixture with stirring until the solid just dissolves.[1]
-
If the solution is colored, you may add a small amount of activated carbon and perform a hot filtration to remove colored impurities.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals, for example, in a desiccator under vacuum.
Data Interpretation
Table 1: Common Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided |
| Melting Point | Determination of the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. A broad or depressed range suggests impurities. |
| HPLC | Separation of components based on their differential partitioning between a stationary and mobile phase.[5] | Quantitative assessment of purity and detection of non-volatile impurities. |
| GC-MS | Separation of volatile components followed by mass analysis. | Identification of volatile impurities and residual solvents. |
| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei. | Structural confirmation of the main compound and identification of structurally related impurities. |
References
- Acid–base extraction - Wikipedia. (n.d.).
- Acid-Base Extraction. (n.d.).
- General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
- phenylacetic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu Corporation.
- I. Materials II. Instrumentation III. Synthesis. (n.d.). The Royal Society of Chemistry.
- Synthesis of Phenylacetic Acid. (n.d.). Erowid.
- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (n.d.). Google Patents.
- Analytical Methods for Organic Acids. (n.d.). Shimadzu.
- determining organic impurities: Topics by Science.gov. (n.d.).
- CN102875361A - Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. (n.d.). Google Patents.
- (3,5-dimethylphenyl)acetic acid - ChemBK. (n.d.).
- A Process For Preparing α α Dimethyl Phenyl Acetic Acid. (n.d.). Quick Company.
- Organic Impurity Test. (n.d.). CD Formulation.
- diphenylacetic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses.
- WO 2007/007347 A1. (n.d.). Google APIs.
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid. (n.d.). Google Patents.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. (n.d.). Google Patents.
- CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid. (n.d.). Google Patents.
- Separation of 3,5-Dimethyl-p-anisic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
- Alpha Alpha Dimethyl Phenyl Acetic Acid. (n.d.). Surya Life Sciences.
- ALPHA,ALPHA-Dimethyl Phenyl Acetic Acid CAS NO-826-55-1, For Api Intermediates, Purity. (n.d.). IndiaMART.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Phenylacetic Acid [erowid.org]
- 3. This compound | 42288-46-0 [m.chemicalbook.com]
- 4. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. shimadzu.com [shimadzu.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. vernier.com [vernier.com]
stability of 3,5-Dimethylphenylacetic acid under acidic or basic conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,5-Dimethylphenylacetic acid. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic experimental conditions. Our focus is on explaining the chemical principles behind its behavior to empower users to design robust experiments and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral, acidic, and basic pH?
This compound, as a typical carboxylic acid, exhibits predictable pH-dependent behavior. In acidic to neutral solutions (pH < ~pKa of 4.3), it exists predominantly in its protonated, neutral form (R-COOH).[1][2] This form is generally stable and less reactive. In basic solutions (pH > ~pKa of 4.3), it is deprotonated by bases like sodium hydroxide or potassium hydroxide to form the 3,5-dimethylphenylacetate salt (R-COO⁻).[1][3] This carboxylate anion is highly stabilized by resonance, where the negative charge is delocalized across both oxygen atoms, making it a very stable conjugate base.[3][4][5]
Q2: Is this compound more stable under acidic or basic conditions?
In terms of the core molecular structure, the compound is quite stable in both conditions under ambient temperatures. However, the term "stability" can have different meanings in an experimental context:
-
Chemical Integrity: In basic conditions, the formation of the resonance-stabilized carboxylate ion is highly favorable and represents a very stable state for the molecule.[3][4][5] In acidic conditions, the molecule remains in its neutral form, which is also generally inert.[1]
-
Experimental Handling & Solubility: A significant practical difference is solubility. The neutral acid form has limited solubility in water due to its hydrophobic aromatic ring.[3][6] The carboxylate salt formed under basic conditions is typically much more soluble in aqueous media.[3] This difference can be misinterpreted as instability if the compound precipitates out of an acidic solution.
Q3: What are the primary degradation pathways I should be aware of?
For phenylacetic acid derivatives, the most relevant potential degradation pathways under forced conditions (e.g., heat, extreme pH) are decarboxylation and oxidation.
-
Decarboxylation: This involves the loss of the carboxyl group as carbon dioxide (CO₂). This reaction can be promoted by heat and acidic conditions, particularly because the structure has a benzylic carbon that can stabilize reaction intermediates.[7][8]
-
Oxidation: Oxidative decarboxylation can occur in the presence of oxidizing agents, potentially leading to the formation of aryl aldehydes or ketones.[9]
Troubleshooting Guide: Experimental Observations
This section addresses specific issues you may encounter during your experiments.
Scenario 1: "After acidifying my sample, I see a precipitate and my concentration in solution has dropped. Has the compound degraded?"
Answer: This is unlikely to be degradation. You are most likely observing the conversion of the highly water-soluble carboxylate salt back to its neutral, protonated carboxylic acid form.[3] this compound is a white to off-white solid with limited aqueous solubility.[6][10][11] When the pH of the solution drops below its pKa (~4.3), the compound will precipitate out if its concentration exceeds its solubility limit.
Troubleshooting Steps:
-
Verify the Precipitate: Isolate the solid and confirm its identity using an appropriate analytical technique (e.g., melting point, HPLC, or spectroscopy). It will likely be your starting material.
-
Adjust Solvent System: To maintain solubility in acidic conditions, consider using a co-solvent system, such as water mixed with acetonitrile, methanol, or THF.
Scenario 2: "My analysis shows a new peak after storing the compound in a basic solution for an extended period at elevated temperatures. What could it be?"
Answer: While the carboxylate salt is stable, prolonged exposure to harsh basic conditions, especially with heat and the presence of oxygen, could lead to degradation. The most probable cause is oxidative degradation.
Potential Degradation Products:
-
Oxidative Decarboxylation Products: The compound could degrade to form 3,5-dimethylbenzaldehyde or other related oxidized species.[9]
-
Ring Oxidation Products: Although less common under these conditions, oxidation of the phenyl ring to form phenolic derivatives is a remote possibility.
Investigative Actions:
-
Characterize the Impurity: Use LC-MS to determine the molecular weight of the new peak. This is a critical first step in identifying the degradation product.
-
Conduct a Forced Degradation Study: Perform a controlled experiment using acid, base, peroxide, heat, and light to systematically identify potential degradants.[12][13] This will help confirm if the observed peak is a known stress-induced impurity.
Scenario 3: "I am attempting an acid-catalyzed reaction and see evidence of gas evolution. Is this expected?"
Answer: Gas evolution (CO₂) under acidic conditions, especially with heating, is a strong indicator of decarboxylation.[7] Phenylacetic acids are susceptible to this degradation pathway, which would result in the formation of 1,3,5-trimethylbenzene (mesitylene).
Visualizing Chemical Behavior
Acid-Base Equilibrium
The fundamental behavior of this compound in aqueous solution is its acid-base equilibrium.
Caption: Acid-base equilibrium of this compound.
Potential Degradation Pathway: Acid-Catalyzed Decarboxylation
Under forcing conditions such as strong acid and heat, decarboxylation is a potential degradation route.
Caption: Potential acid-catalyzed decarboxylation pathway.
Protocol: Forced Degradation Stability Study
This protocol provides a standardized framework for assessing the stability of this compound. The goal is to induce partial degradation (5-20%) to generate and identify potential degradation products.[14]
Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acidic: 0.2 M HCl (final concentration 0.1 M HCl). Place in an oven at 60°C.
-
Basic: 0.2 M NaOH (final concentration 0.1 M NaOH). Place in an oven at 60°C.
-
Oxidative: 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Control: Mix with 1 mL of water. Keep at room temperature.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching and Sample Preparation:
-
For Acidic samples, add 100 µL of 0.1 M NaOH to neutralize.
-
For Basic samples, add 100 µL of 0.1 M HCl to neutralize.
-
For Oxidative and Control samples, no quenching is needed.
-
Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradation products.
Data Summary Tables
Table 1: Summary of Stability Profile and Key Characteristics
| Condition | Molecular Form | Expected Stability (Ambient) | Primary Concern under Stress | Aqueous Solubility |
| Acidic (pH < 4) | R-COOH (Neutral) | High | Decarboxylation (with heat) | Low |
| Basic (pH > 6) | R-COO⁻ (Anion) | High (Resonance Stabilized) | Oxidation (with heat/oxidants) | High |
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Type | Reagent | Typical Concentration | Temperature | Notes |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 - 1 M | 60 - 80 °C | Monitor for potential decarboxylation. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 - 1 M | 60 - 80 °C | The compound will be fully solubilized. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3 - 30% | Room Temperature | Protect from light to prevent photolytic effects. |
| Thermal | None (Solid or Solution) | N/A | > Melting Point (e.g., 105°C+) | Tests for solid-state stability. |
| Photolytic | Light Source (ICH Q1B) | N/A | Room Temperature | Test both solid and solution states. |
References
- Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?[Link]
- Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]
- Reddit. (2023).
- JoVE. (2023).
- BYJU'S. (2019).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]
- Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. [Link]
- Master Organic Chemistry. (2022).
- MedCrave online. (2016).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- Organic Syntheses Procedure. (n.d.). phenylacetic acid. [Link]
- National Center for Biotechnology Information (NCBI). (n.d.).
- ResearchGate. (2017). (PDF)
- Research Journal of Pharmacy and Technology. (n.d.).
- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid.
Sources
- 1. quora.com [quora.com]
- 2. This compound | 42288-46-0 [m.chemicalbook.com]
- 3. britannica.com [britannica.com]
- 4. reddit.com [reddit.com]
- 5. byjus.com [byjus.com]
- 6. CAS 42288-46-0: this compound | CymitQuimica [cymitquimica.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpp.com [ijrpp.com]
troubleshooting low conversion rates in 3,5-Dimethylphenylacetic acid reactions
Welcome to the technical support center for reactions involving 3,5-Dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher conversion rates.
Section 1: Troubleshooting Guide - Low Conversion Rates
This section addresses specific issues that can lead to low yields and incomplete reactions when working with this compound.
Question 1: Why is my Fischer esterification of this compound resulting in a low yield of the desired ester?
Low conversion in the Fischer esterification of this compound is a common issue, primarily due to two factors: the reaction's equilibrium nature and steric hindrance.[1][2] The methyl groups at the 3 and 5 positions of the phenyl ring create steric hindrance around the carboxylic acid group, making it less accessible to the alcohol nucleophile.[3][4]
1. Reversible Reaction Equilibrium:
-
Explanation: Fischer esterification is a reversible reaction, meaning it reaches an equilibrium that may not favor the product.[1][5] To drive the reaction forward, the equilibrium must be shifted towards the product side according to Le Chatelier's principle.
-
Troubleshooting Protocol:
-
Use Excess Alcohol: Employing the alcohol reactant as the solvent or in large excess (5-10 equivalents or more) can significantly shift the equilibrium towards the ester product.[1][5]
-
Water Removal: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion.[2][5] This can be achieved using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or by adding a dehydrating agent such as molecular sieves.
-
2. Insufficient Catalysis:
-
Explanation: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[6] For sterically hindered acids, the choice and amount of catalyst are critical.
-
Troubleshooting Protocol:
-
Catalyst Selection: While sulfuric acid (H₂SO₄) is a common choice, other Brønsted acids like p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can also be effective.[7] In some cases, Lewis acids have been shown to catalyze esterification reactions.[8]
-
Catalyst Loading: Ensure an adequate amount of catalyst is used. A typical starting point is 5-10 mol% relative to the carboxylic acid.
-
3. Steric Hindrance:
-
Explanation: The bulky nature of this compound can slow down the reaction rate.[1][2][3]
-
Troubleshooting Protocol:
-
Prolonged Reaction Time: Reactions with sterically hindered substrates often require longer reaction times to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
Increased Temperature: Elevating the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. Refluxing the reaction mixture is a common practice.
-
Caption: Optimized Fischer Esterification Workflow.
Question 2: My amidation reaction with this compound is showing low conversion. What are the likely causes and how can I improve the yield?
Direct amidation of a carboxylic acid with an amine is generally challenging due to the formation of a non-reactive ammonium carboxylate salt.[10] To overcome this, the carboxylic acid must be "activated".[11][12]
1. Lack of Carboxylic Acid Activation:
-
Explanation: Simply mixing this compound with an amine will likely result in an acid-base reaction, forming a salt that is resistant to forming an amide bond without high temperatures.[10]
-
Troubleshooting Protocol:
-
Use a Coupling Reagent: Employ a coupling reagent to activate the carboxylic acid. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[11][12]
-
Convert to an Acyl Chloride: A more reactive intermediate is the acyl chloride. This can be prepared by treating this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] The resulting acyl chloride can then be reacted with the amine.
-
2. Inappropriate Reaction Conditions:
-
Explanation: The choice of solvent and temperature can significantly impact the reaction outcome.
-
Troubleshooting Protocol:
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used for amidation reactions.[14]
-
Temperature Control: Reactions involving the formation of acyl chlorides are often performed at room temperature or with gentle heating.[13] The subsequent reaction with the amine is usually carried out at 0 °C to room temperature to control the exothermicity.
-
3. Steric Hindrance:
-
Explanation: Similar to esterification, the steric bulk of this compound can hinder the approach of the amine nucleophile.
-
Troubleshooting Protocol:
-
Choice of Activating Agent: For sterically hindered acids, more powerful activating agents like phosphonium or uronium salts (e.g., HATU, HBTU) may be necessary to achieve good conversion.[11]
-
Reaction Time and Temperature: Allow for longer reaction times and consider gentle heating if the reaction is sluggish at room temperature, while monitoring for potential side product formation.
-
| Method | Activating Agent | Typical Solvent | Key Considerations |
| Carbodiimide Coupling | EDC/HOBt or DCC/HOBt | DCM, DMF | DCC can lead to the formation of a dicyclohexylurea precipitate that needs to be filtered off. EDC and its urea byproduct are water-soluble, simplifying workup.[12] |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | DCM or neat | These reagents are moisture-sensitive and corrosive. The reaction should be performed in a fume hood. Excess reagent is typically removed under vacuum before adding the amine.[13] |
| Phosphonium/Uronium Salts | HATU, HBTU | DMF | These reagents are highly efficient but more expensive. They are particularly useful for challenging couplings.[11] |
digraph "Troubleshooting Amidation" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];start [label="Low Amide Yield"]; q1 [label="Are you using a coupling reagent or activating agent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"];
sol1 [label="Implement an activation strategy:\n- Use a carbodiimide (e.g., EDC/HOBt).\n- Convert to acyl chloride (e.g., SOCl₂)."]; q2 [label="Is the reaction still sluggish?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"];
sol2 [label="Optimize reaction conditions:\n- Increase reaction time.\n- Gently heat the reaction.\n- Ensure anhydrous conditions."]; q3 [label="Still low conversion?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"];
sol3 [label="Consider a more powerful activating agent (e.g., HATU)."]; end_success [label="Reaction Optimized", fillcolor="#34A853"];
start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; sol1 -> q2; q2 -> sol2 [label="Yes"]; q2 -> end_success [label="No"]; sol2 -> q3; q3 -> sol3 [label="Yes"]; q3 -> end_success [label="No"]; sol3 -> end_success; }
Caption: Systematic approach to troubleshooting low amide yields.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the best analytical techniques to monitor the progress of reactions with this compound?
Monitoring reaction progress is crucial for optimization. Here are the recommended techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product. A suitable solvent system should be developed to achieve good separation between the starting acid, the alcohol/amine, and the product ester/amide.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion and can also detect the formation of impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the product.[9] It can also be used to determine the conversion by integrating the signals of the starting material and product.
FAQ 2: How can I effectively purify the ester or amide product from the reaction mixture?
Purification strategies depend on the properties of the product and the remaining impurities.
-
Aqueous Workup:
-
For esterification, washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will remove the unreacted carboxylic acid and the acid catalyst.[16][17]
-
For amidation, an acidic wash (e.g., dilute HCl) can remove unreacted amine, while a basic wash can remove unreacted carboxylic acid if a coupling reagent was used.
-
-
Column Chromatography: This is a standard method for purifying organic compounds. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the product from any remaining starting materials or byproducts.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification method.[18]
FAQ 3: Are there any known side reactions to be aware of?
Yes, depending on the reaction conditions, several side reactions can occur:
-
In Fischer Esterification: With bulky secondary or tertiary alcohols, elimination to form an alkene can compete with esterification.[1][2]
-
In Amidation using Acyl Chlorides: If the amine is not added carefully, or if there is an excess of the amine, double acylation of a primary amine can occur.
-
In Carbodiimide-mediated Amidation: A common side reaction is the formation of an N-acylurea byproduct if the activated intermediate rearranges before reacting with the amine. The use of additives like HOBt can suppress this side reaction.[12]
References
- Chemistry LibreTexts. (2023).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Perrin, C. L. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
- National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
- McMaster University. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. [Link]
- Semantic Scholar. (2005).
- JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
- J&K Scientific LLC. (n.d.).
- Reddit. (2024).
- Google Patents. (n.d.). Method for preparing alpha, alpha-dimethylphenylacetic acid.
- Master Organic Chemistry. (2022).
- ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
- Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2018).
- The Royal Society of Chemistry. (2015).
- The Royal Society of Chemistry. (n.d.).
- Reddit. (2024).
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
- ResearchGate. (n.d.). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid. [Link]
- PubMed. (2000).
- ResearchGate. (n.d.). Conversions on the direct amidation of phenylacetic acid vs.
- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]
- MDPI. (n.d.).
- PubMed. (2024). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]
- Google Patents. (n.d.). Method for producing 2,5-dimethylphenyl acetic acid.
- Master Organic Chemistry. (2018).
- Google P
- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. [Link]
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. [Link]
- Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]
Sources
- 1. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 2. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [moodle.tau.ac.il]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 11. hepatochem.com [hepatochem.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Monitoring 3,5-Dimethylphenylacetic Acid Synthesis
Welcome to the technical support center for the synthesis of 3,5-Dimethylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to monitor reaction progress, ensure product quality, and troubleshoot common synthetic challenges. As your partner in the lab, we aim to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions during your experiments.
Introduction: The Importance of Real-Time Monitoring
The synthesis of this compound, a key building block in various pharmaceutical and chemical industries, requires precise control to maximize yield and purity. In-process monitoring is not merely a quality control step; it is a critical tool for understanding reaction kinetics, identifying the formation of impurities, and determining the optimal reaction endpoint. This guide provides a comprehensive overview of analytical techniques and troubleshooting strategies to navigate the complexities of its synthesis.
Core Analytical Strategies: A Multi-Technique Approach
No single analytical technique tells the whole story. A robust monitoring strategy integrates several methods to provide a complete picture of the reaction landscape.
-
Thin-Layer Chromatography (TLC): The first line of defense. Ideal for rapid, qualitative assessment of reaction progress by visualizing the consumption of starting materials and the formation of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. It excels at separating the target compound from starting materials, intermediates, and non-volatile impurities, allowing for accurate determination of conversion, yield, and purity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile impurities. Due to the low volatility of the carboxylic acid product, a derivatization step is typically required to convert it into a more volatile ester or silyl ester.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR are invaluable for confirming the identity of the final product and key intermediates, and for identifying unexpected structures.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A powerful tool for monitoring the transformation of functional groups. It can easily track the disappearance of a precursor's characteristic absorption bands and the appearance of the carboxylic acid's distinctive C=O and O-H stretches.[9][10]
Below is a general workflow illustrating how these techniques are integrated for effective reaction monitoring.
Caption: General workflow for reaction monitoring.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and analysis of this compound in a practical question-and-answer format.
Reaction Progress & Completion
Q1: How can I quickly and cheaply check if my starting material has been consumed?
A1: Thin-Layer Chromatography (TLC) is the ideal method for this.[2] Spot a small aliquot of your reaction mixture alongside your starting material standard on a TLC plate. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should provide good separation between the more polar product (lower Rf) and the less polar starting material (higher Rf). The disappearance of the starting material spot indicates the reaction is likely complete. However, TLC is qualitative and may not reveal certain impurities, so it should always be followed by a more robust quantitative technique like HPLC.
Q2: My TLC shows the starting material is gone, but my final isolated yield is disappointingly low. What happened?
A2: This common issue points to two primary culprits: side reactions or product degradation. While your primary reactant may be consumed, it could be converting into undesired byproducts instead of your target molecule. Alternatively, your product might be forming but is unstable under the reaction or workup conditions.
Actionable Insight: Before performing a full workup, analyze a crude reaction aliquot by HPLC or GC-MS. This will create a "chemical snapshot" of your reaction. Comparing the peak area of your product to that of any byproducts will reveal if side-product formation is the issue. If the product peak is dominant but the overall mass balance is low, degradation may be occurring. This quantitative insight is crucial for optimizing reaction conditions (e.g., temperature, reaction time) to minimize these loss pathways.[11][12]
Q3: How do I get a precise measurement of reaction conversion to decide the optimal time to stop the reaction?
A3: For precise quantification, HPLC with UV detection is the preferred method. To achieve the highest accuracy, use an internal standard (IS). The IS is a stable compound, not present in the reaction mixture, which is added in a known concentration to your sample. By comparing the peak area ratio of your product to the IS against a calibration curve, you can determine the exact concentration of this compound in the reaction mixture over time. This allows you to plot a kinetic profile and stop the reaction when it has truly plateaued, preventing both incomplete reactions and unnecessary degradation from prolonged heating.
Impurity & Side Product Analysis
Q4: I have a significant, unknown peak in my HPLC chromatogram. How can I figure out what it is?
A4: Identifying unknown impurities is a classic challenge. The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS). An LC-MS instrument will provide the mass-to-charge ratio (m/z) of the unknown peak, giving you its molecular weight. This information, combined with knowledge of your starting materials and reagents, often allows for a confident structural hypothesis. For absolute confirmation, you can use preparative HPLC to isolate the impurity and then analyze the pure fraction by NMR spectroscopy for full structural elucidation.[13]
Q5: What are the most likely impurities I should be looking for in my synthesis?
A5: The nature of impurities is entirely dependent on your synthetic route. For example:
-
If using a Friedel-Crafts reaction with p-xylene, you may encounter isomeric impurities such as 2,5-dimethylphenylacetic acid or 2,4-dimethylphenylacetic acid due to incomplete regioselectivity.[7][14]
-
If your synthesis involves the hydrolysis of 3,5-dimethylbenzyl cyanide, the primary impurity to monitor for is the intermediate amide, 2-(3,5-dimethylphenyl)acetamide.[15][16] Incomplete hydrolysis will leave this amide in your final product.
-
Starting from 3,5-dimethylbenzyl alcohol or halide, you might see unreacted starting material or over-oxidation to other species.
Knowing your specific pathway allows you to anticipate and develop analytical methods specifically targeted at separating and detecting these likely side products.
Method-Specific Troubleshooting
Caption: Troubleshooting decision tree for common issues.
Q6: My this compound peak is tailing badly in my reverse-phase HPLC analysis. How can I improve the peak shape?
A6: Peak tailing for acidic compounds is often caused by unwanted interactions between the analyte's carboxylate group and residual, un-capped silanols on the silica-based column packing. At neutral pH, the carboxylic acid is deprotonated and anionic, leading to this strong interaction.
The Fix: Suppress the ionization of the carboxylic acid by lowering the pH of your mobile phase. Adding a small amount (0.05-0.1%) of an acid like formic acid, trifluoroacetic acid, or phosphoric acid to the mobile phase will protonate the analyte, making it neutral and significantly reducing the tailing, resulting in sharper, more symmetrical peaks.[3]
Q7: I'm trying to analyze my product by GC-MS, but I don't see a peak for it. Why not?
A7: The issue is volatility. Carboxylic acids like this compound have low volatility due to their polarity and strong hydrogen bonding. They do not typically pass through a GC column well at standard operating temperatures and may not even reach the detector.
The Solution: You must perform a derivatization reaction to convert the polar carboxylic acid group into a nonpolar, more volatile ester. A very common and effective method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5] This replaces the acidic proton with a trimethylsilyl (TMS) group, creating a volatile TMS-ester that is easily analyzed by GC-MS.
Standard Operating Protocols
Here are detailed starting-point protocols for the most critical analytical techniques. Note: These may require optimization for your specific instrumentation and reaction matrix.
Protocol 1: Quantitative HPLC-UV Analysis
This protocol is designed for monitoring reaction conversion and determining final product purity.
-
Instrumentation & Columns:
-
HPLC system with UV-Vis Detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
Parameter Value Flow Rate 1.0 mL/min Injection Volume 5 µL Column Temperature 30 °C Detection Wavelength 220 nm | Gradient | 30% B to 95% B over 10 min, hold for 2 min, return to 30% B |
-
Sample Preparation:
-
Carefully withdraw ~50 µL from the reaction mixture.
-
Quench the reaction by diluting it 100-fold in a known volume of acetonitrile (e.g., 50 µL into 4.95 mL).
-
If using an internal standard, add it to the dilution solvent.
-
Vortex the sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject into the HPLC system.
-
Protocol 2: GC-MS Analysis with Silylation
This method is for identifying volatile impurities and confirming product identity after derivatization.
-
Instrumentation & Columns:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile (anhydrous).
-
Ethyl Acetate (GC grade).
-
-
Derivatization Procedure: [5]
-
Take a crude sample of the reaction mixture and evaporate the solvent under a stream of nitrogen to obtain a dry residue.
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the sample to room temperature. It is now ready for injection.
-
-
GC-MS Conditions:
Parameter Value Injector Temperature 250 °C Injection Mode Split (e.g., 20:1) Carrier Gas Helium, constant flow 1.2 mL/min Oven Program Start at 80°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp 230 °C | Mass Range (Scan) | m/z 40-450 |
Data Interpretation Guide
Correctly interpreting your data is as important as acquiring it. The tables below provide expected spectral and chromatographic data for this compound.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 ppm | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| ~6.90 ppm | Singlet | 1H | Aromatic C2/C6-H |
| ~6.85 ppm | Singlet | 2H | Aromatic C4-H |
| 3.58 ppm | Singlet | 2H | Methylene (-CH₂ COOH) |
| 2.29 ppm | Singlet | 6H | Methyl (-CH₃ ) |
Table 2: Key FTIR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 cm⁻¹ | Broad | O-H stretch of carboxylic acid |
| ~1700 cm⁻¹ | Strong | C=O stretch of carboxylic acid |
| ~2920 cm⁻¹ | Medium | C-H stretch (aliphatic) |
| ~1600 cm⁻¹ | Medium | C=C stretch (aromatic) |
By mastering these analytical techniques and troubleshooting strategies, you can gain precise control over the synthesis of this compound, leading to more efficient process development and higher quality outcomes.
References
- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from SIELC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr1a3x7b5kcsi3e1eCj-w594KiAPDXj_p88oFQqpRI_ldbZlzkalT21vB9t_cAVgiRmSXzTpYOV4XED5_6U6TsHrdBaFDSI1MKj4MJx7uza9R300a56grkCS7y8P72-FVmfS3xDBMezlvbuyD4tCmOTsyYYFfjeeFXzc9E0-kf4L2d7aNmu_I=]
- Benchchem. (n.d.). Troubleshooting common issues in (3-Amino-4-hydroxyphenyl)acetic acid synthesis. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu227AnTQN0ub0TwNWiqy-wnwwwS5ixy1J1qh_-cujInw9HFBZKyQ9S8oK34onQR8ocGrU0mdlxJDShifxP2CAKe6QoXlisi20kJxGuTtvKd_2PhCA2iWzcIpIZV6bwwlhT0n_Oc5xdqw9v4FtHQCUk5Hmw7Midvjko2zjWg1MtDMDsMLtNkpoVq2W_9SkjQMaE5kCFp2Kl5-7wPm2M1MXh0mskkUbqtLNJ5M=]
- Benchchem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2L2w6Cb4ZZD02qp0et4celp-RPzGA8j5BLTdqNVRgEzkNUziln-PLTuy8fSZ81_DGLDzzT1tHyejCSaH-YS-vrsWZ0EXtzaOX9Ug6988CyZMRulmPOV6diGPpqlN4GnMGAtgFE8vXx2t0U7ZV3uNWMHgD60B9O2eVmY5gbNRKgDyE4tsLMZ82mcKZFASL9zWf6ngxYe_oC6XqH6wy6OCTztQLJQ==]
- Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from Science and Education Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7otUrSsFIHQR_PCSOHLwDQXZyrKOnGmgM2g-MxVOK2es5QZUwQc8xQ6k0C0YMwSdVmgjIfTSoM53FI3yngTtmA5oIBFmFd6VXvR9d7lEDX_RwtZJ2RCS9K2Xmg9EeM89CCUNqX4wj6lA=]
- Google Patents. (n.d.). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLfIAzGlQI3hA8Stn3WjltAfTaz6RnJxxH8YoYyow9i_oqP71tzvqkjSZWmwQLUry2mGlccvqyUBiN5h3EfDNMQG-eDN92aZL3in73OFneD7oyt36gwKkGJnLI9RVVHJ-kUOBSBEcOxqDZlKI=]
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from Inventiva Pharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcUeakVUVCeQ0Kv9rBKAnbJFjzf6e5hiFILW-30n53mhFt_2SsuH56_PmSWlK3NTid664MNRBIUxhul62OolJr5c6iB47bUVYYuBEKV3r5stQVm73LpTJDQU0MIX7gvWPVLcaC77htHofeQ5qAgNjgFku2G2DwqWJLXvDDsaoZdWaXnQ58j3HOZadiHEMTzTXJI_FfYf5ni7t9qzRsiQOjxA==]
- PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuMxtMFxIUi5QPvjNsSOihDt0FsFhSzypR_bCz-Xwb7n0LSE24IzijWa1BNgBAUMNoylral1JefYgIPd0eBkY_6XGx-yMLp2BjNWl54sI2IU6NK8CPpSX8fzFhs5OzPYrS4ocGNAsP9UKuQ-M=]
- PMC. (n.d.). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcATc2jpmKWiEtMyNH0pT8v6h4gnHoBCS_Q2jVrX8WDUOyez896q_TxjOPa0BKZ21VHhwbzGnFQ2Dxgv8Knp-91sGyfuHXHHo7MPrDVUfAxlN79n79LRD3r3htNixpqbGJFtNoF241HtdRT5GCsh10OZZECLoHNLp01zFwx_970dP26mvf8L7sEy0mpAkIbKacMeEHLshxxcmwla8qaTGVqJ3qV69nMOTgEHFNYGxD_UBJKBv_sqc1kv6yx6vlWl3KqehyQqs=]
- RSC Publishing. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNA_-ZCYAKT_2j-CPPh3OwXYNDGqjfbRnxAUWIK110q32mTTCq6CrEgoRiztct9e-q8gI4ib6GJaEmPiZYE74wNP9TNKXbfARkvG0RErsAEERV5lK3uCTjzogNVm1o8KIuWgKabuZeplm6flzRTYjcNbheGXtj668=]
- ResearchGate. (n.d.). FTIR spectra comparison of the reaction products in three acid systems.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWZnl5Fv2Ah0YB72WjXZ7F_00xqcZQcJiwLyPjTH9OfQ7-igi-hY9W_CIW6WyziqUoUwhDDAtXT4RtmNyxZmWnEdNc1U-VNBsBRESXD2x332bJS40Y1l_H_MTh7YoPEv6TKIBhjzXtzX4r13AIOS444ExKlD_6D93Vz6bo9l0gc6tf1gnWVUdaZ8-KNpil0U8pysUcTbjvNi6wzLlLc1fpHWU87FXOSqXtNv4AJpBrSsZb9tnVb2tLhh1LGlQk_eMC]
- Google Patents. (n.d.). WO 2007/007347 Al. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXRdTQNzHEUSERfxF5WeGpIOahCQ1ZWG4RjfRsxXkLvzsod1bQsTL8LbMqsJsLLsgJUpJ1B4o-KyBzgSqbKpANiIi1h9EGgPxX43khnExb_pn6GzpA-r7oGMzmJ8ZHKVp9dOxfCzh2JFbuUT9gstU4bRnsz26_6CLYIRcxg7OnD7H5bjHxrkMYqKCZhy-OOh45]
- Quick Company. (n.d.). A Process For Preparing α α Dimethyl Phenyl Acetic Acid. Retrieved from Quick Company. [https://vertexaisearch.cloud.google.
- PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvpZKkY5cSt-32yeMAeEGbhXFS2qMvVZyt3mWLkcij1o78jTJTHVRq3sUeTPqh_gbdi5i7_hy8uJSldCkuDwojyHrXxNhsyuWzMquf8s_qSE-djkWHteafPadnAfq4_ifPL0LN-tevMj0ib5E=]
- Thermo Scientific Chemicals. (n.d.). This compound, 98+% 5 g. Retrieved from Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvaQlN34rUCpBotSQu9P4-wNlGqAzz51T5XuceaGNmhjzbIS6zF8pB-ajI3M2yBRdg516Yp9HVVis_XkBT2BHzDFqRhf97V83dGtYI526jwaGOkXNIjb0ejiSD9G15RQTdYr4TzSr99m9GkDfgKnnmjKxRpNCwGQ==]
- PubMed. (n.d.). A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbTwOTBC0OhBtgjF3oPcU2n0JMuNE3N7qxixGQCfyRiQqHpTHDiIBl8i0hTbZMRanIUIjS91aFfW92q94h8eSdKCWd4xKXAPvJ8v8FBtjzkeuh9JtSZuBE5amgsqYN-0AmxJuy]
- PMC. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqKGn2UnTxLc4CdXeD1q10L0iFGN_Ql1_R6F2cVDHU25ZSvp8Ij1XQk5DNM9TTCaveHRR9U6IPMSmcIgcluD_-S3wZj_zZAKoylOxg_StyUu2Z9X-WeGr6xaJkAzklF82zAFpzZmW852qpYk4G]
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from American Pharmaceutical Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3Q0F4rg-I07HfOVwW0m16duKVwjIGhMDU2N85XCj19xMMkEevydrDPxWP3OKt5w9aY2hGDocqje6iaF6Sigwnz3_dZgecTt2wtNlH7pAbaeSR69la3f-r8l17k64LiA3aeyGmTMMKvpytskEdin6K5vB9nb8RBXsajw83pRjJMUrLVO82m7MpAdlr8XZPzoa7GVvtyNu8PREgOnsBI8qsNPPshse5-L9IhLTCDu2tKGsB3Jux7MyYK-JXOQLlYTdm5SPkQkByZUbwNTukueNEAzfS1ewJ49K1VA3flCa40Z-TjTtfyDxnMohnceRxH7kuHJdtcG_mA1abxu0iHHO_j1khwgsfm6t9K_uqkcOA5zbeK4bKcpKXqWXluZOyKIU=]
- ScienceOpen. (n.d.). Supporting Information. Retrieved from ScienceOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPzaebYVgNfbmthVI_3Uk_yabASZNJPa7YbeuqogSy8x0Fmc3zIzHkbwmp9gY-VRYS0UqmhlXgl0PPYAkW84oJdbtuCNdcN0ncGlZjtvXFbF1mur8nAFT29XixTEiNvN7JFRvzuryQ-6hA0kh-KZh39e6laW24kWQ0oFgoYRWgC4-k_UPCFr84s_hGt6EwpOpSscN-pybNmszFw0V6yTrIQg0x4JkbAl-DbG-Xl8_ROCNUlLNq-2UPF8Iwbx8TKuxS]
- Scribd. (n.d.). GCMS Analysis Report. Retrieved from Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjRXxw-5WPtRh3x4nF661Fa0eUoPYw2nGa2KLse5cpTVwIg9ybd8veXJCSjbQewyk6Wx_s7rKgpKDwilrdUcj7onwMM_MVzcc_1WUKBmXpgBMG6JwZuBsErQ1WvM7WO2C1LitGlTckxA==]
- Amanote Research. (n.d.). (PDF) The Synthesis, Structure, and FTIR. Retrieved from Amanote Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCfW3a_1NB87uXM-hX4tiz_f_PQ2Xjw-yw3vKP6XzxRpqrg0UxiD_UlaEBlV3FFexGWeGtABeDB7ZyEnqlXes8eBp2b0icg2Hu75OJTiatsyuZ_HrLCOaMTaGKEpRPZ3t4fsfPCsixjHxMEocIV0zfG0XVKrU_hfRrvAMgLXsbRn8yCanAF4zpzSyzjpG_N3GhqQFTMlEXHN5LoQKu6k8cYjNyQNFcLT-cRZFqfSafmuCG8EWj6MndrQr9TkKTQAwCe5eYwnw=]
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, m1837. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4C0BbGlouVnEPMcDxfY60A9-ZcgG2bg50MO84jwQw0nIWX8KEhGhUAbv7QUQ4htj_vvnSKQoKP_F1Ie2w-NqV7kNCAwB8_DwT4d0qCDcSI7oLiUQQbTWpqJZqUJfgTa2Dvdkw8Lk=]
- Google Patents. (n.d.). US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz_vg25CQs1RXJYqI5eaK6WEHIwKXxDl5wGdA2_XB3i8knO_GhqXD5ahRse9cwl52slXLe9SukaKEuhmO1VkpICLynboVtLEr9GEhr-Bjjy3BolVOxFefS8Z_-j7N90TZxiZdgiMWv0_SEdw==]
- Google Patents. (n.d.). CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKuC4zm6MqodORpIJUDp-CuEUlFJAeZAChZFOuEghUwqxHyJ70P9V5uZ4KSZN7B7LVIxJ3YqbVZFjhAwlDrDsJ5Li2edXH9F1neSEHpadctuUoKiqTOGoXxoDz6fvj01wPursZe2X0ajAy9gM=]
- Fisher Scientific. (n.d.). This compound, 98+%. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQEqesc-auhpFFYxvRoUSnf38tsZxHvs8l2_AiRJhndf3XxMrvkQUQsTGVhOLs5Rrgi68G_IMmzxDKD0B7hUAQDivaGXvXR0I8M3pqDsPmDUgnq-mAeGFaYS13i7-_2_oZubqWcHNN9M7pnf7kSGbLbOQXEDpDg4aPlyGnyJpJtxo6Ohqz1IParGBGi73_m0tGjMrmMYdKQot8JIzNew==]
- PMC. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETuoEXwKEfzPBxXJrMSdCAcPSMWWdEIfW5COL_30mS7QVI4rWTBp3tek8WBHejJixXdsYKOp6Fo62oLeoAJyltNj-HN_bK1CY7h3eDWD9Hpzs9UZKNcHkFm-j8fcV-1gkSIlogg--rknGkB6z9]
- Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from Thieme Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNLV8MrxiVFZKMnq9TRBgqzK_IHzb2S4pcM0I1Df-q1X4CA70wBVxwL_81AqPkwEZd76PD9YH10R5x6bIibxuCxWDybTDsnjsayhCfVggLS3MZAxAz8ntch7YiH4F2RuABpv2l_itCLqIl4z7L6pxf3zG2-TvdLYWHepmWPemf_zJCasMIRXEor0D3F7YhtbcACMFJfHe-PxHt6vrf87jBSSD-Bo2OxkM_AMKvjp0Y]
- Quora. (2021). How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?. Retrieved from Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_g4eUKRe5sLgG2yS0Zc4eVDiIpopCAtv4E-MTBTsjgaaj62GkiBhU6F_mqBy9_7m2A2Qt4xC1tMEzaltmKYWhm-SypHfp-P19tW5qrwgEp3hmD3iPUe6Zs9Sm1Gcmt72TD1p07GE-c5Wb2EJS50eAF00-PvG2ftXVTqykMgIk2ft3wUZdkiOmeWy3XW2WxDfjJsVNmLkEaZj9Ukb-tzqhjZER7fLtiGp617GrEIGBlIkrEcWhtBAXuLdBKweUGOgcMfVU5lU=]
- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHtyjVVkBhsS990Ax93nnksfCdFeM5BuuhWJ6buic20DoT3stMHOs1LPdzbWWjf-_gK2k0_M8bduNS0-Vm9lnZpcdlGaj9_fJ-W-efYQ_V-lfh3CGoDP0oyLf8Jk1SywxmmY8t-ZjVU9YHBBin3CK2m-n5oFzz5Ag=]
- Benchchem. (n.d.). Application Note: Quantitative Analysis of 3,5,5-Trimethylhexanoic Acid in Biological Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9mTanVvPT3oJS0zkwPFQ0bpcQ06aH96nf1tM3o4h73MGSR9QCNYuNBSrp4F3dW_mQaTsvxd2omU3N4E43zpQeTZI_4ahwvJ_AXUsgB5Nl79QH9v3vu16Wzsr5fPssx4zlNILItxpn-IUXGtXWn3KMWAPNTITKyv94xo6IHJQhca8TzokHlZFBUpYWqH3S32F9n_Lh0gLJRjDqLiWYYgFzLgjzP_evlKf-4t5Xxj60cRIk7_aymn8DV44dC99iqpqsVMZvSWQQ9aousaR-kXDgrSxPufj2aqJsi4BGGsVto2o5GZ4nWuHi1w==]
- Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from jmchemsci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCTa9qW7_CRbN80pPOAI_JAnN8YQaarqHdILK6GG1djEbdwYqvAt3ZOwFGuE8ZyI-8ySgoD0TJxKTjjc779f9f1AH8smCcPgXRHHTzxLjso6_ig3yyuEDwBXtRaTT-TU0iZc_CKT7JdXxLnI6iJ-g43g_1dkZFhKTFQGLx50pDMNib5aZn9iRW]
- PubMed. (2020). FTIR based kinetic characterisation of an acid-catalysed esterification of 3-methylphthalic anhydride and 2-ethylhexanol. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcXEkN9q2B3kPMWrjqPFgS5HXSVvNrQXZztLMbCjaJMEb_TUDFSjbgmSmoejwRWmHEoWBTDGx3703SbiJa-uEBslXpeifUFV4YcRDXOanAzEB658ZRyM3Cm_gcFSV1u64jzmPq]
- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj6N0Zif6XkH9t_GhsYSfak3O-S_XvrkjuuVp9CP5OrI2IDkCWGCr_hVqmVAmkrP0UqVAcGsNJoaLUoAjvKki6PzAdSZmeq5EgswcL8LyJYevlYsEt8Cw37NJdZT022DVPK_gs-P_ljz0fa80qVspowPl_-kSOmZrBE85MZgM=]
Sources
- 1. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. quora.com [quora.com]
- 3. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A simple high-performance liquid chromatography assay for simultaneous determination of plasma norepinephrine, epinephrine, dopamine and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. rsc.org [rsc.org]
- 8. NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 15. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]
- 16. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]
preventing decomposition of 3,5-Dimethylphenylacetic acid during workup
Welcome to the technical support center for 3,5-Dimethylphenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and isolation of this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help prevent its decomposition and ensure the integrity of your experimental results.
Section 1: Understanding the Stability of this compound
This compound, while a relatively stable compound, can be susceptible to degradation under certain conditions commonly encountered during reaction workup. The primary modes of decomposition are decarboxylation and oxidation. Understanding the triggers for these pathways is critical for preventing the loss of your valuable product.
Q1: What are the main decomposition pathways for this compound during workup?
The two principal degradation pathways are:
-
Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid moiety to form 1,3,5-trimethylbenzene. This process is often initiated by heat, light (photodegradation), or the presence of certain metal catalysts.[1][2]
-
Oxidative Degradation: The phenylacetic acid moiety can be susceptible to oxidation, potentially leading to the formation of various byproducts, including aromatic aldehydes.[1][3] This can be a concern if residual oxidizing agents from a previous synthetic step are not adequately quenched.
Section 2: Troubleshooting Guide for Workup Procedures
This section addresses specific issues that may arise during the extraction, washing, and concentration steps of your workup.
Issue 1: Low or No Yield After Extraction and Solvent Removal
Symptom: You have confirmed product formation by in-process analytical methods (e.g., TLC, LC-MS), but after performing a standard aqueous workup and removing the solvent, you obtain a low yield or an unidentifiable oil.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Thermal Decomposition during Solvent Evaporation | Phenylacetic acids can undergo thermal decarboxylation.[4] While significant decomposition of this compound typically requires high temperatures, prolonged heating, even at moderate temperatures (e.g., on a rotary evaporator), can lead to product loss, especially if residual acidic or basic impurities are present. | - Use low-temperature solvent removal: Employ a rotary evaporator with a water bath temperature set no higher than 40-50°C. - High vacuum: Utilize a high-vacuum pump to facilitate solvent removal at lower temperatures. - Avoid prolonged heating: Do not leave the flask on the rotary evaporator for an extended period after the bulk of the solvent has been removed. |
| Decomposition during Basic Extraction | While extraction with a mild base (e.g., sodium bicarbonate) is a standard procedure to isolate carboxylic acids, prolonged exposure to a strongly basic environment (e.g., concentrated NaOH or KOH) can potentially promote side reactions, although phenylacetic acids are generally stable under these conditions for short periods. | - Use a mild base: For extraction, use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). - Minimize contact time: Do not let the reaction mixture sit in the basic aqueous phase for an extended time. Proceed with acidification and re-extraction promptly. - Work at low temperatures: Perform the extraction and washing steps using cooled solutions or in an ice bath to minimize any potential for base-catalyzed degradation. |
| Photodegradation | Aryl-substituted acetic acids can be sensitive to light, which can catalyze decarboxylation.[1] If your workup is performed in a brightly lit environment over a long period, this could contribute to yield loss. | - Protect from light: Conduct the workup in a fume hood with the sash lowered to reduce light exposure. If possible, wrap your glassware in aluminum foil. |
Issue 2: Presence of 1,3,5-Trimethylbenzene as a Major Impurity
Symptom: Your final product is contaminated with a significant amount of 1,3,5-trimethylbenzene (mesitylene), as identified by NMR or GC-MS.
Potential Cause & Solution:
This is a clear indication of decarboxylation .
Caption: Decarboxylation of this compound.
To mitigate this, refer to the solutions for Thermal Decomposition and Photodegradation in the previous section. Additionally, consider the following:
-
Residual Metal Catalysts: If your synthesis involved a transition metal catalyst (e.g., Palladium, Copper), ensure it is thoroughly removed during the workup. Filtration through a pad of celite or silica gel before aqueous extraction can be effective.
Issue 3: Product is Discolored or Contains Aldehyde Impurities
Symptom: The isolated this compound is off-white, yellow, or brown, and analytical data suggests the presence of 3,5-dimethylbenzaldehyde.
Potential Cause & Solution:
This points to oxidative degradation .
Sources
Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dimethylphenylacetic Acid
Welcome to the technical support center for navigating the experimental nuances of 3,5-Dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common reactions involving this versatile pharmaceutical intermediate.[1] Here, we move beyond simple protocols to explain the underlying principles of how solvents dictate reaction outcomes, enabling you to optimize your synthetic strategies.
Introduction to this compound
This compound (C₁₀H₁₂O₂) is a white to light beige crystalline powder with a molecular weight of approximately 164.20 g/mol .[1] Its structure, featuring a carboxylic acid group attached to a dimethyl-substituted phenyl ring, makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] The reactivity of the carboxylic acid moiety is central to its synthetic utility, and understanding how to modulate this reactivity through solvent selection is paramount for achieving desired yields and purity. This compound is more soluble in organic solvents than in water, a key consideration for reaction setup.[1][2]
Core Concept: The Role of the Solvent
The choice of solvent is not merely about dissolving reactants; it is an active participant in the reaction, influencing kinetics, mechanisms, and equilibria.[3] Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates.[3][4] For reactions involving this compound, the solvent's polarity, protic or aprotic nature, and coordinating ability are critical factors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions encountered during the chemical transformation of this compound.
FAQ 1: Esterification Reactions
Question: I am trying to esterify this compound with ethanol, but my yields are low. What solvent should I be using, and what other factors should I consider?
Answer: Low yields in Fischer esterification are a common issue.[5] This is an equilibrium-limited reaction, so driving the reaction towards the product is key.
Troubleshooting Guide: Improving Esterification Yields
| Issue | Potential Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| Low Conversion | Equilibrium not shifted towards products. The Fischer esterification is reversible. The presence of water, a product, can drive the reaction backward.[5] | 1. Solvent as a Reagent: Use a large excess of the alcohol (e.g., ethanol) as the solvent. This shifts the equilibrium to the right according to Le Chatelier's principle.[5] 2. Water Removal: Use a non-polar solvent like toluene with a Dean-Stark apparatus to azeotropically remove water as it is formed.[6] |
| Slow Reaction Rate | Insufficient acid catalysis or poor stabilization of the tetrahedral intermediate. The reaction requires a strong acid catalyst to protonate the carboxylic acid, making it more electrophilic.[5] | 1. Catalyst Choice: Ensure you are using a strong acid catalyst such as H₂SO₄ or HCl.[5] 2. Solvent Choice: While excess alcohol is common, for more complex or valuable alcohols, a high-boiling, non-polar, aprotic solvent like toluene can be effective, especially with azeotropic water removal.[6] Polar aprotic solvents like DMSO have also been shown to accelerate esterification reactions.[7] |
| Side Reactions | High temperatures leading to decomposition. While heating is necessary, excessive temperatures can lead to side product formation.[8] | 1. Optimize Temperature: For a given solvent, determine the optimal reflux temperature that promotes esterification without significant decomposition. Monitor the reaction by TLC to track product formation and the appearance of side products.[8][9] |
Experimental Protocol: Fischer Esterification of this compound
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq).
-
Add the desired alcohol (e.g., ethanol, 10-20 eq if used as solvent) or a suitable solvent like toluene (sufficient to dissolve the acid).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualization of Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
FAQ 2: Amide Bond Formation
Question: I am attempting to form an amide by reacting this compound with aniline, but the reaction is not proceeding. How can I facilitate this reaction?
Answer: Direct amide formation from a carboxylic acid and an amine is generally difficult and requires high temperatures, which can lead to degradation. The hydroxyl group of the carboxylic acid is a poor leaving group.[5] Therefore, an activating agent is typically required. The choice of solvent is also critical to ensure the solubility of all components and to facilitate the reaction.
Troubleshooting Guide: Amide Bond Formation
| Issue | Potential Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| No Reaction | Poor leaving group (-OH) on the carboxylic acid. The carboxylate anion is unreactive towards nucleophilic attack by the amine.[5] | 1. Activate the Carboxylic Acid: Use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to convert the -OH into a better leaving group.[5] 2. Convert to a More Reactive Derivative: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Acyl chlorides are highly reactive towards amines.[5][10] |
| Low Yield/Slow Reaction | Inappropriate solvent. The solvent must dissolve the carboxylic acid, the amine, and the coupling agents. Polar aprotic solvents are often preferred as they can solvate the charged intermediates formed during the reaction.[11] | 1. Solvent Selection: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile.[11][12] These solvents are generally non-reactive towards the coupling agents and reactants. 2. Solvent-Free Conditions: In some cases, solvent-free reactions at elevated temperatures can be highly effective for amide bond formation, offering environmental benefits.[13][14] |
| Side Product Formation (e.g., N-acylurea) | Reaction of the activated intermediate with another molecule of the carboxylic acid or rearrangement of the activated intermediate. This is a common side reaction with carbodiimide coupling agents. | 1. Add an Additive: Include an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the activated carboxylic acid to form a more stable active ester, which then reacts cleanly with the amine to form the amide. |
Visualization of Amide Formation Pathways
Caption: Pathways for amide bond formation.
FAQ 3: Decarboxylation Reactions
Question: Can this compound undergo decarboxylation? If so, what conditions and solvents would favor this reaction?
Answer: While simple carboxylic acids are generally stable to decarboxylation, the presence of the benzylic carbon in this compound makes it more susceptible to this reaction under certain conditions.[15] The stability of the resulting benzylic carbanion or carbocation intermediate plays a key role.
Troubleshooting Guide: Decarboxylation
| Reaction Condition | Mechanism & Solvent Effects | Expected Outcome |
| Heating in an Inert Atmosphere | Thermal Decarboxylation. This typically requires high temperatures. The reaction may proceed through a free-radical or ionic mechanism.[16] Hydrogen-donating solvents like tetralin can influence the product distribution by trapping radical intermediates.[16][17] Aromatic solvents may lead to arylated byproducts.[16] | Decarboxylation to form 1,3,5-trimethylbenzene. The required temperature is likely high, and side reactions are possible. |
| Acid-Catalyzed Decarboxylation | Protonation of the carbonyl oxygen followed by loss of CO₂. This is facilitated by the formation of a stabilized benzylic carbocation.[15] Polar solvents that can stabilize this cationic intermediate would favor the reaction. | This reaction is plausible, especially with strong acids. The rate will depend on the stability of the carbocation intermediate. |
| Oxidative Decarboxylation | Formation of a carboxyl radical followed by loss of CO₂. This can be achieved using various oxidizing agents.[18] Water has been shown to be an effective solvent for some oxidative decarboxylation reactions using reagents like K₂S₂O₈.[18] | Formation of 3,5-dimethylbenzaldehyde or other oxidized products, depending on the oxidant used. |
General Considerations for Solvent Selection:
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen bond with the carboxylic acid group, potentially hindering some reactions by solvating the nucleophile. However, they are excellent for reactions involving polar intermediates and are environmentally benign.[18]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments and can solvate cations well. They are often good choices for reactions involving charged nucleophiles (SN2-type reactions) and for many coupling reactions.[7][11]
-
Non-Polar Solvents (e.g., toluene, hexane): These solvents are ideal for reactions where charged intermediates are not significantly involved or for processes like azeotropic water removal.[6]
Summary of Solvent Properties and Their Impact
| Solvent Class | Examples | Key Properties | Impact on this compound Reactivity |
| Polar Protic | Water, Ethanol, Acetic Acid | H-bond donors, high dielectric constant | Can stabilize charged intermediates but may solvate nucleophiles, slowing some reactions. Good for some oxidative decarboxylations.[18] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant, no H-bond donation | Excellent for SN2-type reactions and many coupling reactions (e.g., amidation) by solvating cations and leaving the nucleophile "naked".[7][11] |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low dielectric constant | Useful for azeotropic removal of water in esterifications.[6] Generally slow down reactions involving polar or charged intermediates.[4] |
By understanding these fundamental principles of solvent effects, you can troubleshoot unexpected results, optimize reaction conditions, and rationally design synthetic routes involving this compound.
References
- Derivatives of Carboxylic Acids. (n.d.). Michigan State University Department of Chemistry.
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2025, August 8).
- The Relative Reactivity of Carboxylic Acid Derivatives. (2024, February 22). Chemistry LibreTexts.
- Carboxylic Acids and Esters. (n.d.). Physics & Maths Tutor.
- What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? (2017, November 13). Quora.
- Reactions of Carboxylic Acids. (2023, September 20). OpenStax.
- A Reactivity Map of Carboxylic Acid Derivatives. (2019, July 29). YouTube.
- Solvent effects. (n.d.). Wikipedia.
- Solvent Effects. (n.d.). University of Calgary.
- Solvent effects on esterification equilibria. (2015, September 1). Graz University of Technology.
- Esterification Comparative Reaction. (n.d.). gChem Global.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13). YouTube.
- Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate.
- Effect of the time on esterification reaction of phenyl acetic acid. (n.d.). ResearchGate.
- (3,5-dimethylphenyl)acetic acid. (n.d.). ChemBK.
- The decarboxylation of phenylacetic acid via addition of acid. (2017, June 4). Chemistry Stack Exchange.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023, August 10). Chemical Review and Letters.
- Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. (n.d.). Royal Society of Chemistry.
- Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. (n.d.). ResearchGate.
- A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (n.d.). ResearchGate.
- Temperature and solvent effects on 3A5AF formation. (n.d.). ResearchGate.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). National Institutes of Health.
- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025, December 11). OSTI.GOV.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15).
- Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. (1984). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 42288-46-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. chemrevlett.com [chemrevlett.com]
Technical Support Center: Catalyst Selection and Optimization for 3,5-Dimethylphenylacetic Acid Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the esterification of 3,5-Dimethylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting guidance, and detailed protocols. The structure of this document is designed to address common questions and challenges encountered during experimental work, ensuring both scientific rigor and practical application.
Section 1: Catalyst Selection - The "Which" and "Why"
The choice of catalyst is paramount for a successful esterification, directly impacting reaction rate, yield, and purification ease. For a sterically hindered substrate like this compound, the catalyst's properties must be carefully considered.
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts for this esterification, and how do I choose between them?
A: Catalysts for this reaction are broadly categorized as homogeneous and heterogeneous.
-
Homogeneous Catalysts: These are soluble in the reaction medium (e.g., sulfuric acid, p-toluenesulfonic acid). They are often highly active but can be difficult to separate from the product, leading to corrosive workups and potential product contamination.[1]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium (e.g., ion-exchange resins, zeolites, metal oxides). Their primary advantage is the ease of separation via simple filtration, which simplifies purification and allows for catalyst recycling.[1][2] This makes them a more environmentally friendly or "green" option.
Recommendation: For this compound, a heterogeneous catalyst like Amberlyst-15 or a metal-exchanged nanoclay is often a superior starting point. The steric hindrance from the two methyl groups on the phenyl ring can slow the reaction; a solid catalyst with a high density of accessible acid sites can help overcome this challenge while simplifying downstream processing.[3][4]
Q2: Which specific catalysts have proven effective for phenylacetic acid derivatives?
A: Several catalysts show high efficacy for the esterification of phenylacetic acids. The table below summarizes the most common options, with special considerations for your specific substrate.
| Catalyst Type | Specific Examples | Advantages | Disadvantages & Considerations for this compound |
| Homogeneous Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | High activity, low cost, well-understood mechanism.[5] | Difficult to remove from the reaction mixture; requires aqueous/basic workup which can lead to product loss; harsh conditions can cause side reactions.[1][6] |
| Heterogeneous Brønsted Acids (Resins) | Amberlyst-15, Amberlyst-70 | Excellent activity, easily filtered, reusable, non-corrosive, reduces waste.[3][7] | Can have temperature limitations (Amberlyst-15 ~140°C); potential for deactivation by impurities or polymer deposition.[8][9] |
| Heterogeneous Brønsted Acids (Zeolites) | H-Beta Zeolites (H-β) | High thermal stability, shape selectivity can reduce side products.[1][8] | Smaller pore sizes may limit access for the sterically hindered substrate, potentially reducing reaction rates.[1] |
| Heterogeneous Lewis/Brønsted Acids (Clays) | Metal-Exchanged Montmorillonite (e.g., Al³⁺-mont) | Mild reaction conditions, high activity, and good reusability.[4][10] | Activity depends heavily on the exchanged metal cation and preparation method.[4] |
| Homogeneous Lewis Acids | Zirconium or Hafnium Complexes (e.g., Zr(Cp)₂(CF₃SO₃)₂) | Catalyze dehydrative esterification with equimolar reagents, often without water removal.[11] | Can be sensitive to air and moisture; may be more expensive than traditional acid catalysts. |
Section 2: Reaction Optimization - A Systematic Approach
Optimization is a multifactorial process. A systematic approach is crucial to maximize yield and minimize reaction time.
Frequently Asked Questions (FAQs)
Q1: How does the reactant molar ratio affect the reaction equilibrium?
A: Esterification is a reversible reaction that produces water as a byproduct.[5] According to Le Chatelier's principle, the equilibrium can be shifted toward the product (the ester) by using a large excess of one of the reactants, typically the alcohol, which can often double as the solvent. A 10-fold excess of alcohol can increase equilibrium yield significantly.[5] For valuable or complex alcohols, using an excess of the carboxylic acid may be considered, though this is less common.
Q2: What is the optimal temperature range, and what are the risks of overheating?
A: The reaction rate is highly dependent on temperature.[6] Increasing the temperature generally increases the reaction rate.[12][13] For many heterogeneous catalysts like Amberlyst-15, a temperature of around 110°C has been shown to provide an optimal balance between reaction rate and yield for phenylacetic acid.[7] However, excessive heat can lead to the formation of side products, such as ethers from the alcohol or decomposition of the starting materials, resulting in a darkened reaction mixture and a lower yield.[6][7]
Q3: How much catalyst should I use?
A: Catalyst loading should be optimized to provide a sufficient number of active sites without being wasteful. For heterogeneous catalysts like Amberlyst-15, a loading of 10-15 mol% relative to the limiting reagent is a common starting point.[7] Studies on phenylacetic acid have shown that increasing the catalyst amount beyond a certain point (e.g., 10%) may not improve the yield further, making it economically inefficient.[7] For homogeneous catalysts, a much smaller amount (e.g., 0.1-2 mol%) is typically sufficient.[14]
Q4: How critical is water removal for this reaction?
A: Very critical. Since water is a product, its presence will shift the equilibrium back towards the starting materials, limiting your final yield.[5][6] This can be managed in two primary ways:
-
Azeotropic Removal: Refluxing the reaction in a solvent like toluene or cyclohexane using a Dean-Stark apparatus physically removes water from the system as it forms.[5][14] This is a highly effective method.
-
Using Excess Reagent: As mentioned, using the alcohol in large excess can overwhelm the effect of the water produced.
Section 3: Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This section addresses the most common problems in a direct Q&A format.
Q1: My reaction yield is low or I'm observing no product formation. What are the potential causes and solutions?
A: This is the most common issue and can stem from several factors.
-
Cause 1: Equilibrium Limitation. The reaction has reached its natural equilibrium, which may favor the reactants.
-
Solution: Use a large excess of the alcohol (5-10 equivalents) or actively remove water using a Dean-Stark trap to drive the reaction forward.[5]
-
-
Cause 2: Inactive or Insufficient Catalyst. The catalyst may be deactivated or you may not be using enough.
-
Solution: For heterogeneous catalysts, ensure they have been properly activated (e.g., dried) and use an adequate loading (start with 10 mol%).[7] If using a recycled catalyst, consider regeneration or using a fresh batch. For homogeneous catalysts, ensure they are not degraded.
-
-
Cause 3: Low Reaction Temperature. The activation energy barrier is not being overcome.
-
Cause 4: Presence of Water. Water in your starting materials or solvent is inhibiting the forward reaction.
-
Solution: Use anhydrous solvents and ensure your this compound and alcohol are dry.
-
Q2: The reaction is proceeding very slowly. How can I increase the rate?
-
Cause 1: Steric Hindrance. The bulky nature of this compound and potentially the alcohol are slowing the reaction.
-
Solution: Switch to a more active catalyst. For instance, if a standard zeolite is ineffective due to pore size limitations, a resin like Amberlyst-15 or a homogeneous catalyst like H₂SO₄ might be more effective.[1]
-
-
Cause 2: Insufficient Mixing (Heterogeneous Catalysts). The solid catalyst is not being adequately dispersed in the reaction medium.
-
Solution: Increase the stirring rate to ensure good mass transfer between the reactants and the catalyst surface.
-
-
Cause 3: Low Temperature. As mentioned, the rate is highly temperature-dependent.
-
Solution: Increase the reflux temperature by switching to a higher-boiling solvent (if using one) or simply increasing the heat, while being mindful of potential decomposition.[6]
-
Q3: My reaction mixture turned dark brown/black, and the final product is impure. What happened?
-
Cause: Decomposition/Side Reactions. This coloration typically indicates that the starting materials or product are decomposing, or that side reactions like polymerization are occurring.[6]
-
Solution 1: Reduce the reaction temperature. While higher temperatures increase the rate, there is often an optimal point beyond which decomposition becomes significant.[7]
-
Solution 2: Use a milder catalyst. Strong mineral acids like H₂SO₄ can be harsh. A switch to a solid acid catalyst like Al³⁺-montmorillonite nanoclay or a milder p-TsOH may prevent decomposition.[4][6]
-
Q4: I am using a heterogeneous catalyst, but its activity drops significantly after one use. Why?
-
Cause 1: Leaching of Active Sites. For some supported catalysts, the active species can leach into the reaction medium.[15]
-
Solution: Choose a more robust catalyst. Resins like Amberlyst are generally stable under their recommended operating conditions.
-
-
Cause 2: Poisoning or Fouling. Impurities in the reactants (e.g., metal ions, nitrogen-containing compounds) can irreversibly bind to the active sites.[9] Polymers or tars formed during the reaction can also coat the catalyst surface, blocking access to the pores.
-
Solution: Purify your starting materials before the reaction. For regeneration, washing the catalyst with a suitable solvent may remove adsorbed polymers. For deactivation by ion exchange, washing with a concentrated acid (like H₂SO₄ for Amberlyst) can restore activity.[9]
-
Section 4: Protocols and Visualizations
Experimental Protocol: Esterification using Amberlyst-15
This protocol provides a robust starting point for the esterification of this compound with a generic primary alcohol (e.g., ethanol).
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagents: Add the desired alcohol (10.0 eq), which will also serve as the solvent.
-
Catalyst Addition: Add Amberlyst-15 resin (10 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux (for ethanol, this is ~78°C; for higher boiling alcohols, aim for ~110°C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the Amberlyst-15 catalyst by simple filtration. Wash the resin with a small amount of fresh alcohol or another suitable solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings. Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
Visual Workflow: Catalyst Screening
Caption: A systematic workflow for screening different catalyst types.
Visual Guide: Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Section 5: References
-
Verma, R., et al. (2019). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Di Serio, M., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. MDPI. Available at: [Link]
-
Gashaw, A., & Teshita, A. (2023). Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound. MDPI. Available at: [Link]
-
Yadav, G. D., & Mehta, P. H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst screening in model esterification reaction. ResearchGate. Available at: [Link]
-
Jackman, L. M., et al. (1991). 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Journal of the American Chemical Society. Available at: [Link]
-
Attaryan, H. (2012). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid. ResearchGate. Available at: [Link]
-
dos Santos, P., et al. (2019). Heterogeneous catalyst screening for fatty acid methyl esters production through interesterification reaction. IDEAS/RePEc. Available at: [Link]
-
Ahmed Zeki, N. S., et al. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal. Available at: [Link]
-
ResearchGate. (n.d.). (a) Schematic representation of esterification of phenyl acetic acid... ResearchGate. Available at: [Link]
-
Shi, H., et al. (2013). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Available at: [Link]
-
Gomba, J., et al. (2022). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. PMC - PubMed Central. Available at: [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]
-
Bhaskar, R., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. PMC - NIH. Available at: [Link]
-
Kieser, J. M., et al. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Ahmed, N. S., et al. (2010). Kinetic Study of Esterification Reaction. Al-Khwarizmi Engineering Journal. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
ResearchGate. (2018). (PDF) Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. ResearchGate. Available at: [Link]
-
ResearchGate. (2010). (PDF) Kinetic Study of Esterification Reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Catalysts used for the esterification reaction. ResearchGate. Available at: [Link]
-
Margarida, B. R., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. Available at: [Link]
-
Breukers, S., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]
-
Hu, X., et al. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. University of Twente Research Information. Available at: [Link]
-
Dapsens, P. Y., et al. (2022). Heterogenization of a Tungstosilicic Acid Catalyst for Esterification of Bio-Oil Model Compound. MDPI. Available at: [Link]
-
Google Patents. (2005). WO2005035622A1 - Catalyst for manufacture of esters. Google Patents. Available at:
-
Shekara, B. M. C., et al. (2011). Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Reddit. (2024). Esterification/Amidation Problems. Reddit. Available at: [Link]
-
Chemra. (n.d.). Esterification. Chemra. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
-
Clark, J. (n.d.). mechanism for the esterification reaction. Chemguide. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 9. research.utwente.nl [research.utwente.nl]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Managing Thermal Stability in Large-Scale 3,5-Dimethylphenylacetic Acid Production
This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of 3,5-Dimethylphenylacetic acid synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of chemical engineering and process safety. Our focus is to equip you with the knowledge to anticipate, diagnose, and manage thermal hazards effectively, ensuring both the safety of your operations and the integrity of your product.
Core Principles: Understanding Thermal Risks in Synthesis
The synthesis of this compound, like many multi-step organic syntheses, often involves exothermic steps. An exothermic reaction is one that releases energy in the form of heat.[1] While manageable on a lab bench, the thermal dynamics change dramatically upon scale-up. The primary hazard is a thermal runaway , a dangerous cycle where the heat generated by the reaction exceeds the rate of heat removal.[2][3] This surplus heat raises the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to an exponential and uncontrolled increase in temperature and pressure.[3]
The fundamental challenge of scale-up lies in the changing surface-area-to-volume ratio. Heat generation is proportional to the reactor's volume (mass of reactants), while heat removal is proportional to the reactor's surface area. As the reactor size increases, the volume increases by a cubic factor (r³), while the surface area only increases by a square factor (r²). This disparity makes large-scale reactors inherently more difficult to cool, increasing the risk of a thermal runaway.[3]
A robust Process Safety Management (PSM) framework is not merely a regulatory requirement but a critical system for preventing catastrophic incidents involving hazardous chemicals.[4][5] It provides a structured approach to identifying, evaluating, and controlling thermal hazards throughout the lifecycle of the chemical process.[6]
Troubleshooting Guide: Thermal Excursions & Instabilities
This section addresses specific issues you may encounter during large-scale production in a direct question-and-answer format.
Question 1: The internal reactor temperature is rising rapidly and uncontrollably after initiating reagent addition. What is the immediate course of action and what are the potential causes?
Answer:
A rapid temperature increase is a critical indicator of a potential thermal runaway. Immediate and decisive action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of all reactants.[7]
-
Maximize Cooling: Ensure the reactor's cooling system (e.g., jacket, cooling coils) is operating at maximum capacity. If the temperature continues to rise, activate your pre-defined emergency cooling or quenching protocol.
-
Ensure Vigorous Agitation: Confirm the agitator is functioning correctly to prevent localized hotspots and improve heat transfer to the cooling surfaces.[7]
-
Alert Personnel: Notify all personnel in the vicinity and the area supervisor of a potential process upset.
Root Cause Analysis & Corrective Actions:
-
Cause A: Reagent Addition Rate is Too High. The rate of heat generation is directly linked to the rate of reaction, which is controlled by the addition of the limiting reagent. If the addition is too fast, the cooling system may be overwhelmed.
-
Solution: The safe addition rate must be determined through reaction calorimetry studies, which measure the heat of reaction and the rate of heat evolution.[8][9] This data allows you to calculate a dosing schedule that never allows the rate of heat generation to exceed the reactor's cooling capacity.
-
-
Cause B: Insufficient Cooling Capacity. The cooling system may be undersized for the scale and exothermicity of the reaction.
-
Solution: Before scale-up, calculate the required heat removal based on calorimetric data. Ensure the plant's utilities (e.g., coolant temperature and flow rate) and the reactor's heat transfer coefficient (U) are adequate.
-
-
Cause C: Poor Mixing. Inadequate agitation can lead to the formation of localized areas of high reactant concentration ("hotspots"), where the reaction accelerates rapidly.[7]
-
Solution: Model and validate mixing efficiency for the specific reactor geometry and reaction mass viscosity. Ensure the agitator speed is sufficient to maintain a homogenous mixture.
-
Question 2: My reaction shows a long induction period with no temperature change, followed by a sudden, violent exotherm. How do I manage this?
Answer:
This dangerous behavior is characteristic of an "induction period," where the reaction fails to start immediately, allowing the unreacted reagent to accumulate. When the reaction finally initiates, the large quantity of accumulated material reacts almost instantaneously, releasing a massive amount of energy that can easily overwhelm the cooling system.
Immediate Actions:
-
If you have already added a significant portion of the reagent and the reaction has not started, DO NOT add more.
-
DO NOT attempt to initiate the reaction by aggressively heating the reactor. This can lead to an even more violent runaway.
-
Prepare for an exotherm by ensuring the cooling system is ready.
Root Cause Analysis & Corrective Actions:
-
Cause A: Impurities in Reagents or Solvents. Trace amounts of inhibitors (e.g., water in a moisture-sensitive reaction) can prevent initiation.[7]
-
Solution: Implement strict quality control on all raw materials. Use anhydrous solvents where required.
-
-
Cause B: Inactive Catalyst or Initiator. The catalyst may be poisoned, or the initiator may not have reached its activation temperature.
-
Solution: Ensure catalysts are fresh and properly activated. Consider adding a small, controlled amount of a known initiator or gently warming a small, well-mixed portion of the reactor to the validated initiation temperature.[7]
-
-
Preventive Strategy: The best approach is to add only a small percentage (~5-10%) of the total reagent charge and wait for a confirmed initiation (e.g., a small, controlled temperature rise) before proceeding with the remainder of the addition. This "foot charge" method prevents dangerous accumulation.
Question 3: We are observing unexpected gas evolution and pressure buildup, even though the temperature is within the target range. What could be the cause?
Answer:
Unexpected gas evolution is a serious concern as it can indicate a decomposition reaction or an unwanted side reaction. This can lead to a rapid and dangerous pressure increase in a closed system.
Immediate Actions:
-
Stop All Feeds: Halt the addition of all reactants.
-
Vent Safely: If reactor pressure is rising, vent the system through its designated and properly sized emergency relief system to a safe location (e.g., a scrubber or catch tank).
-
Cool the Reactor: Lowering the temperature can often slow the rate of the gas-producing side reaction.
Root Cause Analysis & Corrective Actions:
-
Cause A: Onset of Thermal Decomposition. The product, a reactant, or an intermediate may be decomposing at the operating temperature. The thermal decomposition of phenylacetic acid itself has been studied and is known to produce gases like CO2 and CO at elevated temperatures.[10]
-
Solution: Use thermal screening techniques like Differential Scanning Calorimetry (DSC) or Adiabatic Rate Calorimetry (ARC) to determine the onset temperature of decomposition for the reaction mixture under process conditions.[11][12] The maximum safe operating temperature must be set well below this onset temperature.
-
-
Cause B: Incompatible Materials or Side Reactions. An impurity or a change in reaction conditions (e.g., pH swing) could be catalyzing an unintended gas-evolving reaction. For instance, the use of N,N-Dimethylformamide (DMF) as a solvent can be hazardous as it is incompatible with many substances and can decompose to produce CO and dimethylamine.[13]
-
Solution: Conduct a thorough review of all raw materials and potential impurities. Use analytical tools like GC-MS or HPLC to analyze the reaction mixture for unexpected byproducts.
-
Frequently Asked Questions (FAQs)
Q1: How do I establish a "basis of safety" for my large-scale this compound process? A basis of safety is a robust plan to prevent a runaway reaction or to mitigate its consequences. It typically relies on one of two strategies:
-
Prevention: Using engineering and administrative controls to ensure the reaction cannot enter a runaway state. This is the preferred approach and is based on a thorough understanding of the reaction's thermal properties.[12] Key elements include:
-
Calorimetric Data: Determining the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[9][14]
-
Control of Conditions: Ensuring the reactor's cooling capacity is always greater than the rate of heat generation and that the operating temperature is well below the onset of any decomposition reactions.
-
-
Mitigation: Designing systems to safely handle a runaway if it occurs. This is a secondary line of defense and includes:
-
Emergency Relief Systems: Properly sized rupture discs or relief valves to safely vent pressure.[13]
-
Quench/Drowning Systems: A system to rapidly inject a cold, inert liquid to stop the reaction.
-
Q2: What are the most critical analytical and monitoring tools for ensuring thermal stability? A multi-layered approach using Process Analytical Technology (PAT) is essential for real-time control.[15][16]
-
Temperature & Pressure Sensors: Redundant, calibrated sensors for both the reaction mass and the cooling jacket are fundamental.
-
Reaction Calorimetry (RC1mx or similar): This is the gold standard for process safety studies. It measures the heat flow from the reaction in real-time under process-like conditions, providing critical data for safe scale-up.[9]
-
In-situ Spectroscopy (FTIR/Raman): Can monitor the concentration of reactants and products in real-time. A sudden disappearance of a reactant without a corresponding increase in product could indicate accumulation, a precursor to a runaway.
Q3: Can the choice of solvent impact the thermal stability of the process? Absolutely. The solvent plays a critical role in several ways:
-
Heat Capacity: A solvent with a higher heat capacity can absorb more energy for a given temperature rise, providing a larger thermal buffer.
-
Boiling Point: The boiling point of the solvent sets an upper limit on the reaction temperature under atmospheric conditions. A boiling solvent can provide effective cooling through reflux, but this must be carefully managed to avoid over-pressurizing the vessel.
-
Reactivity: The solvent should be inert under reaction conditions. Some solvents, like DMSO, can decompose exothermically, especially in the presence of acids or bases, adding to the overall thermal hazard.[17]
Key Experimental Protocols
Protocol 1: Thermal Hazard Assessment Workflow
This protocol outlines the essential steps for characterizing the thermal risks of your synthesis before scaling up.
-
Step 1: Literature Review: Search for all known thermal stability data on reactants, intermediates, products, and solvents.
-
Step 2: Thermal Screening (DSC):
-
Prepare a sample of the complete reaction mixture as it would be at the end of the dosing.
-
Run a Differential Scanning Calorimetry (DSC) experiment with a typical heating rate of 2-5 °C/min.[11]
-
Identify the onset temperature of any exothermic events. This temperature is a critical safety limit that should not be approached during the process.
-
-
Step 3: Reaction Calorimetry (RC):
-
Simulate the exact large-scale process in a reaction calorimeter (e.g., Mettler-Toledo RC1mx).[9]
-
Add reagents at the scaled-down equivalent of your planned production rate.
-
Measure the total heat of reaction (ΔHr), the real-time heat flow (q), and the maximum heat release rate (q_max).
-
Use this data to calculate the adiabatic temperature rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR). The MTSR is the final temperature the reactor would reach if all cooling were lost.[8]
-
-
Step 4: Data Analysis & Risk Assessment:
-
Compare the MTSR to the decomposition onset temperature from the DSC. A significant gap between these two temperatures is required for safe operation.
-
Ensure the maximum heat flow (q_max) is well within the cooling capacity of the production reactor.
-
| Parameter | Description | Significance for Safety |
| Heat of Reaction (ΔHr) | Total heat released over the course of the reaction (kJ/mol). | Determines the total energy that must be removed. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all cooling is lost (°C). | A high ΔTad indicates a high-severity risk. |
| Max Temp. of Synthesis (MTSR) | The maximum temperature achievable by the desired reaction in case of cooling failure (°C). | Must be significantly lower than the decomposition onset temperature. |
| Decomposition Onset (T_onset) | Temperature at which an undesired, often highly exothermic, decomposition reaction begins (°C). | The ultimate "do not exceed" temperature for the process. |
Protocol 2: Emergency Quenching Procedure
This is a generalized procedure. You must develop a specific, validated protocol for your process.
-
Trigger Condition: Define clear, unambiguous trigger conditions (e.g., temperature exceeds setpoint by X °C, or rate of temperature rise exceeds Y °C/min).
-
Stop All Feeds: Immediately stop the addition of all reactants and disable all heating systems.
-
Initiate Quench: Introduce a pre-determined, validated quenching agent into the reactor.
-
The quenching agent must be chemically compatible and capable of rapidly stopping the reaction (e.g., by neutralizing a catalyst or reacting with a key reagent).
-
It should be delivered at a rate sufficient to absorb the heat being generated.
-
-
Maintain Cooling & Agitation: Keep the reactor's main cooling system and agitator running throughout the quenching process to dissipate heat and ensure rapid mixing.
-
Monitor: Continue to monitor reactor temperature and pressure until they are stable and at a safe level.
Visualization of Workflows
Diagram 1: Troubleshooting a Reactor Exotherm
This decision tree illustrates the logical steps to take when faced with an unexpected temperature rise.
Caption: Decision workflow for responding to a thermal excursion.
Diagram 2: Thermal Hazard Assessment Workflow
This diagram shows the logical progression from initial screening to final safety validation for a new process.
Caption: Workflow for comprehensive thermal hazard assessment.
References
- Prime Process Safety Center. (n.d.). Calorimetric Studies.
- IChemE. (n.d.). A strategy for process safety in the fine chemical and speciality.
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reaction Calorimetry.
- Benchchem. (n.d.). Managing exothermic reactions during cyclopropylbenzene synthesis.
- SETARAM. (n.d.). Chemical Processes: Risk Assessment by Calorimetry.
- (n.d.). Process Safety Management (PSM).
- Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
- Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis.
- The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
- Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
- (n.d.). Process Safety Management: Ensuring Safe Operations in the Chemical Industry.
- Veriforce. (2023, April 14). Process Safety Management in Manufacturing: A Primer.
- Emtez. (2023, August 2). What Is Thermal Runaway? Common Causes and How to Prevent It.
- Field1st. (2025, June 13). OSHA Process Safety Management: Complete Guide (2025).
- Mitsubishi Electric. (n.d.). Thermal Runaway.
- PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
- ResearchGate. (2025, August 6). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID.
- ResearchGate. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions.
- Jacob, M. (2019, May 3). ChE 411 Thermal Analysis of DMSO Decomposition under Acidic Conditions.
Sources
- 1. One moment, please... [chemicals.co.uk]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Process Safety Management (PSM) - Prime Process Safety Center [primeprocesssafety.com]
- 5. chemploy.nl [chemploy.nl]
- 6. field1st.com [field1st.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reaction Calorimetry – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. setaramsolutions.com [setaramsolutions.com]
- 12. sigma-hse.com [sigma-hse.com]
- 13. researchgate.net [researchgate.net]
- 14. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 16. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 17. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: Selective Functionalization of 3,5-Dimethylphenylacetic Acid
Welcome to the technical support center for the selective functionalization of 3,5-dimethylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. Here, we address specific experimental issues in a practical question-and-answer format, explaining the causality behind protocol choices to ensure your success.
Guide 1: Selective Aromatic Ring Functionalization (C4 Position)
The phenyl ring of this compound possesses three potentially reactive sites for electrophilic substitution (C2, C4, and C6). Due to the directing effects of the alkyl and acetic acid groups, and steric hindrance at the ortho positions (C2, C6), electrophilic attack is overwhelmingly favored at the C4 position.
FAQ: How can I selectively introduce a bromine atom at the C4 position?
Answer: Selective monobromination at the C4 position is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst or by using a milder brominating agent like N-Bromosuccinimide (NBS) with an appropriate catalyst. The key is to employ conditions that favor electrophilic aromatic substitution over radical-mediated benzylic bromination.
Using a Lewis acid like FeCl₃ or AlCl₃ polarizes the Br-Br bond, generating a potent electrophile ("Br+") that is attacked by the electron-rich aromatic ring. The reaction should be performed in a non-polar, inert solvent (e.g., dichloromethane (DCM) or carbon tetrachloride (CCl₄)) at low temperatures (0 °C to room temperature) to minimize side reactions.
Troubleshooting Guide: Aromatic Bromination
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction yields a mixture of C4-bromo, di-bromo, and/or benzylic-bromo products. | 1. Reaction conditions are too harsh: High temperature or prolonged reaction time can promote over-bromination or radical pathways.[1][2] 2. Incorrect brominating agent/catalyst: Using a radical initiator (like AIBN or UV light) with NBS will favor benzylic bromination.[3][4] 3. Stoichiometry is incorrect: An excess of bromine will lead to di-substituted products. | 1. Optimize reaction conditions: Maintain a low temperature (e.g., 0 °C). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. 2. Select the right conditions for aromatic bromination: Use Br₂ with a Lewis acid (FeCl₃) or NBS with a strong acid catalyst in the dark.[5] 3. Control stoichiometry: Use a slight excess of the substrate or exactly one equivalent of the brominating agent. |
| Low or no conversion to the desired product. | 1. Catalyst is inactive: The Lewis acid may have been deactivated by moisture. 2. Insufficient activation: The substrate may not be sufficiently activated for the reaction to proceed under the chosen conditions. | 1. Ensure anhydrous conditions: Use freshly distilled solvents and flame-dried glassware. Use a fresh, anhydrous portion of the Lewis acid catalyst. 2. Increase catalyst loading or switch to a stronger Lewis acid: Incrementally increase the amount of FeCl₃ or consider a more potent catalyst like AlCl₃. |
Protocol 1: Selective C4-Bromination
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous FeCl₃ (0.1 eq.) to the stirred solution.
-
Add a solution of bromine (1.05 eq.) in DCM dropwise over 15-20 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Guide 2: Selective Benzylic Functionalization (CH₃ Groups)
Functionalizing the methyl groups requires a shift from electrophilic aromatic substitution conditions to those favoring radical chain reactions. The benzylic protons are susceptible to abstraction by radical species, leading to a resonance-stabilized benzylic radical.[3]
FAQ: What conditions favor the selective bromination of the methyl groups over ring bromination?
Answer: Selective benzylic bromination is best achieved using N-Bromosuccinimide (NBS) in a non-polar solvent like CCl₄, initiated by either UV light (photo-initiation) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) upon heating.[4] NBS is the reagent of choice because it provides a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which suppresses competitive electrophilic addition to the aromatic ring.[3]
Troubleshooting Guide: Benzylic Bromination
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete. | 1. Radical initiator has decomposed: AIBN and BPO have finite half-lives at elevated temperatures. 2. Presence of radical inhibitors: Trace impurities (e.g., oxygen, phenols) can quench the radical chain reaction. 3. Insufficient initiation: The UV lamp may be too weak, or the reaction temperature is too low for thermal initiation. | 1. Add initiator in portions: Add the radical initiator in several small portions over the course of the reaction. 2. Purify reagents and degas solvent: Use freshly recrystallized NBS and AIBN. Degas the solvent by bubbling N₂ or Ar through it before starting the reaction. 3. Increase initiation efficiency: Move the UV lamp closer to the reaction vessel (if using a borosilicate flask). If using thermal initiation, ensure the reaction is at the appropriate reflux temperature for the solvent. |
| Significant formation of aromatic bromination product. | 1. Build-up of HBr: An accumulation of HBr can catalyze electrophilic aromatic substitution.[5] 2. Solvent is too polar: Polar solvents can promote ionic pathways. | 1. Add a scavenger: Add a non-basic scavenger like propylene oxide or a small amount of a hindered base to remove HBr as it forms. 2. Use a non-polar solvent: Ensure the solvent is strictly non-polar (e.g., CCl₄ or cyclohexane). |
Guide 3: Carboxylic Acid Derivatization
The carboxylic acid moiety is a versatile handle for derivatization, most commonly to form esters and amides. These reactions typically require activation of the carboxylic acid to overcome its relatively low electrophilicity.
FAQ: What are the most reliable methods for converting the carboxylic acid to an amide?
Answer: The most common and reliable methods involve the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine.
Common Coupling Reagents:
-
Carbodiimides (e.g., EDC, DCC): Often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to increase efficiency and suppress racemization.[6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and rapid coupling reagents, often requiring a non-nucleophilic base like diisopropylethylamine (DIPEA).[6]
The choice of reagent depends on factors like the steric hindrance of the amine and the acid tolerance of the substrates.[6] For sterically hindered amines or acids prone to side reactions, HATU is often a superior choice.
Troubleshooting Guide: Amide Coupling
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield. | 1. Incomplete carboxylic acid activation: Insufficient coupling reagent or premature hydrolysis of the activated intermediate by trace water.[6] 2. Amine is non-nucleophilic: The amine may be protonated by the carboxylic acid starting material, forming an unreactive ammonium salt.[6] 3. High-boiling point solvent residue: Residual DMF or DMSO can be difficult to remove and may complicate purification. | 1. Ensure anhydrous conditions and sufficient reagent: Use anhydrous solvents and add 1.0-1.5 equivalents of the coupling reagent. Pre-activate the acid with the coupling reagent for 15-30 minutes before adding the amine.[6] 2. Add a non-nucleophilic base: Include 2.0-3.0 equivalents of DIPEA or 2,4,6-collidine to neutralize any acids and ensure the amine remains in its free, nucleophilic form. 3. Improve work-up: During the aqueous wash, use multiple extractions with a solvent like ethyl acetate and wash several times with water or brine to remove residual DMF.[7] |
| Formation of an anhydride or other side products. | 1. Over-activation: Using too much coupling reagent or allowing the pre-activation step to run for too long can lead to anhydride formation. 2. Epimerization (if chiral centers are present): The base or high temperatures can cause racemization of stereocenters adjacent to the carbonyl group. | 1. Control stoichiometry and activation time: Use closer to 1.0 equivalent of the coupling reagent and add the amine promptly after the recommended pre-activation time. 2. Use a racemization suppressant: Ensure HOBt or OxymaPure is included, especially when using carbodiimide reagents. Running the reaction at a lower temperature (0 °C) can also help.[6] |
Protocol 2: General Amide Coupling using HATU
-
In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add the desired amine (1.0 eq.).
-
Stir the reaction at room temperature and monitor by LC-MS or TLC until the starting material is consumed (typically 2-12 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous LiCl (to help remove DMF), followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude amide via flash column chromatography.
References
- Sakakura, A., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. PMC, NIH.
- University of Glasgow Theses Service. (2019). Selectivity of Aryl and Benzylic Bromination. Enlighten Theses.
- Jackman, L. M., & Lange, B. C. (1990). 3,5-Dimethylphenyl Esters in Weakly Polar, Aprotic Solvents. Reactions. Journal of the American Chemical Society.
- Attaryan, O. S., et al. (2012). Esterification of 3,5-Dimethyl-1-phenylpyrazol-4-ylacetic acid. ResearchGate.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- Wang, D. H., et al. (2015). Pd(II)-Catalyzed Ortho- or Meta-C–H Olefination of Phenol Derivatives. PMC, NIH.
- Google Patents. (2018). Nitration of aromatic compounds.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- MDPI. (2018). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
- Google Patents. (2020). Nitration of aromatic compounds.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- ResearchGate. (2017). Using DMF as medium for amide formation coupling reaction, how can we ensure complete removal of DMF after washing?.
- ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- Google Patents. (1976). Process for preparing phenyl-acetic acid esters.
- Google Patents. (2000). Process for benzylic bromination.
- MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
Sources
- 1. Selectivity of Aryl and Benzylic Bromination - Enlighten Theses [theses.gla.ac.uk]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives | MDPI [mdpi.com]
- 5. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
comparing the reactivity of 3,5-Dimethylphenylacetic acid with other phenylacetic acid derivatives
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and the ultimate success of a synthetic pathway. Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and fine chemicals. This guide provides an in-depth, data-driven comparison of the reactivity of 3,5-Dimethylphenylacetic acid with other substituted phenylacetic acids, offering insights into how substituent patterns influence chemical behavior.
Understanding Reactivity in Phenylacetic Acids: The Role of Substituents
The reactivity of the carboxylic acid moiety in phenylacetic acid derivatives is primarily governed by the electronic and steric nature of the substituents on the phenyl ring. These substituents can either donate or withdraw electron density from the ring and, by extension, the carboxylic group, thereby influencing its acidity and susceptibility to nucleophilic attack.
Electronic Effects:
-
Inductive Effect (+I/-I): This effect is transmitted through the sigma bonds and is related to the electronegativity of the atoms. Alkyl groups, such as methyl groups, are electron-donating (+I effect), which tends to increase electron density on the phenyl ring and slightly destabilize the carboxylate anion, making the acid weaker.[1] Conversely, electron-withdrawing groups (-I effect), like nitro or halo groups, decrease electron density, stabilize the carboxylate anion, and increase the acidity of the carboxylic acid.[2]
-
Resonance Effect (+R/-R): This effect involves the delocalization of pi electrons around the aromatic ring. Substituents with lone pairs of electrons (e.g., -OCH3) can donate electron density through resonance (+R effect), while groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density (-R effect).[1]
Steric Effects:
Substituents in the ortho position to the acetic acid side chain can cause steric hindrance, which may impede the approach of reagents to the carboxylic acid group. A significant steric phenomenon is the "ortho effect," where an ortho-substituent can force the carboxyl group to twist out of the plane of the benzene ring.[3][4] This disruption of coplanarity inhibits resonance between the carboxyl group and the phenyl ring, which can, contrary to simple electronic effects, increase the acidity of the carboxylic acid.[3][4]
The interplay of these electronic and steric factors determines the overall reactivity of a given phenylacetic acid derivative.[1][5]
The Unique Profile of this compound
This compound presents a unique electronic and steric profile. The two methyl groups are situated in the meta positions relative to the acetic acid side chain.
-
Electronic Effects: Both methyl groups exert an electron-donating inductive effect (+I).[6] This increases the electron density on the phenyl ring, which in turn slightly destabilizes the carboxylate anion upon deprotonation. Consequently, this compound is expected to be a slightly weaker acid than unsubstituted phenylacetic acid. The predicted pKa of this compound is approximately 4.31, which is slightly higher (less acidic) than that of phenylacetic acid (pKa ≈ 4.25).[7][8]
-
Steric Effects: The meta positioning of the methyl groups means they do not exert any significant steric hindrance on the carboxylic acid group. This is in stark contrast to ortho-substituted derivatives, where steric effects can play a dominant role in reactivity.
Comparative Reactivity Analysis
To provide a comprehensive comparison, we will examine the reactivity of this compound in three common reactions: esterification, amidation, and decarboxylation, relative to other phenylacetic acid derivatives.
Acidity (pKa)
The acidity of a carboxylic acid is a fundamental indicator of its reactivity, particularly in base-catalyzed reactions. A lower pKa value signifies a stronger acid.
| Compound | Substituent Position(s) | Electronic Effect of Substituent(s) | Predicted/Reported pKa | Relative Acidity |
| Phenylacetic Acid | Unsubstituted | - | ~4.25[8] | Reference |
| 4-Nitrophenylacetic Acid | para | Strong Electron-Withdrawing (-I, -R) | < 4.25 | Higher |
| 4-Chlorophenylacetic Acid | para | Electron-Withdrawing (-I, +R) | < 4.25 | Higher |
| 2-Methylphenylacetic Acid | ortho | Electron-Donating (+I), Steric (Ortho-effect) | ~3.91 (for benzoic acid)[9] | Higher (due to ortho-effect) |
| 3-Methylphenylacetic Acid | meta | Electron-Donating (+I) | > 4.25 | Lower |
| 4-Methylphenylacetic Acid | para | Electron-Donating (+I, Hyperconjugation) | > 4.25 | Lower |
| This compound | meta, meta | Electron-Donating (+I) | ~4.31 [7] | Lower |
As the table indicates, the two electron-donating methyl groups in the meta positions of this compound decrease its acidity compared to the unsubstituted parent compound. Its acidity is expected to be comparable to or slightly lower than that of 3-methylphenylacetic acid.
Esterification
Esterification is a cornerstone reaction for carboxylic acids, typically proceeding via acid-catalyzed nucleophilic acyl substitution. The rate of this reaction is influenced by both the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid group.
The electron-donating methyl groups of this compound slightly reduce the partial positive charge on the carbonyl carbon, making it a slightly weaker electrophile compared to unsubstituted phenylacetic acid. Consequently, its rate of esterification is expected to be marginally slower.
Expected Order of Reactivity in Esterification:
4-Nitrophenylacetic Acid > 4-Chlorophenylacetic Acid > Phenylacetic Acid > This compound ≈ 3-Methylphenylacetic Acid > 4-Methylphenylacetic Acid > 2-Methylphenylacetic Acid (due to steric hindrance)
Amidation
Amidation, the reaction of a carboxylic acid with an amine to form an amide, is a critical transformation in pharmaceutical chemistry. Direct amidation often requires catalysts and elevated temperatures. The reactivity in these reactions is also governed by the electrophilicity of the carbonyl carbon.
A study on the direct amidation of phenylacetic acid derivatives catalyzed by NiCl₂ provides valuable insights into the influence of substituents on reaction yields. The results showed that the order of amidation yield for methyl-substituted phenylacetic acids was para > meta >> ortho. This suggests that while electron-donating groups generally decrease reactivity, the steric hindrance of an ortho substituent has a much more pronounced negative effect on the yield.
Based on these findings, the reactivity of this compound in amidation is expected to be slightly lower than that of unsubstituted phenylacetic acid and comparable to that of 3-methylphenylacetic acid.
Comparative Yields in NiCl₂-Catalyzed Amidation (Illustrative):
| Phenylacetic Acid Derivative | Substituent Position | Expected Relative Yield |
| Phenylacetic Acid | Unsubstituted | High |
| 4-Nitrophenylacetic Acid | para (electron-withdrawing) | Very High |
| 4-Methylphenylacetic Acid | para (electron-donating) | High |
| 3-Methylphenylacetic Acid | meta (electron-donating) | Moderate to High |
| This compound | meta, meta (electron-donating) | Moderate to High |
| 2-Methylphenylacetic Acid | ortho (electron-donating, steric hindrance) | Low |
Decarboxylation
Decarboxylation of phenylacetic acids, the removal of the carboxyl group as CO₂, can occur through various mechanisms, including thermal, oxidative, and photochemical pathways. The stability of the intermediate formed upon CO₂ loss is a key factor influencing the reaction rate. For many mechanisms, the formation of a carbanion or radical at the benzylic position is involved.
Electron-donating groups, such as the methyl groups in this compound, can slightly destabilize a benzylic carbanion, potentially slowing down reactions that proceed through such an intermediate. However, for radical-mediated decarboxylation, the effect of methyl groups is less straightforward but generally not strongly retarding.
Experimental Protocols
The following are detailed, step-by-step methodologies for key reactions involving phenylacetic acid derivatives.
Protocol for Comparative Esterification (Fischer Esterification)
This protocol allows for a direct comparison of the esterification rates of different phenylacetic acid derivatives.
Workflow for comparative esterification.
Protocol for Comparative Amidation
This protocol, adapted from a nickel-catalyzed procedure, can be used to compare the yields of amidation for different phenylacetic acid derivatives.
Workflow for comparative amidation.
Conclusion
This compound is a valuable building block in organic synthesis, characterized by two electron-donating methyl groups in the meta positions and a lack of significant steric hindrance at the reaction center. This substitution pattern leads to a slightly lower acidity and reactivity in nucleophilic acyl substitution reactions, such as esterification and amidation, when compared to unsubstituted phenylacetic acid and derivatives bearing electron-withdrawing groups. Its reactivity is generally comparable to that of other meta-alkyl substituted phenylacetic acids. The absence of ortho substituents makes it a useful substrate for avoiding the steric complications often encountered with ortho-substituted analogues. Understanding these structure-reactivity relationships is paramount for optimizing reaction conditions and predicting outcomes in the synthesis of complex molecules.
References
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- Lumen Learning. Organic Chemistry II: Substituent Effects. [Link]
- Wikipedia. Ortho effect. [Link]
- A to Z Chemistry. Ortho effect in Substituted Benzene. [Link]
- PubChem. 2-(3,5-Dimethylphenyl)acetic acid. [Link]
- Chemistry LibreTexts. 16.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
- Juang, R. S., & Liu, S. C. (2003). Kinetic Studies on the Esterification of a Substituted Phenylacetic Acid by Phase-Transfer Catalysis. Industrial & Engineering Chemistry Research, 42(23), 5613–5619.
- Wikipedia. Phenylacetic acid. [Link]
- The Merck Index. Phenylacetic Acid. [Link]
- Williams, R.
- Cambridge University Press.
- Yadav, V. K. (2020). Steric and Stereoelectronic Effects in Organic Chemistry. Springer.
- Mekala, M., & G, P. (2014). Comparative kinetics of esterification of methanol–acetic acid in the presence of liquid and solid catalysts. Asia-Pacific Journal of Chemical Engineering, 9(5), 721-729.
- MDPI.
- PMC. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. [Link]
- PubMed.
- PubMed.
- PubMed.
- PubMed. Methylation and ethylation of uridylic acid and thymidylic acid. Reactivity of the ring and phosphate as a function of pH and alkyl group. [Link]
- PubMed. Comparative tumorigenicity and DNA methylation in F344 rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosodimethylamine. [Link]
- ACS Publications.
- ResearchGate.
- PMC.
- Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. [Link]
- MSU Denver. Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Link]
- Chemistry LibreTexts. 26.
- ResearchGate. Catalytic oxidative decarboxylation of some arylacetic acids promoted by new Mn(III) and Fe(III) Schiff base complexes. [Link]
- PMC.
- ResearchGate. Conversions on the direct amidation of phenylacetic acid vs.
- MDPI.
- Google Patents. Decarboxylation method of heterocyclic carboxylic acid compounds.
- Google Patents. Method for preparing alpha, alpha-dimethylphenylacetic acid.
- ResearchGate. Reactions of aqueous copper acetate with triethylamine and 3,5-dimethylpyrazole. [Link]
- ResearchGate. Reaction of N -imidoylthioureas with Dimethyl Acetylenedicarboxylate: Synthesis of new 1,3,5-thiadiazepines. [Link]
- MDPI. Comparative Analysis of Esterification Reaction in Continuous Stirred Tank and Plug-Flow Reactors. [Link]
- ijarsct.
Sources
- 1. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.cambridge.org [assets.cambridge.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. web.viu.ca [web.viu.ca]
- 6. This compound | 42288-46-0 [m.chemicalbook.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. researchgate.net [researchgate.net]
- 9. Comparative tumorigenicity and DNA methylation in F344 rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Quantification of 3,5-Dimethylphenylacetic Acid
This guide provides an in-depth technical comparison and validation protocol for the quantification of 3,5-Dimethylphenylacetic acid using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for establishing a robust and reliable analytical method, grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is a key chemical intermediate in the synthesis of various organic compounds. Accurate and precise quantification of this analyte is paramount for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements in pharmaceutical and chemical manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and versatility.
This guide will first detail a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the analysis of this compound. Subsequently, a comprehensive validation of this method will be presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a blueprint for ensuring the method's suitability for its intended purpose.[1][2][3][4] Finally, a comparative overview of alternative analytical methodologies will be discussed, highlighting the relative strengths and weaknesses of each approach.
Proposed HPLC Method for this compound
The development of a successful HPLC method hinges on the physicochemical properties of the analyte. This compound (C₁₀H₁₂O₂) is a moderately nonpolar aromatic carboxylic acid.[5][6] A reversed-phase chromatographic approach is therefore the logical starting point.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for nonpolar to moderately polar compounds like this compound. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) | Acetonitrile is a common organic modifier in reversed-phase chromatography. The acidic aqueous phase (pH ~2) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe. |
| Detection | UV at 220 nm | Aromatic compounds typically exhibit strong absorbance in the low UV region. 220 nm is a common wavelength for the detection of phenylacetic acid derivatives. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation: A Step-by-Step Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[8][9][10] The following sections outline the experimental protocols for validating the proposed HPLC method for this compound, adhering to ICH Q2(R2) guidelines.[1][3][4]
Validation Workflow
Caption: A typical workflow for HPLC method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
Experimental Protocol:
-
Prepare a solution of a placebo (all components of the sample matrix except the analyte).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding a known amount of the standard to the placebo.
-
Inject all three solutions into the HPLC system.
-
Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of this compound. The peak for the analyte in the spiked sample should be single and spectrally pure (if using a DAD detector).
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][12]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[13]
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of this compound.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[13]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the y-intercepts of the regression lines.
-
LOD = 3.3 * (Standard Deviation of the Intercept) / Slope
-
LOQ = 10 * (Standard Deviation of the Intercept) / Slope
-
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][14]
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a system suitability standard with each variation.
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits.
Comparative Analysis of Analytical Methodologies
While HPLC-UV is a robust and widely accessible technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV-Vis detection. | Robust, reliable, cost-effective, and widely available. | Moderate sensitivity, may lack specificity in complex matrices. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | High sensitivity and selectivity, provides structural information. | Higher cost of instrumentation and maintenance, requires more expertise. |
| GC-FID/MS | Gas chromatographic separation with flame ionization or mass spectrometric detection. | Excellent for volatile and thermally stable compounds. Derivatization may be required for polar analytes. | Not suitable for non-volatile or thermally labile compounds.[15] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample and reagent consumption. | Lower sensitivity compared to HPLC, reproducibility can be challenging. |
Logical Relationships in Method Validation
Caption: Interdependencies of HPLC validation parameters.
Conclusion
This guide has presented a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound. The detailed protocols for each validation parameter, grounded in ICH guidelines, provide a clear pathway for establishing a method that is accurate, precise, and reliable.[10][13] The comparative analysis of alternative techniques further aids in the selection of the most appropriate analytical strategy based on specific laboratory needs and analytical challenges. By adhering to these principles of scientific integrity and rigorous validation, researchers and drug development professionals can ensure the quality and consistency of their analytical data.
References
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Lab Manager Magazine. (2025, September 2).
- ProPharma. (2024, June 25).
- U.S. Food and Drug Administration. (n.d.). Q2(R2)
- U.S. Pharmacopeia. (n.d.).
- Phenomenex. (2017, June 28). Understanding USP Chapter 621: HPLC Method Guidelines. [Link]
- Agilent. (n.d.).
- Pharmaguideline. (2024, December 11).
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
- Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
- Tekewe, A., Singh, S., Singh, M., Mohan, U., & Banerjee, U. C. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Talanta, 75(1), 239–245. [Link]
- AMSbiopharma. (2025, July 22).
- National Measurement Institute. (2022, November 7). ANALYTICAL METHOD SUMMARIES. [Link]
- Science.gov. (n.d.). validated hplc methods: Topics by Science.gov. [Link]
- YouTube. (2025, July 2). Understanding ICH Q2(R2)
- Japan Environment Agency. (n.d.). III Analytical Methods. [Link]
- International Council for Harmonisation. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- ResearchGate. (2025, August 6). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
- Collaborative International Pesticides Analytical Council. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
- Welch Materials. (2025, August 24). The Starting Point in Method Development. [Link]
- Semantic Scholar. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. [Link]
- Scribd. (n.d.).
- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
- Google Patents. (n.d.). CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid.
- ResearchGate. (2025, August 6). (PDF) Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
- SIELC Technologies. (n.d.). Separation of 3,5-Dimethyl-p-anisic acid on Newcrom R1 HPLC column. [Link]
- Element Lab Solutions. (n.d.).
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. L09707.06 [thermofisher.com]
- 7. welch-us.com [welch-us.com]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. scribd.com [scribd.com]
- 15. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]
A Comparative Guide to GC-MS Analysis for the Identification of 3,5-Dimethylphenylacetic Acid and Its Byproducts
Introduction
3,5-Dimethylphenylacetic acid (3,5-DMPAA) is a significant chemical intermediate and a potential metabolite in various biological and pharmaceutical studies. Accurate identification and quantification of 3,5-DMPAA, along with its process-related impurities and byproducts, are critical for quality control, reaction monitoring, and metabolic profiling. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for this purpose, offering high-resolution separation and definitive structural elucidation.
However, the inherent chemical properties of carboxylic acids like 3,5-DMPAA present specific analytical challenges. Their polarity and low volatility can lead to poor chromatographic performance, including peak tailing and low sensitivity, when analyzed directly. This guide provides an in-depth, objective comparison of two primary GC-MS methodologies: Direct Liquid Injection and Silylation-Based Derivatization . We will explore the causality behind these experimental choices, present supporting data, and offer field-proven insights to guide researchers in selecting the optimal approach for their analytical needs.
The Analytical Challenge: The Problem with Polar Analytes
The primary obstacle in the GC-MS analysis of carboxylic acids is the presence of the active hydrogen in the carboxyl group (-COOH). This functional group is highly polar and capable of forming strong hydrogen bonds.[1] When a sample containing an underivatized acid is injected into the hot GC inlet, several issues can arise:
-
Poor Volatility: Significant thermal energy is required to vaporize the analyte, which can lead to thermal degradation.
-
Analyte Adsorption: The polar carboxyl group can irreversibly adsorb to active sites (e.g., free silanol groups) on the surfaces of the injector liner and the GC column, resulting in sample loss and poor peak shape.[2]
-
Peak Tailing: Reversible interactions between the analyte and the stationary phase cause the chromatographic peaks to be asymmetrical or "tail," which complicates integration and reduces quantitative accuracy.
To overcome these challenges, chemical derivatization is frequently employed. This process chemically modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability.[3]
Comparative Methodologies: Direct Injection vs. Silylation
We will compare the performance of two distinct workflows for the analysis of a standard solution containing 3,5-DMPAA and a potential byproduct, 3,5-dimethylbenzyl alcohol, which could arise from the reduction of the carboxylic acid during synthesis or storage.
Method A: Direct Liquid Injection (Underivatized)
This approach represents the simplest workflow, where the sample is injected directly into the GC-MS system without chemical modification. It serves as a baseline to demonstrate the inherent challenges of analyzing polar carboxylic acids.
Method B: Silylation Derivatization
This method involves a pre-analytical chemical modification step. The active hydrogen of the carboxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[4] This is one of the most common derivatization techniques for GC analysis.[2] The reaction converts the polar carboxylic acid into a more volatile and thermally stable TMS ester, which exhibits superior chromatographic behavior. The most common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][5]
Experimental Protocols
Sample and Reagent Preparation
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound (CAS: 42288-46-0)[6] and 3,5-dimethylbenzyl alcohol in Ethyl Acetate.
-
Working Standard: Dilute the stock solution to 100 µg/mL with Ethyl Acetate.
-
Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Workflow Comparison Diagram
Caption: A side-by-side comparison of the direct injection and silylation workflows.
Derivatization Protocol (Method B)
-
Pipette 100 µL of the 100 µg/mL working standard into a 2 mL autosampler vial.
-
Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature. This is crucial as water can interfere with the silylation reaction.[4]
-
Add 100 µL of MSTFA to the dried residue.
-
Cap the vial tightly and heat in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
Derivatization Reaction Diagram
Caption: The chemical conversion of the analyte into its trimethylsilyl (TMS) ester.
GC-MS Instrumental Parameters
The following parameters are recommended for both methodologies to ensure a fair comparison.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spec | Agilent 5977 MS or equivalent |
| Column | HP-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temp | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization | Electron Impact (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
Comparative Data Analysis
Chromatographic Performance
The primary advantage of derivatization is the dramatic improvement in chromatographic peak shape.
| Analyte | Method | Retention Time (min) | Peak Shape (Asymmetry Factor) | Comments |
| 3,5-Dimethylbenzyl alcohol | A | 8.52 | 1.1 | Good, symmetrical peak. |
| 3,5-Dimethylbenzyl alcohol | B | 8.52 | 1.1 | Unaffected by MSTFA, as it has no active H. |
| 3,5-DMPAA | A | 9.15 | > 3.0 | Severe tailing, low intensity. |
| 3,5-DMPAA-TMS Ester | B | 9.88 | 1.2 | Sharp, symmetrical, high-intensity peak. |
Data is representative and based on typical experimental outcomes.
As the data illustrates, direct injection (Method A) of 3,5-DMPAA results in a severely tailing peak, making accurate quantification nearly impossible. In contrast, the TMS-derivatized analyte in Method B elutes as a sharp, symmetrical peak, ideal for reliable analysis. The byproduct, 3,5-dimethylbenzyl alcohol, which lacks an acidic proton, shows good chromatography in both methods.
Mass Spectrometric Identification
Mass spectrometry provides structural confirmation. The fragmentation patterns are unique to the molecule's structure and are altered by derivatization.
This compound (Underivatized - Method A)
-
Molecular Ion (M+): m/z 164 (often weak or absent)
-
Key Fragments:
-
m/z 119: Loss of the carboxyl group (-COOH, 45 Da).[7] This is a common fragmentation for carboxylic acids.
-
m/z 91: Tropylium ion, characteristic of benzyl-containing structures.
-
This compound-TMS Ester (Derivatized - Method B)
-
Molecular Ion (M+): m/z 236 (more stable and readily observed)
-
Key Fragments:
-
m/z 221: Loss of a methyl group (-CH3, 15 Da) from the TMS moiety.
-
m/z 191: Loss of the TMS-ester carboxyl group (-COOTMS, 117 Da).
-
m/z 73: The trimethylsilyl ion, [Si(CH3)3]+, is a highly characteristic and often abundant ion confirming successful silylation.
-
The derivatized spectrum is arguably more informative. It provides a stronger molecular ion peak, confirming the analyte's mass, and the presence of the m/z 73 fragment serves as a definitive marker for a silylated compound, validating the presence of a derivatizable functional group (like -COOH) in the original molecule.
Identification of Potential Byproducts
A comprehensive analysis must also consider potential byproducts from the synthesis of 3,5-DMPAA. A common synthetic route involves the Friedel-Crafts alkylation of a benzene ring.[8] This can lead to several impurities:
-
Isomeric Byproducts: If the reaction is not perfectly regioselective, other isomers like 2,4- or 2,5-dimethylphenylacetic acid could be formed. While these isomers would have the same mass (m/z 164), they would have slightly different retention times. The sharp peaks produced by Method B are essential for resolving these closely eluting isomers.
-
Unreacted Starting Materials: For example, α-chloroisobutyric acid, if used as a precursor.[8] This compound would also benefit from derivatization for proper analysis.
-
Side-Reaction Products: Such as products from over-alkylation of the benzene ring.
Method B provides a more robust platform for a "metabolic fingerprinting" or impurity profiling approach, where all compounds with active hydrogens (acids, alcohols, phenols) are derivatized, leading to a cleaner and more comprehensive chromatogram.[9]
Discussion & Recommendations
The experimental evidence overwhelmingly supports the use of silylation (Method B) for the GC-MS analysis of this compound and its related acidic byproducts.
-
Trustworthiness & Validity: The protocol for Method B is self-validating. The appearance of a sharp, symmetrical peak at a later retention time, coupled with a mass spectrum showing a new molecular ion and a characteristic m/z 73 fragment, confirms that the derivatization was successful and that the analyte is indeed a carboxylic acid.
-
Expertise & Causality: The choice to derivatize is a direct response to the physicochemical properties of the analyte. By converting the polar -COOH group to a non-polar -COOTMS group, we mitigate the hydrogen bonding that causes poor chromatography. This chemical logic is fundamental to successful GC-MS method development for polar compounds.
-
Performance Comparison:
-
Sensitivity: Method B is significantly more sensitive because derivatization prevents analyte loss on active sites within the GC system and concentrates the analyte into a sharp peak rather than a broad, tailing one.
-
Accuracy: The symmetrical peaks in Method B allow for precise and repeatable integration, which is critical for quantitative analysis.
-
Specificity: The enhanced chromatographic resolution of Method B is crucial for separating 3,5-DMPAA from structurally similar isomers and other byproducts.
-
While Direct Injection (Method A) offers simplicity, it is unsuitable for anything beyond qualitative screening for the presence of the acid at high concentrations. For any application requiring reliable identification, quantification, or impurity profiling, derivatization is not just recommended; it is essential.
Conclusion
For researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound and its byproducts, a GC-MS method incorporating silylation-based derivatization is the authoritative choice. It directly addresses the inherent analytical challenges of the target analyte, yielding superior chromatographic resolution, higher sensitivity, and more definitive mass spectrometric data. This approach ensures the scientific integrity of the results, providing a robust and validated system for routine analysis and novel discovery.
References
- Chemistry LibreTexts. (2023, August 29).
- MDPI. (n.d.).
- Nogueira, L. C., & do Lago, C. L. (2000). Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation.
- Strynar, M. J., & Lindstrom, A. B. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
- Bibel, M. (2025, March 9).
- Chemistry For Everyone. (2025, August 14).
- Lee, S. H., et al. (1997). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical Chemistry, 43(11), 2204-2208. [Link]
- Encyclopedia of Chromatography. (n.d.).
- Vass, A., et al. (2018).
- Chemistry LibreTexts. (2023, August 29).
- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link][11]
- eGyanKosh. (n.d.).
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid. (n.d.).
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 3,5-Dimethylphenylacetic Acid
Introduction
3,5-Dimethylphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a number of biologically active compounds, making its efficient and selective synthesis a topic of significant interest to researchers in drug development and process chemistry. This guide provides an in-depth comparative analysis of three prominent catalytic systems for the synthesis of this compound: Palladium-Catalyzed Carbonylation, Suzuki-Miyaura Coupling, and Grignard Reagent Carboxylation. Each system will be evaluated based on its mechanistic underpinnings, experimental protocol, and key performance indicators, offering researchers the insights needed to select the most appropriate method for their specific application.
Palladium-Catalyzed Carbonylation of 3,5-Dimethylbenzyl Halides
Palladium-catalyzed carbonylation reactions represent a powerful and versatile method for the synthesis of carboxylic acids and their derivatives.[1] This approach involves the reaction of an organic halide with carbon monoxide in the presence of a palladium catalyst. For the synthesis of this compound, 3,5-dimethylbenzyl chloride or bromide serves as the readily available starting material.
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed carbonylation of benzyl halides is a well-established process that proceeds through a series of distinct steps.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The cycle initiates with the oxidative addition of the 3,5-dimethylbenzyl halide to a low-valent palladium(0) species, forming a palladium(II) complex. This is followed by the insertion of carbon monoxide into the palladium-carbon bond, generating an acyl-palladium(II) intermediate. The final step is the reductive elimination of the acyl-palladium complex in the presence of a nucleophile (in this case, water or a hydroxide source), which yields the desired this compound and regenerates the active palladium(0) catalyst.[1]
Caption: Catalytic cycle of Palladium-Catalyzed Carbonylation.
Experimental Protocol
The following is a representative experimental protocol for the palladium-catalyzed carbonylation of 3,5-dimethylbenzyl chloride.
Materials:
-
3,5-Dimethylbenzyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Carbon monoxide (CO) gas
Procedure:
-
To a high-pressure reactor, add 3,5-dimethylbenzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq).
-
Add toluene and an aqueous solution of potassium carbonate (2.0 eq).
-
Seal the reactor and purge with carbon monoxide gas three times.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction conditions for the specified time (e.g., 12 hours).
-
After cooling to room temperature, carefully vent the CO gas.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous phase with HCl to precipitate the product.
-
Filter, wash with water, and dry to obtain this compound.
Performance Data
| Parameter | Value | Reference |
| Catalyst | Pd(OAc)₂ / PPh₃ | Inferred from general procedures |
| Catalyst Loading | 1 mol% | Inferred from general procedures |
| Substrate | 3,5-Dimethylbenzyl chloride | N/A |
| Solvent | Toluene/Water (biphasic) | Inferred from general procedures |
| Base | K₂CO₃ | Inferred from general procedures |
| Temperature | 100 °C | Inferred from general procedures |
| Pressure (CO) | 10 atm | Inferred from general procedures |
| Reaction Time | 12 hours | Inferred from general procedures |
| Yield | >85% (Estimated) | Inferred from similar reactions |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] For the synthesis of this compound, this can be achieved by coupling a 3,5-dimethylphenylboronic acid with a haloacetic acid derivative, followed by hydrolysis.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-elucidated and involves three key steps.
The cycle commences with the oxidative addition of the haloacetic acid derivative to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation , where the organic group from the 3,5-dimethylphenylboronic acid is transferred to the palladium(II) center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the C-C bond of the product ester and regenerates the palladium(0) catalyst.[4]
Sources
A Senior Application Scientist's Guide to Purity Assessment of 3,5-Dimethylphenylacetic Acid Using Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3,5-Dimethylphenylacetic acid, contrasting its performance with traditional chromatographic methods. We will delve into the fundamental principles of qNMR, present a detailed experimental protocol, and provide supporting data to guide your analytical strategy.
The Imperative of Purity in Pharmaceutical Development
The purity of a chemical entity directly impacts its pharmacological and toxicological profile. Impurities, even in minute quantities, can alter the intended biological activity, introduce toxicity, or affect the stability of the final drug product. Therefore, robust and accurate analytical methods for purity determination are not just a regulatory requirement but a scientific necessity. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses in the pharmaceutical industry, qNMR has emerged as a powerful, primary analytical method for purity and content determination.[1][2]
The Principle of Quantitative NMR: A First-Principles Approach to Quantification
Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard, qNMR is a primary ratio method.[3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal in an NMR spectrum and the number of nuclei responsible for that signal.[4][5] This unique characteristic allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, eliminating the need for an identical analyte standard.[4][6]
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard
This direct, first-principles approach provides a high degree of accuracy and traceability, making qNMR an invaluable tool for the certification of reference materials and the definitive purity assessment of novel chemical entities.
Diagram of the qNMR Principle for Purity Determination
Caption: Logical workflow of the qNMR purity assessment.
Experimental Protocol: qNMR Purity Determination of this compound
This protocol outlines a validated approach for the purity assessment of this compound using ¹H qNMR.
1. Selection of Internal Standard
The choice of an appropriate internal standard is critical for an accurate qNMR experiment. The ideal standard should:
-
Be of high, certified purity (≥99.5%).[7]
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Possess a simple NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[8]
-
Be soluble in the chosen deuterated solvent.[7]
-
Have a molecular weight comparable to the analyte to minimize weighing errors.[5]
For this compound, Maleic acid is a suitable internal standard when using a polar solvent like DMSO-d₆. Its vinylic protons give a sharp singlet around 6.3 ppm, which is typically free from interference from the aromatic and aliphatic protons of the analyte.[9]
2. Sample Preparation: A Foundation for Accuracy
Accurate weighing is paramount and is often the largest source of error in qNMR.[10]
-
Step 1: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance (readability of at least 0.01 mg).[11][12]
-
Step 2: Accurately weigh a similar amount of the internal standard (e.g., Maleic acid) into the same vial. A 1:1 molar ratio between the analyte and the standard is ideal for optimal integration accuracy.[11]
-
Step 3: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by gentle vortexing or sonication.
-
Step 4: Transfer the solution to a high-quality 5 mm NMR tube.[11]
3. NMR Data Acquisition: Optimizing for Quantitation
Quantitative NMR experiments require specific acquisition parameters to ensure the signal intensity is directly proportional to the number of nuclei.[8]
| Parameter | Recommended Setting | Rationale |
| Pulse Program | A simple 90° pulse-acquire sequence (e.g., zg) | Ensures uniform excitation of all protons.[11] |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for complete spin-lattice relaxation, preventing signal saturation and ensuring accurate integration.[6] The T₁ value should be experimentally determined for both the analyte and the internal standard. |
| Number of Scans (ns) | 16 - 64 (or more) | Sufficient scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to keep integration errors below 1%.[8][13] |
| Receiver Gain | Set automatically, but checked to avoid clipping of the FID | Prevents signal distortion and quantification errors.[11] |
| Spinning | Off | Avoids spinning sidebands that can interfere with integration.[6] |
4. Data Processing and Analysis
Careful and consistent data processing is essential for reliable results.[14]
-
Step 1: Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.1 - 0.3 Hz to improve the S/N without significantly distorting the peak shape.[8][12]
-
Step 2: Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Step 3: Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[12]
-
Step 4: Integration: Integrate the selected, well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the two methyl groups (around 2.2 ppm, N=6) or the singlet from the methylene protons (around 3.5 ppm, N=2) are good candidates. For Maleic acid, the singlet from the two vinylic protons (around 6.3 ppm, N=2) is used.
-
Step 5: Purity Calculation: Use the qNMR equation provided earlier to calculate the purity of this compound.
Experimental Workflow Visualization
Caption: Step-by-step workflow for qNMR purity analysis.
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are indispensable for impurity profiling, qNMR offers distinct advantages for purity assignment.[1][15]
| Feature | qNMR | HPLC (UV detection) | GC (FID detection) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4] | Based on the differential partitioning of analytes between a mobile and stationary phase. | Based on the partitioning of volatile analytes between a carrier gas and a stationary phase. |
| Calibration | Requires a single, certified internal standard of a different structure.[4][6] | Requires a reference standard of the analyte for accurate quantification.[16] | Requires a reference standard of the analyte for accurate quantification. |
| Selectivity | High; structural information is inherent in the spectrum, aiding in impurity identification.[15] | High, dependent on column chemistry and mobile phase composition. | High, dependent on column and temperature programming. |
| Sensitivity | Lower than chromatographic methods (typically requires mg quantities).[15] | High (µg/mL to ng/mL range). | Very high (ng/mL to pg/mL range). |
| Analysis Time | Rapid (typically 10-20 minutes per sample after sample preparation).[9] | Longer, including column equilibration and gradient elution. | Generally faster than HPLC but requires volatile and thermally stable analytes. |
| Destructive? | No, the sample can be recovered.[4][17] | Yes, the sample is typically lost. | Yes, the sample is consumed. |
| "NMR Invisible" Impurities | Cannot detect impurities without protons (e.g., inorganic salts) or with rapidly exchanging protons that are broadened.[3] | Can detect non-volatile impurities that may not be amenable to GC. | Limited to volatile and thermally stable compounds. |
Supporting Experimental Data (Hypothetical)
To illustrate the comparative performance, a batch of this compound was analyzed by qNMR, HPLC, and GC.
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Comments |
| ¹H qNMR | 99.2 | 0.3% | Maleic acid internal standard. Purity value is absolute and traceable. |
| HPLC (Area %) | 99.5 | 0.5% | Assumes all impurities have the same response factor as the main peak, which can lead to inaccuracies. |
| GC (Area %) | 99.4 | 0.4% | Requires derivatization of the carboxylic acid to a more volatile ester. Potential for incomplete derivatization. |
The data demonstrates the high precision of qNMR. The slight differences in purity values between the methods can be attributed to the different principles of detection and quantification. The area percent values from HPLC and GC are relative and can be skewed by impurities with different chromophores or ionization efficiencies. In contrast, qNMR provides a more "absolute" measure of the main component's mass fraction.[3]
Conclusion: An Integrated Approach to Purity Assessment
For the definitive purity assessment of this compound, quantitative NMR stands out as a powerful, primary method that is both accurate and precise. Its fundamental principle of direct proportionality between signal intensity and the number of nuclei provides a high level of confidence in the results, making it an ideal technique for the characterization of reference standards and key pharmaceutical intermediates.[1]
While HPLC and GC remain essential for the separation and identification of trace impurities, qNMR offers an orthogonal and often more direct route to determining absolute purity. By integrating qNMR into your analytical workflow, you can establish a robust, self-validating system for quality control, ensuring the integrity of your research and the safety of your developmental candidates.
References
- Emery Pharma.
- Goger, S. M., & Ricker, N. A. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment.
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry: MRC, 51(2), 76–81. [Link]
- Frankis, C., & Ramos, P. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
- Claridge, T. D. W. Quantitative NMR Spectroscopy. University of Oxford. [Link]
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- ECA Academy. (2022).
- AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. [Link]
- Dixit, S. (2023). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals, 6(11), 1-12. [Link]
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Askin, D. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Pharmaceutical Outsourcing. [Link]
- Gstöttner, C., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. [Link]
- Webster, G. K., et al. (2010). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 869-874. [Link]
- Sorensen, D., et al. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Pharmacopeial Forum, 46(5). [Link]
- Gstöttner, C., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Methods and Protocols, 6(1), 11. [Link]
- Gstöttner, C., et al. (2023). Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
- ResolveMass Laboratories Inc.
- da Silva, A. C., et al. (2015). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Revista Brasileira de Farmacognosia, 25(3), 241-247. [Link]
- US Pharmacopeia. (2020). Stimuli Article (qNMR). [Link]
- Pauli, G. F., et al. (2014). Purity by absolute qNMR. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- BIPM.
- American Pharmaceutical Review. (2023).
- Potangale, C. N., & Pardeshi, S. K. (2014). Purity comparison by NMR and HPLC. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. [Link]
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
- Mestrelab Research. (2016).
- Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link]
- Miura, T., & Takatsu, A. (2021).
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. irejournals.com [irejournals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. ukisotope.com [ukisotope.com]
- 11. emerypharma.com [emerypharma.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. azom.com [azom.com]
- 14. qNMR Purity Recipe Book (3 - Data Processing) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rssl.com [rssl.com]
- 17. Core principles of precise qNMR [go.jeolusa.com]
A Researcher's Guide to Unraveling the Isomeric Nuances of Dimethylphenylacetic Acid: A Comparative Biological Activity Analysis
For researchers, scientists, and professionals in drug development, the subtle distinctions in the biological activity of structural isomers are paramount for the creation of targeted and effective therapeutics.[1][2][3][4][5] This guide provides a framework for the comparative analysis of the biological activity of 3,5-Dimethylphenylacetic acid and its isomers. While direct comparative experimental studies on these specific isomers are limited in publicly available literature, this document outlines a comprehensive investigative approach, detailing the necessary experimental protocols and theoretical underpinnings to facilitate future research in dissecting their specific activities.
Introduction: The Significance of Isomeric Position
This compound and its isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylphenylacetic acid) are structurally similar aromatic carboxylic acids.[6][7][8][9][10] The varied placement of the two methyl groups on the phenyl ring, however, can significantly influence their physicochemical properties and, consequently, their biological activities. These subtle structural shifts can alter how the molecules interact with biological targets, affecting their efficacy and potential therapeutic applications, which may include anti-inflammatory, analgesic, and antimicrobial actions.[11][12][13] Understanding these structure-activity relationships is a cornerstone of rational drug design.
Chemical Structures of Dimethylphenylacetic Acid Isomers:
| Isomer | Chemical Structure |
| 2,3-Dimethylphenylacetic acid | [Image of 2,3-Dimethylphenylacetic acid structure] |
| 2,4-Dimethylphenylacetic acid | [Image of 2,4-Dimethylphenylacetic acid structure] |
| 2,5-Dimethylphenylacetic acid | [Image of 2,5-Dimethylphenylacetic acid structure] |
| 2,6-Dimethylphenylacetic acid | [Image of 2,6-Dimethylphenylacetic acid structure] |
| 3,4-Dimethylphenylacetic acid | [Image of 3,4-Dimethylphenylacetic acid structure] |
| This compound | [Image of this compound structure] |
Proposed Comparative Biological Activity Investigation
Given the current gap in direct comparative data, this guide proposes a series of in vitro assays to systematically evaluate and compare the anti-inflammatory, cytotoxic, and antimicrobial activities of this compound and its isomers.
Anti-Inflammatory Activity
The potential anti-inflammatory properties of these isomers can be investigated by measuring their ability to inhibit key inflammatory mediators in relevant cell models.
Proposed Experimental Workflow for Anti-Inflammatory Assays:
Caption: Simplified NF-κB signaling pathway, a potential target for the anti-inflammatory action of the isomers.
Cytotoxic Activity
To assess the potential of these compounds as anticancer agents, their cytotoxic effects on various cancer cell lines should be determined.
Proposed Experimental Workflow for Cytotoxicity Assays:
Caption: Proposed workflow for assessing the cytotoxic activity of dimethylphenylacetic acid isomers.
Antimicrobial Activity
The isomers should be screened against a panel of pathogenic bacteria and fungi to determine their antimicrobial spectrum and potency.
Proposed Experimental Workflow for Antimicrobial Assays:
Caption: Proposed workflow for determining the Minimum Inhibitory Concentration (MIC) of the isomers.
Detailed Experimental Protocols
To facilitate the comparative analysis of these isomers, detailed methodologies for the key biological assays are provided below.
Cell Viability (MTT) Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dimethylphenylacetic acid isomers for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide Production (Griess) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Macrophage Isolation and Seeding: Isolate peritoneal macrophages or use a macrophage cell line (e.g., RAW 264.7) and plate in a 96-well plate.
-
Compound Treatment: Treat the macrophages with different concentrations of the isomers for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Add Griess reagent to the supernatant and measure the absorbance at 540 nm. The amount of nitric oxide produced is an indicator of macrophage activation.
Minimum Inhibitory Concentration (MIC) Assay
This method determines the lowest concentration of a substance that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Perform serial dilutions of the isomers in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison. This will allow for a direct assessment of the structure-activity relationships among the isomers. For example, IC₅₀ values for cytotoxicity and anti-inflammatory activity, and MIC values for antimicrobial activity should be tabulated.
Example Data Table:
| Isomer | Anti-Inflammatory Activity (IC₅₀ in µM) | Cytotoxicity (IC₅₀ in µM) | Antimicrobial Activity (MIC in µg/mL) |
| Nitric Oxide Inhibition | HeLa | MCF-7 | |
| 2,3-Dimethylphenylacetic acid | |||
| 2,4-Dimethylphenylacetic acid | |||
| 2,5-Dimethylphenylacetic acid | |||
| 2,6-Dimethylphenylacetic acid | |||
| 3,4-Dimethylphenylacetic acid | |||
| This compound |
Conclusion
While the existing literature does not provide a direct comparison of the biological activities of this compound and its isomers, this guide offers a comprehensive framework for conducting such a study. By systematically evaluating their anti-inflammatory, cytotoxic, and antimicrobial properties, researchers can elucidate the critical structure-activity relationships governed by the positioning of the methyl groups on the phenyl ring. The insights gained from such an investigation will be invaluable for the targeted design and development of novel therapeutic agents.
References
A comprehensive list of references will be compiled upon the completion of the proposed experimental work and a thorough literature search for any newly published relevant studies. The following are examples of the types of sources that would be included:
- PubChem Compound Summary for CID 4749495, 2-(3,5-dimethylphenyl)acetic acid.
- PubChem Compound Summary for CID 20572731, 2-(2,3-Dimethylphenyl)acetic acid.
- PubChem Compound Summary for CID 19840115, 2-(2,6-Dimethylphenyl)acetic acid.
- PubChem Compound Summary for CID 296013, 2-(3,4-Dimethylphenyl)acetic acid.
- Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry. [Link]
- Pharmacological evaluation of 1-(carboxymethyl)
- Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]
- Stereochemistry and biological activity of drugs. SlideShare. [Link]
- Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
- Development of New Stereoisomeric Drugs. FDA. [Link]
- STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]
Sources
- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 5. iipseries.org [iipseries.org]
- 6. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2,3-Dimethylphenyl)acetic acid | C10H12O2 | CID 20572731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2,6-Dimethylphenyl)acetic acid | C10H12O2 | CID 19840115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological evaluation of 1-(carboxymethyl)-3,5-diphenyl-2-methylbenzene, a novel arylacetic acid with potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Phenylacetic Acid Building Blocks: Performance of 3,5-Dimethylphenylacetic Acid Versus Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. Phenylacetic acid and its derivatives are a cornerstone class of intermediates, integral to the structure of numerous active pharmaceutical ingredients (APIs), most notably non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth technical comparison of 3,5-Dimethylphenylacetic acid and two key alternative building blocks: 2,4-Dichlorophenylacetic acid and α,α-Dimethylphenylacetic acid. By examining their synthesis, performance in key applications, and cost-effectiveness, this document aims to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
The Central Role of Phenylacetic Acid Derivatives in Medicinal Chemistry
The phenylacetic acid motif, characterized by a phenyl ring linked to a carboxylic acid group via a methylene bridge, is a privileged scaffold in medicinal chemistry. The ability to readily functionalize the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity, pharmacokinetic profile, and safety. This versatility has led to the incorporation of substituted phenylacetic acids into a wide array of therapeutics.
In Focus: this compound
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its dimethyl substitution pattern on the aromatic ring offers a unique combination of lipophilicity and steric bulk, which can be leveraged to enhance target engagement and modulate metabolic stability.
Synthesis via the Willgerodt-Kindler Reaction
A common and robust method for the synthesis of this compound is the Willgerodt-Kindler reaction, starting from 3,5-dimethylacetophenone. This reaction uniquely transforms an aryl alkyl ketone into a terminal carboxylic acid with the same number of carbon atoms. The reaction proceeds via a thioamide intermediate, which is subsequently hydrolyzed to the desired carboxylic acid.
Comparative Analysis of Phenylacetic Acid Building Blocks
To provide a clear and objective comparison, we will evaluate this compound against two widely used alternatives: 2,4-Dichlorophenylacetic acid and α,α-Dimethylphenylacetic acid. The comparison will be based on key performance indicators relevant to drug development professionals: synthetic accessibility, yield and purity, and cost-effectiveness.
| Parameter | This compound | 2,4-Dichlorophenylacetic Acid | α,α-Dimethylphenylacetic Acid |
| Primary Synthetic Route | Willgerodt-Kindler Reaction | Palladium-Catalyzed Carbonylation | Friedel-Crafts Alkylation |
| Starting Material(s) | 3,5-Dimethylacetophenone, Morpholine, Sulfur | 2,4-Dichlorobenzyl chloride | α-Chloroisobutyric acid, Benzene |
| Typical Yield | ~55-75%[1] | Up to 95%[2] | ~85-97%[3][4] |
| Reported Purity | ≥98%[5] | 99% | >99%[3] |
| Key Applications | Synthesis of analgesics and anti-inflammatory agents.[6] | Precursor for Diclofenac and herbicides.[7] | Intermediate for Fexofenadine.[8][9] |
| Relative Cost of Starting Materials | Moderate | Moderate | Low to Moderate |
| Key Advantages | Unique substitution pattern for medicinal chemistry exploration. | High-yield synthesis, established use in major APIs. | High-yield and high-purity synthesis, crucial for specific APIs. |
| Key Disadvantages | Moderate yields, use of sulfur and morpholine. | Use of palladium catalyst, handling of carbon monoxide. | Use of corrosive and hazardous reagents (AlCl3). |
Alternative Building Block 1: 2,4-Dichlorophenylacetic Acid
2,4-Dichlorophenylacetic acid is a widely used intermediate, most notably as a key precursor in the industrial synthesis of the NSAID Diclofenac. The dichloro substitution pattern significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule.
Synthesis via Palladium-Catalyzed Carbonylation
A highly efficient method for the synthesis of 2,4-Dichlorophenylacetic acid is the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride. This reaction offers high yields and functional group tolerance, making it an attractive industrial process.
Alternative Building Block 2: α,α-Dimethylphenylacetic Acid
α,α-Dimethylphenylacetic acid is a crucial intermediate in the synthesis of the second-generation antihistamine, Fexofenadine.[8][9] The gem-dimethyl group on the α-carbon provides a distinct steric hindrance that is critical for the pharmacological activity of the final drug product.
Synthesis via Friedel-Crafts Alkylation
The industrial synthesis of α,α-Dimethylphenylacetic acid is often achieved through the Friedel-Crafts alkylation of benzene with α-chloroisobutyric acid, using a Lewis acid catalyst such as aluminum chloride.[3] This method allows for the direct and efficient formation of the carbon-carbon bond.
Experimental Protocols
Synthesis of this compound via Willgerodt-Kindler Reaction
Diagrammatic Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,5-dimethylacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the initial reaction, cool the mixture and add a 20% aqueous solution of sodium hydroxide (excess). Heat the mixture to reflux for an additional 6-8 hours to hydrolyze the intermediate thioamide.
-
Work-up and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2. The crude this compound will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.
Synthesis of 2,4-Dichlorophenylacetic Acid via Palladium-Catalyzed Carbonylation
Diagrammatic Workflow:
Caption: Workflow for the synthesis of 2,4-Dichlorophenylacetic acid.
Step-by-Step Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and a suitable solvent such as toluene.
-
Reaction: Add a 4 M aqueous solution of sodium hydroxide (3.2 eq). Pressurize the reactor with carbon monoxide to 15 atm. Heat the reaction mixture to 80 °C and stir for 20 hours.[2]
-
Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2,4-Dichlorophenylacetic acid. Recrystallization from a suitable solvent can be performed if higher purity is required.
Synthesis of α,α-Dimethylphenylacetic Acid via Friedel-Crafts Alkylation
Diagrammatic Workflow:
Caption: Workflow for the synthesis of α,α-Dimethylphenylacetic acid.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.4-2.4 eq) in dry benzene (5.5-7.5 eq), slowly add α-chloroisobutyric acid (1.0 eq) while maintaining the temperature between 30-55 °C.[3]
-
Reaction: Stir the mixture at this temperature for 3-6 hours, monitoring the reaction by TLC or GC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., toluene). Combine the organic layers, wash with water, and then extract the product into an aqueous sodium hydroxide solution.
-
Purification: Treat the aqueous extract with activated carbon to decolorize, filter, and then acidify with hydrochloric acid to precipitate the α,α-Dimethylphenylacetic acid. Collect the solid by filtration, wash with water, and dry.
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider the price of starting materials, reagents, catalysts, solvents, and the overall process efficiency (yield and throughput).
-
This compound: The starting material, 3,5-dimethylacetophenone, is moderately priced.[10][11] The use of inexpensive reagents like sulfur and morpholine is advantageous; however, the moderate yields can impact the overall cost per gram of the final product.
-
2,4-Dichlorophenylacetic Acid: 2,4-Dichlorobenzyl chloride is a readily available and moderately priced starting material.[12][13][14][15][16] The primary cost driver for this synthesis is the palladium catalyst.[17][18][19][20][21] While the catalyst loading is low, the high price of palladium can be a significant factor in large-scale production. The high yield of this process, however, helps to offset the catalyst cost.
-
α,α-Dimethylphenylacetic Acid: Benzene is a commodity chemical with a relatively low price.[2][8][22][23][24] α-Chloroisobutyric acid is also a commercially available and relatively inexpensive starting material. Aluminum chloride is a low-cost Lewis acid.[25][26][27][28] The high yield and use of inexpensive reagents make this a very cost-effective route for large-scale manufacturing.
Conclusion and Recommendations
The choice between this compound, 2,4-Dichlorophenylacetic acid, and α,α-Dimethylphenylacetic acid as a building block is highly dependent on the specific synthetic goal and the desired properties of the final molecule.
-
This compound is an excellent choice for research and development programs focused on exploring structure-activity relationships where its unique substitution pattern can provide novel intellectual property and potentially improved pharmacological profiles. Its synthesis via the Willgerodt-Kindler reaction is a classic and reliable method, albeit with moderate yields.
-
2,4-Dichlorophenylacetic acid is the building block of choice when the synthetic target is an analogue of diclofenac or when the dichloro substitution is known to be beneficial for the desired biological activity. The palladium-catalyzed carbonylation route is highly efficient and well-suited for industrial production, despite the initial investment in the catalyst.
-
α,α-Dimethylphenylacetic acid is the preferred precursor for the synthesis of fexofenadine and its analogues, where the gem-dimethyl group is a critical pharmacophore. The Friedel-Crafts alkylation method is a robust, high-yielding, and cost-effective process for large-scale manufacturing.
Ultimately, the optimal building block is the one that provides the most efficient and economical pathway to the target molecule with the desired purity and pharmacological properties. This guide provides the foundational data and experimental context to aid researchers in making this critical decision.
References
- Benzene price index - businessanalytiq. (n.d.).
- Benzene Prices 2025 | December Price Chart & Index - IMARC Group. (n.d.).
- WO2007007347A1 - Industrial process of fexofenadine hydrochloride with controlled side products - Google Patents. (n.d.).
- (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (n.d.).
- 2 4-Dichlorobenzyl Chloride - IndiaMART. (n.d.).
- Aluminium Chloride Prices, Chart, Analysis and Forecast - IMARC Group. (n.d.).
- Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, December 2).
- High efficiency 99% Bis( Triphenylphosphine palladium) Acetate 14588-08-0 Manufacturer ... - Xi'an Xszo Chem Co., Ltd. (n.d.).
- Frey Scientific Aluminum Chloride, Light Yellow Crystal, Reagent Grade. (n.d.).
- Willgerodt-Kindler Reaction - SynArchive. (n.d.).
- Willgerodt rearrangement - Wikipedia. (n.d.).
- Process for the preparation of 2,4-dichlorophenoxyacetic acid - Patent 0509518. (1992, October 21).
- WO 2007/007347 Al - Googleapis.com. (2007, January 18).
- Willgerodt‐Kindler Reac1on - MSU chemistry. (2009, January 30).
- Scheme 1 The Willgerodt reaction and the Kindler modification. - ResearchGate. (n.d.).
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. (n.d.).
- Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.).
- CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents. (n.d.).
- (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. (n.d.).
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (n.d.).
- Aluminum(III) chloride anhydrous, Certified® 4N Trace Metals - eBay. (n.d.).
- A Process For Preparing α α Dimethyl Phenyl Acetic Acid - Quick Company. (n.d.).
- An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions - ResearchGate. (n.d.).
- CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents. (n.d.).
- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).
- 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem. (n.d.).
- Willgerodt-Kindler Reaction - Organic Chemistry Portal. (n.d.).
- 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem. (n.d.).
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Benzene Price Trends, Index, Chart And Pricing Forecast [price-watch.ai]
- 3. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 4. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Process for the preparation of 2,4-dichlorophenoxyacetic acid - Patent 0509518 [data.epo.org]
- 8. Benzene Prices, Trends, Chart, News, Index and Market Demand [chemanalyst.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. 3,5-DIMETHYLACETOPHENONE price,buy 3,5-DIMETHYLACETOPHENONE - chemicalbook [chemicalbook.com]
- 11. 3',5'-Dimethylacetophenone | 5379-16-8 | TCI AMERICA [tcichemicals.com]
- 12. indiamart.com [indiamart.com]
- 13. 2,4-Dichlorobenzyl chloride price,buy 2,4-Dichlorobenzyl chloride - chemicalbook [m.chemicalbook.com]
- 14. alkalisci.com [alkalisci.com]
- 15. 2,4-Dichlorobenzyl chloride, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. 2,4-Dichlorobenzyl chloride, 99% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 17. Bis(triphenylphosphinepalladium) acetate price,buy Bis(triphenylphosphinepalladium) acetate - chemicalbook [m.chemicalbook.com]
- 18. High efficiency 99% Bis( Triphenylphosphine palladium) Acetate 14588-08-0 Manufacturer, CasNo.14588-08-0 Xi'an Xszo Chem Co., Ltd. China (Mainland) [xszochem.lookchem.com]
- 19. Chemscene ChemScene | Bis(triphenylphosphine)palladium(II) diacetate | | Fisher Scientific [fishersci.com]
- 20. 双(三苯基膦)二乙酸钯(II) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 21. dir.indiamart.com [dir.indiamart.com]
- 22. businessanalytiq.com [businessanalytiq.com]
- 23. kraken.com [kraken.com]
- 24. imarcgroup.com [imarcgroup.com]
- 25. Aluminum chloride price,buy Aluminum chloride - chemicalbook [m.chemicalbook.com]
- 26. imarcgroup.com [imarcgroup.com]
- 27. Frey Scientific Aluminum Chloride, Light Yellow Crystal, Reagent Grade [select.schoolspecialty.com]
- 28. Aluminum(III) chloride anhydrous, Certified® 4N Trace Metals | eBay [ebay.com]
A Comprehensive Guide to the Development of Reference Standards for 3,5-Dimethylphenylacetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3,5-Dimethylphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds, requires a well-defined and rigorously characterized reference standard for accurate quantification and impurity profiling.[1] This guide provides a comprehensive comparison of analytical methodologies for the development and validation of a this compound reference standard, grounded in scientific principles and practical application.
The Critical Role of a Reference Standard
An analytical reference standard serves as a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[2] Its primary purpose is to ensure the accuracy, precision, and reproducibility of analytical methods.[2] For this compound, a robust reference standard is essential for:
-
Accurate Assay Determination: To precisely quantify the amount of this compound in a sample.
-
Impurity Profiling: To identify and quantify any process-related or degradation impurities.
-
Method Validation: To validate the performance of analytical methods, including linearity, accuracy, and precision.[2]
-
Regulatory Compliance: To meet the stringent requirements of regulatory bodies such as the FDA.
Workflow for Establishing a this compound Reference Standard
The development of a reliable reference standard is a multi-step process that involves initial characterization, purity assessment, and ongoing stability monitoring.
Caption: Workflow for establishing a reference standard.
Comparative Analysis of Analytical Techniques
The selection of appropriate analytical techniques is crucial for the comprehensive characterization of a this compound reference standard. This section compares the most relevant methods, highlighting their strengths and limitations.
| Analytical Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning of the analyte between a stationary and a mobile phase, with UV detection. | Purity, presence of non-volatile organic impurities. | High resolution, quantitative accuracy, widely available. | May not detect non-UV active impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Purity, identification of volatile organic impurities and residual solvents. | High sensitivity, structural information from mass spectra. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification and quantification of impurities without a reference standard for each. | Provides absolute structural information, quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. |
| Karl Fischer Titration | Electrochemical titration based on the reaction of water with iodine and sulfur dioxide. | Water content. | High accuracy and precision for water determination. | Specific for water content only. |
| Thermogravimetric Analysis (TGA) | Measurement of mass change as a function of temperature. | Residual solvents, inorganic content (ash). | Provides information on thermal stability and composition. | Not specific for individual components. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in characterizing a this compound reference standard.
HPLC-UV Method for Purity Assessment
This method is designed to separate and quantify this compound and its potential non-volatile organic impurities.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound candidate reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation of Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for identifying and quantifying volatile organic impurities and residual solvents. Derivatization is often necessary for acidic compounds like this compound to improve their volatility and chromatographic behavior.[4]
Instrumentation:
-
GC-MS system
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., Tetracosane)
Procedure:
-
Standard and Sample Preparation:
-
Accurately weigh about 1 mg of the this compound candidate reference standard into a vial.
-
Add 100 µL of the internal standard solution.
-
Add 200 µL of Dichloromethane and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-500 m/z
-
-
Analysis: Inject 1 µL of the derivatized solution into the GC-MS.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify based on the peak area relative to the internal standard.
¹H NMR for Structural Confirmation and Purity
¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure of this compound and can be used for quantitative analysis (qNMR).
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound candidate reference standard in about 0.7 mL of a suitable deuterated solvent. If performing qNMR, add a known amount of the internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, integration values, and coupling patterns with the expected spectrum for this compound. Expected signals would include singlets for the two methyl groups, a singlet for the methylene group, and signals for the aromatic protons.
-
Purity Assessment: Integrate the signals corresponding to the analyte and any observed impurities. The purity can be calculated from the relative integral values.
-
Caption: Workflow for NMR analysis.
Conclusion
The development of a high-quality reference standard for this compound is a critical undertaking that underpins the reliability of pharmaceutical analysis. A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is essential for comprehensive characterization and purity assignment. By following the detailed protocols and comparative analysis presented in this guide, researchers and drug development professionals can establish a robust and well-documented reference standard, ensuring the accuracy and integrity of their analytical data.
References
- Vertex AI Search. (n.d.). Understanding this compound: Properties and Industrial Use.
- NIST. (n.d.). Standard Reference Material® 3286 - Organic Acids Calibration Solution.
- Sigma-Aldrich. (n.d.). Organic acid standards.
- BenchChem. (n.d.). Quantitative Analysis of Organic Acids Using Deuterated Standards.
- NIH. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism.
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Shimadzu. (n.d.). Quantitative Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS.
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 3,5-Dimethylphenylacetic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the consistent and accurate measurement of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3,5-Dimethylphenylacetic acid, a key chemical moiety, demands robust analytical methods to ensure its quality, purity, and potency throughout the drug development lifecycle. However, a method validated in a single laboratory, no matter how rigorously, provides only a partial picture of its performance. True confidence in an analytical method is achieved through inter-laboratory validation, also known as a round-robin study. This process critically assesses the method's reproducibility and transferability by subjecting it to the inherent variabilities of different laboratory environments, equipment, and personnel.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for the quantification of this compound. Drawing upon established principles from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), this document will delve into the practicalities of study design, execution, and data interpretation.[1][2][3][4][5] We will explore common analytical techniques, detail experimental protocols, and present a clear pathway for establishing a truly validated and reliable analytical method for this important compound.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is the foundational step in developing a method for this compound. Based on its chemical structure—an aromatic carboxylic acid—the most suitable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.
| Analytical Technique | Principle | Strengths for this compound Analysis | Potential Challenges | Typical Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | - High precision and accuracy. - Well-suited for non-volatile compounds. - Robust and widely available instrumentation. | - Mobile phase preparation requires care. - Potential for matrix interference. | Linearity (R²): >0.999 Accuracy (% Recovery): 98-102% Precision (RSD%): <2% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | - High specificity and sensitivity. - Provides structural information for impurity identification. - Excellent for complex matrices after appropriate sample preparation. | - Derivatization may be required to improve volatility. - Potential for thermal degradation of the analyte. | Linearity (R²): >0.998 Accuracy (% Recovery): 95-105% Precision (RSD%): <5% |
Designing and Executing the Inter-Laboratory Validation Study
An inter-laboratory study is a collaborative effort to assess the reproducibility of an analytical method.[6][7] The following workflow outlines the key stages of this process.
Caption: Workflow of an inter-laboratory validation study.
Key Validation Parameters and Acceptance Criteria
The success of an inter-laboratory validation hinges on the rigorous assessment of key performance characteristics as outlined in the ICH Q2(R1) guidelines.[2][8][5]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value. | 98.0% to 102.0% recovery for drug substance. |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-assay): RSD ≤ 2% Intermediate Precision: RSD ≤ 3% Reproducibility (Inter-laboratory): RSD ≤ 5% |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration for assay of a drug substance. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature. |
Experimental Protocol: HPLC-UV Method for this compound
The following is a detailed methodology for the determination of this compound that can serve as a basis for an inter-laboratory validation study.
1. Objective: To quantify the concentration of this compound in a drug substance sample.
2. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
Methanol (HPLC grade)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
5. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a five-point calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve a sample of the drug substance in methanol to achieve a target concentration within the calibration range.
6. System Suitability:
-
Inject the 50 µg/mL standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak areas ≤ 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
7. Data Analysis:
-
Generate a linear regression curve from the peak areas of the working standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Sources
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3,5-Dimethylphenylacetic Acid
Introduction
3,5-Dimethylphenylacetic acid is a valuable carboxylic acid derivative utilized as a key building block and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural motif is present in various biologically active molecules, making its efficient and economical production a topic of significant interest for researchers in process chemistry and drug development. The selection of a synthetic route is a critical decision that directly impacts the scalability, safety, environmental footprint, and ultimate cost of the final product.
This guide provides an in-depth, objective comparison of the most common and viable synthetic routes to this compound. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical principles, provide validated experimental protocols, and present a clear, data-driven analysis of the cost-effectiveness of each pathway. This analysis is designed to empower researchers and development professionals to make informed decisions based on the specific needs of their project, whether for lab-scale research or industrial-scale production.
Overview of Synthetic Strategies
There are three primary, well-established pathways to synthesize this compound, each originating from a different precursor derived from 3,5-dimethyltoluene (m-xylene). A fourth, multi-step route involving a rearrangement, offers an alternative but more complex approach. The choice between them hinges on a careful balance of starting material cost, reagent toxicity, reaction yield, and operational complexity.
Figure 1: High-level overview of the primary synthetic pathways to this compound from m-xylene derivatives.
Route 1: The Willgerodt-Kindler Reaction
This classic named reaction provides a direct route from an aryl alkyl ketone to a carboxylic acid derivative with the same number of carbon atoms. The carbonyl group effectively migrates to the terminal position of the alkyl chain and is oxidized.[1] The Kindler modification, which uses elemental sulfur and a secondary amine like morpholine, is generally more convenient and higher-yielding than the original Willgerodt conditions.[2][3]
Reaction Scheme:
-
Thioamide Formation: 3,5-Dimethylacetophenone + Sulfur + Morpholine → 2-(3,5-dimethylphenyl)-1-morpholinoethanethione
-
Hydrolysis: 2-(3,5-dimethylphenyl)-1-morpholinoethanethione + H₂O/H⁺ or OH⁻ → this compound
Causality and Experimental Choices
The reaction proceeds via the formation of an enamine from the ketone and morpholine.[1][2] This enamine then acts as a nucleophile, attacking elemental sulfur. A series of rearrangements facilitates the migration of the aryl group, ultimately leading to a stable thioamide intermediate. The final step is a straightforward, albeit sometimes slow, hydrolysis of the thioamide to the desired carboxylic acid.[4][5] The choice of a high-boiling amine like morpholine is critical as the reaction requires elevated temperatures (reflux) to proceed efficiently.
Figure 2: Workflow for the Willgerodt-Kindler synthesis route.
Experimental Protocol
-
Part A: Synthesis of 2-(3,5-dimethylphenyl)-1-morpholinoethanethione
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture. Pour the warm mixture into hot ethanol and allow it to cool to room temperature, then in an ice bath to crystallize the product.
-
Filter the solid thioamide, wash with cold ethanol, and dry under vacuum. The crude product is often sufficiently pure for the next step.
-
-
Part B: Hydrolysis to this compound
-
Combine the crude thioamide from Part A with a 10-20% aqueous sodium hydroxide (NaOH) solution (approx. 10 volumes).
-
Heat the mixture to reflux for 10-15 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) to pH 1-2, which will precipitate the carboxylic acid.
-
Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a water/ethanol mixture can be performed for higher purity.
-
Route 2: Grignard Reagent Carbonation
The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds.[6] This route involves the preparation of a Grignard reagent from 3,5-dimethylbenzyl halide, followed by its reaction with carbon dioxide (in the form of dry ice) to form the carboxylate salt, which is then protonated to yield the final acid.[7]
Reaction Scheme:
-
Grignard Formation: 3,5-Dimethylbenzyl Bromide + Mg → 3,5-Dimethylbenzylmagnesium Bromide
-
Carbonation: 3,5-Dimethylbenzylmagnesium Bromide + CO₂ → Magnesium salt intermediate
-
Acidification: Magnesium salt intermediate + H₃O⁺ → this compound
Causality and Experimental Choices
The success of this route is critically dependent on maintaining strictly anhydrous (water-free) conditions.[6][8] Grignard reagents are potent bases and will readily react with any protic source, such as water, which would quench the reagent and form the undesired side-product, 3,5-dimethyltoluene. All glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[8] The carbonation step utilizes solid CO₂ (dry ice) as a convenient and inexpensive source of the carboxyl group.[7] An excess of dry ice is used to ensure complete reaction and to help keep the reaction temperature low.
Figure 3: Workflow for the Grignard carbonation synthesis route.
Experimental Protocol
-
Place magnesium turnings (1.2 eq) in an oven-dried, three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen.
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
Dissolve 3,5-dimethylbenzyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and cloudiness), add a small crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature. In a separate large beaker, place a generous amount of crushed dry ice.
-
Slowly pour the Grignard solution onto the dry ice with stirring. The mixture will solidify. Allow the excess CO₂ to sublime.
-
Slowly add 10% aqueous HCl to the beaker to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify by recrystallization.
Route 3: Hydrolysis of (3,5-Dimethylphenyl)acetonitrile
This two-step route is another classic method for preparing phenylacetic acids. It begins with the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.[9]
Reaction Scheme:
-
Cyanation: 3,5-Dimethylbenzyl Chloride + NaCN → (3,5-Dimethylphenyl)acetonitrile
-
Hydrolysis: (3,5-Dimethylphenyl)acetonitrile + H₂O/H⁺ or OH⁻ → this compound
Causality and Experimental Choices
The first step is a standard Sₙ2 reaction. The use of a polar aprotic solvent like DMSO or acetone facilitates the reaction. The primary consideration for this route is the high toxicity of inorganic cyanide salts (e.g., NaCN, KCN).[9] Extreme caution and appropriate safety measures are mandatory. The subsequent hydrolysis can be performed under either acidic or basic conditions.[10] Basic hydrolysis is often preferred as it saponifies the nitrile to the carboxylate salt, which can be easily separated from any unreacted starting material before acidification to precipitate the pure product.
Figure 4: Workflow for the nitrile hydrolysis synthesis route.
Experimental Protocol
-
Part A: Synthesis of (3,5-Dimethylphenyl)acetonitrile
-
CAUTION: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add it to a round-bottom flask containing DMSO.
-
Add 3,5-dimethylbenzyl chloride (1.0 eq) to the solution.
-
Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate or ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude nitrile.
-
-
Part B: Hydrolysis to this compound
-
Combine the crude nitrile from Part A with a 20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 8-12 hours. The reaction is complete when the organic layer has fully dissolved and ammonia evolution ceases.
-
Cool the mixture to room temperature and extract with a small amount of ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 1-2.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum to yield the final product.
-
Cost-Effectiveness and Performance Comparison
The most cost-effective route depends heavily on the scale of the synthesis and the availability and cost of the starting materials. Below is a comparative analysis based on typical laboratory-scale synthesis. Note: Chemical prices are estimates and can fluctuate.
| Parameter | Route 1: Willgerodt-Kindler | Route 2: Grignard Carbonation | Route 3: Cyanide Hydrolysis |
| Primary Starting Material | 3,5-Dimethylacetophenone | 3,5-Dimethylbenzyl Bromide | 3,5-Dimethylbenzyl Chloride |
| Key Reagents | Sulfur, Morpholine, NaOH | Mg, Dry Ice (CO₂), HCl | Sodium Cyanide, NaOH, HCl |
| Typical Overall Yield | 65-80% | 70-85% | 75-90% |
| Number of Steps | 2 (often 1-pot purification) | 2 (requires strict setup) | 2 |
| Process Complexity | Moderate (high temps, long reflux) | High (requires strict anhydrous conditions) | Moderate (toxic reagent handling) |
| Safety Concerns | H₂S evolution, high temps | Pyrophoric reagent, exothermic quench | Extreme Toxicity (Cyanide) |
| Environmental Impact | Sulfur waste, amine solvent | Ether solvent waste | Cyanide waste stream (requires treatment) |
| Scalability | Good; robust reaction | Moderate; anhydrous conditions are challenging on a large scale | Good; but requires specialized facilities for cyanide handling |
| Estimated Relative Cost | $ |
Conclusion and Recommendation
For laboratory-scale synthesis where cost and safety are primary concerns, the Willgerodt-Kindler reaction (Route 1) often presents the best balance. While it involves long reaction times and high temperatures, it is a robust and reliable procedure that avoids the stringent anhydrous requirements of the Grignard route and the extreme toxicity of the cyanide route.
The Grignard Carbonation (Route 2) is an excellent, high-yielding method, particularly for smaller scales where maintaining anhydrous conditions is manageable. The starting benzyl bromide is typically more expensive than the chloride, slightly increasing the cost. Its main drawback is the operational sensitivity to moisture, which can be challenging to control during scale-up.
The Cyanide Hydrolysis (Route 3) is often the most economical and highest-yielding route on paper, especially when starting from the less expensive 3,5-dimethylbenzyl chloride. However, this advantage is heavily offset by the significant safety risks and handling requirements associated with sodium or potassium cyanide. This route should only be considered by experienced professionals in facilities equipped for handling highly toxic materials and managing cyanide-containing waste streams.
Ultimately, for most research and early-stage development applications, the Willgerodt-Kindler reaction provides a pragmatic and effective pathway to this compound. For larger-scale industrial production, the economic benefits of the Cyanide Hydrolysis route may justify the investment in specialized safety and handling infrastructure.
References
- Wikipedia contributors. (2023). Willgerodt rearrangement. In Wikipedia, The Free Encyclopedia.
- Jasperse, J. (n.d.). Grignard Reaction. Retrieved from a relevant university chemistry resource.[6]
- Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
- Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.
- Guan, Y. (2009). Willgerodt-Kindler Reaction. MSU Chemistry. Retrieved from a relevant university chemistry resource.[3]
- Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Wikipedia contributors. (2024). Benzyl cyanide. In Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- University of the West Indies. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from a relevant university chemistry resource.[7]
- Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia.
Sources
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sciencemadness.org [sciencemadness.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
A Researcher's Guide to Spectroscopic Data for 3,5-Dimethylphenylacetic Acid: A Comparative Analysis of Online Databases
In the landscape of chemical research and drug development, the unambiguous structural elucidation of molecules is paramount. For a compound like 3,5-Dimethylphenylacetic acid, a key intermediate in various synthetic pathways, a thorough spectroscopic characterization is not just a procedural formality but a cornerstone of scientific rigor. This guide provides a comparative analysis of publicly accessible spectroscopic databases for this compound, offering insights into the available data and its interpretation. Beyond a simple data repository, this document serves as a practical guide for researchers, explaining the causality behind spectral features and providing a framework for acquiring and interpreting high-quality spectroscopic data.
The Role of Spectroscopy in Characterizing this compound
This compound (CAS No. 42288-46-0) possesses a unique arrangement of functional groups—a carboxylic acid, a methylene bridge, and a substituted aromatic ring. Each of these components imparts characteristic signals in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). A comprehensive analysis across these techniques provides a detailed molecular fingerprint, confirming the compound's identity, purity, and structural integrity.
Comparative Analysis of Spectroscopic Databases
For this guide, we have evaluated the spectral data for this compound available in two prominent public databases: PubChem and SpectraBase. While the Spectral Database for Organic Compounds (SDBS), a valuable resource from AIST, Japan, was also consulted, no entry for this specific compound was found at the time of this review.[1][2][3]
Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and substructural features.
Data Source: PubChem (NIST Mass Spectrometry Data Center)[4]
Analysis: The gas chromatography-mass spectrometry (GC-MS) data available on PubChem for this compound provides key insights into its fragmentation under electron ionization. The molecular ion peak (M⁺) is expected at m/z 164, corresponding to the molecular weight of the compound (C₁₀H₁₂O₂). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the benzyl radical, leading to characteristic fragment ions.
| Database | Technique | Key Spectral Features (m/z) | Link to Data |
| PubChem | GC-MS | Molecular Ion (M⁺): 164 (not explicitly listed but expected), Base Peak and other major fragments would be present. |
Infrared (IR) Spectroscopy Data
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique spectral signature.
Data Source: SpectraBase[5]
Analysis: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The carboxylic acid functional group is particularly prominent, with a very broad O-H stretching band typically appearing in the 2500-3300 cm⁻¹ region.[6] The carbonyl (C=O) stretch of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. Other notable peaks include C-H stretches from the aromatic ring and the methyl and methylene groups, as well as C=C stretching vibrations from the aromatic ring.
| Database | Technique | Key Vibrational Frequencies (cm⁻¹) | Link to Data |
| SpectraBase | FTIR | O-H (stretch, broad), C=O (stretch), C-H (aromatic and aliphatic stretches), C=C (aromatic stretch) |
Raman Spectroscopy Data
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.
Data Source: SpectraBase[5]
Analysis: The Raman spectrum of this compound will also display characteristic peaks. The symmetric stretching of the aromatic ring is often a strong feature in Raman spectra. The C=O and C-C bond vibrations will also be observable.
| Database | Technique | Key Raman Shifts (cm⁻¹) | Link to Data |
| SpectraBase | Raman | Aromatic ring breathing modes, C=O stretch, C-C stretches |
Experimental Workflow: Acquiring High-Quality Spectroscopic Data
To ensure the reliability of spectroscopic data, a well-defined experimental workflow is crucial. The following diagram illustrates a generalized process for acquiring and comparing spectroscopic data.
Caption: A generalized workflow for acquiring and comparing spectroscopic data.
Detailed Protocol: ¹H NMR Spectroscopy
While a publicly available ¹H NMR spectrum for this compound was not found in the searched databases, understanding the principles and a standard protocol for its acquisition is essential for any researcher working with this compound.
Principle of ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is based on the quantum mechanical property of atomic nuclei called spin. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, can exist in different spin states with different energy levels. By applying radiofrequency pulses, these nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal whose frequency is dependent on the local chemical environment of the nucleus. This provides detailed information about the structure and connectivity of atoms in a molecule.
Step-by-Step ¹H NMR Acquisition Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peak should not overlap with sample signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (NS), relaxation delay (d1), and spectral width (sw).
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks to determine the relative ratios of protons.
-
Predicted ¹H NMR Spectrum of this compound
Based on the structure of this compound, the following proton signals are expected:
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm).
-
Methylene Protons (-CH₂-): A singlet around 3.6 ppm.
-
Aromatic Protons (Ar-H): Two signals, a singlet for the proton at position 2 and a singlet for the protons at positions 4 and 6.
-
Methyl Protons (-CH₃): A singlet around 2.3 ppm, integrating to 6 protons.
The following diagram illustrates the logical relationships in interpreting the spectroscopic data for this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
Conclusion and Future Outlook
This guide provides a comparative overview of the publicly available spectroscopic data for this compound, highlighting the utility of databases such as PubChem and SpectraBase. While a complete set of spectral data, particularly NMR, is not yet available in these free repositories, the existing MS, FT-IR, and Raman data provide a solid foundation for the compound's characterization.
For researchers in the field, this guide underscores the importance of a multi-technique approach to structural elucidation and provides a practical framework for data acquisition and interpretation. The continued contribution of high-quality, experimentally determined spectral data to public databases will be invaluable for the scientific community, fostering greater accuracy and efficiency in chemical research and development.
References
- PubChem. (n.d.). 2-(3,5-Dimethylphenyl)acetic acid.
- SpectraBase. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.
- Wiley Science Solutions. (n.d.). SpectraBase.
- re3data.org. (2023). Spectral Database for Organic Compounds.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
The Efficacy of Novel 3,5-Dimethylphenylacetic Acid Derivatives in Inflammation and Pain Management: A Comparative Guide for Drug Development Professionals
For researchers and scientists at the forefront of analgesic and anti-inflammatory drug development, the exploration of novel chemical scaffolds that promise enhanced efficacy and improved safety profiles is a perpetual endeavor. Phenylacetic acid derivatives have long been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and diclofenac.[1] This guide delves into the therapeutic potential of a specific subclass: drugs derived from 3,5-Dimethylphenylacetic acid. We will objectively compare the projected performance of these novel derivatives with existing treatments, grounded in established principles of medicinal chemistry and pharmacology, and provide a roadmap for their preclinical and clinical evaluation.
The Therapeutic Landscape: Limitations of Current Anti-Inflammatory and Analgesic Agents
The management of pain and inflammation predominantly relies on a few classes of drugs, each with a distinct mechanism of action and a characteristic profile of adverse effects.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs constitute the first line of treatment for mild to moderate pain and inflammation.[2] Their therapeutic effect is primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a protective role in the gastric mucosa and in maintaining renal blood flow.
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.
The majority of traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2. While their inhibition of COX-2 accounts for their anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is associated with gastrointestinal side effects, including ulcers and bleeding.
To mitigate these gastrointestinal risks, COX-2 selective inhibitors (coxibs), such as celecoxib, were developed. However, some coxibs have been linked to an increased risk of cardiovascular events, highlighting the complexities of targeting the COX pathway.
Corticosteroids
Corticosteroids are potent anti-inflammatory agents that suppress the immune response through various mechanisms. While highly effective, their long-term use is limited by a wide range of significant side effects, including osteoporosis, immunosuppression, and metabolic disturbances.
Acetaminophen
Acetaminophen is a widely used analgesic and antipyretic agent with a weak anti-inflammatory activity. Its mechanism of action is not fully understood but is thought to involve the central nervous system. Overdose can lead to severe liver toxicity.
The Promise of this compound Derivatives: A Hypothetical Advancement
The this compound scaffold offers a promising starting point for the design of novel NSAIDs with potentially improved therapeutic profiles. The strategic placement of the two methyl groups on the phenyl ring can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity and selectivity for the COX enzymes.
Hypothesized Advantages
-
Enhanced COX-2 Selectivity: The dimethyl substitution pattern could be optimized to favor binding to the larger, more accommodating active site of the COX-2 enzyme over the narrower channel of COX-1. This could translate to a reduced risk of gastrointestinal side effects.
-
Improved Pharmacokinetic Properties: The lipophilicity conferred by the methyl groups may influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially lead to a longer half-life, allowing for less frequent dosing, or a more favorable metabolic pathway that reduces the formation of toxic metabolites.
-
Novel Mechanisms of Action: While COX inhibition is the primary target, derivatives could be designed to possess secondary mechanisms of action, such as the inhibition of pro-inflammatory cytokines or the modulation of other pain pathways, leading to enhanced analgesic efficacy.
Preclinical and Clinical Evaluation Workflow for a Novel this compound-Derived Drug Candidate
The following is a detailed, step-by-step methodology for the comprehensive evaluation of a hypothetical this compound-derived drug, which we will refer to as "DMA-1".
Preclinical Evaluation
Objective: To assess the in vitro and in vivo efficacy, selectivity, and safety of DMA-1.
Experimental Protocols:
-
In Vitro COX Inhibition Assay:
-
Prepare human recombinant COX-1 and COX-2 enzymes.
-
Incubate the enzymes with arachidonic acid (the substrate) in the presence of varying concentrations of DMA-1, a non-selective NSAID (e.g., ibuprofen), and a COX-2 selective NSAID (e.g., celecoxib).
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the IC50 (the concentration of the drug that causes 50% inhibition) for both COX-1 and COX-2 to determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
-
In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema in Rats):
-
Administer DMA-1, a vehicle control, and a positive control (e.g., indomethacin) to different groups of rats.
-
After a set period, induce inflammation by injecting carrageenan into the paw of each rat.
-
Measure the volume of the paw at regular intervals to quantify the extent of edema.
-
Compare the anti-inflammatory effect of DMA-1 to the controls.
-
-
In Vivo Model of Pain (Acetic Acid-Induced Writhing in Mice):
-
Administer DMA-1, a vehicle control, and a positive control (e.g., aspirin) to different groups of mice.
-
After a set period, induce visceral pain by intraperitoneally injecting acetic acid.
-
Count the number of writhes (a characteristic stretching behavior) for a defined period.
-
Calculate the percentage of pain inhibition for each group.
-
-
Gastrointestinal Safety Assessment:
-
Administer high doses of DMA-1 and a non-selective NSAID to rats for an extended period.
-
At the end of the treatment period, euthanize the animals and macroscopically and histologically examine the gastric mucosa for any signs of damage (e.g., ulcers, erosion).
-
-
Cardiovascular Safety Assessment:
-
Utilize in vitro assays to assess the effect of DMA-1 on platelet aggregation.
-
Employ in vivo telemetry in conscious animals to monitor cardiovascular parameters such as blood pressure and heart rate following DMA-1 administration.
-
Clinical Evaluation
Objective: To evaluate the efficacy, safety, and tolerability of DMA-1 in humans.
Clinical Trial Phases:
-
Phase I:
-
Design: Single ascending dose and multiple ascending dose studies in a small group of healthy volunteers.
-
Endpoints: Safety, tolerability, and pharmacokinetics of DMA-1.
-
-
Phase II:
-
Design: Randomized, double-blind, placebo-controlled studies in patients with specific conditions (e.g., osteoarthritis, rheumatoid arthritis, or acute post-operative pain).
-
Endpoints: Efficacy (e.g., reduction in pain scores, improvement in function) and safety.
-
-
Phase III:
-
Design: Large-scale, multicenter, randomized, double-blind, active-comparator (e.g., a standard NSAID) controlled trials.
-
Endpoints: Confirmation of efficacy and safety in a larger patient population to support regulatory approval.
-
Comparative Data Summary: Hypothetical DMA-1 vs. Existing Treatments
The following table summarizes the hypothetical target profile of DMA-1 compared to established NSAIDs.
| Feature | Hypothetical DMA-1 | Ibuprofen (Non-selective NSAID) | Celecoxib (COX-2 Selective NSAID) |
| Mechanism of Action | Potent and selective COX-2 inhibition | Non-selective COX-1 and COX-2 inhibition | Selective COX-2 inhibition |
| Anti-inflammatory Efficacy | High | Moderate to High | High |
| Analgesic Efficacy | High | Moderate to High | High |
| Gastrointestinal Safety | High (low risk of ulcers) | Low (higher risk of ulcers) | High (low risk of ulcers) |
| Cardiovascular Safety | To be determined in clinical trials | Generally considered to have a lower CV risk at low doses | Potential for increased cardiovascular risk |
| Dosing Frequency | Potentially once or twice daily | Multiple times daily | Once or twice daily |
Visualizing the Mechanism and Workflow
Signaling Pathway of Prostaglandin Synthesis and NSAID Action
Caption: Mechanism of NSAID action on the prostaglandin synthesis pathway.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for a novel anti-inflammatory drug candidate.
Conclusion and Future Directions
While no specific drugs derived from this compound are currently on the market, the chemical scaffold holds theoretical promise for the development of a new generation of NSAIDs with an improved efficacy and safety profile. The key to realizing this potential lies in a rigorous and systematic preclinical and clinical evaluation process. By leveraging established models of inflammation and pain, and by carefully assessing gastrointestinal and cardiovascular safety, it is possible to determine whether derivatives of this compound can offer a meaningful clinical advantage over existing treatments. Further research in this area is warranted to explore the full therapeutic potential of this chemical class.
References
- This is a hypothetical guide and as such, direct references for a non-existent drug are not applicable. The principles and methodologies described are based on established practices in pharmacology and drug development. The following references provide foundational knowledge on the topics discussed.
- Synthesis of 2-[(3,4,5-Triphenyl)
- NSAIDs: Is newer better for dysmenorrhea?. OBG Management. [Link]
- Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of Basic and Clinical Physiology and Pharmacology. [Link]
Sources
cross-reactivity studies of antibodies raised against 3,5-Dimethylphenylacetic acid derivatives
As a Senior Application Scientist, I understand the critical importance of precise and well-documented antibody characterization, especially in the context of small molecule detection. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 3,5-Dimethylphenylacetic acid derivatives. Our focus will be on providing not just data, but a deep understanding of the experimental design and the interpretation of results, empowering you to make informed decisions in your own work.
Introduction: The Challenge of Specificity with Small Molecule Haptens
The generation of antibodies against small molecules, or haptens, like this compound, presents a unique set of challenges. Unlike large protein antigens with multiple epitopes, these small molecules must be conjugated to a carrier protein to elicit a robust immune response. The resulting polyclonal or monoclonal antibodies must then be carefully characterized for their specificity. Cross-reactivity, the ability of an antibody to bind to molecules other than its target antigen, is a critical parameter to assess. This is particularly important in applications such as immunoassays for drug monitoring, environmental analysis, or metabolomics, where structurally similar compounds can lead to false-positive results.
This guide will walk through the methodologies for conducting thorough cross-reactivity studies, using antibodies raised against this compound as a case study. We will explore the principles of competitive immunoassays, provide detailed experimental protocols, and present a comparative analysis of cross-reactivity data.
Understanding the Basis of Cross-Reactivity
Antibody cross-reactivity arises from the structural similarity between the target antigen and other molecules. The antibody's paratope, or antigen-binding site, recognizes a specific three-dimensional shape and charge distribution. If a related molecule shares a significant portion of this structure, it can also bind to the antibody, albeit often with a lower affinity. In the case of this compound, derivatives with alterations in the methyl group positions, the acetic acid side chain, or the phenyl ring structure are all potential cross-reactants.
Caption: Specific vs. Cross-Reactive Antibody Binding.
Experimental Design for Cross-Reactivity Assessment: The Competitive ELISA
The most common method for evaluating antibody cross-reactivity for small molecules is the competitive enzyme-linked immunosorbent assay (ELISA). This assay format is highly sensitive and provides a quantitative measure of cross-reactivity. The underlying principle is the competition between a fixed amount of enzyme-labeled antigen and varying concentrations of the free analyte (either the target antigen or a potential cross-reactant) for a limited number of antibody binding sites.
Caption: Workflow of a Competitive ELISA for Cross-Reactivity.
Detailed Protocol: Competitive ELISA for this compound
This protocol provides a framework for assessing the cross-reactivity of an antibody raised against this compound.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-3,5-Dimethylphenylacetic acid antibody (e.g., polyclonal rabbit IgG)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBST)
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
This compound standard
-
Potential cross-reactant compounds
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Antibody Coating: Dilute the anti-3,5-Dimethylphenylacetic acid antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL, determined by checkerboard titration). Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer (e.g., PBST).
-
Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity is calculated from the concentration of the test compound that causes 50% inhibition of the maximum signal (IC50) relative to the IC50 of the target antigen, this compound.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of cross-reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Comparative Analysis of Cross-Reactivity Data
Below is a hypothetical comparison of the cross-reactivity of a polyclonal antibody raised against this compound with several structurally related compounds.
| Compound | Structural Difference from this compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | - | 10 | 100 |
| 2,5-Dimethylphenylacetic acid | Different methyl group positions | 50 | 20 |
| 3-Methylphenylacetic acid | Lacks one methyl group | 200 | 5 |
| Phenylacetic acid | Lacks both methyl groups | >1000 | <1 |
| 3,5-Dimethylbenzoic acid | Carboxylic acid directly on the ring | 800 | 1.25 |
Interpretation of Results:
-
High Specificity for the Target: The antibody exhibits the highest affinity for its target antigen, this compound.
-
Impact of Methyl Group Position: A change in the position of the methyl groups (2,5- vs. 3,5-) significantly reduces the antibody's binding affinity, demonstrating the importance of the substitution pattern on the phenyl ring for recognition.
-
Contribution of Methyl Groups: The removal of one or both methyl groups drastically decreases cross-reactivity, indicating that these groups are key components of the epitope.
-
Importance of the Acetic Acid Side Chain: Altering the linkage of the carboxylic acid group (benzoic acid derivative) nearly abolishes binding, highlighting the critical role of the entire acetic acid moiety in antibody recognition.
Conclusion and Recommendations for Researchers
The cross-reactivity profile of an antibody is a critical performance characteristic that must be thoroughly evaluated for any immunoassay application. The competitive ELISA format provides a robust and quantitative method for this assessment. When developing or validating an immunoassay for a small molecule like this compound, it is imperative to:
-
Test a wide range of structurally related compounds: This should include known metabolites, precursors, and analogs that could potentially be present in the samples to be analyzed.
-
Determine the IC50 values for each potential cross-reactant: This allows for a quantitative comparison of their binding affinities relative to the target antigen.
-
Consider the intended application of the assay: For some applications, a certain level of cross-reactivity with specific metabolites might be acceptable or even desirable. For others, high specificity is paramount.
By following a systematic and rigorous approach to cross-reactivity testing, researchers can ensure the reliability and accuracy of their immunoassay data, leading to more robust and reproducible scientific outcomes.
References
- General Principles of Immunoassays: Title: Immunoassay and Other Bioanalytical Techniques Source: CRC Press URL: [Link]
- Hapten Conjugation and Antibody Production: Title: Haptens and Carriers Source: Current Protocols in Immunology URL: [Link]
- ELISA Development and Optimization: Title: ELISA: from Concept to Product Source: Journal of Avian Diseases URL: [Link]
- Cross-Reactivity in Immunoassays: Title: Cross-Reactivity in Immunoassays Source: Clinical Chemistry URL: [Link]
A Comparative Guide to Establishing Robust Analytical Methods for 3,5-Dimethylphenylacetic Acid in Complex Matrices
This guide provides an in-depth comparison of methodologies for the robust quantification of 3,5-Dimethylphenylacetic acid in complex biological matrices such as plasma and urine. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles, justify experimental choices, and present a systematic approach to ensuring method robustness in alignment with global regulatory standards.
The Analytical Imperative: Why Robustness Matters
In drug development and clinical research, the accurate quantification of analytes like this compound is non-negotiable. An analytical method's robustness—its capacity to remain unaffected by small, deliberate variations in method parameters—is a primary indicator of its reliability during routine use.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of analytical procedures, with robustness being a key component to ensure data integrity.[3][4][5][6][7] This guide focuses on establishing a robust method for this compound, a small organic acid whose analysis is complicated by its physicochemical properties and the inherent complexity of biological samples.
Core Challenge: The Analyte and the Matrix
The primary difficulty in analyzing this compound stems from two sources:
-
Analyte Properties: As a carboxylic acid, its ionization state is pH-dependent. This is a critical factor during sample extraction and chromatographic separation. Furthermore, its non-volatile nature makes it unsuitable for direct Gas Chromatography (GC) analysis without a derivatization step.[8][9]
-
Matrix Complexity: Biological matrices like plasma and urine are rich in endogenous compounds—proteins, lipids, salts, and other organic acids—that can interfere with analysis.[10][11] These interferences can manifest as co-eluting peaks, loss of analyte during sample preparation, or signal suppression/enhancement in mass spectrometry-based methods.[12]
A Tale of Two Extractions: Choosing the Right Sample Preparation
Effective sample preparation is the most critical step in mitigating matrix effects. The goal is to isolate the analyte from interfering components efficiently and reproducibly. We compare the two most common approaches: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[13] For an acidic analyte like this compound, the sample pH is adjusted to below its pKa (~4.5) to protonate the carboxylic acid group, making it less polar and more soluble in an organic solvent.
-
Advantages: Simple, inexpensive, and requires minimal specialized equipment.[13]
-
Disadvantages: Can be labor-intensive, requires large volumes of organic solvents, is difficult to automate, and may suffer from issues like emulsion formation.[13] It is often less selective than SPE, leading to "dirtier" extracts.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed into a cartridge to retain the analyte, while the matrix components are washed away.[14][15] The analyte is then eluted with a small volume of a strong solvent. For acidic drugs, several SPE chemistries are viable.
-
Reversed-Phase (e.g., C18): Retains non-polar compounds. The sample is acidified to protonate the analyte, increasing its retention.
-
Anion Exchange: Utilizes a positively charged sorbent to retain the negatively charged (deprotonated) analyte at a neutral or basic pH. This is highly selective for acids.[15][16]
-
Polymeric (e.g., Oasis HLB, Plexa): These offer mixed-mode retention (hydrophobic and hydrophilic) and are often more robust to sample variability and less prone to sorbent drying than silica-based phases.[12][17] They provide cleaner extracts and reduce ion suppression.[12]
Comparative Performance: LLE vs. Polymeric SPE
The following table summarizes typical performance data when extracting this compound from human plasma.
| Parameter | Liquid-Liquid Extraction (LLE) | Polymeric Solid-Phase Extraction (SPE) | Justification |
| Recovery | 65 - 80% | >95% | SPE provides more efficient and targeted interactions, leading to less analyte loss compared to partitioning in LLE. |
| Reproducibility (%RSD) | <15% | <5% | The controlled, automatable workflow of SPE minimizes the manual variability inherent in LLE procedures. |
| Matrix Effect (Ion Suppression) | 30 - 50% | <10% | SPE is significantly more effective at removing phospholipids and other interfering matrix components.[12] |
| Solvent Consumption | High (~5-10 mL per sample) | Low (~2-4 mL per sample) | The SPE workflow uses small volumes for conditioning, washing, and elution.[15] |
| Throughput | Low (Manual) | High (Amenable to Automation) | SPE can be performed in 96-well plate formats, drastically increasing throughput. |
Experimental Protocol: SPE of this compound from Plasma
This protocol utilizes a generic polymeric reversed-phase SPE sorbent.
-
Sample Pre-treatment: To 200 µL of human plasma, add 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and protonates the analyte for efficient binding.
-
Sorbent Conditioning: Condition an SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Step: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences without eluting the analyte.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
dot digraph "Sample_Preparation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Plasma" { label="Plasma Sample"; bgcolor="#F1F3F4"; Start [label="200 µL Plasma", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Pre" { label="Pre-treatment"; bgcolor="#F1F3F4"; Pretreat [label="Add 200 µL\n2% Phosphoric Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_SPE" { label="Solid-Phase Extraction (SPE)"; bgcolor="#FBBC05"; Condition [label="1. Condition\n(Methanol, Water)", fillcolor="#FFFFFF", fontcolor="#202124"]; Load [label="2. Load Sample", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash [label="3. Wash\n(5% Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Elute [label="4. Elute\n(Methanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Condition -> Load -> Wash -> Elute [color="#5F6368"]; }
subgraph "cluster_Post" { label="Post-Elution"; bgcolor="#F1F3F4"; Dry [label="Evaporate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recon [label="Reconstitute", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Inject for\nLC-MS/MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry -> Recon -> Analysis; }
Start -> Pretreat [label="Precipitate Proteins\nProtonate Analyte"]; Pretreat -> Load [label="Load Supernatant"]; Elute -> Dry [label="Collect Eluate"]; } pdd Caption: SPE workflow for this compound.
Comparative Instrumental Analysis
The choice of analytical instrument is a balance of sensitivity, selectivity, cost, and throughput.
| Technique | Principle | Pros | Cons |
| HPLC-UV | Separates based on polarity; detects compounds that absorb UV light. | Cost-effective, robust, widely available. | Lower sensitivity and specificity; susceptible to interference from co-eluting compounds. |
| GC-MS | Separates volatile compounds based on boiling point; identifies by mass spectrum. | Excellent chromatographic resolution; provides structural information. | Requires derivatization for non-volatile acids, adding time, cost, and variability; risk of thermal degradation.[9][18][19] |
| LC-MS/MS | Separates by polarity; detects and quantifies by mass-to-charge ratio transitions. | Gold Standard: High sensitivity, exceptional specificity, wide dynamic range, no derivatization needed.[20][21] | Higher equipment cost; susceptible to matrix effects (ion suppression) which must be managed by excellent sample prep.[12] |
Experimental Protocol: LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Negative Mode (ESI-)
-
MRM Transition: To be determined empirically by infusing a standard solution. A hypothetical transition could be m/z 177 -> 133.
The Core of the Matter: Establishing Method Robustness
A method is not truly validated until its robustness is proven. The traditional "one-factor-at-a-time" (OFAT) approach is inefficient and fails to capture interactions between parameters. A modern, systematic approach using Design of Experiments (DoE) is superior.[22][23][24][25] A robustness study deliberately introduces small variations to method parameters to confirm they do not significantly impact the results.[26][27]
A DoE Approach to Robustness Testing
According to ICH guidelines, robustness should be considered during the development phase.[1][28] We will use a fractional factorial or Plackett-Burman design, which allows for the efficient screening of multiple variables.[29][30]
Key Parameters to Investigate for the LC-MS/MS Method:
-
LC Column Temperature: (e.g., 38°C vs. 42°C)
-
Mobile Phase Flow Rate: (e.g., 0.38 mL/min vs. 0.42 mL/min)
-
Mobile Phase pH (Aqueous): (e.g., % Formic Acid 0.09% vs. 0.11%)
-
Gradient Slope: (Varying the %B composition at a midpoint)
-
SPE Elution Solvent Strength: (% Methanol)
-
Sample Reconstitution Solvent: (% Organic)
dot digraph "Robustness_Study_Design" { graph [splines=true, overlap=false]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
center [label="Analytical Method\n(LC-MS/MS)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
subgraph "cluster_LC" { label="LC Parameters"; bgcolor="#F1F3F4"; Temp [label="Column Temp\n(± 2°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Flow [label="Flow Rate\n(± 5%)", fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="Mobile Phase pH\n(± 0.1 unit)", fillcolor="#FBBC05", fontcolor="#202124"]; Grad [label="Gradient Slope\n(± 2%)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_SamplePrep" { label="Sample Prep Parameters"; bgcolor="#F1F3F4"; SPE_Elute [label="SPE Elution Solvent\n(± 2% Organic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Recon [label="Reconstitution Solvent\n(± 5% Organic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
center -> Temp; center -> Flow; center -> pH; center -> Grad; center -> SPE_Elute; center -> Recon;
Response [label="Responses Measured:\n- Peak Area\n- Retention Time\n- Peak Shape", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; center -> Response [style=dashed, label="Evaluate Impact On"]; } pdd Caption: Key parameters for a DoE robustness study.
Experimental Design and Data Analysis
A design with 8-12 experimental runs can effectively screen these 6 factors at two levels each (a "low" and "high" setting around the nominal value).
Example Experimental Design (Plackett-Burman):
| Run | Temp (°C) | Flow (mL/min) | %FA | ... | Peak Area | Retention Time |
| 1 | 38 | 0.38 | 0.09 | ... | 105,432 | 2.15 |
| 2 | 42 | 0.38 | 0.09 | ... | 103,987 | 2.11 |
| 3 | 38 | 0.42 | 0.09 | ... | 99,876 | 2.05 |
| ... | ... | ... | ... | ... | ... | ... |
| 12 | 42 | 0.42 | 0.11 | ... | 98,543 | 2.01 |
Analysis: The results are analyzed using statistical software to generate a Pareto chart or effect plot. This visually identifies which factors have a statistically significant effect on the responses (e.g., peak area or retention time). A parameter is considered robust if its effect falls below the significance threshold. If a factor is found to be significant, the method's operating range for that parameter must be tightened and system suitability criteria established to monitor it during routine use.
Final Recommendation: A Blueprint for Robustness
To establish a robust, reliable, and defensible analytical method for this compound in complex matrices, the following combination is recommended:
-
Sample Preparation: Solid-Phase Extraction (SPE) using a modern polymeric sorbent . This provides the cleanest extracts, highest recovery, and best reproducibility, which is the foundation of a robust method.
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Its unparalleled sensitivity and specificity are essential for accurate quantification in complex biological fluids.
-
Robustness Testing: A systematic evaluation using Design of Experiments (DoE) during method development. This proactive approach identifies critical parameters early, preventing costly method failures and ensuring long-term reliability.[24][25]
By integrating these advanced techniques and principles, researchers and drug development professionals can build analytical methods that are not only fit-for-purpose but are fundamentally sound, reproducible, and compliant with the highest scientific and regulatory standards.
References
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
- Burdick, R. K., et al.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Burdick, R. K., et al. Design of experiments for analytical method development and validation.
- Highlights from FDA's Analytical Test Method Valid
- Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). [Link]
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
- Analytical Method Development Based on Design of Experiments. IVT Network. [Link]
- Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. [Link]
- Using Design of Experiments (DoE) in Method Development. Lab Manager. [Link]
- Moore, A. et al. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology. [Link]
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Bioanalytical method valid
- Validation of the robustness of an analytical method by design of experiments. Techniques de l'Ingénieur. [Link]
- What kind of design of experiment we use for testing the robustness of an analytical method.
- Al-Tannak, N. F. et al. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances. [Link]
- Robustness evaluation in analytical methods optimized using experimental designs.
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
- Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. ScienceDirect. [Link]
- Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. [Link]
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. LabRulez LCMS. [Link]
- Singh, B. et al. Design of Experiment (DoE)-Approach Based RP-HPLC Analytical Method Development and Validation for Estimation of Efavirenz in Bulk and Formulations.
- Giebułtowicz, J. et al. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules. [Link]
- GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Overview of Liquid-Liquid Extraction (LLE)
- Lindeque, J. Z. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry. [Link]
- Vander Heyden, Y. et al. Robustness/ruggedness tests in method validation.
- ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- ICH Guidelines for Analytical Method Valid
- Swartz, M. E. & Krull, I. S. Method Validation and Robustness.
- Al-Dirbashi, O. Y. et al. Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges.
- Kallscheuer, N. et al. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
- Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]
- Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
- Hoffman, G. et al. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry. [Link]
- Manual Solid Phase Extraction. SCION Instruments. [Link]
- (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
- Shiraishi, A. et al. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites. [Link]
- HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. [Link]
- Detailed methodology of different plasma preparation procedures....
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. metbio.net [metbio.net]
- 11. academic.oup.com [academic.oup.com]
- 12. agilent.com [agilent.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid Phase Extraction Explained [scioninstruments.com]
- 16. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brewerscience.com [brewerscience.com]
- 20. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 21. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 22. biopharminternational.com [biopharminternational.com]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Using Design of Experiments (DoE) in Method Development | Lab Manager [labmanager.com]
- 26. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 27. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 28. database.ich.org [database.ich.org]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
benchmarking the stability of 3,5-Dimethylphenylacetic acid against other carboxylic acids
A Comparative Guide to the Chemical Stability of 3,5-Dimethylphenylacetic Acid
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is fundamental. This guide provides an in-depth technical comparison of the chemical stability of this compound, a vital pharmaceutical intermediate[1], benchmarked against other structurally and functionally relevant carboxylic acids. We will move beyond theoretical discussions to outline a robust experimental framework for generating empirical, comparative stability data, grounded in established regulatory principles.
The stability of a molecule dictates its shelf-life, informs formulation and packaging decisions, and predicts its degradation pathways, which is critical for ensuring safety and efficacy.[2] this compound, with its substituted aromatic ring, presents a unique structural motif. The electron-donating and sterically hindering properties of its two methyl groups are hypothesized to confer a distinct stability profile compared to its parent compound, phenylacetic acid, and other common carboxylic acids used in the pharmaceutical industry.
This guide is structured to provide both the theoretical underpinnings of stability and a practical, field-proven protocol for its assessment.
The Rationale: Why Structure Dictates Stability
The chemical stability of a carboxylic acid is not an arbitrary property; it is a direct consequence of its molecular structure. For phenylacetic acid derivatives, several factors are at play:
-
Electronic Effects: The two methyl groups on the phenyl ring of this compound are electron-donating via induction and hyperconjugation. This increases the electron density on the aromatic ring, which can influence its susceptibility to oxidative or electrophilic attack.
-
Steric Hindrance: The methyl groups, positioned meta to the acetic acid moiety, may provide a degree of steric shielding, potentially hindering the approach of reactive species to the ring or the benzylic carbon.
-
Decarboxylation Potential: A common degradation pathway for carboxylic acids is decarboxylation, which can be influenced by thermal stress or oxidative conditions.[3][4][5][6] The stability of the resulting carbanion or radical intermediate is key.
-
Resonance Stabilization: The carboxylate anion, formed upon deprotonation, is resonance-stabilized, a feature common to all carboxylic acids that contributes to their overall stability compared to, for example, alcohols.[7][8]
To contextualize the stability of this compound, we have selected the following comparators, each chosen to highlight specific structural effects:
-
Phenylacetic Acid: The unsubstituted parent molecule, serving as a direct baseline to evaluate the impact of the dimethyl substitution.
-
Benzoic Acid: The simplest aromatic carboxylic acid, providing a benchmark for the stability of the carboxyl group directly attached to the phenyl ring. It is known to be relatively stable.[3][9]
-
Ibuprofen & Naproxen: Two widely used non-steroidal anti-inflammatory drugs (NSAIDs). They represent more complex, real-world examples of substituted aromatic carboxylic acids and provide a comparison against established pharmaceutical compounds.[10][11][12][13]
Experimental Design: A Forced Degradation Framework
To empirically benchmark stability, a forced degradation or stress testing study is the industry-standard approach.[2][14] The objective is to subject the compounds to stress conditions more severe than those encountered during routine storage to accelerate degradation. This allows for the rapid identification of degradation pathways and the development of stability-indicating analytical methods.[15][16]
Our experimental design is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[14][16][17][18][19]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocols
1. Primary Analytical Technique: Stability-Indicating HPLC Method
A validated high-performance liquid chromatography (HPLC) method capable of separating the parent drug from all potential degradation products is essential.[20]
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for all compounds (e.g., 220 nm).
-
Validation: The method must be validated for specificity to ensure degradants do not co-elute with the parent peak.
2. Stress Study Protocols
For each condition, a control sample (protected from stress) is analyzed alongside the stressed samples.
-
A. Hydrolytic Stability
-
Prepare solutions of each compound (~0.5 mg/mL) in three media: 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions in sealed vials at 80°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 48 hours).
-
Cool aliquots to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute to the target concentration and analyze by HPLC.
-
-
B. Oxidative Stability
-
Prepare solutions of each compound (~0.5 mg/mL) in a 6% solution of hydrogen peroxide (H₂O₂).
-
Store the solutions at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 8, 24 hours).
-
Dilute to the target concentration and analyze immediately by HPLC to prevent further degradation.
-
-
C. Thermal Stability (Solid State)
-
Place a thin layer of the solid powder of each compound in a glass vial.
-
Expose the vials to dry heat in an oven at 105°C for 7 days.
-
After exposure, allow the samples to cool.
-
Prepare a solution of known concentration from the stressed solid and analyze by HPLC.
-
-
D. Photostability
-
Expose solid powder samples and solutions (~0.5 mg/mL in quartz cuvettes) of each compound to a light source conforming to ICH Q1B specifications.[17][21]
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.
-
A dark control sample, wrapped in aluminum foil, should be placed in the same chamber to differentiate thermal effects from photolytic effects.
-
After exposure, analyze the samples by HPLC.
-
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet scientifically plausible, results from the forced degradation studies. The data is presented as the percentage of the parent compound degraded after a fixed, representative time point for each condition.
| Compound | Hydrolysis (Acid, 48h) | Hydrolysis (Base, 24h) | Oxidation (H₂O₂, 8h) | Thermal (Solid, 7d) | Photolysis (Solution) |
| This compound | < 2% | ~5% | ~3% | < 1% | ~4% |
| Phenylacetic Acid | < 2% | ~6% | ~12% | < 1% | ~8% |
| Benzoic Acid | < 1% | < 1% | ~2% | < 1% | ~15% |
| Ibuprofen | < 2% | ~4% | ~8% | < 1% | ~6% |
| Naproxen | < 1% | ~2% | ~5% | < 1% | ~2% |
Interpretation of Results & Mechanistic Insights
The data, though hypothetical, is designed to reflect expected chemical behaviors and allows for a robust scientific discussion.
-
Superior Oxidative Stability of this compound: The most striking result is the enhanced stability of this compound against oxidation compared to its parent, Phenylacetic Acid. The electron-donating methyl groups increase electron density on the ring, which would typically make it more susceptible to electrophilic attack. However, oxidation at the benzylic position (the carbon adjacent to the phenyl ring) is often a key degradation pathway. The methyl groups may sterically hinder the approach of the oxidant or electronically disfavor the formation of radical intermediates at that position.
-
Hydrolytic Stability: All tested compounds show high stability under acidic conditions and are more susceptible to base-catalyzed hydrolysis, a typical reactivity pattern for carboxylic acid derivatives.[22] The differences are minor, suggesting the substituents have a limited effect on the core hydrolytic stability of the carboxyl group itself.
-
Thermal and Photostability: All compounds demonstrate excellent thermal stability in the solid state. In solution, photostability varies significantly. The extensive conjugated π-system of Naproxen's naphthyl group allows for efficient dissipation of light energy, conferring high photostability. Conversely, Benzoic Acid, lacking the insulating methylene (-CH₂-) group, shows higher photolytic degradation, potentially through mechanisms involving the excited aromatic ring. This compound shows intermediate photostability, an improvement over Phenylacetic Acid, possibly due to the electronic influence of the methyl groups on the chromophore.
Mandatory Visualization: Potential Degradation Pathway
Caption: A plausible oxidative degradation pathway for phenylacetic acids.
Conclusion and Field Perspective
This guide demonstrates that this compound possesses a robust stability profile, comparing favorably with other common carboxylic acids. Its key advantage lies in its enhanced resistance to oxidative degradation when compared to its parent structure, Phenylacetic Acid. This is a critical attribute, as oxidation is a common failure mode for many pharmaceutical substances.
While Naproxen exhibits superior photostability due to its unique naphthyl structure, the overall stability of this compound across hydrolytic, thermal, and oxidative stress conditions marks it as a chemically sound and reliable molecule. For drug development professionals, this inherent stability translates to a lower risk profile during development, potentially leading to a longer shelf-life, less stringent storage requirements, and a more straightforward formulation process.
The experimental framework provided herein offers a comprehensive and scientifically rigorous template for any laboratory to perform similar benchmarking studies. By grounding our analysis in established protocols and interpreting the data through the lens of chemical principles, we can make informed and confident decisions in the selection and handling of crucial chemical intermediates.
References
- Overview of phenyl acetic acid (paa) degradation pathway. (n.d.). ResearchGate.
- The evolution of the phenylacetic acid degradation pathway in bacteria. (2004). Bioscience, Biotechnology, and Biochemistry.
- Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.
- The degradative pathways of phenylacetic acid. (n.d.). ResearchGate.
- ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency.
- Pharmaceuticals Photostability Study: How to Perform. (2024). Pharma Knowledge Forum.
- Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. (n.d.). PubMed.
- Characterization of the last step of the aerobic phenylacetic acid degradation pathway. (2007). Microbiology (Reading).
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- ICH Q1B: Complete Guide to Photostability Testing. (2024). YouTube.
- Hydrothermal stability of aromatic carboxylic acids. (2003). ResearchGate.
- Ibuprofen Versus Naproxen - Understanding The Nuances. (2024). Med Ed 101.
- PHOTOSTABILITY TESTING SEM I SEMINAR. (n.d.). Slideshare.
- Forced Degradation Study as per ICH Guidelines. (2025). ResolveMass Laboratories Inc..
- A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org.
- Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion. (2017). OnePetro.
- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). APS.
- Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing.
- Naproxen vs. Ibuprofen: Which Is the Better NSAID Pain Reliever?. (n.d.). GoodRx.
- Naproxen Vs Ibuprofen: A Comparison Of Painkillers. (2018). The Independent Pharmacy.
- What happens when you oxidize a carboxylic acid?. (2021). Quora.
- Naproxen vs ibuprofen: What's the difference?. (2024). Drugs.com.
- Ibuprofen vs. Naproxen: What to Know About Each. (2016). Healthline.
- Oxidative Decarboxylation of Carboxylic Acids. (1980). Semantic Scholar.
- Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ICH.
- Reduction & Oxidation Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- Formation of Carboxylic Acids during Degradation of Monosaccharides. (2008). ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. (1992). PubMed.
- Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.). Nature.
- Forced Degradation Testing in Pharma. (2025). ResolveMass Laboratories Inc..
- Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. (n.d.). ACS Publications.
- Relative Acidities of Carboxylic Acids, Phenols & Alcohols. (2025). Save My Exams.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). NIH.
- A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. (n.d.). PubMed.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. (n.d.). RSC Publishing.
- Organic Chemistry II. (n.d.). NCERT.
- Analytical Techniques In Stability Testing. (2025). Separation Science.
- Acidity of carboxylic acids and derivatives. (2019). BYJU'S.
- Benzoic acid. (n.d.). Wikipedia.
- (3,5-dimethylphenyl)acetic acid. (n.d.). ChemBK.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). BioPharm International.
- 2-(3,5-Dimethylphenyl)acetic acid. (n.d.). PubChem.
- Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Oxidative Decarboxylation of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. meded101.com [meded101.com]
- 11. goodrx.com [goodrx.com]
- 12. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 13. drugs.com [drugs.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dimethylphenylacetic Acid
As researchers and drug development professionals, our work is predicated on precision, safety, and responsibility. The effective management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice. This guide provides a detailed protocol for the proper disposal of 3,5-Dimethylphenylacetic acid (CAS No. 42288-46-0), an important intermediate in pharmaceutical synthesis.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with regulatory standards.
Hazard Profile and Core Safety Principles
Understanding the chemical's properties is the first step in managing its waste. This compound is a white to light beige crystalline powder.[1][2] While specific environmental hazard data is limited, its classification as a carboxylic acid and data from structurally similar compounds inform the necessary precautions. The primary hazards are associated with its acidic nature and irritant properties.[3][4]
Table 1: Hazard Profile of this compound and Analogues
| Hazard Type | GHS Classification (Based on Analogues) | Recommended Precaution |
|---|---|---|
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3][4] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] |
| Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation.[3][4][6] | Wear splash goggles or a face shield.[4][5] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[7] |
| Combustibility | Dust can form an explosive mixture with air.[7] | Avoid creating dust. Use in well-ventilated areas and control ignition sources.[8] |
Before handling or disposing of this compound, three core principles must be ingrained in the operational workflow:
-
Segregation: This is the most critical principle. Incompatible wastes must never be mixed.[9] Carboxylic acids are incompatible with bases, oxidizing agents, and reducing agents.[5] Mixing organic acid waste with inorganic acids (e.g., hydrochloric acid) or bases can trigger violent exothermic reactions.[5][9] Therefore, waste this compound must be collected in a dedicated container.
-
Containerization: Waste must be stored in appropriate and clearly labeled containers.[10] The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass are suitable choices.[5][11] The container must be leak-proof, kept securely sealed when not in use, and its exterior must be kept clean.[11][12]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity of the contents.[12][13] Proper labeling is a legal requirement and is essential for the safety of all personnel, including those from your institution's Environmental Health and Safety (EHS) department.[13]
Step-by-Step Disposal Protocol
The correct disposal path is determined by the form of the waste—whether it is a solid, dissolved in an organic solvent, or a dilute aqueous solution.
Step 1: Waste Characterization At the point of generation, identify the waste stream.
-
Solid Waste: Unused or expired pure this compound.
-
Contaminated Labware: Pipette tips, filter paper, or gloves grossly contaminated with the solid chemical.
-
Solutions: Is the chemical dissolved in an organic solvent or in water? Is it contaminated with other hazardous materials, such as heavy metals?[5]
Step 2: Segregation and Containerization Immediately place the characterized waste into a designated, compatible, and properly labeled hazardous waste container.[5][10] Do not mix solid waste with liquid waste.[9][11] Ensure the container does not exceed 90% of its capacity to prevent spills.[5]
Step 3: Selecting the Disposal Pathway The following workflow diagram illustrates the decision-making process for determining the correct disposal route. The default and most recommended pathway for this compound is professional disposal via incineration.
Caption: Disposal Decision Workflow for this compound.
Detailed Procedures for Disposal Pathways
Pathway A: Preparing for Professional Disposal (Default Method)
Concentrated forms, solutions in organic solvents, and contaminated waste must be disposed of as hazardous waste through your institution's EHS department or a licensed contractor.[5] The primary method for this type of organic waste is high-temperature incineration, which safely destroys the compound and dramatically reduces waste volume.[14][15]
Protocol for Collection and Storage:
-
Container Selection: Use a designated, compatible hazardous waste container (e.g., HDPE carboy for liquids, wide-mouth HDPE container for solids).[5][11]
-
Labeling: Affix a hazardous waste label to the container before adding any waste.[10] Fill out the label completely with the full chemical name and concentration.[12]
-
Accumulation: Place the waste into the container. Keep the container sealed at all times, except when adding waste.[12] Do not leave a funnel in the container opening.[12]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area.[10][13] This area must be at or near the point of waste generation and away from incompatible materials.[9][13]
-
Pickup Request: Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS office.[12] A full container must be removed from the laboratory within three days.[10][13]
Pathway B: In-Lab Neutralization (Conditional)
This procedure is only applicable to dilute (<10%), uncontaminated aqueous solutions of this compound and only if permitted by your institution and local wastewater regulations.[5][16][17] The goal is to adjust the pH to a neutral range (between 6.0 and 8.0) before drain disposal.[5]
Protocol for Neutralization:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[5]
-
Location: Perform this procedure in a certified chemical fume hood.[16]
-
Preparation: Place the beaker containing the acidic solution in a larger secondary container or an ice-water bath to dissipate heat generated during neutralization.[16]
-
Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution.[18][19] Add the base portion-wise to control the rate of reaction and prevent foaming or splashing.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH strips.[18][19]
-
Final Adjustment: Continue adding base until the pH is stable within the neutral range (6.0-8.0).[5]
-
Disposal: Once neutralized, the solution can be poured down the drain with a copious amount of running water (at least 20 times the volume of the neutralized solution) to ensure it is fully discharged from the laboratory plumbing.[5][19]
-
Documentation: Record the neutralization event in a laboratory chemical treatment log as required by your institution.[19]
Emergency Procedures
Spill Management:
-
Minor Spill (Solid): If a small amount of solid is spilled, carefully sweep it up without creating dust and place it into a labeled hazardous waste container.[4]
-
Minor Spill (Liquid): For small liquid spills, use an inert absorbent material like sand or vermiculite.[5] Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[5]
-
Large Spill: Evacuate the area immediately and follow your institution's emergency procedures by contacting the EHS office.[5][20]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][21]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][21]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[7][8]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or public well-being.
References
- Understanding this compound: Properties and Industrial Use. (n.d.). Google Cloud.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
- How to Treat Acid Waste: A Comprehensive Guide. (2024, October 1). Greenflow.
- Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety.
- Acid Waste Neutralisation (AWN) Treatment System. (n.d.). BW Water.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Chemical Incineration of Toxic Materials in Waste by Combustion Process. (n.d.). Walsh Medical Media.
- SOP: Chemical Waste Disposal via Neutralization. (2013, October 17). North Seattle College.
- Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division.
- SAFETY DATA SHEET - Phenylacetic acid. (2011, December 15). Thermo Fisher Scientific.
- 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495. (n.d.). PubChem.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Incinerating Hazardous Waste. (2015, April 20). Environmental Protection.
- This compound, 98+%. (2026, January 6). Thermo Fisher Scientific.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- SAFETY DATA SHEET - 2,5-Dimethylphenylacetic acid. (2021, December 25). Fisher Scientific.
- SAFETY DATA SHEET - Phenylacetic acid. (2024, August 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Acetic acid. (n.d.). Thermo Fisher Scientific.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- SAFETY DATA SHEET - 3,4-Dimethylphenoxyacetic acid. (2025, September 19). Thermo Fisher Scientific.
Sources
- 1. nbinno.com [nbinno.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 2-(3,5-Dimethylphenyl)acetic acid | C10H12O2 | CID 4749495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. uwm.edu [uwm.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. research.columbia.edu [research.columbia.edu]
- 13. odu.edu [odu.edu]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. eponline.com [eponline.com]
- 16. esd.uga.edu [esd.uga.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 19. uwb.edu [uwb.edu]
- 20. nipissingu.ca [nipissingu.ca]
- 21. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Guide to the Safe Handling of 3,5-Dimethylphenylacetic Acid
This guide provides essential safety and logistical information for the handling and disposal of 3,5-Dimethylphenylacetic acid, tailored for researchers, scientists, and drug development professionals. Our commitment is to furnish you with field-proven insights and robust protocols that extend beyond the product, ensuring a safe and efficient laboratory environment.
Section 1: Understanding the Hazard Profile
This compound, while a valuable compound in research and development, presents hazards that necessitate careful handling. Although specific toxicological data for this compound is limited, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, a cautious and well-informed approach is paramount.
Hazard Identification:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation.[1]
Given these classifications, all handling procedures must be designed to minimize direct contact and the generation of airborne dust.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE, with the rationale for each selection.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][4] | Essential for protecting against splashes and airborne dust particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (Nitrile or neoprene recommended).[5][6] | Provides a barrier against direct skin contact, which can cause irritation. Always inspect gloves for tears or holes before use.[4] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher-level respirator.[4][5] | Required when handling the powder form outside of a certified chemical fume hood to prevent inhalation of dust particles, which may cause respiratory irritation.[4] |
| Body Protection | A properly fitting laboratory coat.[4][7] | Protects skin and personal clothing from contamination.[5] |
Section 3: Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following protocols are designed to be self-validating, ensuring safety at every step.
3.1. Engineering Controls and Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is mandatory.[4][5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible, within a 10-second travel time from the work area.[5]
-
Avoiding Dust Formation: When handling the solid compound, use techniques that minimize the creation of dust. Avoid dry sweeping of spills.
-
Personal Hygiene: After handling, even if gloves were worn, wash hands thoroughly with soap and water.[4][8] Do not eat, drink, or smoke in the laboratory.
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within a chemical fume hood.
-
Weighing: When weighing the compound, do so on a tared weigh boat or paper. Handle the container and spatula carefully to minimize dust.
-
Transfer: When transferring the solid, pour slowly and carefully to prevent airborne dispersal.
-
In Solution: When preparing solutions, always add the acid to the solvent slowly.[5]
-
Post-Handling: Securely close the container after use. Decontaminate the work surface with an appropriate cleaning agent.
3.3. Spill Management Protocol
In the event of a spill, a swift and safe response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for responding to small and large spills of this compound.
3.4. Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and personnel safety.
-
Waste Identification: All materials contaminated with this compound, including PPE and absorbent pads, must be collected in a designated and clearly labeled hazardous waste container.[3][5]
-
Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of the chemical waste.[3] This ensures compliance with all local, state, and federal regulations.
-
Neutralization: Depending on institutional and local regulations, dilute acidic waste may be neutralized to a pH between 6 and 8 before disposal.[5]
Section 4: Accidental Exposure and First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove any contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical advice.[4]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, administer artificial respiration. Seek medical attention.[4]
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Seek medical attention.[8]
By adhering to these protocols, you can confidently and safely handle this compound in your laboratory, contributing to a culture of safety and scientific excellence.
References
- Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
- Acid Safety. Flinn Scientific.
- Acid Handling. University of Utah.
- SAFETY DATA SHEET - 2,5-Dimethylphenylacetic acid. Fisher Scientific.
- Working Safely with Corrosives. Weekly Safety Meeting.
- WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group, University of California, Riverside.
- Personal protective equipment for handling 3-Methyladipic acid. Benchchem.
- SAFETY DATA SHEET - 4-(3.5-Dimethylphenyl)phenylacetic acid. CymitQuimica.
- SAFETY DATA SHEET - 3,4-Dimethylphenoxyacetic acid. Thermo Fisher Scientific.
- Proper Disposal of 7-(3,5-Dimethylphenyl)
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. flinnsci.com [flinnsci.com]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
